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4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline Documentation Hub

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  • Product: 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline
  • CAS: 1197159-91-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline: A Core Scaffold for Kinase Inhibitor Discovery

This guide provides a comprehensive technical overview of 4-(4,6-dimorpholino-1,3,5-triazin-2-yl)aniline (CAS Number: 1197159-91-3), a heterocyclic compound of significant interest in medicinal chemistry. We will delve i...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-(4,6-dimorpholino-1,3,5-triazin-2-yl)aniline (CAS Number: 1197159-91-3), a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its synthesis, physicochemical properties, and its emerging role as a pivotal structural core for the development of targeted therapeutics, particularly inhibitors of the PI3K/mTOR signaling pathway. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Strategic Importance of the 1,3,5-Triazine Scaffold

The 1,3,5-triazine ring system is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability and its ability to serve as a rigid core for the precise spatial orientation of various pharmacophoric groups. The symmetrical nature of the triazine ring allows for systematic substitution at the 2, 4, and 6 positions, enabling the fine-tuning of a compound's biological activity, selectivity, and pharmacokinetic properties. The subject of this guide, 4-(4,6-dimorpholino-1,3,5-triazin-2-yl)aniline, has garnered attention as a key intermediate and a foundational structure for the design of novel kinase inhibitors. The presence of two morpholine groups is a common feature in many clinically evaluated PI3K inhibitors, often contributing to improved solubility and bioavailability.[1][2]

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug discovery. Key properties of 4-(4,6-dimorpholino-1,3,5-triazin-2-yl)aniline are summarized in the table below.

PropertyValueSource
CAS Number 1197159-91-3[3]
Molecular Formula C₁₇H₂₂N₆O₂[3]
Molecular Weight 342.4 g/mol [3]
Appearance White to light yellow to light orange powder/crystal[3]
Melting Point 266 °C[3]
Purity ≥ 98% (by titration)[3]
IUPAC Name 4-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)aniline[4]

Synthesis of 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline

The synthesis of 4-(4,6-dimorpholino-1,3,5-triazin-2-yl)aniline is typically achieved through a sequential nucleophilic substitution of cyanuric chloride, followed by a palladium-catalyzed cross-coupling reaction. This multi-step process allows for the controlled introduction of the different substituents onto the triazine core.

Synthetic Pathway Overview

The general synthetic strategy involves two key transformations:

  • Step 1: Disubstitution of Cyanuric Chloride with Morpholine: This reaction takes advantage of the differential reactivity of the chlorine atoms on the triazine ring. The first two substitutions with morpholine can be achieved under relatively mild conditions.

  • Step 2: Suzuki Cross-Coupling with an Aniline Moiety: The remaining chlorine atom is then displaced by the aniline group via a Suzuki coupling reaction with a suitable boronic acid derivative of aniline. A patent describing the synthesis of related compounds suggests the use of 4-aminoaryl boronic acid for this purpose.[5]

G A Cyanuric Chloride B 2,4-dichloro-6-morpholino-1,3,5-triazine A->B  Morpholine (1 eq) C 4,4'-(6-chloro-1,3,5-triazine-2,4-diyl)dimorpholine B->C  Morpholine (1 eq) E 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline C->E  Suzuki Coupling D 4-Aminophenylboronic acid pinacol ester D->E

Caption: Synthetic pathway for 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline.

Detailed Experimental Protocol (Exemplary)

The following protocol is a representative procedure based on established methods for the synthesis of substituted 1,3,5-triazines.[6]

Step 1: Synthesis of 4,4'-(6-chloro-1,3,5-triazine-2,4-diyl)dimorpholine

  • To a stirred solution of cyanuric chloride (1 equivalent) in a suitable solvent such as acetone or THF, cooled to 0-5 °C, add a solution of morpholine (2 equivalents) and a base (e.g., triethylamine or diisopropylethylamine, 2 equivalents) dropwise, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Filter the reaction mixture to remove any precipitated salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield 4,4'-(6-chloro-1,3,5-triazine-2,4-diyl)dimorpholine.

Step 2: Synthesis of 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline

  • In a reaction vessel, combine 4,4'-(6-chloro-1,3,5-triazine-2,4-diyl)dimorpholine (1 equivalent), 4-aminophenylboronic acid pinacol ester (1.1 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., Na₂CO₃ or K₃PO₄) in a suitable solvent system (e.g., dioxane/water or toluene/ethanol/water).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir for several hours until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the residue by column chromatography to afford 4-(4,6-dimorpholino-1,3,5-triazin-2-yl)aniline.

Biological Activity and Therapeutic Potential

The 4,6-dimorpholino-1,3,5-triazine scaffold is a core component of several potent inhibitors of the PI3K/mTOR signaling pathway, which is frequently dysregulated in cancer.[2][7] While specific inhibitory data for 4-(4,6-dimorpholino-1,3,5-triazin-2-yl)aniline is not extensively published, the activity of its derivatives strongly suggests that this core structure is crucial for targeting the ATP-binding site of these kinases.

The PI3K/mTOR Signaling Pathway: A Key Target in Oncology

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell proliferation, growth, survival, and metabolism.[8] Hyperactivation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention. Inhibitors that target key nodes in this pathway, such as PI3K and mTOR, have shown significant promise in preclinical and clinical studies.

G RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt phosphorylates S6K S6K mTORC1->S6K 4E-BP1 4E-BP1 mTORC1->4E-BP1 Proliferation Cell Proliferation & Growth S6K->Proliferation 4E-BP1->Proliferation

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

Structurally Related PI3K/mTOR Inhibitors

The therapeutic potential of the 4,6-dimorpholino-1,3,5-triazine core is exemplified by several advanced drug candidates:

  • PQR309 (Bimiralisib): A potent, brain-penetrant, pan-class I PI3K/mTOR inhibitor that has undergone clinical trials. Its structure features the 4,6-dimorpholino-1,3,5-triazine core.[2]

  • Ferrocene-modified derivatives: Novel derivatives incorporating ferrocene have been synthesized and shown to possess potent PI3K inhibitory activity and antiproliferative effects against cancer cell lines.[7]

These examples underscore the importance of the 4,6-dimorpholino-1,3,5-triazine scaffold in achieving potent inhibition of the PI3K/mTOR pathway. The aniline moiety in the title compound provides a versatile handle for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

Experimental Protocols for Biological Evaluation

To assess the biological activity of 4-(4,6-dimorpholino-1,3,5-triazin-2-yl)aniline and its derivatives, a series of in vitro assays are typically employed.

In Vitro Kinase Inhibition Assay (Exemplary Protocol)

This protocol describes a general method for determining the in vitro inhibitory activity of a compound against PI3K isoforms.

  • Reagents and Materials:

    • Recombinant human PI3K isoforms (e.g., PI3Kα, β, δ, γ)

    • Substrate (e.g., PIP₂)

    • ATP

    • Kinase assay buffer

    • Test compound (dissolved in DMSO)

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • In a microplate, add the kinase, substrate, and test compound to the kinase assay buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.

    • Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay (Exemplary Protocol)

This protocol outlines a method to assess the antiproliferative effects of the compound on cancer cell lines.

  • Reagents and Materials:

    • Cancer cell lines (e.g., MCF-7, A549, SW620)

    • Cell culture medium and supplements

    • Test compound (dissolved in DMSO)

    • MTT or similar cell viability reagent

    • Microplate reader

  • Procedure:

    • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).

    • Add the cell viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.

    • Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

ADME/Toxicity Profile: Considerations for Drug Development

Conclusion and Future Directions

4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline is a compound of considerable interest due to its central role as a scaffold in the development of kinase inhibitors, particularly those targeting the PI3K/mTOR pathway. Its synthesis is achievable through well-established chemical methodologies. While detailed biological data for this specific molecule is limited, the extensive research on its derivatives validates the therapeutic potential of the 4,6-dimorpholino-1,3,5-triazine core. Future research should focus on the detailed biological characterization of this compound and the exploration of its potential as a starting point for the development of next-generation kinase inhibitors with improved potency, selectivity, and drug-like properties.

References

  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2021). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. Molecules, 26(11), 3321. [Link]

  • Wang, Y., Xu, H., Yu, S., Zheng, J., Meng, D., Zhang, Y., Li, W., & Chen, H. (2025). Design, synthesis and biological evaluation of novel 4,6-dimorpholino-1,3,5-triazin-2-amine ferrocenecarboxylate derivatives as potent PI3K inhibitors. Bioorganic Chemistry, 161, 108571. [Link]

  • Sa e Melo, M. L. (2002). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 7(5), 414-424. [Link]

  • ResearchGate. (n.d.). Synthesis of N-(4,6-dipiperidino/dimorpholino-1,3,5-triazin-2-yl) amino acid derivatives 15–28. Retrieved from [Link]

  • Google Patents. (n.d.). WO2010096619A1 - Process, purification and crystallization of 1-(4-{[4-(dimethylamino)piperidin-1-yl]carbonyl}phenyl)-3-[4-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)phenyl]urea.
  • PubChem. (n.d.). 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline. Retrieved from [Link]

  • Wymann, M. P., et al. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry, 60(17), 7524–7538. [Link]

  • Liu, T. J., et al. (2012). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer. Bioorganic & Medicinal Chemistry Letters, 22(17), 5482–5486. [Link]

  • Li, J., et al. (2021). Design, synthesis, and anticancer activity of novel 4,6-dimorpholinyl-1,3,5-triazine compounds. Archiv der Pharmazie, 354(8), e2100088. [Link]

  • Vlahos, C. J., et al. (1994). A specific inhibitor of phosphatidylinositol 3-kinase, 2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one (LY294002). Journal of Biological Chemistry, 269(7), 5241–5248.
  • ResearchGate. (n.d.). IN SILICO PREDICTION OF PASS AND ADME/TOX PROPERTIES OF NOVEL 1,3,5-TRIAZINE DERIVATIVES FOR DRUG DEVELOPMENT. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. Retrieved from [Link]

  • Varghese, S. J., et al. (2022). The Precision-Guided Use of PI3K Pathway Inhibitors for the Treatment of Solid Malignancies. Cancers, 14(19), 4811. [Link]

  • ResearchGate. (n.d.). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology | Request PDF. Retrieved from [Link]

  • ASCO Publications. (2020). Test measuring signaling activity in live patient tumor cells to identify PI3KCA WT patients who may benefit from PI3K inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical modification of STL427944 toward morpholine-based 1,3,5-triazines as anticancer agents targeting FOXM1: green synthesis, biological evaluation and ADME-Tox profiling in a colorectal cancer model. Retrieved from [Link]

  • Popova, N. V., et al. (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. International Journal of Molecular Sciences, 23(18), 10839. [Link]

  • Al-Ostoot, F. H., et al. (2019). Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. Molecules, 24(11), 2154. [Link]

Sources

Exploratory

4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline molecular weight and formula

An In-depth Technical Guide to 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline Abstract This technical guide provides a comprehensive overview of 4-(4,6-dimorpholino-1,3,5-triazin-2-yl)aniline, a heterocyclic compound of...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline

Abstract

This technical guide provides a comprehensive overview of 4-(4,6-dimorpholino-1,3,5-triazin-2-yl)aniline, a heterocyclic compound of significant interest in the fields of pharmaceutical and agricultural chemistry. We will detail its core chemical and physical properties, including its precise molecular formula and weight, and outline the standard workflows for its synthesis and analytical characterization. Furthermore, this document explores the compound's primary applications as a versatile intermediate, driven by its unique molecular structure. The guide is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this molecule's characteristics and utility.

Chemical Identity and Core Properties

4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline is a substituted triazine that features a central 1,3,5-triazine ring functionalized with two morpholino groups and one aniline group. This specific arrangement of moieties imparts valuable physicochemical properties, such as enhanced solubility and bioavailability, making it an attractive scaffold in synthetic chemistry.[1]

Key Identifiers and Physicochemical Data

The fundamental properties and identifiers of the compound are summarized below for quick reference.

PropertyValueSource(s)
Molecular Formula C₁₇H₂₂N₆O₂[1][2][3][4]
Molecular Weight 342.40 g/mol [1][2][3][4]
CAS Number 1197159-91-3[1][2][4]
IUPAC Name 4-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)aniline[2]
Common Synonyms 4-[4,6-Bis(4-morpholinyl)-1,3,5-triazin-2-yl]aniline[1][4]
Appearance White to light yellow or light orange powder/crystal[1][4]
Melting Point 266 °C[1]
InChI Key OGMSQGCPVLGNIG-UHFFFAOYSA-N[2][4]

Synthesis and Structural Elucidation

As a synthetic intermediate, 4-(4,6-dimorpholino-1,3,5-triazin-2-yl)aniline is typically produced through a multi-step process involving sequential nucleophilic substitution reactions on a triazine core. The causality behind this strategy lies in the differential reactivity of the chlorine atoms on a precursor like 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). By carefully controlling reaction conditions such as temperature and stoichiometry, different nucleophiles can be added in a stepwise manner.

A plausible synthetic route involves the sequential displacement of chlorides with morpholine, followed by a final reaction with 4-aminobenzonitrile and subsequent reduction of the nitrile to the aniline amine. The workflow below illustrates a generalized approach to creating substituted triazines.

G A 2,4,6-Trichloro- 1,3,5-triazine C Intermediate 1 (Disubstituted Triazine) A->C Nucleophilic Substitution (2 eq.) B Morpholine B->C E Final Product: 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline C->E Nucleophilic Substitution (1 eq.) D Aniline D->E G cluster_0 Purity Assessment cluster_1 Identity & Structure Confirmation A HPLC Report Certificate of Analysis A->Report B Mass Spectrometry (MS) B->Report C NMR Spectroscopy C->Report D IR Spectroscopy D->Report Sample Synthetic Sample Batch Sample->A Sample->B Sample->C Sample->D G cluster_0 Properties cluster_1 Applications compound 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline Triazine Core Morpholino Groups Aniline Group prop1 Chemical Stability compound:f1->prop1 prop2 Enhanced Solubility & Bioavailability compound:f2->prop2 prop3 Reactive Handle compound:f3->prop3 app2 Agrochemicals (Herbicides, Pesticides) prop1->app2 app1 Pharmaceuticals (e.g., Oncology, MAO Inhibitors) prop2->app1 app3 Biotechnology & Materials prop3->app3

Sources

Foundational

The Core Mechanism of 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline: A Technical Guide to a Privileged Scaffold in Kinase Inhibition

This guide provides an in-depth technical exploration of the mechanism of action for 4-(4,6-dimorpholino-1,3,5-triazin-2-yl)aniline and its derivatives. It is intended for researchers, scientists, and drug development pr...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical exploration of the mechanism of action for 4-(4,6-dimorpholino-1,3,5-triazin-2-yl)aniline and its derivatives. It is intended for researchers, scientists, and drug development professionals actively engaged in oncology and kinase inhibitor research. We will dissect the molecular interactions, signaling pathways, and experimental methodologies crucial to understanding this important chemical scaffold.

Introduction: The Rise of a Privileged Scaffold

The 1,3,5-triazine ring system is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can bind to a variety of biological targets. When substituted with two morpholine rings and an aniline group, as in 4-(4,6-dimorpholino-1,3,5-triazin-2-yl)aniline, this core structure has been identified as a potent modulator of key cellular signaling pathways, particularly those implicated in cancer.[1][2][3] The morpholino groups are known to enhance aqueous solubility and bioavailability, making this scaffold an attractive starting point for the development of therapeutic agents.[4]

Derivatives of this core structure have demonstrated significant potential as anticancer agents by targeting the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.[3][5][6] This pathway is one of the most frequently dysregulated signaling cascades in human cancers, playing a crucial role in cell growth, proliferation, survival, and metabolism.[7][8][9][10]

The Primary Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway

The central mechanism of action for 4-(4,6-dimorpholino-1,3,5-triazin-2-yl)aniline and its bioactive derivatives is the inhibition of the PI3K/Akt/mTOR pathway. This pathway is a critical intracellular signaling cascade that regulates a multitude of cellular processes.

The PI3K/Akt/mTOR Signaling Cascade

The PI3K/Akt/mTOR pathway is typically initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein-coupled receptors (GPCRs) at the cell surface. This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a wide range of substrates, including the mTOR complex 1 (mTORC1), leading to the promotion of cell growth, proliferation, and survival.[7][8][11]

Dysregulation of this pathway, often through mutations in key components like PIK3CA (the gene encoding the p110α catalytic subunit of PI3K) or loss of the tumor suppressor PTEN, is a common event in many cancers.[7][10] This makes the PI3K/Akt/mTOR pathway a highly sought-after target for pharmacological intervention in oncology.[7][9]

Below is a diagram illustrating the PI3K/Akt/mTOR signaling pathway and the points of inhibition by 4-(4,6-dimorpholino-1,3,5-triazin-2-yl)aniline-based inhibitors.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK RTK / GPCR PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Activation Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Inhibitor 4-(4,6-Dimorpholino-1,3,5- triazin-2-yl)aniline -based Inhibitors Inhibitor->PI3K Inhibitor->mTORC1 PTEN PTEN PTEN->PIP3 Inhibition

PI3K/Akt/mTOR Signaling Pathway and Inhibition
Molecular Interaction with PI3K and mTOR

Structurally related compounds, such as PQR309 (bimiralisib) and Gedatolisib, which share the 4,6-dimorpholino-1,3,5-triazine core, function as ATP-competitive inhibitors of PI3K and/or mTOR.[1][6][12][13] The morpholine oxygen atom is a crucial feature for binding, as it can form a hydrogen bond with the hinge region backbone of the kinase domain, specifically with the NH of Val851 in PI3Kα.[12] The aniline or other aryl moieties at the C-2 position of the triazine ring occupy the ATP-binding site and can be modified to fine-tune the inhibitory profile against different PI3K isoforms and mTOR.[12][13]

Quantitative Analysis of Inhibitory Activity

The potency of 4-(4,6-dimorpholino-1,3,5-triazin-2-yl)aniline derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or dissociation constant (Kd) against various PI3K isoforms and mTOR. The following table summarizes representative data for compounds with this scaffold.

Compound Name (if applicable)Target(s)IC50 / Kd (nM)Reference
PQR309 (bimiralisib)PI3Kα33[12][13]
PI3Kβ661[12][13]
PI3Kγ708[12][13]
PI3Kδ451[12][13]
mTOR89[12][13]
GedatolisibPI3K/mTORPotent dual inhibitor[1][6]
Ferrocene-modified derivative (3d)PI3KIC50 (4T1 cells) = 3700[5]
IC50 (CT26 cells) = 1980[5]

Experimental Protocols for Mechanism of Action Studies

To elucidate and confirm the mechanism of action of 4-(4,6-dimorpholino-1,3,5-triazin-2-yl)aniline and its derivatives, a series of in vitro and in vivo experiments are essential.

In Vitro Kinase Assays

Objective: To directly measure the inhibitory activity of the compound against purified PI3K isoforms and mTOR.

Methodology:

  • Reagents and Materials: Purified recombinant PI3K isoforms (α, β, γ, δ) and mTOR, ATP, lipid substrate (e.g., PIP2), kinase buffer, detection reagents (e.g., ADP-Glo™ Kinase Assay).

  • Procedure: a. Prepare serial dilutions of the test compound. b. In a 96- or 384-well plate, add the kinase, lipid substrate, and kinase buffer. c. Add the test compound or vehicle control to the wells. d. Initiate the kinase reaction by adding ATP. e. Incubate at room temperature for a specified time (e.g., 60 minutes). f. Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence to quantify ADP production).

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Causality: This assay provides direct evidence of target engagement and allows for the determination of the compound's potency and selectivity against different kinase isoforms.

Cellular Assays for Pathway Inhibition

Objective: To assess the effect of the compound on the PI3K/Akt/mTOR signaling pathway in cancer cell lines.

Methodology (Western Blotting):

  • Cell Culture: Culture cancer cell lines with known PI3K pathway activation (e.g., MCF-7, A549) to 70-80% confluency.

  • Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 2-24 hours).

  • Lysis: Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: a. Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane. b. Block the membrane with 5% non-fat milk or BSA in TBST. c. Incubate the membrane with primary antibodies against key pathway proteins, such as phospho-Akt (Ser473), total Akt, phospho-S6 ribosomal protein, and total S6. d. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. e. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Causality: A dose-dependent decrease in the phosphorylation of downstream effectors like Akt and S6 provides strong evidence that the compound is inhibiting the PI3K/Akt/mTOR pathway within a cellular context.

WesternBlot_Workflow start Start: Cancer Cell Culture treatment Treat with Compound start->treatment lysis Cell Lysis treatment->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Blot Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (p-Akt, p-S6) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Data Analysis: Quantify Pathway Inhibition detection->analysis

Western Blot Workflow for Pathway Analysis
Cell Proliferation and Viability Assays

Objective: To evaluate the antiproliferative and cytotoxic effects of the compound on cancer cells.

Methodology (MTT or CellTiter-Glo® Assay):

  • Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density.

  • Treatment: After allowing the cells to adhere overnight, treat them with a range of concentrations of the test compound.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • Assay:

    • MTT: Add MTT reagent to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO) and measure the absorbance at 570 nm.

    • CellTiter-Glo®: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for cell growth inhibition.

Causality: This assay demonstrates the functional consequence of inhibiting the PI3K/Akt/mTOR pathway, which is a reduction in cancer cell proliferation and survival.

Conclusion and Future Directions

The 4-(4,6-dimorpholino-1,3,5-triazin-2-yl)aniline scaffold is a cornerstone for the development of potent inhibitors of the PI3K/Akt/mTOR signaling pathway. Its favorable physicochemical properties and well-defined mechanism of action make it a highly valuable tool for both basic research and clinical drug development. Future research in this area will likely focus on the development of isoform-selective PI3K inhibitors to minimize off-target effects and the exploration of this scaffold in combination therapies to overcome drug resistance.

References

  • Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR P
  • Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC - NIH. (URL: )
  • PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. (URL: )
  • PI3K/Akt/mTOR inhibitors in cancer: At the bench and bedside - PubMed. (URL: )
  • The PI3K/Akt/mTOR pathway and inhibitors that target it. IRS1, insulin...
  • Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC - PubMed Central. (URL: )
  • Symmetrical di-substituted phenylamino-s-triazine derivatives as anticancer agents: in vitro and in silico approach - RSC Publishing. (URL: )
  • Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors - PMC - NIH. (URL: )
  • Design, synthesis and biological evaluation of novel 4,6-dimorpholino-1,3,5-triazin-2-amine ferrocenecarboxylate derivatives as potent PI3K inhibitors - PubMed. (URL: )
  • 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline - Chem-Impex. (URL: )
  • 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • 4,6-Dimorpholino-1,3,5-triazine skeleton structure. - ResearchGate. (URL: [Link])

  • Design, synthesis, and anticancer activity of novel 4,6-dimorpholinyl-1,3,5-triazine compounds - ResearchGate. (URL: [Link])

  • Pyrazolyl-s-triazine with indole motif as a novel of epidermal growth factor receptor/cyclin-dependent kinase 2 dual inhibitors - PMC - NIH. (URL: [Link])

  • 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology - PMC - PubMed Central. (URL: [Link])

Sources

Exploratory

An In-depth Technical Guide to the Solubility and Bioavailability of 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline

Abstract This technical guide provides a comprehensive overview of the methodologies and considerations for characterizing the solubility and bioavailability of the novel compound 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)a...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the methodologies and considerations for characterizing the solubility and bioavailability of the novel compound 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline. Intended for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings and practical applications of key experimental protocols. By synthesizing established principles with actionable insights, this guide aims to equip research teams with the necessary tools to thoroughly evaluate this promising molecule's potential as a drug candidate. The narrative emphasizes the causality behind experimental choices and the importance of self-validating systems to ensure data integrity and reproducibility.

Introduction to 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline

4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline is a heterocyclic compound featuring a central 1,3,5-triazine ring substituted with two morpholino groups and an aniline moiety.[1][2] This unique structural arrangement suggests its potential as a versatile scaffold in medicinal chemistry and agrochemical research.[3] The presence of the morpholino groups is hypothesized to enhance aqueous solubility and bioavailability, critical parameters for the development of orally administered therapeutic agents.[3] A thorough understanding of these properties is paramount for advancing this compound through the drug discovery and development pipeline.

Table 1: Physicochemical Properties of 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline

PropertyValueSource
Molecular Formula C₁₇H₂₂N₆O₂PubChem[1]
Molecular Weight 342.4 g/mol PubChem[1]
Appearance White to light yellow to light orange powder to crystalChem-Impex[3]
Melting Point 266 °CChem-Impex[3]
Hydrogen Bond Acceptor Count 8PubChem (Computed)[1]
Hydrogen Bond Donor Count 1PubChem (Computed)[1]
Rotatable Bond Count 3PubChem (Computed)[1]
LogP (Predicted) 1.1PubChem (Computed)[1]

Comprehensive Solubility Profiling

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability.[4][5] Poor aqueous solubility can lead to low dissolution rates in the gastrointestinal tract, resulting in incomplete absorption and high inter-individual variability.[4] Therefore, a multi-faceted approach to solubility assessment is essential.

Theoretical Considerations and Influencing Factors

Several factors can influence the solubility of 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline, including pH, temperature, and the presence of co-solvents.[6][7][8] The aniline moiety suggests a basic character, implying that the solubility of this compound will be pH-dependent. At lower pH values, the aniline nitrogen is likely to be protonated, leading to increased aqueous solubility.

Experimental Protocols for Solubility Determination

A robust solubility assessment involves both kinetic and thermodynamic measurements.

2.2.1. Kinetic Solubility Assay (High-Throughput Screening)

This assay is designed for early-stage discovery to rapidly assess the solubility of a large number of compounds.

  • Objective: To determine the apparent solubility of the compound under non-equilibrium conditions.

  • Methodology:

    • Prepare a high-concentration stock solution of 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline in dimethyl sulfoxide (DMSO).

    • Add a small aliquot of the DMSO stock to a series of aqueous buffers with varying pH values (e.g., pH 2.0, 5.0, 7.4).

    • Incubate the samples for a short period (e.g., 1-2 hours) at a controlled temperature (e.g., 25 °C or 37 °C).

    • Filter the samples to remove any precipitated compound.

    • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as high-performance liquid chromatography with ultraviolet detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS).

2.2.2. Thermodynamic Solubility Assay (Gold Standard)

This method provides the true equilibrium solubility of the compound.

  • Objective: To determine the solubility of the compound at thermodynamic equilibrium.

  • Methodology:

    • Add an excess amount of the solid compound to a series of aqueous buffers with different pH values.

    • Agitate the samples for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Visually inspect for the presence of solid material to confirm that an excess was used.

    • Separate the solid and liquid phases by filtration or centrifugation.

    • Determine the concentration of the dissolved compound in the supernatant using a validated analytical method.

G cluster_kinetic Kinetic Solubility Workflow cluster_thermodynamic Thermodynamic Solubility Workflow k_start High-Concentration DMSO Stock k_add Add to Aqueous Buffers (Varying pH) k_start->k_add k_incubate Short Incubation (1-2h) k_add->k_incubate k_filter Filter Precipitate k_incubate->k_filter k_quantify Quantify Soluble Compound (HPLC/LC-MS) k_filter->k_quantify t_start Excess Solid Compound t_add Add to Aqueous Buffers (Varying pH) t_start->t_add t_agitate Extended Agitation (24-48h) t_add->t_agitate t_separate Separate Phases (Filter/Centrifuge) t_agitate->t_separate t_quantify Quantify Soluble Compound (Validated Method) t_separate->t_quantify

Figure 1: Experimental workflows for solubility determination.

Bioavailability Assessment: A Stepwise Approach

Bioavailability refers to the fraction of an administered dose of unchanged drug that reaches the systemic circulation.[9] For orally administered drugs, this is influenced by a multitude of factors including solubility, permeability, and first-pass metabolism.[10][11]

The Biopharmaceutics Classification System (BCS)

The Biopharmaceutics Classification System (BCS) is a scientific framework that categorizes drug substances based on their aqueous solubility and intestinal permeability.[12][13][14] Determining the BCS class of 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline early in development can guide formulation strategies and may allow for biowaivers for certain regulatory submissions.[15][16]

  • Class I: High Solubility, High Permeability

  • Class II: Low Solubility, High Permeability

  • Class III: High Solubility, Low Permeability

  • Class IV: Low Solubility, Low Permeability

In Vitro Permeability Assessment

In vitro permeability assays are crucial for predicting the in vivo absorption of a drug candidate across the intestinal epithelium.[17][18][19]

3.2.1. Caco-2 Cell Permeability Assay

The Caco-2 cell line, derived from human colorectal adenocarcinoma, is widely used as an in vitro model of the human intestinal mucosa.[20][21]

  • Objective: To assess the bidirectional permeability of the compound across a Caco-2 cell monolayer and to identify potential involvement of efflux transporters like P-glycoprotein (P-gp).

  • Methodology:

    • Culture Caco-2 cells on permeable supports until a confluent monolayer is formed, which typically takes 21 days.

    • Verify the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

    • For the apical-to-basolateral (A-to-B) permeability assessment, add the test compound to the apical side and measure its appearance on the basolateral side over time.

    • For the basolateral-to-apical (B-to-A) permeability assessment, add the compound to the basolateral side and measure its appearance on the apical side.

    • The apparent permeability coefficient (Papp) is calculated for both directions.

    • An efflux ratio (Papp B-to-A / Papp A-to-B) greater than 2 is indicative of active efflux.

G cluster_caco2 Caco-2 Permeability Assay Logic a_to_b a_to_b papp papp a_to_b->papp b_to_a b_to_a b_to_a->papp efflux_ratio efflux_ratio papp->efflux_ratio

Figure 2: Logical flow of the Caco-2 permeability assay.
In Vivo Bioavailability Studies in Animal Models

In vivo studies in animal models, such as rodents, are essential for determining the pharmacokinetic profile and absolute bioavailability of a drug candidate.[22][23]

3.3.1. Pharmacokinetic Study in Rats

  • Objective: To determine key pharmacokinetic parameters including Cmax, Tmax, AUC, and absolute bioavailability.

  • Methodology:

    • Fast a group of rats overnight prior to dosing.[24]

    • Administer 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline to one group of rats via intravenous (IV) injection and to another group via oral gavage.

    • Collect blood samples at predetermined time points after dosing.

    • Process the blood samples to obtain plasma.

    • Quantify the concentration of the compound in the plasma samples using a validated LC-MS/MS method.[25]

    • Calculate the pharmacokinetic parameters for both routes of administration.

    • The absolute bioavailability (F%) is calculated using the formula: F% = (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100.

Table 2: Key Pharmacokinetic Parameters

ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t₁/₂ Half-life
F% Absolute bioavailability

Conclusion

The systematic evaluation of the solubility and bioavailability of 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline is a critical step in its development as a potential therapeutic agent. This guide has outlined a comprehensive and scientifically rigorous approach, from fundamental physicochemical characterization to in vivo pharmacokinetic studies. By adhering to these principles and methodologies, researchers can generate high-quality, reproducible data to make informed decisions and advance this promising compound through the drug development process.

References

  • Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors - PMC - NIH. Available at: [Link]

  • 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline | C17H22N6O2 | CID 45379087 - PubChem. Available at: [Link]

  • Design, Synthesis and Molecular Modeling of New 1,3,5-Triazine Derivatives as Anticancer Agents - Der Pharma Chemica. Available at: [Link]

  • Synthesis of N-(4,6-dipiperidino/dimorpholino-1,3,5-triazin-2-yl) amino acid derivatives 15–28. - ResearchGate. Available at: [Link]

  • 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • 2-Anilino-4,6-DI(4-morpholinyl)-1,3,5-triazine - PubChem. Available at: [Link]

  • Determination of in vitro permeability of drug candidates through a caco-2 cell monolayer by liquid chromatography/tandem mass spectrometry - PubMed. Available at: [Link]

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  • Drug Bioavailability - Clinical Pharmacology - MSD Manual Professional Edition. Available at: [Link]

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  • Animal Models Used for Bioavailability and Bioequivalence Studies: Focus on Their Human Likeness - ResearchGate. Available at: [Link]

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  • Video: Factors Influencing Bioavailability: First-Pass Elimination - JoVE. Available at: [Link]

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Foundational

Spectroscopic Characterization of 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline: A Predictive and Methodological Guide

This technical guide provides a detailed exploration of the expected spectroscopic characteristics of 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline, a compound of significant interest in medicinal and agricultural chemi...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed exploration of the expected spectroscopic characteristics of 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline, a compound of significant interest in medicinal and agricultural chemistry.[1] Given the current absence of publicly available experimental spectra for this specific molecule (CAS No. 1197159-91-3), this document leverages established principles of nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, alongside data from structurally analogous compounds, to present a robust predictive analysis.[2][3] This guide is intended for researchers, scientists, and drug development professionals who require a foundational understanding of the spectroscopic profile of this important triazine derivative for identification, characterization, and quality control purposes.

Introduction to the Compound and its Significance

4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline is a heterocyclic compound featuring a central 1,3,5-triazine ring. This core is substituted with two morpholino groups and one aniline moiety. The presence of morpholine groups is a crucial feature in many phosphoinositide 3-kinase (PI3K) inhibitors, as the oxygen atom can form key hydrogen bonds in the kinase hinge region.[4] This structural motif makes the title compound and its derivatives valuable intermediates in the synthesis of novel drug candidates, particularly in oncology.[1][4] Beyond its pharmaceutical applications, it also serves as a building block in the development of modern herbicides and pesticides.[1]

Accurate structural confirmation is paramount in these high-stakes applications. NMR and IR spectroscopy are indispensable tools for this purpose, providing a detailed fingerprint of the molecular architecture.

Molecular Structure and Key Functional Groups

To understand the spectroscopic data, a clear visualization of the molecule's structure is essential.

Caption: Molecular structure of 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline.

Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum provides information on the chemical environment of hydrogen atoms. Based on the molecular structure, which possesses a degree of symmetry, a distinct pattern of signals is anticipated. The spectrum is best recorded in a solvent like DMSO-d₆ to ensure solubility and to observe the exchangeable amine protons.

Predicted Chemical Shifts and Multiplicities
Proton Assignment Predicted δ (ppm) Multiplicity Integration Rationale
Aniline NH~5.8 - 6.2Singlet (broad)2HThe chemical shift is influenced by solvent and concentration. The protons are exchangeable, leading to a broad signal.
Aniline H -2, H -6~7.9 - 8.1Doublet2HThese protons are ortho to the electron-withdrawing triazine ring, resulting in a significant downfield shift. They appear as a doublet due to coupling with H-3 and H-5.
Aniline H -3, H -5~6.6 - 6.8Doublet2HThese protons are ortho to the electron-donating amino group, causing an upfield shift. They appear as a doublet due to coupling with H-2 and H-6.
Morpholino -CH ₂-N-~3.7 - 3.9Triplet (broad)8HThe protons on the carbons adjacent to the nitrogen of the morpholine rings. The two morpholino groups are chemically equivalent due to rotation, but the signal may be broad due to the quadrupolar nitrogen and restricted rotation at room temperature.
Morpholino -CH ₂-O-~3.6 - 3.8Triplet (broad)8HThe protons on the carbons adjacent to the oxygen of the morpholine rings. These are slightly upfield compared to the N-CH₂ protons and will also appear as a broad triplet.

Note: Predicted chemical shifts (δ) are relative to TMS at 0 ppm.

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum reveals the chemical environment of each unique carbon atom in the molecule. Due to the molecule's symmetry, several carbon atoms are chemically equivalent.

Predicted Chemical Shifts
Carbon Assignment Predicted δ (ppm) Rationale
Triazine C -4, C -6~165.0These carbons are bonded to two nitrogen atoms and the morpholino groups, resulting in a strong downfield shift. They are equivalent.
Triazine C -2~170.0This carbon is bonded to the aniline ring, shifting it slightly further downfield compared to C-4 and C-6.
Aniline C -1~125.0The carbon atom directly attached to the triazine ring (ipso-carbon). Its shift is influenced by the substituent.
Aniline C -4~150.0The carbon atom bonded to the amino group. The strong donating effect of the NH₂ group causes a significant downfield shift.
Aniline C -2, C -6~129.0These carbons are ortho to the triazine substituent and are chemically equivalent.
Aniline C -3, C -5~113.0These carbons are ortho to the amino group and meta to the triazine ring. The strong shielding effect of the amino group shifts them significantly upfield. They are equivalent.
Morpholino -C H₂-N-~44.0The carbons adjacent to the nitrogen atom of the morpholine rings.
Morpholino -C H₂-O-~66.0The carbons adjacent to the oxygen atom of the morpholine rings, shifted downfield by the electronegative oxygen.

Predicted Infrared (IR) Spectroscopic Data

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.

Predicted Characteristic Absorption Bands
Frequency Range (cm⁻¹) Vibration Type Functional Group Intensity
3450 - 3300N-H stretch (asymmetric & symmetric)Primary Amine (Aniline)Medium
3050 - 3010C-H stretchAromatic (Aniline Ring)Medium-Weak
2950 - 2850C-H stretchAliphatic (Morpholino Rings)Strong
1620 - 1580C=N stretch & Ring vibrations1,3,5-Triazine RingStrong
1610 - 1590N-H bend (scissoring)Primary Amine (Aniline)Strong
1515 - 1475C=C stretchAromatic RingStrong
1250 - 1230C-N stretch (aromatic amine)Aniline C-NStrong
1120 - 1085C-O-C stretch (asymmetric)Morpholino EtherStrong

The IR spectrum is expected to be dominated by strong absorptions corresponding to the triazine ring vibrations and the C-O-C stretching of the two morpholine moieties.[5] The distinct N-H stretching bands from the aniline group should also be clearly visible.

Experimental Protocols

To obtain high-quality spectroscopic data for 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline, standardized methodologies should be employed.

NMR Spectroscopy Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 10-20 mg of sample in 0.7 mL DMSO-d₆ transfer Transfer solution to a 5 mm NMR tube dissolve->transfer spectrometer Use 400 MHz (or higher) NMR Spectrometer transfer->spectrometer h1_acq Acquire ¹H Spectrum (16-32 scans, 2s relaxation delay) spectrometer->h1_acq c13_acq Acquire ¹³C Spectrum (Proton decoupled, >1024 scans) spectrometer->c13_acq ft Fourier Transform FID c13_acq->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference to solvent peak (DMSO at 2.50 ppm for ¹H, 39.52 ppm for ¹³C) baseline->reference

Caption: Standard workflow for NMR data acquisition and processing.

Detailed Steps:

  • Sample Preparation : Accurately weigh 10-20 mg of the compound and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[6] Ensure complete dissolution, using gentle warming or sonication if necessary. Transfer the clear solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Acquisition : Acquire the proton spectrum on a spectrometer with a field strength of at least 400 MHz. Use a standard single-pulse experiment with 16 to 32 scans and a relaxation delay of 1-2 seconds.[6]

  • ¹³C NMR Acquisition : Acquire the carbon spectrum using a standard proton-decoupled pulse sequence (e.g., zgpg30). A higher number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio.

  • Processing : Apply a Fourier transform to the Free Induction Decay (FID). Perform phase and baseline corrections. Calibrate the chemical shift axis by referencing the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H, δ = 39.52 ppm for ¹³C).[4]

IR Spectroscopy Protocol
  • Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and speed. Place a small amount of the powdered sample directly onto the ATR crystal (typically diamond or germanium).

  • Data Acquisition : Collect the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000 to 400 cm⁻¹.

  • Processing : Perform a background scan of the clean ATR crystal before scanning the sample. The instrument software will automatically ratio the sample spectrum to the background, generating the final absorbance or transmittance spectrum.

Conclusion

This guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline. The predicted ¹H NMR, ¹³C NMR, and IR data are based on fundamental spectroscopic principles and analysis of structurally related molecules. The provided protocols offer a standardized approach for the experimental verification of these predictions. As a crucial intermediate in pharmaceutical and agrochemical research, a thorough understanding of its spectroscopic fingerprint is essential for unambiguous identification and quality assurance. This document serves as a foundational reference for any scientist working with this compound, pending the publication of definitive experimental data.

References

Sources

Exploratory

Purity and appearance of 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline

A-1 Technical Guide: 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline Abstract This technical guide provides an in-depth analysis of 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline, a versatile heterocyclic compound with si...

Author: BenchChem Technical Support Team. Date: January 2026

A-1 Technical Guide: 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline

Abstract

This technical guide provides an in-depth analysis of 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline, a versatile heterocyclic compound with significant applications in pharmaceutical and agrochemical research.[1][2][3] The document outlines the critical parameters of purity and appearance, offering a scientific framework for their assessment. It delves into the synthesis, potential impurities, and the analytical methodologies required for robust characterization. This guide is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of this compound's quality attributes to ensure the reliability and reproducibility of their work.

Introduction: The Significance of 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline

4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline, with the molecular formula C17H22N6O2, is a substituted triazine that has garnered considerable interest as a key intermediate in the synthesis of biologically active molecules.[1][4] Its unique structure, featuring a central triazine ring flanked by two morpholino groups and an aniline moiety, imparts favorable properties such as enhanced solubility and bioavailability.[1] These characteristics make it a valuable building block in the development of novel therapeutics, particularly in oncology, and in the formulation of advanced herbicides and pesticides.[1][2][3]

The purity and appearance of this compound are not merely superficial attributes; they are direct indicators of its chemical integrity and suitability for downstream applications. The presence of impurities can have profound consequences, potentially leading to altered biological activity, unforeseen toxicity, or compromised stability of the final product. Therefore, a thorough understanding and rigorous control of these parameters are paramount.

Physicochemical Properties and Appearance

A comprehensive understanding of the physicochemical properties of 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline is fundamental to interpreting its purity and appearance.

Expected Appearance

Under standard laboratory conditions, high-purity 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline typically presents as a white to light yellow or light orange powder or crystalline solid.[1] Significant deviations from this appearance, such as the presence of dark discoloration, clumping, or a non-crystalline, amorphous state, may suggest the presence of impurities or degradation products.

Key Physicochemical Data

The following table summarizes the key physicochemical properties of 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline, which are essential for its identification and characterization.

PropertyValueSource
Molecular Formula C17H22N6O2PubChem[4], TCI Chemicals
Molecular Weight 342.4 g/mol PubChem[4], TCI Chemicals
CAS Number 1197159-91-3PubChem[4], TCI Chemicals
Melting Point 266 °CChem-Impex[1]
Purity (Typical) ≥97.0% (HPLC), ≥98% (Titration)TCI Chemicals, Chem-Impex[1]

Synthesis and Potential Impurities

The purity of 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline is intrinsically linked to its synthetic pathway. A common route involves the sequential nucleophilic substitution of chlorine atoms on a cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) core.

A generalized synthetic scheme involves reacting cyanuric chloride first with morpholine and subsequently with p-phenylenediamine or a related aniline derivative. The stoichiometry and reaction conditions at each step are critical to minimizing the formation of impurities.

Common Impurities

Based on the synthetic route, several process-related impurities can arise:

  • Incompletely Reacted Intermediates: Such as 2-chloro-4,6-dimorpholino-1,3,5-triazine or 2,4-dichloro-6-morpholino-1,3,5-triazine.

  • Over-reacted or Side-products: Including species where multiple aniline moieties have reacted with the triazine ring.

  • Residual Solvents and Reagents: Such as 1,4-dioxane, triethylamine, or unreacted starting materials.[5]

  • Degradation Products: Resulting from improper storage or handling, leading to hydrolysis or oxidation of the molecule.

The presence of these impurities can be detected through a combination of the analytical techniques discussed in the following section.

G Simplified Synthetic Pathway and Potential Impurities cyanuric_chloride Cyanuric Chloride (2,4,6-Trichloro-1,3,5-triazine) intermediate1 2,4-Dichloro-6-morpholino-1,3,5-triazine (Impurity A) cyanuric_chloride->intermediate1 + Morpholine intermediate2 2-Chloro-4,6-dimorpholino-1,3,5-triazine (Impurity B) intermediate1->intermediate2 + Morpholine final_product 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline (Target Compound) intermediate2->final_product + p-Phenylenediamine morpholine Morpholine aniline p-Phenylenediamine

Caption: Simplified synthetic pathway for 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline highlighting potential process-related impurities.

Analytical Methodologies for Purity Assessment

A multi-technique approach is essential for the comprehensive characterization of 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone technique for assessing the purity of this compound. A well-developed reversed-phase HPLC (RP-HPLC) method can effectively separate the target compound from its impurities.

Experimental Protocol: RP-HPLC Purity Assay

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 stationary phase (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by the UV spectrum of the compound, typically around 254 nm.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., a mixture of the mobile phase components) to a known concentration (e.g., 1 mg/mL).

  • Injection Volume: 10 µL.

  • Data Analysis: Purity is typically determined by the area percentage of the main peak relative to the total peak area.

G start Start sample_prep Sample Preparation (Dissolve in Mobile Phase) start->sample_prep hplc_injection HPLC Injection sample_prep->hplc_injection separation Chromatographic Separation (C18 Column) hplc_injection->separation detection UV Detection separation->detection data_analysis Data Analysis (Peak Integration) detection->data_analysis purity_report Purity Report (% Area) data_analysis->purity_report end End purity_report->end

Caption: Workflow for HPLC purity analysis of 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight of the compound and identifying unknown impurities. When coupled with HPLC (LC-MS), it allows for the determination of the mass-to-charge ratio of each separated component. The predicted monoisotopic mass is 342.18042 Da.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline and the identification of structurally related impurities. The NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.

Titration

Acid-base titration can be employed as a quantitative method to determine the overall purity of the compound, as it is a basic molecule due to the aniline and morpholino groups. This method provides a measure of the total basic content and is often used as a complementary technique to HPLC.

Conclusion: A Framework for Quality Assurance

The reliable use of 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline in research and development hinges on a robust quality assurance framework. This guide has outlined the critical aspects of purity and appearance, providing a scientific basis for their evaluation. By implementing the described analytical methodologies, researchers can ensure the chemical integrity of this important synthetic intermediate, thereby enhancing the validity and reproducibility of their scientific outcomes. The synthesis and characterization of derivatives of this compound have been reported in various studies, underscoring its significance in medicinal chemistry.[5][6][7][8][9]

References

  • Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors - PMC - NIH. [Link]

  • 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline | C17H22N6O2 | CID 45379087 - PubChem. [Link]

  • 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline >98.0%(T) 1g - Laboratorium Discounter. [Link]

  • 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline. [Link]

  • Synthesis of N-(4,6-dipiperidino/dimorpholino-1,3,5-triazin-2-yl) amino acid derivatives 15–28. - ResearchGate. [Link]

  • Design, Synthesis and Molecular Modeling of New 1,3,5-Triazine Derivatives as Anticancer Agents - Der Pharma Chemica. [Link]

  • 4-(4,6-dimorpholino-1,3,5-triazin-2-yl)aniline - PubChemLite. [Link]

  • 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline - 杂环化合物 - 西典实验供应试剂中间体原料. [Link]

  • 2-Anilino-4,6-DI(4-morpholinyl)-1,3,5-triazine - PubChem. [Link]

  • Design, synthesis, and anticancer activity of novel 4,6-dimorpholinyl-1,3,5-triazine compounds - ResearchGate. [Link]

  • SYNTHESIS OF SOME NEW DERIVATIVES OF 1,3,5-TRIAZINE - LOCKSS. [Link]

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Foundational

An In-depth Technical Guide to 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline (PI-103): A Dual PI3K/mTOR Inhibitor for Preclinical Research

Abstract This technical guide provides a comprehensive overview of 4-(4,6-dimorpholino-1,3,5-triazin-2-yl)aniline, a potent research chemical widely known in the scientific community as PI-103. As a dual inhibitor of pho...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-(4,6-dimorpholino-1,3,5-triazin-2-yl)aniline, a potent research chemical widely known in the scientific community as PI-103. As a dual inhibitor of phosphoinositide 3-kinases (PI3Ks) and the mammalian target of rapamycin (mTOR), PI-103 has been instrumental in dissecting the complex PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer.[1] This document serves as a resource for researchers, scientists, and drug development professionals, offering insights into its mechanism of action, biochemical activity, and practical guidance on its application in key experimental assays. While unfavorable pharmacokinetic properties have limited its clinical translation, PI-103 remains an invaluable tool for preclinical investigation.[1]

Introduction: Targeting a Central Oncogenic Hub

The phosphoinositide 3-kinase (PI3K) signaling pathway is one of the most commonly activated signaling networks in human cancer, making it a prime target for therapeutic development.[2][3] This pathway integrates signals from growth factors and other extracellular cues to regulate fundamental cellular processes such as proliferation, survival, and metabolism.[1][2] PI-103, a synthetic, cell-permeable pyridofuropyrimidine compound, emerged as a powerful tool due to its ability to simultaneously inhibit two key nodes of this pathway: the Class I PI3K isoforms and the mTOR kinase, which exists in two distinct complexes, mTORC1 and mTORC2.[1][4] This dual-inhibition profile provides a more comprehensive blockade of the pathway compared to agents targeting a single kinase, making PI-103 a cornerstone compound for validating the therapeutic hypothesis of PI3K/mTOR co-inhibition.

Physicochemical Properties

A clear understanding of the fundamental chemical properties of PI-103 is essential for its proper handling, storage, and use in experimental settings.

PropertyValueReference(s)
Synonyms PI-103, 4-[4,6-Bis(4-morpholinyl)-1,3,5-triazin-2-yl]aniline[5]
CAS Number 371935-74-9[4]
Molecular Formula C₁₇H₂₂N₆O₂[6][7]
Molecular Weight 342.40 g/mol [5]
Appearance White to light yellow powder/crystal[5]
Purity Typically >97-99% (HPLC)[4][5]
Solubility Soluble in DMSO (e.g., 20 mM)

Mechanism of Action: A Multi-Nodal Blockade

PI-103 functions as an ATP-competitive inhibitor, binding to the kinase domain of its targets and preventing the phosphorylation of their respective substrates.[1][8] Its inhibitory action is not limited to a single isoform but extends across multiple critical signaling kinases.

Primary Targets:

  • Class I PI3Ks: PI-103 potently inhibits all four Class I isoforms (p110α, p110β, p110δ, and p110γ), which are responsible for converting phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1][4] This action blocks the recruitment and activation of downstream effectors, most notably the kinase Akt.

  • mTOR: The compound effectively inhibits both mTORC1 and mTORC2.[4][9] Inhibition of mTORC1 disrupts the phosphorylation of key substrates like S6 kinase (S6K) and 4E-BP1, leading to reduced protein synthesis and cell growth. Inhibition of the rapamycin-insensitive mTORC2 complex prevents the crucial phosphorylation of Akt at serine 473, which is required for its full activation.[4]

  • DNA-PK: PI-103 is also a very potent inhibitor of DNA-dependent protein kinase (DNA-PK), a member of the PI3K-related kinase (PIKK) family involved in DNA double-strand break repair.[10][11]

The simultaneous inhibition at these key points results in a robust shutdown of the entire PI3K/Akt/mTOR signaling cascade.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 ATP PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt pT308 mTORC1 mTORC1 Akt->mTORC1 Downstream Cell Growth, Proliferation, Survival Akt->Downstream Inhibits Apoptosis mTORC2 mTORC2 mTORC2->Akt pS473 S6K_4EBP1 S6K & 4E-BP1 mTORC1->S6K_4EBP1 Protein_Synth Protein Synthesis S6K_4EBP1->Protein_Synth Protein_Synth->Downstream PI103 PI-103 PI103->PI3K PI103->mTORC2 PI103->mTORC1

Figure 1: The PI3K/Akt/mTOR signaling pathway and points of inhibition by PI-103.

Biochemical and Cellular Activity

The potency of PI-103 has been quantified against its primary targets in numerous cell-free and cell-based assays. The half-maximal inhibitory concentration (IC₅₀) is a key metric for evaluating its efficacy.

Table 2: In Vitro Kinase Inhibitory Activity of PI-103

Target KinaseIC₅₀ (nM)Assay TypeReference(s)
PI3K p110α 2 - 8Cell-free[4][11]
PI3K p110β 3 - 88Cell-free[4][11]
PI3K p110δ 3 - 48Cell-free[4][11]
PI3K p110γ 15 - 150Cell-free[4][11]
mTOR (mTORC1) 20 - 30Cell-free[4][11]
mTOR (mTORC2) 83Cell-free[11]
DNA-PK 2 - 23Cell-free[4][11]

In cellular contexts, PI-103 effectively inhibits the phosphorylation of key downstream effectors. Treatment of cancer cell lines with PI-103 leads to a dose-dependent reduction in phosphorylated Akt (p-Akt), phosphorylated S6 ribosomal protein (p-S6), and other pathway markers.[12] This inhibition of signaling translates into potent anti-proliferative and pro-apoptotic effects across a wide range of tumor cell lines.[4][12] For example, in A549 non-small cell lung cancer cells, PI-103 inhibits cell growth with a GI₅₀ of 0.21 µM.[11]

Experimental Protocols

Reproducibility is paramount in research. The following protocols provide a validated framework for utilizing PI-103 to probe the PI3K/mTOR pathway.

Protocol: Western Blot Analysis of Pathway Inhibition

This protocol details the procedure for assessing the phosphorylation status of key downstream targets like Akt and S6, providing a direct readout of PI-103's cellular activity.[8]

Causality: The rationale is to lyse cells after treatment to preserve the phosphorylation state of proteins. By separating proteins by size (SDS-PAGE) and using specific antibodies against both the phosphorylated and total forms of a protein, one can quantify the specific inhibitory effect of the compound on the signaling pathway.

Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., U-87 MG glioblastoma, MCF7 breast cancer) to reach 70-80% confluency. Treat with varying concentrations of PI-103 (e.g., 0.1 to 5 µM) or a vehicle control (DMSO) for a specified duration (e.g., 2, 6, or 24 hours).

  • Cell Lysis: Wash cells once with ice-cold Phosphate-Buffered Saline (PBS). Lyse cells directly on the plate with ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Lysate Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new, pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay to ensure equal loading.

  • Sample Preparation & SDS-PAGE: Normalize protein concentrations with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes. Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel and separate via electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-S6 (Ser235/236), anti-total S6) overnight at 4°C with gentle agitation.

    • Wash the membrane 3 times for 10 minutes each with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system. Quantify band intensities to determine the relative reduction in phosphorylation.

Protocol: In Vitro Kinase Assay

This protocol provides a general method to determine the direct inhibitory effect of PI-103 on recombinant PI3K or mTOR enzymes.[1][9]

Causality: This cell-free system isolates the kinase, substrate, and inhibitor, removing cellular complexity. It allows for the direct measurement of enzymatic activity (e.g., ATP consumption or product formation) and the calculation of an IC₅₀ value, which is a fundamental measure of inhibitor potency.

Methodology:

  • Reagent Preparation:

    • Kinase Buffer: Prepare a suitable buffer, e.g., 25 mM HEPES (pH 7.4), 10 mM MgCl₂, 5 mM MnCl₂, 2 mM DTT.[1]

    • Enzyme: Dilute recombinant PI3K or mTOR enzyme in kinase buffer to the desired final concentration.

    • Substrate: Prepare the appropriate substrate (e.g., PIP₂ for PI3K).

    • PI-103: Prepare a 10-point serial dilution series of PI-103 in DMSO, then dilute further in kinase buffer.

  • Assay Procedure (384-well plate format):

    • Add PI-103 dilutions or vehicle control (DMSO) to the wells.

    • Add the diluted kinase enzyme to each well.

    • Incubate for 10-15 minutes at room temperature to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding a mixture of the substrate and ATP.

    • Incubate for 30-60 minutes at 30°C.

    • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection:

    • Quantify the reaction product or remaining ATP using a suitable detection method. Commercially available kits, such as ADP-Glo™ (Promega) or LanthaScreen™ (Invitrogen), are commonly used.[4]

    • The signal is read on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each PI-103 concentration relative to the vehicle control.

    • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Inhibitor Prepare PI-103 Serial Dilutions Add_Inhibitor Add PI-103 to Plate Prep_Inhibitor->Add_Inhibitor Prep_Enzyme Dilute Kinase (PI3K or mTOR) Add_Enzyme Add Kinase & Incubate Prep_Enzyme->Add_Enzyme Prep_Substrate Prepare Substrate & ATP Mixture Start_Rxn Initiate Reaction (Add Substrate/ATP) Prep_Substrate->Start_Rxn Add_Inhibitor->Add_Enzyme Add_Enzyme->Start_Rxn Stop_Rxn Stop Reaction Start_Rxn->Stop_Rxn Detect Add Detection Reagent & Read Plate Stop_Rxn->Detect Analyze Calculate % Inhibition & Determine IC50 Detect->Analyze

Figure 2: Generalized workflow for an in vitro kinase inhibition assay using PI-103.

Challenges and Considerations

Despite its utility as a research tool, PI-103 possesses limitations that have precluded its development as a clinical therapeutic. Its primary drawbacks are poor pharmacokinetic properties, including low oral bioavailability and rapid in vivo clearance.[1] Furthermore, its potent inhibition of multiple essential kinases can lead to off-target effects and toxicity in in vivo models.[1] Researchers should be mindful of these properties when designing experiments, particularly when translating findings from in vitro to in vivo systems. For many applications, newer generations of more selective PI3K or mTOR inhibitors may be more appropriate, but PI-103 remains the gold standard for inducing a broad and potent blockade of the pathway in preclinical settings.

Conclusion

4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline (PI-103) is a powerful and well-characterized dual inhibitor of the PI3K and mTOR signaling pathways. Its ability to potently and simultaneously block multiple key nodes within this oncogenic cascade has cemented its role as an indispensable tool in cancer biology and drug discovery.[1] By understanding its mechanism of action and employing validated experimental protocols as outlined in this guide, researchers can continue to leverage PI-103 to effectively probe the complexities of PI3K signaling and uncover new therapeutic vulnerabilities.

References

  • Poklepovic, A., & Gewirtz, D. A. (2016). Dual PI3K- and mTOR-inhibitor PI-103 can either enhance or reduce the radiosensitizing effect of the Hsp90 inhibitor NVP-AUY922 in tumor cells: The role of drug-irradiation schedule. Oncotarget, 7(30), 47838–47852. Retrieved from [Link]

  • MDPI. (2023). The Protective Efficacy of Total Alkaloids from Nelumbinis Plumula on Irradiation-Induced Oxidative Stress Damage in Human Umbilical Vein Endothelial Cells. Molecules, 28(15), 5894. Retrieved from [Link]

  • Oncotarget. (2016). Dual PI3K- and mTOR-inhibitor PI-103 can either enhance or reduce the radiosensitizing effect of the Hsp90 inhibitor NVP-AUY922 in tumor cells. Retrieved from [Link]

  • PubChem. (n.d.). 2-Anilino-4,6-DI(4-morpholinyl)-1,3,5-triazine. Retrieved from [Link]

  • Selleck Bio. (n.d.). PI-103 | ≥99%(HPLC) | Selleck | PI3K 阻害剤. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N-(4,6-dipiperidino/dimorpholino-1,3,5-triazin-2-yl) amino acid derivatives 15–28. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline. Retrieved from [Link]

  • Vasan, N., Razavi, P., Johnson, J. L., Adleff, V., Efocus, S. A., Tarcic, G., ... & Cantley, L. C. (2019). The present and future of PI3K inhibitors for cancer therapy. Nature Reviews Cancer, 19(10), 549-564. Retrieved from [Link]

  • MDPI. (2020). PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects. Cancers, 12(9), 2423. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). PI3K inhibitors: review and new strategies. Chemical Science, 11(22), 5635-5648. Retrieved from [Link]

  • Al-Hiari, Y. M., Qandil, A. M., Al-Zaydi, K. M., Al-Soud, Y. A., & El-Abadelah, M. M. (2014). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. Molecules, 19(12), 20976–20991. Retrieved from [Link]

  • PubMed. (2024). Targeting PI3K in Cancer Treatment: A Comprehensive Review with Insights from Clinical Outcomes. Pharmacological Research, 107025. Retrieved from [Link]

  • JADPRO. (2019). A Review of PI3K Inhibitors in B-Cell Malignancies. Retrieved from [Link]

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Exploratory

An In-depth Technical Guide to 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline: A Privileged Scaffold in Kinase Inhibition

Abstract This technical guide provides a comprehensive overview of 4-(4,6-dimorpholino-1,3,5-triazin-2-yl)aniline, a heterocyclic compound that has emerged as a critical structural scaffold in modern medicinal chemistry....

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-(4,6-dimorpholino-1,3,5-triazin-2-yl)aniline, a heterocyclic compound that has emerged as a critical structural scaffold in modern medicinal chemistry. While possessing versatile applications, its most significant role is as a foundational core for the development of potent kinase inhibitors, particularly those targeting the Phosphoinositide 3-kinase (PI3K) pathway. This document details the compound's discovery, synthesis, and physicochemical properties. It further explores the mechanism of action of its derivatives, their evolution into clinical candidates, and the experimental protocols central to their evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking an in-depth understanding of this important chemical entity and its role in oncology and beyond.

Introduction: The Rise of a Privileged Triazine Scaffold

The 1,3,5-triazine ring is a well-established "privileged scaffold" in drug discovery, a molecular framework that is capable of providing ligands for more than one type of biological target. Derivatives of s-triazine have demonstrated a vast array of biological activities, including antimalarial, antiviral, and antimicrobial properties.[1] In oncology, the triazine core is present in several approved drugs, such as the antineoplastic agent Altretamine (Hexalen).[2]

The subject of this guide, 4-(4,6-dimorpholino-1,3,5-triazin-2-yl)aniline, represents a key evolution of this scaffold. The strategic incorporation of two morpholine groups and an aniline moiety creates a structure primed for interaction with the ATP-binding pocket of various kinases. The morpholine groups, in particular, are crucial features for PI3K binding, as the morpholine oxygen can form a hydrogen bond with the hinge region backbone of the enzyme.[3] This compound is not typically an end-product therapeutic itself, but rather a versatile intermediate used to synthesize more complex and potent drug candidates.[4][5] Its development was inspired by early pan-PI3K inhibitors, leading to a new generation of molecules with improved drug-like properties, including solubility, oral bioavailability, and the ability to penetrate the blood-brain barrier.[6]

Physicochemical Properties

The structural and chemical properties of 4-(4,6-dimorpholino-1,3,5-triazin-2-yl)aniline make it an excellent starting point for further chemical modification in drug discovery programs.

PropertyValueSource
Molecular Formula C₁₇H₂₂N₆O₂[7][8]
Molecular Weight 342.40 g/mol [7][8][9]
Appearance White to light yellow/orange powder or crystal[8]
Hydrogen Bond Acceptor Count 8[7]
Hydrogen Bond Donor Count 1[7]
Rotatable Bond Count 3[7]
SMILES Nc1ccc(-c2nc(N3CCOCC3)nc(N3CCOCC3)n2)cc1[8]
InChI Key OGMSQGCPVLGNIG-UHFFFAOYSA-N[8]

Synthesis and Discovery

The discovery and development of aniline-triazine derivatives are rooted in the need for selective and potent kinase inhibitors. The synthesis of this scaffold is a prime example of controlled, sequential nucleophilic substitution, a cornerstone of triazine chemistry.

General Synthesis Pathway

The most common and efficient synthesis route starts from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), a readily available and highly reactive precursor. The differential reactivity of the chlorine atoms at varying temperatures allows for a stepwise and controlled substitution.

Step-by-Step Synthesis Protocol:

  • First Substitution (Dichlorination): Cyanuric chloride is dissolved in a suitable solvent like acetone. The solution is cooled to 0-5°C in an ice bath to control reactivity.

  • Addition of First Nucleophile: One equivalent of morpholine is added dropwise. A mild base, such as sodium carbonate solution, is added concurrently to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion. This step yields 2-morpholino-4,6-dichloro-1,3,5-triazine.

  • Second Substitution (Monochlorination): The reaction temperature is raised to room temperature (around 25°C). A second equivalent of morpholine is added. The reaction is stirred for several hours to yield 2,4-dimorpholino-6-chloro-1,3,5-triazine. The increased temperature is necessary to displace the second, less reactive chlorine atom.

  • Third Substitution (Aryl Coupling): The final substitution requires more forcing conditions. The 2,4-dimorpholino-6-chloro-1,3,5-triazine intermediate is subjected to a Suzuki cross-coupling reaction. This is typically performed with 4-aminophenylboronic acid pinacol ester in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a solvent mixture like DMF/water, often at an elevated temperature (e.g., 70-90°C).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled and poured into water to precipitate the crude product. The solid is then filtered, washed, and purified, typically by recrystallization or column chromatography, to yield the final product, 4-(4,6-dimorpholino-1,3,5-triazin-2-yl)aniline.

G cluster_0 Synthesis Workflow A Cyanuric Chloride B 2-Morpholino-4,6-dichloro- 1,3,5-triazine A->B 1 eq. Morpholine 0-5°C C 2,4-Dimorpholino-6-chloro- 1,3,5-triazine B->C 1 eq. Morpholine Room Temp. D 4-(4,6-Dimorpholino-1,3,5-triazin- 2-yl)aniline C->D 4-Aminophenylboronic acid ester Pd Catalyst, Heat

General synthesis workflow for 4-(4,6-dimorpholino-1,3,5-triazin-2-yl)aniline.

Mechanism of Action and Biological Significance

The primary pharmacological importance of the 4-(4,6-dimorpholino-1,3,5-triazin-2-yl)aniline scaffold lies in its use to develop inhibitors of the PI3K/Akt/mTOR signaling pathway.

The PI3K/Akt/mTOR Pathway

The PI3K pathway is a central signaling cascade that regulates critical cellular processes, including cell growth, proliferation, survival, and metabolism.[10] It is frequently deregulated in a wide variety of human cancers, making it a prime target for therapeutic intervention.[6] Upon activation by upstream receptors like RTKs or GPCRs, PI3K phosphorylates PIP2 to PIP3, which in turn recruits and activates downstream effectors, most notably the kinase Akt. Activated Akt then phosphorylates a host of substrates, including mTOR (mammalian Target of Rapamycin), leading to the promotion of cell growth and proliferation and the inhibition of apoptosis.

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway cluster_downstream Cellular Processes RTK Growth Factor Receptor (e.g., RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival (Inhibition of Apoptosis) Akt->Survival Growth Cell Growth & Proliferation mTORC1->Growth Inhibitor DMTA-derived Inhibitors (e.g., Bimiralisib) Inhibitor->PI3K Inhibitor->mTORC1

Simplified PI3K/Akt/mTOR pathway and the inhibitory action of DMTA derivatives.
Structural Basis for Inhibition

Derivatives built upon the 4-(4,6-dimorpholino-1,3,5-triazin-2-yl)aniline core are designed as ATP-competitive inhibitors. The key structural features contribute to high-affinity binding within the kinase domain:

  • Triazine Core: Serves as a rigid scaffold to correctly orient the functional groups.

  • Dimorpholino Groups: The oxygen atoms of the morpholine rings are critical hydrogen bond acceptors, interacting with the backbone NH of a key valine residue (Val851 in PI3Kα) in the hinge region of the kinase.[3] This interaction is a hallmark of many potent PI3K inhibitors.

  • Aniline Moiety: The aniline group and its further substitutions are directed towards the "affinity pocket" of the ATP-binding site, allowing for the fine-tuning of potency and selectivity against different PI3K isoforms (α, β, γ, δ) and mTOR.[3][6]

Key Derivatives and Therapeutic Applications

The true value of the 4-(4,6-dimorpholino-1,3,5-triazin-2-yl)aniline scaffold is demonstrated by the potent clinical candidates derived from it. These compounds have been optimized for balanced pan-PI3K or dual PI3K/mTOR inhibition.

Compound Name (Code)Primary Target(s)IC₅₀ (PI3Kα)IC₅₀ (mTOR)Key Features
Bimiralisib (PQR309) Pan-Class I PI3K, mTOR33 nM89 nMBrain-penetrant, orally bioavailable.[3][6][10]
Gedatolisib (PF-05212384) Dual PI3K/mTOR~0.76 nM~48 nMPotent dual inhibitor.[3]
Apitolisib (GDC-0980) PI3K, mTOR~3.8 nM~580 nMPreference for PI3Kα.[3]
ZSTK474 Pan-PI3K--Early pan-PI3K inhibitor that inspired further development.[6]

Note: IC₅₀ values can vary between different assays and are provided for comparative purposes.

The development of Bimiralisib (PQR309) is a notable success story for this scaffold. By modifying the aniline group to 5-amino-4-(trifluoromethyl)pyridine, researchers created a potent, orally available, brain-penetrant inhibitor.[3][10] This ability to cross the blood-brain barrier is a significant advantage, opening up applications for treating primary brain tumors like glioblastoma or brain metastases from other cancers.[3] Bimiralisib has advanced to Phase II clinical trials for solid tumors and lymphomas, underscoring the clinical relevance of this chemical series.[6][10]

Experimental Protocol: Cell Proliferation (MTT) Assay

To evaluate the anticancer efficacy of novel derivatives synthesized from the DMTA core, a cell proliferation assay is fundamental. The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.

Step-by-Step MTT Assay Protocol:

  • Cell Seeding: Cancer cells (e.g., breast cancer 4T1 cells) are seeded into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: A stock solution of the test compound is prepared in DMSO. Serial dilutions are made in cell culture medium to achieve the desired final concentrations. The old medium is removed from the wells, and 100 µL of the medium containing the test compound (or vehicle control, e.g., 0.1% DMSO) is added.

  • Incubation: The plate is incubated for a specified period, typically 48 to 72 hours, to allow the compound to exert its antiproliferative effect.

  • MTT Addition: After incubation, 10 µL of MTT reagent (5 mg/mL in PBS) is added to each well. The plate is returned to the incubator for 2-4 hours. During this time, mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.

  • Formazan Solubilization: The medium is carefully removed, and 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) is added to each well to dissolve the formazan crystals. The plate is agitated gently on a shaker for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are corrected by subtracting the background absorbance of wells with no cells. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell proliferation by 50%) is determined by plotting a dose-response curve.

G cluster_workflow MTT Assay Workflow A 1. Seed cancer cells in 96-well plate B 2. Treat cells with serial dilutions of DMTA derivative A->B C 3. Incubate for 48-72 hours B->C D 4. Add MTT reagent and incubate 2-4 hours C->D E 5. Solubilize formazan crystals with DMSO D->E F 6. Measure absorbance at ~570 nm E->F G 7. Calculate IC50 value F->G

Workflow for evaluating compound cytotoxicity using the MTT assay.

Future Perspectives and Conclusion

The 4-(4,6-dimorpholino-1,3,5-triazin-2-yl)aniline scaffold has solidified its position as a highly valuable starting point for the design of kinase inhibitors. Its synthetic tractability and favorable interactions with the PI3K hinge region have enabled the development of multiple clinical candidates. Future research will likely focus on several key areas:

  • Enhanced Selectivity: Designing new derivatives with improved selectivity for specific PI3K isoforms to minimize off-target effects and improve therapeutic windows.

  • Overcoming Resistance: Developing next-generation compounds that can overcome acquired resistance mechanisms to current PI3K inhibitors.

  • Novel Conjugates: Utilizing the aniline group as a handle to create antibody-drug conjugates (ADCs) or PROTACs (PROteolysis TArgeting Chimeras) to achieve targeted drug delivery or protein degradation.

  • Broader Applications: While its primary success has been in oncology, the scaffold's versatility may be explored for other kinase targets relevant to inflammatory or metabolic diseases.[4][5]

References

  • Beaufils, F., Cmiljanovic, N., Cmiljanovic, V., Bohnacker, T., Melone, A., Marone, R., Jackson, E., Zhang, X., Sele, A., Borsari, C., Mestan, J., Hebeisen, P., Hillmann, P., Giese, B., Zvelebil, M., Fabbro, D., Williams, R. L., Rageot, D., & Wymann, M. P. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry, 60(17), 7524–7538. [Link]

  • Beaufils, F., Cmiljanovic, N., Cmiljanovic, V., Bohnacker, T., Melone, A., Marone, R., Jackson, E., Zhang, X., Sele, A., Borsari, C., Mestan, J., Hebeisen, P., Hillmann, P., Giese, B., Zvelebil, M., Fabbro, D., Williams, R. L., Rageot, D., & Wymann, M. P. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry, 60(17), 7524–7538. [Link]

  • El-Sayed, M. A., Abbas, H. S., Hussien, M. A., El-Henawy, A. A., & El-Sattar, N. E. A. (2022). Pyrazolyl-s-triazine with indole motif as a novel of epidermal growth factor receptor/cyclin-dependent kinase 2 dual inhibitors. Frontiers in Chemistry, 10, 1027150. [Link]

  • Gomha, S. M., Abdel-aziz, H. M., Khedr, M. A., & Abdel-latef, H. K. (2016). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. Molecules, 21(10), 1361. [Link]

  • Li, J., Wang, Y., Zhang, Y., Wang, C., Li, Y., & Gao, L. (2025). Design, synthesis, and anticancer activity of novel 4,6-dimorpholinyl-1,3,5-triazine compounds. Journal of Molecular Structure, 1325, 139450. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 45379087, 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline. Retrieved January 6, 2026, from [Link].

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 749680, 2-Anilino-4,6-DI(4-morpholinyl)-1,3,5-triazine. Retrieved January 6, 2026, from [Link].

  • Various Authors. (2025). Design, synthesis and biological evaluation of novel 4,6-dimorpholino-1,3,5-triazin-2-amine ferrocenecarboxylate derivatives as potent PI3K inhibitors. Bioorganic & Medicinal Chemistry, 129, 118029. [Link]

  • Vendor Website. (n.d.). 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline. Retrieved January 6, 2026, from [Link]

  • Vendor Website. (n.d.). 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline. Retrieved January 6, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: A Guide to the Synthesis of 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline Derivatives

For: Researchers, scientists, and drug development professionals. Introduction: The Significance of the Dimorpholino-Triazine Scaffold The 1,3,5-triazine (or s-triazine) ring is a privileged scaffold in medicinal chemist...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Dimorpholino-Triazine Scaffold

The 1,3,5-triazine (or s-triazine) ring is a privileged scaffold in medicinal chemistry and drug discovery.[1][2] Its unique chemical properties, including a stable aromatic system and the ability to act as a hydrogen bond acceptor, make it a versatile core for constructing biologically active molecules. The starting material for most s-triazine derivatives, cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), is inexpensive and features three reactive sites that can be sequentially functionalized with a high degree of control.[1][3][4]

Among the vast library of s-triazine derivatives, those bearing two morpholine substituents have garnered significant attention. The morpholine moiety often improves pharmacokinetic properties, such as aqueous solubility and metabolic stability. This has led to the development of several potent inhibitors of key signaling pathways implicated in cancer, such as the phosphoinositide 3-kinase (PI3K)/mTOR pathway.[5][6][7] Gedatolisib, a dual PI3K/mTOR inhibitor that has undergone clinical trials for breast cancer, prominently features the 4,6-dimorpholino-1,3,5-triazine core.[6][7]

This guide provides a detailed protocol for the synthesis of 4-(4,6-dimorpholino-1,3,5-triazin-2-yl)aniline, a key intermediate for creating a library of novel derivatives. We will delve into the rationale behind the synthetic strategy, provide a step-by-step experimental procedure, and outline methods for characterization.

The Synthetic Strategy: Controlled Sequential Nucleophilic Substitution

The synthesis of trisubstituted s-triazines hinges on the principle of sequential nucleophilic aromatic substitution (SNAr). The reactivity of the chlorine atoms on the cyanuric chloride core is not uniform; it decreases significantly after each substitution. This is because the incoming nucleophiles (like amines) are typically electron-donating, which reduces the electrophilicity of the triazine ring and makes subsequent attacks more difficult.[1][4] This reactivity gradient allows for a controlled, stepwise synthesis by carefully managing the reaction temperature.

  • First Substitution: Occurs readily at low temperatures (0–5 °C).

  • Second Substitution: Requires ambient or slightly elevated temperatures (25–45 °C).

  • Third Substitution: Necessitates higher temperatures (reflux) to overcome the reduced reactivity.

Our strategy involves a three-step process starting from cyanuric chloride, as illustrated in the workflow below.

Experimental Workflow Diagram

SynthesisWorkflow A Cyanuric Chloride (Starting Material) B Step 1: First Morpholine Substitution (2 eq. Morpholine, 0-5 °C) A->B + Morpholine + Base C Step 2: Second Morpholine Substitution (Room Temp -> 45 °C) B->C Increase Temp D 2-Chloro-4,6-dimorpholino- 1,3,5-triazine (Intermediate) C->D Isolation E Step 3: Aniline Substitution (p-Phenylenediamine, Reflux) D->E + p-Phenylenediamine + Base F Final Product: 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline E->F Work-up & Purification

Caption: General workflow for the synthesis of the target aniline compound.

Detailed Experimental Protocol

This protocol details the synthesis of the parent compound, 4-(4,6-dimorpholino-1,3,5-triazin-2-yl)aniline.

Materials and Reagents
  • Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)

  • Morpholine

  • p-Phenylenediamine

  • Sodium carbonate (Na₂CO₃) or Diisopropylethylamine (DIPEA)

  • Acetone

  • 1,4-Dioxane

  • Deionized water

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser

  • Thin Layer Chromatography (TLC) plates (silica gel)

Step-by-Step Synthesis

Step 1 & 2: Synthesis of 2-Chloro-4,6-dimorpholino-1,3,5-triazine

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve cyanuric chloride (1.84 g, 10 mmol) in 50 mL of acetone. Cool the flask in an ice bath to 0-5 °C.

  • First Nucleophilic Substitution: In a separate beaker, prepare a solution of morpholine (1.74 g, 20 mmol, 2 eq.) and sodium carbonate (2.12 g, 20 mmol) in 30 mL of water.

  • Controlled Addition: Add the morpholine solution dropwise to the stirred cyanuric chloride solution over 30 minutes, ensuring the temperature remains below 5 °C. The formation of a white precipitate will be observed.

    • Causality Note: Maintaining a low temperature is critical for selective disubstitution. Adding the nucleophile slowly prevents a rapid exothermic reaction that could lead to undesired trisubstituted byproducts.[4] A base is essential to neutralize the HCl formed during the reaction, driving the equilibrium towards the product.[8][9]

  • Second Nucleophilic Substitution: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2 hours. Then, gently heat the mixture to 45 °C and maintain for an additional 2 hours to drive the second substitution to completion.

  • Monitoring the Reaction: Track the reaction's progress using TLC (e.g., with a 7:3 hexane/ethyl acetate eluent system) until the starting material spot has disappeared.

  • Isolation of Intermediate: Pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring. The white solid product, 2-chloro-4,6-dimorpholino-1,3,5-triazine, will precipitate.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove salts, and dry under vacuum. The product is often pure enough for the next step, but can be recrystallized from ethanol if necessary.

Step 3: Synthesis of 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline

  • Reaction Setup: In a 100 mL round-bottom flask, combine the dried 2-chloro-4,6-dimorpholino-1,3,5-triazine intermediate (2.86 g, 10 mmol), p-phenylenediamine (1.19 g, 11 mmol, 1.1 eq.), and sodium carbonate (1.27 g, 12 mmol) in 40 mL of 1,4-dioxane.

    • Expert Insight: Using a slight excess of the aniline nucleophile ensures the complete consumption of the chlorinated intermediate. p-Phenylenediamine is used here directly, but for more complex anilines, particularly those with other reactive groups, protecting the aniline or using a milder organic base like DIPEA may be preferable.

  • Third Nucleophilic Substitution: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 101 °C) with vigorous stirring.

  • Monitoring and Completion: Monitor the reaction by TLC. The final substitution is the slowest step and may require 8-12 hours of reflux. The reaction is complete when the chlorinated intermediate is no longer visible on the TLC plate.

  • Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into 250 mL of cold water. A solid precipitate will form.

  • Purification: Collect the crude product by vacuum filtration. Wash the solid with water, followed by a small amount of cold ethanol to remove unreacted p-phenylenediamine. Recrystallize the product from an appropriate solvent system (e.g., ethanol/water or acetonitrile) to obtain the pure 4-(4,6-dimorpholino-1,3,5-triazin-2-yl)aniline.

Characterization and Data

To ensure the correct product has been synthesized, a full characterization is essential. This step is critical for the self-validation of the protocol.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure, identify characteristic peaks for the triazine, morpholine, and aniline protons and carbons.

  • Mass Spectrometry (MS): To verify the molecular weight of the final compound.

  • Melting Point (MP): To assess the purity of the synthesized product.

Table 1: Representative Characterization Data
Compound IDR-Group (on Aniline)Yield (%)M.p. (°C)Key ¹H NMR Signals (δ ppm, DMSO-d₆)
1 -H~85%210-2128.95 (s, 1H, NH), 6.65 (d, 2H, Ar-H), 7.45 (d, 2H, Ar-H), 4.90 (s, 2H, NH₂), 3.65 (m, 16H, morpholine)
2 4-CH₃~82%225-2278.80 (s, 1H, NH), 6.70 (d, 2H, Ar-H), 7.30 (d, 2H, Ar-H), 2.20 (s, 3H, CH₃), 3.65 (m, 16H, morpholine)
3 4-Cl~88%238-2409.10 (s, 1H, NH), 7.20 (d, 2H, Ar-H), 7.60 (d, 2H, Ar-H), 3.68 (m, 16H, morpholine)

Note: Data are representative and may vary based on specific reaction conditions and purity.

Reaction Mechanism and Further Derivatization

The underlying mechanism is a two-step addition-elimination process, characteristic of nucleophilic aromatic substitution.

Mechanism Diagram: Nucleophilic Substitution

Mechanism cluster_step1 Step 1: Nucleophilic Attack Triazine Triazine-Cl Intermediate Meisenheimer Complex (Tetrahedral Intermediate) Triazine->Intermediate Attack on C Nu R₂NH (Nucleophile) Nu->Intermediate Product Triazine-NR₂ Intermediate->Product Re-aromatization Chloride Cl⁻ Intermediate->Chloride Loss of Leaving Group

Caption: The addition-elimination mechanism for SNAr on the triazine ring.

The primary amine of the final product, 4-(4,6-dimorpholino-1,3,5-triazin-2-yl)aniline, is a versatile chemical handle. It can be readily derivatized through various reactions, including:

  • Acylation/Sulfonylation: Reaction with acid chlorides or sulfonyl chlorides to form amides and sulfonamides.

  • Reductive Amination: Condensation with aldehydes or ketones followed by reduction to form secondary amines.

  • Schiff Base Formation: Reaction with aldehydes to form imines, which can be valuable intermediates or final products themselves.[3]

This synthetic accessibility allows for the rapid generation of a diverse library of compounds for structure-activity relationship (SAR) studies in drug discovery programs.

References

  • Al-Masoudi, N. A., & Rassool, N. A. (2020). Synthesis and Characterization of New Series of 1,3,5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. Molecules, 25(23), 5599. [Link]

  • de la Torre, B. G., & Albericio, F. (2019). Synthesis of N-(4,6-dipiperidino/dimorpholino-1,3,5-triazin-2-yl) amino acid derivatives. ResearchGate. [Link]

  • El-Faham, A., Al-Masoudi, N. A., & Al-Harbi, S. A. (2015). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. Molecules, 20(8), 13694–13711. [Link]

  • Sheyi, R., Sharma, A., Kumar, A., El-Faham, A., de la Torre, B. G., & Albericio, F. (2021). s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation. Molecules, 26(4), 864. [Link]

  • Barata-Vallejo, S., & Al-Masoudi, N. A. (2002). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 7(12), 871–887. [Link]

  • Abdel-Ghani, T. M., El-Sayed, M. A., & El-Gazzar, A. R. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science, 6(4), 001-016. [Link]

  • Li, J., Wang, Y., Zhang, Y., Liu, Y., & Zhao, G. (2022). Design, synthesis, and anticancer activity of novel 4,6-dimorpholinyl-1,3,5-triazine compounds. ResearchGate. [Link]

  • Özdemir, A., & Altıntop, M. D. (2006). SYNTHESIS OF SOME NEW DERIVATIVES OF 1,3,5-TRIAZINE. Marmara Pharmaceutical Journal, 10(1), 25-29. [Link]

  • Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2024). Synthesis and Characterization of Triazine Derivatives as Important Heterocyclic Compounds and Study their Biological Activities. ResearchGate. [Link]

  • Zhang, M., Wang, Y., & Liu, C. (2022). Antitumor Activity of s-Triazine Derivatives: A Systematic Review. Molecules, 27(15), 4811. [Link]

  • Nasser, R. (2011). Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(1), 1-10. [Link]

  • Al-Amiery, A. A. (2024). Synthesis and Characterization of Triazine Derivatives as Important Heterocyclic Compounds and Study their Biological Activiti. International Journal of Pharmaceutical and Bio-Medical Science, 9(8), 1-6. [Link]

  • Organic Chemistry Portal. (2022). Synthesis of 1,3,5-triazines. [Link]

  • Le, T. H., Nguyen, T. T. H., & Vo, D. D. (2022). Symmetrical di-substituted phenylamino-s-triazine derivatives as anticancer agents: in vitro and in silico approach. RSC Advances, 12(23), 14655-14665. [Link]

  • Patel, K. D., & Patel, H. D. (2012). Synthesis, characterization, antimicrobial studies of certain s-triazine derived compounds and analogu. Scholars Research Library, Archives of Applied Science Research, 4(1), 466-471. [Link]

Sources

Application

Application Notes & Protocols: Leveraging 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline for Next-Generation Anticancer Drug Discovery

Introduction: The Privileged Triazine Scaffold in Oncology The 1,3,5-triazine core is a quintessential example of a "privileged scaffold" in medicinal chemistry. Its planar, nitrogen-rich structure offers a unique combin...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Triazine Scaffold in Oncology

The 1,3,5-triazine core is a quintessential example of a "privileged scaffold" in medicinal chemistry. Its planar, nitrogen-rich structure offers a unique combination of metabolic stability and versatile substitution points, allowing for the precise spatial arrangement of pharmacophoric groups. This has led to its incorporation into numerous clinically significant agents. Within this class, 4-(4,6-dimorpholino-1,3,5-triazin-2-yl)aniline stands out as a foundational structure for a highly successful series of anticancer agents, particularly those targeting critical cell signaling pathways.[1][2] The morpholino groups often enhance aqueous solubility and bioavailability, while the aniline moiety provides a vector for synthetic elaboration to achieve high-potency and target selectivity.[1]

This document serves as a technical guide for researchers and drug development professionals on the strategic use of the 4-(4,6-dimorpholino-1,3,5-triazin-2-yl)aniline scaffold. We will delve into its primary mechanism of action, structure-activity relationships (SAR), and provide detailed protocols for synthesizing and evaluating novel derivatives as potential anticancer therapeutics.

Core Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling cascade is one of the most frequently dysregulated pathways in human cancers.[3][4] Its hyperactivation, often driven by mutations in key components like PIK3CA or loss of the tumor suppressor PTEN, promotes uncontrolled cell proliferation, growth, survival, and angiogenesis. Consequently, inhibiting this pathway has become a central strategy in modern oncology.

Derivatives based on the 4-(4,6-dimorpholino-1,3,5-triazin-2-yl)aniline scaffold have been expertly designed to function as potent ATP-competitive inhibitors of PI3K and/or mTOR kinases.[2][5][6] The core structure mimics the adenine portion of ATP, establishing critical hydrogen bonds within the kinase hinge region. Specifically, one of the morpholino oxygen atoms often acts as a hydrogen bond acceptor with the backbone NH of a key valine residue (Val828 in PI3Kδ), anchoring the inhibitor in the active site.[7][8] This foundational interaction allows the rest of the molecule, particularly the aniline-derived portion, to explore deeper pockets of the active site, thereby dictating potency and isoform selectivity.[8] Many compounds built from this scaffold, such as bimiralisib (PQR309), are potent pan-class I PI3K inhibitors and also exhibit mTOR inhibition, making them dual PI3K/mTOR inhibitors.[6]

PI3K_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt P-Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Growth & Survival Akt->Proliferation Inhibits Apoptosis S6K S6K mTORC1->S6K P-S6K S6K->Proliferation Inhibitor 4-(4,6-Dimorpholino-1,3,5- triazin-2-yl)aniline Derivative Inhibitor->PI3K Inhibition Inhibitor->mTORC1 Inhibition (Dual Inhibitors)

Figure 1: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of triazine derivatives.

Structure-Activity Relationship (SAR) and Derivative Design

The 4-(4,6-dimorpholino-1,3,5-triazin-2-yl)aniline core is a highly adaptable platform. The SAR can be systematically explored by modifying three key positions.

  • The C4 and C6 Positions (Morpholino Groups): The two morpholino groups are considered critical for potent PI3K inhibition. They position the scaffold correctly in the ATP binding site and contribute to the compound's overall physicochemical properties. While substitutions with piperidine are tolerated, they can alter the activity profile.[9]

  • The C2 Position (Aniline Linker): The aniline nitrogen provides a crucial hydrogen bond donor/acceptor site. Its substitution pattern dictates the orientation of the "tail" group.

  • The Aniline Ring ("Tail" Group): This is the primary point of diversification for modulating potency, selectivity, and pharmacokinetics. Introducing various substituents on the phenyl ring can lead to interactions with specific amino acid residues in the affinity pocket, significantly enhancing binding. For instance, the clinical candidate bimiralisib (PQR309) features a trifluoromethyl-substituted aminopyridine ring at this position, which contributes to its high potency and brain-penetrant properties.[6]

SAR_Diagram cluster_SAR Structure-Activity Relationship Hotspots Core Morpholino C4/C6: Morpholino Groups - Key for hinge binding - Favorable PK properties - Piperidine substitution tolerated Morpholino->Core Aniline C2: Aniline Linker - H-bond interactions - Vector for tail group Aniline->Core Tail Aniline 'Tail' Group - Primary site for diversification - Governs potency & selectivity - Modulates PK/ADME Tail->Core

Figure 2: Key regions for SAR exploration on the dimorpholino-triazinyl-aniline scaffold.

Experimental Workflows and Protocols

The evaluation of novel anticancer agents derived from this scaffold follows a logical, multi-stage process, from initial cytotoxicity screening to target validation in a cellular context.

Workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_invivo Preclinical Development Synthesis Design & Synthesize New Derivatives MTT Protocol 1: Cell Viability Assay (e.g., MTT) Synthesis->MTT Initial Screening KinaseAssay Protocol 2: PI3K/mTOR Kinase Inhibition Assay MTT->KinaseAssay Confirm On-Target Activity WesternBlot Protocol 3: Western Blot for Pathway Modulation KinaseAssay->WesternBlot Verify Cellular Mechanism Animal In Vivo Xenograft Model Studies WesternBlot->Animal Evaluate In Vivo Efficacy

Figure 3: High-level experimental workflow for evaluating novel triazine-based inhibitors.
Protocol 1: In Vitro Cell Viability (MTT) Assay

Objective: To determine the concentration-dependent cytotoxic effect of synthesized compounds on cancer cell lines and calculate the half-maximal inhibitory concentration (IC50).

Rationale: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. It is a robust, high-throughput method for initial screening of compound libraries. A variety of cancer cell lines should be used, ideally those with known PI3K pathway mutations (e.g., MCF-7, SW620, A549).[3]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • Test compounds dissolved in DMSO (10 mM stock)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette, microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in growth medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2. The incubation time should be consistent across experiments.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium. Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: In Vitro PI3Kα Kinase Assay (Biochemical)

Objective: To quantify the direct inhibitory effect of a compound on the enzymatic activity of a specific PI3K isoform (e.g., PI3Kα).

Rationale: A cell-free biochemical assay is essential to confirm that the observed cytotoxicity is due to the direct inhibition of the intended target kinase, rather than off-target effects. Commercial kits like ADP-Glo™ (Promega) provide a convenient and sensitive method. They measure the amount of ADP produced during the kinase reaction; less ADP means more potent inhibition.

Materials:

  • Recombinant human PI3Kα enzyme

  • Kinase substrate (e.g., PIP2)

  • ATP

  • Test compound dilutions

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 384-well plates

  • Luminometer

Procedure (General Principle):

  • Kinase Reaction Setup: In a 384-well plate, add the PI3Kα enzyme, the kinase substrate (PIP2), and the test compound at various concentrations.

  • Initiate Reaction: Add ATP to start the kinase reaction. Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature. The enzyme will convert ATP to ADP.

  • Stop Reaction & Deplete ATP: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining unconsumed ATP.

  • Convert ADP to ATP: Add the Kinase Detection Reagent, which contains enzymes that convert the ADP produced in the first step back into ATP.

  • Measure Luminescence: The newly synthesized ATP is used by a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the amount of ADP produced and is inversely correlated with the inhibitory activity of the compound.

  • Data Analysis: Plot the luminescence against the log of inhibitor concentration to calculate the IC50 value. Include a known PI3K inhibitor (e.g., Wortmannin) as a positive control.[5]

Protocol 3: Western Blot Analysis for Pathway Modulation

Objective: To confirm that the compound inhibits the PI3K/Akt/mTOR pathway within intact cancer cells by measuring the phosphorylation status of downstream effectors.

Rationale: A potent inhibitor should decrease the phosphorylation of key downstream nodes in the pathway. Western blotting allows for the direct visualization of this effect. The most common readout is the phosphorylation of Akt at Ser473 (a marker of mTORC2/PDK1 activity) and the phosphorylation of S6 ribosomal protein (a marker of mTORC1 activity). A decrease in the ratio of phosphorylated protein to total protein indicates effective pathway inhibition.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • 6-well plates

  • Test compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running and transfer buffers

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-S6, anti-total-S6, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the test compound at various concentrations (e.g., 0.1x, 1x, and 10x IC50) for a defined period (e.g., 2-4 hours).

  • Protein Extraction: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts for all samples, mix with Laemmli buffer, and boil. Load samples onto an SDS-PAGE gel and run to separate proteins by size. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the desired primary antibody (e.g., anti-phospho-Akt) overnight at 4°C, diluted in blocking buffer.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped of antibodies and re-probed for total protein levels (e.g., total-Akt) and a loading control (e.g., GAPDH) to ensure equal protein loading.

  • Analysis: Quantify the band intensities. A successful compound will show a dose-dependent decrease in the p-Akt/total-Akt and p-S6/total-S6 ratios.

Quantitative Data Summary

The following table summarizes the reported in vitro anticancer activity of representative 4,6-dimorpholinyl-1,3,5-triazine derivatives against various human cancer cell lines, demonstrating the potential of this scaffold.

Compound IDModification on Aniline RingCell LineIC50 (µM)Reference
Compound 6o 4-pyridyl (via chalcone linkage)SW620 (Colon)8.71[3]
A549 (Lung)9.55[3]
HeLa (Cervical)15.67[3]
MCF-7 (Breast)21.77[3]
PQR309 2-amino-4-(trifluoromethyl)pyridineU87MG (Glioblastoma)0.091[6]
Compound 3j 4-bromophenyl (via pyrazole)A549 (Lung)2.32[10]
Compound 3i 4-methoxyphenyl (via pyrazole)MCF-7 (Breast)2.66[10]

Conclusion and Future Perspectives

The 4-(4,6-dimorpholino-1,3,5-triazin-2-yl)aniline scaffold is a clinically validated and highly fruitful starting point for the design of potent anticancer agents targeting the PI3K/mTOR pathway. Its synthetic tractability and well-understood SAR provide a robust platform for generating novel chemical entities with improved potency, selectivity, and pharmacokinetic profiles. The protocols detailed herein offer a systematic framework for the synthesis, screening, and mechanistic validation of such compounds.

Future efforts in this area will likely focus on developing isoform-selective PI3K inhibitors to mitigate off-target toxicities, designing compounds capable of overcoming known resistance mechanisms, and exploring novel drug delivery strategies to enhance therapeutic efficacy in challenging tumor types, including those within the central nervous system.

References

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  • Serag, M. I., Gomaa, R. M., Massoud, M. A. M., & Eisa, H. M. (2020). Design, Synthesis and Molecular Modeling of New 1,3,5-Triazine Derivatives as Anticancer Agents. Der Pharma Chemica, 12(3), 1-10. [Link]

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  • Tanimu, A., et al. (2021). Molecular Mechanism Exploration of Potent Fluorinated PI3K Inhibitors with a Triazine Scaffold: Unveiling the Unusual Synergistic Effect of Pyridine-to-Pyrimidine Ring Interconversion and CF3 Defluorination. The Journal of Physical Chemistry B, 125(36), 10217-10231. [Link]

  • ResearchGate. (n.d.). 4,6-Dimorpholino-1,3,5-triazine skeleton structure. Retrieved from [Link]

  • Wang, Z., et al. (2021). Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors. ACS Medicinal Chemistry Letters, 12(6), 945-952. [Link]

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  • Chen, Y., et al. (2022). Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure. Molecules, 27(18), 6061. [Link]

  • Takeda, T., Wang, Y., & Bryant, S. H. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Molecular Modeling, 22(3), 67. [Link]

Sources

Method

Application Notes & Protocols: Characterizing 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline and its Analogs as PI3K Inhibitors

Prepared by: Senior Application Scientist, Gemini Division Introduction and Scientific Context The compound 4-(4,6-dimorpholino-1,3,5-triazin-2-yl)aniline belongs to a potent class of s-triazine-based molecules that func...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

Introduction and Scientific Context

The compound 4-(4,6-dimorpholino-1,3,5-triazin-2-yl)aniline belongs to a potent class of s-triazine-based molecules that function as inhibitors of the Phosphoinositide 3-kinase (PI3K) pathway. The most extensively studied analog in this class is ZSTK474, which has been identified as a potent, ATP-competitive, pan-Class I PI3K inhibitor.[1] This guide will use ZSTK474 as the primary exemplar to detail the mechanism of action and provide robust protocols applicable to the characterization of this entire class of inhibitors.

The PI3K/Akt/mTOR signaling cascade is a critical intracellular pathway that governs fundamental cellular processes, including proliferation, survival, growth, and motility.[2][3] Its frequent dysregulation in various human cancers has made it a prime target for therapeutic intervention.[4][5] ZSTK474 and its analogs inhibit all four Class I PI3K isoforms (α, β, δ, γ) at nanomolar concentrations, leading to the suppression of downstream signaling, G0/G1 cell cycle arrest, and potent antitumor activity both in vitro and in vivo.[1][6][7] A key characteristic of this compound class is its high selectivity for PI3K over other kinases, including the downstream effector mTOR, which distinguishes it from dual PI3K/mTOR inhibitors.[1][8][9]

These application notes provide the scientific framework and detailed experimental protocols for researchers to effectively utilize and characterize 4-(4,6-dimorpholino-1,3,5-triazin-2-yl)aniline or its structural analogs as PI3K inhibitors in a preclinical setting.

Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway

The primary molecular function of Class I PI3K is to phosphorylate phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). This reaction is a critical node in cell signaling. Upon activation by receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), PI3K is recruited to the plasma membrane where it generates PIP3.[2] PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).[2]

Recruitment to the membrane allows for the full activation of Akt via phosphorylation by PDK1 and mTORC2.[3][10] Once active, Akt phosphorylates a multitude of downstream substrates to promote cell survival (by inhibiting pro-apoptotic proteins like BAD) and cell cycle progression (by modulating GSK-3β and cyclin D1).[1][4]

ZSTK474 acts by binding to the ATP-binding pocket of the PI3K catalytic subunit, preventing the phosphorylation of PIP2 to PIP3.[8][6] This blockade halts the entire downstream cascade, resulting in decreased levels of phosphorylated Akt (p-Akt) and subsequent inhibition of cell growth and proliferation.[4][6]

PI3K_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds PI3K Class I PI3K (p110α, β, δ, γ) RTK->PI3K Activates PIP2 PIP2 PIP2->PI3K PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PI3K->PIP3 Phosphorylates ZSTK474 ZSTK474 (4-(4,6-Dimorpholino-1,3,5- triazin-2-yl)aniline) ZSTK474->PI3K Inhibits pAkt p-Akt (Active) PDK1->pAkt Phosphorylates Akt->pAkt Downstream Downstream Effectors (GSK-3β, BAD, mTORC1) pAkt->Downstream Activates Response Cell Proliferation, Survival, Growth Downstream->Response Promotes

Caption: PI3K/Akt signaling and the point of inhibition by ZSTK474.

Inhibitor Profile: Potency and Physicochemical Properties

ZSTK474 is a pan-inhibitor of Class I PI3K isoforms, with particular potency against the PI3Kδ isoform.[9][11] Its inhibitory concentration (IC50) values are in the low nanomolar range, demonstrating potent enzymatic inhibition.

Table 1: Biochemical Potency of ZSTK474

Target IC50 Value (nM) Ki Value (nM) Source(s)
PI3Kα 16 6.7 [1][11][12]
PI3Kβ 44 10.4 [1][11][12]
PI3Kδ 4.6 - 5 1.8 [1][11][12]
PI3Kγ 49 11.7 [1][11][12]

| mTOR | >10,000 (Weakly active at 100 µM) | Not Applicable |[12] |

Table 2: Physicochemical & Handling Information

Property Value / Recommendation Source(s)
Synonym ZSTK474 [1][13]
CAS Number 475110-96-4 [13]
Molecular Weight 417.41 g/mol [13]
Appearance Crystalline solid [13]
Solubility Soluble in DMSO (~20-33 mg/mL) [12][13]
Storage (Powder) -20°C, protected from light. Stable for ≥ 4 years. [14]

| Storage (Stock Solution) | Aliquot in DMSO and store at -80°C for up to 1 year. | |

Experimental Protocols

The following protocols provide step-by-step methodologies for the biochemical and cellular characterization of ZSTK474 and its analogs.

Protocol 1: In Vitro PI3K Kinase Inhibition Assay (HTRF)

This non-radioactive, homogeneous assay measures the production of PIP3 and is ideal for determining the IC50 of an inhibitor against purified PI3K isoforms.

A. Principle of the Assay The Homogeneous Time-Resolved Fluorescence (HTRF) assay quantifies the kinase reaction product (PIP3) through Förster Resonance Energy Transfer (FRET).[15] A biotinylated PIP2 substrate is phosphorylated by a PI3K enzyme. The resulting biotin-PIP3 is detected by a Europium cryptate-labeled anti-PIP3 antibody and a streptavidin-conjugated fluorophore (e.g., XL665). When in close proximity, excitation of the Europium donor leads to energy transfer and emission from the acceptor, generating a signal proportional to PIP3 concentration. An inhibitor will reduce PIP3 production, thus decreasing the HTRF signal.

B. Experimental Workflow Diagram

HTRF_Workflow cluster_prep cluster_reaction cluster_detection A Prepare serial dilution of ZSTK474 in DMSO, then assay buffer C Add ZSTK474 dilutions and controls to 384-well plate A->C B Prepare reaction mix: - PI3K Enzyme (α, β, δ, or γ) - Biotin-PIP2 Substrate D Add Reaction Mix to wells B->D C->D E Add ATP to initiate reaction D->E F Incubate at RT (e.g., 20-60 min) E->F G Add Stop/Detection Mix: - EDTA (stops reaction) - Eu-Ab (anti-PIP3) - SA-Acceptor F->G H Incubate at RT (e.g., 60 min) G->H I Read plate on HTRF-compatible reader H->I

Caption: Workflow for a non-radioactive HTRF-based PI3K kinase assay.

C. Step-by-Step Methodology

  • Reagent Preparation:

    • Prepare a kinase reaction buffer (e.g., 20 mM HEPES, 5 mM MgCl₂, pH 7.4).

    • Prepare a 10 mM stock solution of ZSTK474 in 100% DMSO.

    • Create an 11-point serial dilution series of ZSTK474 in DMSO (e.g., 3-fold dilutions starting from 1 mM). Further dilute this series into the kinase buffer to achieve the final assay concentrations.

    • Prepare solutions of recombinant human PI3K isoforms, biotinylated PIP2, and ATP in kinase buffer at appropriate concentrations.[12]

  • Assay Plate Setup (384-well format):

    • Add 2 µL of diluted ZSTK474, vehicle control (DMSO in buffer), or positive control inhibitor (e.g., LY294002) to appropriate wells.

    • Add 4 µL of a mix containing the PI3K enzyme and biotin-PIP2 substrate.

    • Rationale: Pre-incubating the enzyme with the inhibitor allows for binding to occur before the reaction is initiated.

    • Initiate the kinase reaction by adding 4 µL of ATP solution. Final volume is 10 µL.

  • Kinase Reaction and Detection:

    • Incubate the plate at room temperature for a pre-determined linear reaction time (e.g., 20-60 minutes).[12]

    • Stop the reaction by adding 10 µL of Stop/Detection buffer containing EDTA, a Europium-labeled anti-PIP3 antibody, and a streptavidin-conjugated acceptor fluorophore.

    • Incubate for 60 minutes at room temperature to allow for detection antibody binding.

    • Read the plate on an HTRF-compatible microplate reader.

  • Data Analysis:

    • Calculate the HTRF ratio according to the instrument manufacturer's instructions.

    • Normalize the data: Set the signal from the vehicle control (no inhibitor) as 100% activity and the signal from a "no enzyme" or maximally inhibited control as 0% activity.

    • Plot the normalized percent inhibition against the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism) to determine the IC50 value.

Protocol 2: Western Blot for Cellular PI3K Pathway Inhibition

This protocol validates that the inhibitor is cell-permeable and engages its target in a cellular context by measuring the phosphorylation of the key downstream effector, Akt.

A. Principle of the Assay Inhibition of PI3K activity by ZSTK474 prevents the generation of PIP3, leading to a rapid decrease in the phosphorylation of Akt at key residues (Serine 473 and Threonine 308).[4] Western blotting utilizes specific antibodies to detect and quantify the levels of both phosphorylated Akt (p-Akt) and total Akt. A decrease in the p-Akt/total Akt ratio upon inhibitor treatment demonstrates on-target pathway inhibition.[16]

B. Step-by-Step Methodology

  • Cell Culture and Treatment:

    • Seed a cancer cell line with a known active PI3K pathway (e.g., A549, PC-3, MCF-7) in 6-well plates and allow cells to adhere overnight.

    • Starve the cells in serum-free media for 4-6 hours to reduce basal pathway activity.

    • Treat cells with a dose-range of ZSTK474 (e.g., 0, 10, 100, 500, 1000 nM) for 2-4 hours. Include a vehicle control (e.g., 0.1% DMSO).

    • Optional: After inhibitor treatment, stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1 or 20 ng/mL EGF) for 15-20 minutes to achieve robust pathway activation in control wells.

  • Cell Lysis and Protein Quantification:

    • Wash cells once with ice-cold PBS.

    • Lyse the cells directly in the plate with 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Rationale: Phosphatase inhibitors are critical to preserve the phosphorylation state of proteins during lysis.

    • Scrape the cells, collect the lysate, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel (e.g., 4-12% Bis-Tris).

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against p-Akt (Ser473) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.

    • Wash the membrane 3x with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash 3x with TBST and visualize the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing:

    • After imaging, strip the membrane using a mild stripping buffer.

    • Re-probe the same membrane for total Akt and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading and to allow for ratiometric analysis.

    • Rationale: Comparing p-Akt to total Akt normalizes for any differences in protein concentration between samples, providing a true measure of pathway inhibition.

Protocol 3: Cell Proliferation (GI50) Assay

This assay determines the concentration of ZSTK474 required to inhibit the growth of a cancer cell line by 50%.

A. Principle of the Assay A colorimetric or fluorometric assay (e.g., Sulforhodamine B (SRB), MTS, or resazurin) is used to measure the total protein content or metabolic activity of cells, which serves as a proxy for cell number.[17] By exposing cells to a range of inhibitor concentrations over several days, a dose-response curve can be generated to calculate the Growth Inhibition 50 (GI50) value.[18]

B. Step-by-Step Methodology

  • Cell Seeding:

    • Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 1,000-5,000 cells/well) and allow them to adhere for 24 hours.

  • Inhibitor Treatment:

    • Prepare a 2X serial dilution series of ZSTK474 in culture medium.

    • Remove the old medium from the cells and add 100 µL of medium containing the various inhibitor concentrations or vehicle control (e.g., 0.1% DMSO).

    • Self-Validating Design: Include "time zero" (T0) wells (cells fixed at the time of drug addition), "vehicle control" wells, and "no cell" (blank) wells.

  • Incubation:

    • Incubate the plate for 72 hours (or approximately 3-4 cell doubling times) at 37°C in a humidified incubator.

  • Cell Viability Measurement (SRB Method):

    • Gently aspirate the medium.

    • Fix the cells by adding 100 µL of 10% trichloroacetic acid (TCA) and incubate at 4°C for 1 hour.

    • Wash the plate 5 times with slow-running tap water and allow it to air dry completely.

    • Rationale: SRB is a bright pink aminoxanthene dye that binds stoichiometrically to basic amino acid residues in cellular proteins under acidic conditions, providing a reliable measure of total biomass.

    • Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

    • Quickly wash the plate 5 times with 1% acetic acid to remove unbound dye. Air dry completely.

    • Solubilize the bound dye by adding 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

    • Read the absorbance at 510 nm on a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell growth for each concentration using the formula: [(Abs_treated - Abs_T0) / (Abs_vehicle - Abs_T0)] * 100.

    • Plot the percentage of growth against the log of the inhibitor concentration and use non-linear regression to determine the GI50 value.

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  • Bohnacker, T., et al. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry, 60(17), 7524–7538. [Link]

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  • Bohnacker, T., et al. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. PubMed Central. [Link]

  • Wang, X., et al. (2022). Based on 2-(difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole (ZSTK474), design, synthesis and biological evaluation of novel PI3Kα selective inhibitors. Bioorganic & Medicinal Chemistry, 74, 117041. [Link]

  • Bohnacker, T., et al. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. PubMed. [Link]

Sources

Application

Application Notes and Protocols for In Vitro Profiling of 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline

Introduction: Targeting a Central Node in Cancer Signaling 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline and its derivatives represent a promising class of molecules targeting the Phosphoinositide 3-kinase (PI3K)/Akt/ma...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting a Central Node in Cancer Signaling

4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline and its derivatives represent a promising class of molecules targeting the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway.[1][2][3][4] This intracellular cascade is a critical regulator of cell growth, proliferation, survival, and metabolism.[5][6][7][8] Its dysregulation is a frequent event in a wide variety of human cancers, making it a highly attractive target for the development of novel therapeutic agents.[1][8] Structurally related compounds have demonstrated potent inhibition of PI3K and mTOR kinases, with some advancing to clinical trials.[2][3][4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to conduct in vitro assays for the characterization of 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline and its analogues. The protocols detailed herein are designed to assess the compound's biochemical potency, its effects on cellular signaling, and its functional impact on cancer cell lines.

Mechanism of Action: Dual Inhibition of PI3K and mTOR

The 4,6-dimorpholino-1,3,5-triazine core is a key pharmacophore that enables these compounds to bind to the ATP-binding site of PI3K and mTOR kinases.[2] One of the morpholine groups is crucial for forming a hydrogen bond with the hinge region of the kinase domain, a characteristic interaction for many PI3K inhibitors.[2] By occupying the ATP-binding pocket, these inhibitors prevent the phosphorylation of downstream substrates, thereby abrogating the signaling cascade that drives tumor growth and survival.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Inhibitor 4-(4,6-Dimorpholino-1,3,5- triazin-2-yl)aniline Inhibitor->PI3K Inhibits Inhibitor->mTORC2 Inhibits Inhibitor->mTORC1 Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline.

Biochemical Assays: Determining Potency and Selectivity

The initial characterization of a kinase inhibitor involves determining its half-maximal inhibitory concentration (IC50) against the purified target enzyme(s). Homogeneous Time-Resolved Fluorescence (HTRF) and other fluorescence-based assays are robust, high-throughput methods for this purpose.[9]

Protocol 1: In Vitro PI3K and mTOR Kinase Inhibition Assay (HTRF)

This protocol outlines a method to determine the IC50 values of 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline against different PI3K isoforms and mTOR.

Materials:

  • Recombinant human PI3K isoforms (α, β, γ, δ) and mTOR kinase

  • Substrate: PIP2

  • ATP

  • Assay Buffer

  • Detection Reagents (e.g., LanthaScreen™ Tb-anti-pAkt substrate antibody and GFP-tagged Akt substrate)

  • 384-well low-volume plates

  • Plate reader capable of HTRF

Procedure:

  • Compound Preparation: Prepare a serial dilution of 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Assay Plate Preparation: Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.[10]

  • Enzyme Addition: Add 2.5 µL of the respective PI3K isoform or mTOR enzyme solution to each well.[10]

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a mixture containing the PIP2 substrate and ATP.[10]

  • Incubation: Incubate the plate at room temperature for 60 minutes.[10]

  • Detection: Stop the reaction and detect the product by adding the TR-FRET detection reagents.[10]

  • Final Incubation: Incubate for an additional 30-60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader.

Data Analysis: Calculate the ratio of the acceptor and donor fluorescence signals. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.

Target Representative IC50 (nM)
PI3Kα1-20
PI3Kβ10-50
PI3Kγ5-30
PI3Kδ2-25
mTOR10-100
Note: These are representative values for potent pan-PI3K/mTOR inhibitors and may vary for 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline.

Cellular Assays: Probing Pathway Inhibition in a Biological Context

Cell-based assays are essential to confirm that the compound can penetrate the cell membrane and inhibit the target in its native environment.[11]

Protocol 2: In-Cell Western™ Assay for Phospho-Akt (Ser473) Inhibition

The In-Cell Western™ (ICW) assay is a quantitative immunofluorescence method performed in microplates, offering a higher throughput alternative to traditional Western blotting.[12][13][14] This protocol assesses the compound's ability to inhibit the phosphorylation of Akt at Ser473, a key downstream marker of PI3K/mTORC2 activity.[5][15]

ICW_Workflow A Seed Cells in 96-well Plate B Treat with Compound A->B C Fix & Permeabilize B->C D Block C->D E Incubate with Primary Antibodies (p-Akt & Normalization) D->E F Incubate with IRDye® Secondary Antibodies E->F G Scan Plate F->G

Caption: Workflow for the In-Cell Western™ assay.

Materials:

  • Cancer cell line with an active PI3K pathway (e.g., MCF-7, U87-MG)

  • 96-well or 384-well plates

  • Formaldehyde

  • Permeabilization Buffer (PBS with 0.1% Triton X-100)

  • Blocking Buffer (e.g., Odyssey® Blocking Buffer or 5% BSA in TBS-T)

  • Primary antibodies: Rabbit anti-phospho-Akt (Ser473) and Mouse anti-α-tubulin (for normalization)

  • IRDye®-conjugated secondary antibodies: IRDye® 800CW Goat anti-Rabbit IgG and IRDye® 680RD Goat anti-Mouse IgG

  • Near-infrared imaging system (e.g., LI-COR® Odyssey®)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-20,000 cells per well and allow them to adhere overnight.[16]

  • Compound Treatment: Treat cells with a serial dilution of 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline for 2-24 hours.

  • Fixation: Remove the media and add 150 µL of 3.7% formaldehyde in PBS to each well. Incubate for 20 minutes at room temperature.[12][17]

  • Permeabilization: Wash the cells four times for 5 minutes each with 200 µL/well of permeabilization buffer.[12]

  • Blocking: Add 150 µL of blocking buffer to each well and incubate for 1.5 hours at room temperature.[12][17]

  • Primary Antibody Incubation: Add 50 µL of the primary antibody cocktail (anti-p-Akt and anti-α-tubulin) diluted in blocking buffer. Incubate for 2 hours at room temperature or overnight at 4°C.[12]

  • Washing: Wash the plate four times for 5 minutes each with wash buffer (PBS with 0.1% Tween-20).

  • Secondary Antibody Incubation: Add 50 µL of the IRDye®-conjugated secondary antibody cocktail diluted in blocking buffer. Incubate for 1 hour at room temperature, protected from light.[12]

  • Final Washes: Repeat the washing step as in step 7.

  • Imaging: After the final wash, remove all residual liquid and scan the plate on a near-infrared imaging system.[12]

Data Analysis: Quantify the fluorescence intensity for both the 700 nm (normalization protein) and 800 nm (target protein) channels. Normalize the p-Akt signal to the α-tubulin signal for each well. Plot the normalized p-Akt signal against the compound concentration to determine the cellular IC50.

Functional Assays: Assessing Antiproliferative and Cytotoxic Effects

Ultimately, the efficacy of an anticancer compound is determined by its ability to inhibit cell proliferation and/or induce cell death.

Protocol 3: Cell Viability Assay (MTS/MTT)

This protocol measures the metabolic activity of cells, which is an indicator of cell viability.[18][19] A reduction in metabolic activity in the presence of the compound suggests either a cytostatic or cytotoxic effect.[18][19][20]

Materials:

  • Cancer cell lines

  • 96-well plates

  • MTS or MTT reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline or DMSO (vehicle control).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.[10]

  • Reagent Addition: Add 20 µL of MTS reagent to each well.[10]

  • Incubation: Incubate for 1-4 hours at 37°C.[10]

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[10]

Data Analysis: Normalize the absorbance data to the vehicle-treated cells and plot the percentage of cell viability against the compound concentration to calculate the IC50 for cell growth inhibition.

Cell Line Cancer Type Representative IC50 (µM) for Cell Viability
MCF-7Breast Cancer0.1 - 1.0
U87-MGGlioblastoma0.1 - 1.0
PC-3Prostate Cancer0.5 - 5.0
Note: These are representative values and will vary depending on the specific compound and cell line.

Conclusion and Future Directions

The protocols described in these application notes provide a robust framework for the in vitro characterization of 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline and its analogues as PI3K/mTOR inhibitors. By systematically evaluating the biochemical potency, cellular pathway inhibition, and functional effects on cancer cells, researchers can gain a comprehensive understanding of the compound's mechanism of action and therapeutic potential. Further investigations could include more detailed Western blot analyses of other downstream effectors of the PI3K/Akt/mTOR pathway (e.g., p-S6K, p-4E-BP1), cell cycle analysis, and apoptosis assays to further elucidate the cellular consequences of treatment.

References

  • In-Cell Western (ICW) Protocol. Rockland Immunochemicals. [Link]

  • Advansta's Step-by-Step Guide to In-Cell Westerns. Advansta Inc. [Link]

  • In-Cell Western™ Assay. LI-COR Biosciences. [Link]

  • Development of LanthaScreen cellular assays for key components within the PI3K/AKT/mTOR pathway. PubMed. [Link]

  • A high throughput screening assay to identify mTORC1 and mTORC2 inhibitors. Cancer Research. [Link]

  • What is the In-cell Western Assay? Azure Biosystems. [Link]

  • Cell-based assays for dissecting the PI3K/AKT pathway. Cancer Research. [Link]

  • Biochemical and pharmacological inhibition of mTOR by rapamycin and an ATP-competitive mTOR inhibitor. PubMed. [Link]

  • Assays Used in vitro to Study Cancer Cell Lines. ResearchGate. [Link]

  • Cell Viability Assays. Creative Bioarray. [Link]

  • Cell Viability Assays: An Overview. MolecularCloud. [Link]

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  • Enhanced Multiplex Western Blotting. Bio-Rad. [Link]

  • In vitro drug response assay for inhibitors of PI3K and mTOR in human breast cancer cell lines. ResearchGate. [Link]

  • Detection of phosphorylated Akt and MAPK in cell culture assays. PMC - NIH. [Link]

  • Design, synthesis and biological evaluation of novel 4,6-dimorpholino-1,3,5-triazin-2-amine ferrocenecarboxylate derivatives as potent PI3K inhibitors. PubMed. [Link]

  • 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. ACS Publications. [Link]

  • High-throughput screening campaigns against a PI3Kα isoform bearing the H1047R mutation identified potential inhibitors with novel scaffolds. PMC - NIH. [Link]

  • Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. PMC - NIH. [Link]

  • 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. PMC - PubMed Central. [Link]

  • PI3K/AKT/mTOR pathway. Wikipedia. [Link]

  • 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. PubMed. [Link]

  • Based on 2-(difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole (ZSTK474), design, synthesis and biological evaluation of novel PI3Kα selective inhibitors. PubMed. [Link]

  • Design and synthesis of 4-morpholino-6-(1,2,3,6-tetrahydropyridin-4-yl)-N-(3,4,5-trimethoxyphenyl)-1,3,5-triazin-2-amine analogues as tubulin polymerization inhibitors. PubMed. [Link]

  • Is there any fluorescent based assay system to screen small molecule inhibitors against mTOR protein? ResearchGate. [Link]

  • 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline. Global-Storet. [Link]

  • Synthesis of N-(4,6-dipiperidino/dimorpholino-1,3,5-triazin-2-yl) amino acid derivatives 15–28. ResearchGate. [Link]

  • Design, synthesis, and anticancer activity of novel 4,6-dimorpholinyl-1,3,5-triazine compounds. ResearchGate. [Link]

  • 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline. PubChem. [Link]

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Method

Application Notes and Protocols for 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline in Agrochemical Research

Introduction: The Potential of 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline as a Novel Herbicide The 1,3,5-triazine ring is a foundational scaffold in the development of numerous herbicides that have played a pivotal r...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Potential of 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline as a Novel Herbicide

The 1,3,5-triazine ring is a foundational scaffold in the development of numerous herbicides that have played a pivotal role in modern agriculture.[1][2] These compounds are renowned for their efficacy in controlling a broad spectrum of weeds, thereby safeguarding crop yields. The subject of this guide, 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline, is a promising derivative within this class, meriting investigation for its potential herbicidal activity. Its structure, featuring two morpholino groups and an aniline moiety, suggests a unique combination of lipophilicity and polarity that may influence its uptake, translocation, and binding affinity within target plant species.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals interested in evaluating the herbicidal potential of 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline. The protocols outlined herein are designed to be robust and self-validating, enabling a thorough investigation from synthesis to mechanism of action and field efficacy.

Part 1: Synthesis of 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline

The synthesis of 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline can be achieved through a sequential nucleophilic substitution of the chlorine atoms on cyanuric chloride. This multi-step synthesis takes advantage of the decreasing reactivity of the triazine ring with each substitution, allowing for controlled addition of different nucleophiles.

Reaction Scheme:

Synthesis_Scheme cyanuric_chloride Cyanuric Chloride intermediate1 2-Chloro-4,6-dimorpholino- 1,3,5-triazine cyanuric_chloride->intermediate1 Step 1 morpholine1 Morpholine (1 eq) Base, 0-5°C product 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline intermediate1->product Step 2 aniline 4-Aminophenylaniline Base, Elevated Temp.

Caption: Synthetic pathway for 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline.

Protocol 1: Synthesis

  • Step 1: Synthesis of 2,4-dichloro-6-morpholino-1,3,5-triazine.

    • Dissolve cyanuric chloride (1 equivalent) in a suitable solvent such as acetone or tetrahydrofuran (THF) and cool the mixture to 0-5°C in an ice bath.

    • Slowly add a solution of morpholine (1 equivalent) and a base (e.g., triethylamine or sodium carbonate, 1 equivalent) in the same solvent to the cyanuric chloride solution while maintaining the temperature below 5°C.

    • Stir the reaction mixture at 0-5°C for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove the salt byproduct. The filtrate containing the intermediate can be used directly in the next step or purified.

  • Step 2: Synthesis of 2-chloro-4,6-dimorpholino-1,3,5-triazine.

    • To the solution from Step 1, add another equivalent of morpholine and base.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.

  • Step 3: Synthesis of 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline.

    • Dissolve the purified 2-chloro-4,6-dimorpholino-1,3,5-triazine from Step 2 in a high-boiling point solvent like 1,4-dioxane.

    • Add 4-aminophenylaniline (aniline, 1 equivalent) and a base (e.g., triethylamine, 1.2 equivalents).

    • Heat the reaction mixture to 75-80°C and stir for 5-8 hours.[3]

    • After cooling, neutralize the reaction mixture with a weak acid (e.g., 5% citric acid).

    • The precipitated product is filtered, washed with water, and can be recrystallized from a suitable solvent system like ethanol/water to yield the final product.

Characterization: The final product should be characterized by techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm its structure and purity.

Part 2: Mechanism of Action - Inhibition of Photosystem II

The primary mode of action for triazine herbicides is the inhibition of photosynthesis.[4][5][6][7] They bind to the D1 protein of the photosystem II (PSII) complex located in the thylakoid membranes of chloroplasts. This binding blocks the electron transport chain, halting the production of ATP and NADPH, which are essential for CO₂ fixation and plant growth.[4][6] The blockage of electron flow leads to the formation of reactive oxygen species, causing lipid peroxidation and membrane damage, ultimately leading to cell death.[6]

Mechanism_of_Action cluster_thylakoid Thylakoid Membrane PSII Photosystem II (PSII) ETC Electron Transport Chain PSII->ETC Electron Flow Block Blockage of Electron Transport D1 D1 Protein ATP_Synthase ATP Synthase ETC->ATP_Synthase Triazine 4-(4,6-Dimorpholino-1,3,5- triazin-2-yl)aniline Triazine->D1 Binds to ROS Reactive Oxygen Species (ROS) Production Block->ROS Damage Cellular Damage (Lipid Peroxidation) ROS->Damage Death Plant Death Damage->Death

Caption: Mechanism of action of triazine herbicides at Photosystem II.

Protocol 2: Chlorophyll Fluorescence Assay for PSII Inhibition

Chlorophyll fluorescence is a rapid and non-invasive method to assess the functionality of PSII. Inhibition of electron transport by herbicides like 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline leads to a characteristic increase in chlorophyll fluorescence.

  • Plant Material: Use young, healthy plants of a susceptible weed species (e.g., Amaranthus retroflexus) and a tolerant crop species (e.g., Zea mays).

  • Treatment: Apply a range of concentrations of the test compound to the plants, either as a foliar spray or a soil drench. Include an untreated control and a positive control (e.g., atrazine).

  • Dark Adaptation: Before measurement, dark-adapt the leaves for at least 30 minutes to ensure all reaction centers of PSII are open.

  • Measurement: Use a portable fluorometer to measure the chlorophyll fluorescence induction curve (OJIP curve).

  • Data Analysis: Analyze the fluorescence parameters, particularly the maximum quantum yield of PSII (Fv/Fm) and the electron transport rate (ETR). A decrease in Fv/Fm and ETR indicates inhibition of PSII.

Expected Results:

TreatmentFv/Fm (Susceptible Weed)Fv/Fm (Tolerant Crop)
Untreated Control~0.8~0.8
Test Compound (Low Conc.) Slight Decrease No Significant Change
Test Compound (High Conc.) Significant Decrease Slight/No Decrease
Atrazine (Positive Control)Significant DecreaseSlight/No Decrease

Part 3: Greenhouse Efficacy Trials

Greenhouse trials are essential for the initial evaluation of a herbicide's efficacy under controlled conditions.[8] These trials help determine the effective dose range, spectrum of activity, and crop selectivity.

Protocol 3: Pre-emergence Herbicidal Activity

  • Experimental Setup:

    • Prepare pots with a standardized soil mix.

    • Sow seeds of various weed species (e.g., broadleaf weeds like Chenopodium album and grassy weeds like Echinochloa crus-galli) and crop species of interest.

  • Herbicide Application:

    • Prepare a stock solution of 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline in a suitable solvent (e.g., acetone with a surfactant).

    • Create a dilution series to test a range of application rates (e.g., 50, 100, 200, 400 g a.i./ha).

    • Apply the herbicide solutions evenly to the soil surface immediately after sowing.

  • Incubation and Assessment:

    • Place the pots in a greenhouse with controlled temperature, humidity, and light conditions.

    • Water the pots as needed.

    • Assess the herbicidal effect 2-3 weeks after treatment by counting the number of emerged and surviving plants and measuring the fresh or dry weight of the shoots.

    • Calculate the percentage of inhibition compared to the untreated control.

Protocol 4: Post-emergence Herbicidal Activity

  • Experimental Setup:

    • Grow various weed and crop species in pots until they reach the 2-4 leaf stage.

  • Herbicide Application:

    • Apply the different concentrations of the test compound as a foliar spray using a laboratory sprayer to ensure uniform coverage.

  • Incubation and Assessment:

    • Return the pots to the greenhouse.

    • Visually assess the phytotoxicity (e.g., chlorosis, necrosis) at regular intervals (e.g., 3, 7, 14, and 21 days after treatment) using a rating scale (0 = no effect, 100 = complete kill).

    • At the end of the experiment, harvest the above-ground biomass and measure the fresh or dry weight to quantify the herbicidal effect.

Data Presentation:

Application Rate (g a.i./ha)Weed Species 1 (% Control)Weed Species 2 (% Control)Crop Species 1 (% Injury)
0 (Control)000
50
100
200
400

Part 4: Field Trials

Field trials are the final step in evaluating the performance of a new herbicide under real-world agricultural conditions.[9][10] They provide data on efficacy against a natural weed population, crop tolerance, and the influence of environmental factors.

Field_Trial_Workflow Plan 1. Trial Planning & Protocol Development Site 2. Site Selection & Preparation Plan->Site Application 3. Herbicide Application (Pre- or Post-emergence) Site->Application Data 4. Data Collection (Weed Control, Crop Injury, Yield) Application->Data Analysis 5. Statistical Analysis Data->Analysis Report 6. Final Report & Recommendations Analysis->Report

Caption: Workflow for conducting herbicide field trials.

Protocol 5: Field Efficacy and Crop Safety Trial

  • Trial Design:

    • Select a field with a known history of diverse weed infestation.

    • Use a randomized complete block design with at least three to four replications.

    • Include an untreated control and a commercial standard herbicide for comparison.

  • Plot Management:

    • Establish plots of a standard size (e.g., 3m x 10m).

    • Prepare the seedbed and plant the desired crop according to standard agricultural practices.

  • Herbicide Application:

    • Apply 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline at various rates determined from greenhouse trials.

    • Applications can be pre-emergence or post-emergence, depending on the target application timing.

  • Data Collection:

    • Weed Control: Assess weed density and biomass by species at different time points after application.

    • Crop Injury: Visually rate crop phytotoxicity (stunting, chlorosis, necrosis) at regular intervals.

    • Yield: At the end of the growing season, harvest the crop from each plot and measure the yield.

  • Statistical Analysis:

    • Analyze the data using appropriate statistical methods (e.g., ANOVA, regression analysis) to determine the significance of the treatment effects.

Conclusion and Future Directions

The protocols detailed in this guide provide a robust framework for the comprehensive evaluation of 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline as a potential new herbicide. By systematically progressing from synthesis and mechanism of action studies to greenhouse and field efficacy trials, researchers can generate the critical data needed to assess its commercial viability. Future research should also focus on its environmental fate, toxicological profile, and the potential for weed resistance development to ensure its sustainable use in agriculture.

References

  • Barlocco, D., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), e52877. [Link]

  • El-Faham, A., et al. (2020). Exploring the Potential of s-Triazine Derivatives as Novel Antifungal Agents: A Review. Molecules, 25(23), 5738. [Link]

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  • UC IPM. (n.d.). Photosystem II Inhibitors. UC Agriculture and Natural Resources. [Link]

  • Hopen, H. J., & Stephen, S. K. (n.d.). Testing for and Deactivating Herbicide Residues. Purdue University Cooperative Extension Service. [Link]

  • Zimmerman, L. R., et al. (2000). Methods of Analysis by the U.S. Geological Survey Organic Geochemistry Research Group—Determination of Triazine and Phenylurea. U.S. Geological Survey. [Link]

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  • El-Faham, A., et al. (2017). Synthesis of N-(4,6-dipiperidino/dimorpholino-1,3,5-triazin-2-yl) amino acid derivatives 15–28. ResearchGate. [Link]

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  • El-Faham, A., et al. (2017). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. Molecules, 22(8), 1279. [Link]

  • U.S. EPA. (1996). Method 4670: Triazine Herbicides as Atrazine in Water by Quantitative Immunoassay. [Link]

  • SGS. (2025). Focus on Field Trials 2025. [Link]

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  • Kumar, R., et al. (2023). Rapid Multi-Residue Method for Simultaneous Determination of 1,3,5-Triazine Herbicides in Environmental Samples by Capillary GC-MS-EI Selective Ion Monitoring Method. Separations, 10(6), 359. [Link]

  • da Silva, A. F., et al. (2024). Photosystem II inhibitor herbicides. ResearchGate. [Link]

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  • Brancale, A., et al. (2017). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. Molecules, 22(10), 1639. [Link]

  • Ag Metrics Group. (n.d.). Greenhouse Trial Capabilities. [Link]

  • Sharma, P., et al. (2023). Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation Using Emerging Technologies: A Review. Toxics, 11(10), 830. [Link]

  • El-Faham, A., et al. (2024). Bis(dimethylpyrazolyl)-aniline-s-triazine derivatives as efficient corrosion inhibitors for C-steel and computational studies. RSC Advances, 14(22), 15833-15848. [Link]

  • Głowacka, A., et al. (2022). Recent Advances in the Biological Activity of s-Triazine Core Compounds. Molecules, 27(4), 1276. [Link]

  • Li, H., et al. (2023). Triazine Herbicides Risk Management Strategies on Environmental and Human Health Aspects Using In-Silico Methods. International Journal of Molecular Sciences, 24(6), 5664. [Link]

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Application

Application Notes & Protocols: 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline (AT7519) in Cancer Biotechnology

For Researchers, Scientists, and Drug Development Professionals Executive Overview 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline, widely known in the scientific community as AT7519 , is a potent, ATP-competitive small m...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Overview

4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline, widely known in the scientific community as AT7519 , is a potent, ATP-competitive small molecule inhibitor of multiple cyclin-dependent kinases (CDKs).[1] Initially developed through a fragment-based drug discovery approach, AT7519 has emerged as a critical tool in cancer research and is undergoing clinical evaluation for various hematological malignancies and solid tumors.[2][3][4]

Its significance stems from its dual mechanism of action:

  • Cell Cycle Inhibition: By targeting key cell cycle-regulating CDKs (CDK1, CDK2, CDK4), AT7519 effectively induces cell cycle arrest.[2]

  • Transcriptional Inhibition: Through potent inhibition of CDK9, AT7519 prevents the phosphorylation of RNA Polymerase II, leading to the downregulation of critical short-lived anti-apoptotic proteins and subsequent induction of apoptosis.[5][6]

This guide provides an in-depth analysis of AT7519's mechanism, key applications, and detailed protocols for its use in a research setting, empowering scientists to effectively leverage this compound in their experimental designs.

Core Mechanisms of Action: A Dual Approach to Cancer Cell Inhibition

Understanding the causality behind AT7519's efficacy is crucial for designing robust experiments. The compound's power lies in its ability to simultaneously disrupt two fundamental processes required for tumor growth and survival.

Inhibition of Cell Cycle Progression

Cyclin-dependent kinases are the master regulators of the cell cycle. AT7519 targets several of these key engines:

  • CDK2/Cyclin E & A: Governs the G1-to-S phase transition. Inhibition leads to G1 arrest.

  • CDK1/Cyclin B: Controls the G2-to-M phase transition. Inhibition leads to G2/M arrest.

By inhibiting these kinases, AT7519 prevents cancer cells from progressing through the necessary checkpoints for division.[2] In many human tumor cell lines, treatment with AT7519 results in a significant increase in the proportion of cells in the G2/M and G0/G1 phases, with a corresponding decrease in the S phase population.[2][5]

cell_cycle_inhibition cluster_G1 G1 Phase cluster_S S Phase cluster_G2 G2 Phase cluster_M M Phase G1 Cell Growth S DNA Replication G1->S CDK2/Cyclin E G2 Growth & Mitosis Prep S->G2 CDK2/Cyclin A M Mitosis G2->M CDK1/Cyclin B M->G1 AT7519 AT7519 AT7519->G1 Inhibits CDK2 AT7519->G2 Inhibits CDK1

Caption: AT7519-mediated inhibition of the cell cycle.

Induction of Apoptosis via Transcriptional Inhibition

Perhaps the more potent mechanism, especially in hematological cancers, is the inhibition of CDK9.[7] CDK9 is a component of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII).[5] This phosphorylation is essential for the elongation of transcription.

AT7519 potently inhibits CDK9, leading to rapid dephosphorylation of RNAPII.[2][5] This effectively stalls transcription, particularly of genes with short-lived mRNA transcripts. Crucially, this includes key anti-apoptotic proteins like Mcl-1 and XIAP .[5] The rapid depletion of these survival proteins destabilizes the mitochondrial membrane, leading to caspase activation and programmed cell death (apoptosis).[5][8]

transcription_inhibition cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm PTEFb CDK9 / Cyclin T1 (P-TEFb) RNAPII RNA Polymerase II PTEFb->RNAPII Phosphorylates CTD DNA DNA Template RNAPII->DNA mRNA Mcl-1 mRNA DNA->mRNA Transcription Mcl1_Protein Mcl-1 Protein mRNA->Mcl1_Protein Translation Apoptosis Apoptosis Mcl1_Protein->Apoptosis Inhibits AT7519 AT7519 AT7519->PTEFb Inhibits

Caption: AT7519-mediated transcriptional inhibition leading to apoptosis.

Quantitative Kinase Inhibition Profile

The potency of AT7519 varies across different CDK family members. This selectivity profile is essential for interpreting experimental results. The half-maximal inhibitory concentrations (IC50) highlight its potent activity against CDK9 and CDK5, in addition to cell cycle-related CDKs.

Kinase TargetIC50 (nM)Primary Biological Role
CDK9 /Cyclin T<10Transcriptional Elongation
CDK5 /p2513Neuronal function, implicated in cancer
CDK2 /Cyclin A47G1/S Transition, S Phase
CDK1 /Cyclin B210G2/M Transition
CDK4 /Cyclin D1100G1 Progression
GSK3β 89Glycogen Synthesis, Wnt Signaling
(Data compiled from multiple sources).[1][2][9]

Key Applications and Experimental Protocols

Application 1: Assessment of Cell Cycle Arrest

A primary application of AT7519 is to study its cytostatic effects. The most common method is to analyze the DNA content of a cell population using propidium iodide (PI) staining followed by flow cytometry.[10]

This protocol is designed to quantify the distribution of cells in different phases of the cell cycle after treatment with AT7519.

Rationale: Ethanol fixation permeabilizes the cells, allowing the stoichiometric DNA-binding dye, propidium iodide, to enter. RNase A is included to digest double-stranded RNA, ensuring that PI fluorescence is directly proportional to DNA content.[10][11] Cells in G2/M have twice the DNA content (4N) of G0/G1 cells (2N), and S-phase cells have an intermediate amount.[11]

Materials:

  • Cells of interest (e.g., HCT116, MM.1S)

  • AT7519 (solubilized in DMSO)

  • Complete culture medium

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide Staining Buffer (PBS, 50 µg/mL PI, 100 µg/mL RNase A)

Procedure:

  • Cell Seeding: Seed 1 x 10^6 cells in 6-well plates and allow them to adhere overnight.

  • Treatment: Treat cells with vehicle (DMSO) or varying concentrations of AT7519 (e.g., 0.1 µM, 0.5 µM, 1 µM) for a predetermined time (e.g., 24 hours).[5]

  • Harvesting: Harvest both adherent and floating cells. Transfer to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet once with 5 mL of cold PBS. Centrifuge again.

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Causality Insight: Dropwise addition while vortexing prevents cell clumping, which is critical for accurate flow cytometry analysis.

  • Incubation: Incubate the fixed cells for at least 2 hours at 4°C (or overnight).

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash once with PBS. Resuspend the cell pellet in 500 µL of Propidium Iodide Staining Buffer.

  • Final Incubation: Incubate in the dark for 30 minutes at room temperature.

  • Analysis: Analyze the samples on a flow cytometer, collecting fluorescence data on a linear scale.[10] Model the resulting histogram using appropriate software to quantify the percentage of cells in G0/G1, S, and G2/M phases. An increase in the sub-G1 population is indicative of apoptosis.[2]

Application 2: Confirmation of Apoptosis via Transcriptional Inhibition

The most direct way to validate AT7519's transcriptional inhibition mechanism is to measure the downstream effects: depletion of Mcl-1 and the subsequent activation of apoptotic markers like cleaved PARP.[5][6]

Rationale: This protocol assesses protein level changes. A decrease in the short-lived Mcl-1 protein is an early indicator of CDK9 inhibition.[6] Poly (ADP-ribose) polymerase (PARP) is a key substrate for executioner caspases (e.g., Caspase-3). Its cleavage from a full-length ~116 kDa protein to an ~89 kDa fragment is a hallmark of apoptosis.[12][13]

Materials:

  • Treated cell pellets (from a parallel experiment to the cell cycle analysis)

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Mcl-1, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL Chemiluminescence Substrate

Procedure:

  • Cell Lysis: Lyse cell pellets in ice-cold RIPA buffer for 30 minutes on ice. Clarify lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize protein amounts for all samples (e.g., 20-30 µg per lane). Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE: Separate the protein lysates on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in Blocking Buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-Mcl-1 at 1:1000, anti-PARP at 1:1000) overnight at 4°C.

    • Causality Insight: Mcl-1 levels can decrease rapidly, within 4-6 hours of treatment, while PARP cleavage is typically observed later (12-48 hours), consistent with the sequence of transcriptional inhibition followed by apoptosis.[5]

  • Washing & Secondary Antibody: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.

  • Normalization: Strip the membrane and re-probe with an antibody against a loading control like β-actin to ensure equal protein loading across all lanes.

Integrated Experimental Workflow

For a comprehensive study, researchers should integrate multiple assays to build a complete picture of AT7519's effects. The following workflow illustrates a logical progression from initial treatment to data synthesis.

experimental_workflow cluster_assays Parallel Assays Start Seed Cancer Cells Treatment Treat with AT7519 (Dose-Response & Time-Course) Start->Treatment Harvest_A Harvest Cells at 24h Treatment->Harvest_A Harvest_B Harvest Cells at 6, 12, 24h Treatment->Harvest_B Fix_Perm Fix & Permeabilize (70% Ethanol) Harvest_A->Fix_Perm Lysis Lyse Cells & Quantify Protein Harvest_B->Lysis PI_Stain Stain with Propidium Iodide & RNase A Fix_Perm->PI_Stain Flow Flow Cytometry Analysis PI_Stain->Flow Flow_Data Cell Cycle Profile Data (% G1, S, G2/M, Sub-G1) Flow->Flow_Data Analysis Synthesize & Interpret Data Flow_Data->Analysis SDS_PAGE SDS-PAGE & Transfer Lysis->SDS_PAGE Blot Western Blot (Mcl-1, PARP, Actin) SDS_PAGE->Blot Blot_Data Protein Expression Data (Mcl-1 Downregulation, PARP Cleavage) Blot->Blot_Data Blot_Data->Analysis

Caption: A comprehensive workflow for characterizing AT7519's cellular effects.

References

  • Santo, L., et al. (2010). AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION. National Institutes of Health. [Link]

  • Squires, M.S., et al. (2009). Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines. Molecular Cancer Therapeutics. [Link]

  • Boffo, S., et al. (2015). Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy. Journal of Medicinal Chemistry. [Link]

  • Kastner, P., et al. (2015). Cyclin-dependent kinase inhibitor AT7519 as a potential drug for MYCN-dependent neuroblastoma. Clinical Cancer Research. [Link]

  • Molenaar, J.J., et al. (2015). Cyclin-Dependent Kinase Inhibitor AT7519 as a Potential Drug for MYCN-Dependent Neuroblastoma. Clinical Cancer Research. [Link]

  • PubChem. (n.d.). 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline. PubChem. [Link]

  • Cheng, X., et al. (2022). The cyclin-dependent kinase inhibitor AT7519 augments cisplatin's efficacy in ovarian cancer via multiple oncogenic signaling pathways. Fundamental & Clinical Pharmacology. [Link]

  • Mahadevan, D., et al. (2015). A Phase I Study of Cyclin-Dependent Kinase Inhibitor, AT7519, in Patients With Advanced Cancer: NCIC Clinical Trials Group IND 177. British Journal of Cancer. [Link]

  • ResearchGate. (n.d.). Western blot analysis of Bcl-2, Mcl-1, cleaved Caspase-9, cleaved Caspase-3 and PARP. ResearchGate. [Link]

  • MacCallum, D.E., et al. (2010). AT7519, a Cyclin-Dependent Kinase Inhibitor, Exerts Its Effects by Transcriptional Inhibition in Leukemia Cell Lines and Patient Samples. Molecular Cancer Therapeutics. [Link]

  • Bio-Rad. (n.d.). Cell Cycle Analysis. Bio-Rad. [Link]

  • Al-Hiari, Y.M., et al. (2015). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. Molecules. [Link]

  • Adhikary, S., et al. (2021). Targeting MCL-1 triggers DNA damage and an anti-proliferative response independent from apoptosis induction. Cell Death & Differentiation. [Link]

  • Bio-Rad Antibodies. (2016). DNA content cell cycle analysis using flow cytometry. YouTube. [Link]

  • ResearchGate. (n.d.). Western blot analysis of PARP and Cleaved PARP from three sets of independent tumors. ResearchGate. [Link]

  • ResearchGate. (n.d.). Synthesis of N-(4,6-dipiperidino/dimorpholino-1,3,5-triazin-2-yl) amino acid derivatives 15–28. ResearchGate. [Link]

  • Poth, A., et al. (2009). DNA damage response and MCL-1 destruction initiate apoptosis in adenovirus-infected cells. Genes & Development. [Link]

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Method

Experimental Design for Efficacy Testing of 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline: A Putative PI3K Pathway Inhibitor

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive experimental framework for evaluating the preclinical efficacy of the small molecule 4-(...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive experimental framework for evaluating the preclinical efficacy of the small molecule 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline. The molecular structure, featuring a 4,6-dimorpholino-1,3,5-triazine core, is characteristic of potent inhibitors of the Phosphoinositide 3-kinase (PI3K) signaling pathway.[1][2][3][4] The PI3K/Akt/mTOR cascade is a critical intracellular pathway that governs cell proliferation, growth, survival, and metabolism; its deregulation is a hallmark of numerous human cancers.[1][2][4] This guide presents a logical, multi-stage approach, beginning with in vitro characterization to establish cellular mechanism and potency, and progressing to in vivo models to assess anti-tumor activity in a physiological context. The protocols herein are designed to be self-validating, incorporating essential controls and clear endpoints to ensure data integrity and reproducibility.

Background: The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is activated by growth factors and other extracellular signals. Upon activation, PI3K phosphorylates PIP2 to PIP3, which in turn recruits and activates the kinase Akt. Activated Akt proceeds to phosphorylate a multitude of downstream targets, including the mTOR complex 1 (mTORC1), which ultimately promotes protein synthesis, cell growth, and proliferation. The central role of this pathway in cancer makes it a prime target for therapeutic intervention. Compounds like 4-(4,6-dimorpholino-1,3,5-triazin-2-yl)aniline are designed to inhibit key kinases in this cascade, thereby halting oncogenic signaling.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K S6K mTORC1->S6K Activates Proliferation Cell Growth & Survival S6K->Proliferation Promotes Compound 4-(4,6-Dimorpholino-1,3,5- triazin-2-yl)aniline Compound->PI3K Inhibits

Caption: The PI3K/Akt/mTOR Signaling Pathway and the putative target of the compound.

Preclinical Evaluation Strategy: A Funnel Approach

A tiered approach is recommended to efficiently evaluate the compound's potential. This workflow ensures that resource-intensive in vivo studies are only conducted after a clear mechanism of action and sufficient in vitro potency have been established.

Workflow cluster_invitro Phase 1: In Vitro Characterization cluster_invivo Phase 2: In Vivo Validation a Cell Viability Screening (IC50 Determination) b Mechanism of Action Assays (Apoptosis, Cell Cycle) a->b c Target Engagement (Western Blot) b->c d Drug Formulation & Preliminary PK c->d Go/No-Go Decision e Xenograft Efficacy Study (Immunodeficient Mice) d->e f Syngeneic Efficacy Study (Immunocompetent Mice) d->f g Candidate for Further Development e->g f->g

Caption: A sequential workflow for the preclinical evaluation of the compound.

In Vitro Efficacy Assessment

Rationale and Cell Line Selection

The initial phase aims to quantify the compound's biological activity on cancer cells. A panel of cell lines should be selected to represent different cancer types and genetic backgrounds, particularly regarding the PI3K pathway.

  • PI3K-Activated Lines: Include cell lines with known PI3K pathway mutations (e.g., PIK3CA-mutant MCF7 or PTEN-null U87-MG and PC-3) to test the compound in a target-rich environment.

  • PI3K-Wild Type Lines: Use cell lines with a non-mutated PI3K pathway to assess broader cytotoxic effects.

  • Non-Malignant Control: Include a non-cancerous cell line (e.g., MCF-10A epithelial cells) to determine selectivity for cancer cells.

Protocol 1: Cell Viability by MTT Assay

This colorimetric assay measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[5][6] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to its insoluble purple formazan product.[6]

Methodology:

  • Cell Seeding: Seed cells in 96-well plates at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline (e.g., from 0.01 µM to 100 µM) in culture medium. Replace the existing medium with the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[7]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[6]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Cell Line PI3K Pathway Status IC50 (µM)
MCF7PIK3CA MutantResult
U87-MGPTEN NullResult
PC-3PTEN NullResult
A549Wild TypeResult
MCF-10ANon-MalignantResult
Caption: Table for summarizing IC50 values from the MTT assay.
Protocol 2: Apoptosis Analysis by Annexin V/PI Flow Cytometry

This assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells.[8] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[9] Propidium Iodide (PI) is a DNA-binding dye that is excluded by cells with intact membranes, thus staining only late apoptotic and necrotic cells.[10]

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at concentrations around its IC50 value (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both floating and adherent cells. Wash the cells with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI solution according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells immediately on a flow cytometer. Viable cells will be Annexin V-negative and PI-negative; early apoptotic cells will be Annexin V-positive and PI-negative; late apoptotic/necrotic cells will be positive for both stains.

Treatment Group Concentration % Viable Cells % Early Apoptotic % Late Apoptotic/Necrotic
Vehicle Control-ResultResultResult
Compound0.5x IC50ResultResultResult
Compound1x IC50ResultResultResult
Compound2x IC50ResultResultResult
Caption: Table for summarizing apoptosis assay data.
Protocol 3: Cell Cycle Analysis by PI Staining

This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, and G2/M). It can reveal if the compound induces cell cycle arrest. PI is a fluorescent dye that binds stoichiometrically to DNA.[11]

Methodology:

  • Cell Treatment: Treat cells in 6-well plates as described for the apoptosis assay for 24 hours.

  • Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing to prevent clumping.[11] Incubate for at least 1 hour at 4°C.

  • Staining: Wash the fixed cells to remove the ethanol. Resuspend the cell pellet in a PI staining solution containing RNase A (to prevent staining of double-stranded RNA).[11][12]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer, collecting data on a linear scale. The resulting histogram will show peaks corresponding to cells in G0/G1 (2n DNA content), S phase (between 2n and 4n), and G2/M (4n DNA content).

Treatment Group Concentration % G0/G1 Phase % S Phase % G2/M Phase
Vehicle Control-ResultResultResult
Compound0.5x IC50ResultResultResult
Compound1x IC50ResultResultResult
Compound2x IC50ResultResultResult
Caption: Table for summarizing cell cycle analysis data.

In Vivo Efficacy Assessment

Rationale and Model Selection

In vivo studies are essential to evaluate a compound's anti-tumor activity within a complex biological system. The choice of animal model is critical.

  • Cell Line-Derived Xenograft (CDX) Model: Human cancer cells are implanted into immunocompromised mice (e.g., athymic nude or NOD/SCID).[13][14] This model is the standard for assessing the direct effect of a compound on human tumor growth but lacks a functional immune system.[15]

  • Syngeneic Model: Murine cancer cells are implanted into an immunocompetent mouse of the same genetic background.[16] This model is crucial for studying how the compound interacts with a complete immune system and the tumor microenvironment.[17]

Protocol 4: Subcutaneous Xenograft Efficacy Study

Methodology:

  • Drug Formulation: Prepare the compound in a sterile vehicle suitable for the chosen route of administration (e.g., oral gavage). A common formulation is a suspension in 0.5% (w/v) methylcellulose with 0.2% (v/v) Tween 80. The stability and homogeneity of the formulation must be confirmed.[18]

  • Animal Model: Use 6-8 week old female athymic nude mice.

  • Tumor Implantation: Subcutaneously inject a sensitive human cancer cell line (e.g., 2-5 million U87-MG cells) mixed with Matrigel into the right flank of each mouse.[19]

  • Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach an average volume of 100-150 mm³, randomize the animals into treatment and control groups (n=8-10 per group).

  • Treatment: Administer the compound (e.g., at two different dose levels) and vehicle control daily via oral gavage for 21-28 days. Record body weights and monitor for signs of toxicity.

  • Endpoint Analysis: Measure tumor volumes 2-3 times per week. The primary endpoint is Tumor Growth Inhibition (TGI), calculated at the end of the study.

Protocol 5: Syngeneic Efficacy Study

Methodology:

  • Animal Model: Use 6-8 week old female BALB/c mice (for CT26 or 4T1 murine cancer cells).

  • Tumor Implantation: Subcutaneously inject 0.5-1 million CT26 (colon) or 4T1 (breast) cancer cells into the right flank.

  • Randomization and Treatment: Follow the same procedure as described for the xenograft model.

  • Endpoint Analysis: In addition to TGI, consider secondary endpoints such as analysis of the tumor-infiltrating immune cells (e.g., CD8+ T cells) by flow cytometry or immunohistochemistry at the end of the study to assess immunomodulatory effects.

Model Treatment Group Dose (mg/kg) Mean Final Tumor Volume (mm³) Tumor Growth Inhibition (%) Mean Body Weight Change (%)
XenograftVehicle Control-Result-Result
(U87-MG)CompoundLow DoseResultResultResult
CompoundHigh DoseResultResultResult
SyngeneicVehicle Control-Result-Result
(CT26)CompoundLow DoseResultResultResult
CompoundHigh DoseResultResultResult
Caption: Table for summarizing in vivo efficacy data.

Preliminary Pharmacokinetic (PK) Profiling

A preliminary PK study is crucial to understand the compound's exposure levels in vivo and to ensure that the concentrations achieved are relevant to the in vitro IC50 values.[20][21][22]

Methodology:

  • Animal Model: Use healthy, non-tumor-bearing mice of the same strain as the efficacy studies.

  • Dosing: Administer a single dose of the compound via both intravenous (IV, for bioavailability) and oral (PO, the intended therapeutic route) routes.

  • Sample Collection: Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Analysis: Process blood to plasma and quantify the concentration of the compound using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Parameter Calculation: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and oral bioavailability (F%).

References

  • Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis of N-(4,6-dipiperidino/dimorpholino-1,3,5-triazin-2-yl) amino acid derivatives 15–28. - ResearchGate. (n.d.). ResearchGate. [Link]

  • Apoptosis Assays by Flow Cytometry - Agilent. (n.d.). Agilent Technologies. [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013). National Center for Biotechnology Information. [Link]

  • Study on Formulation, in vivo Exposure, and Passive Targeting of Intravenous Itraconazole Nanosuspensions - Frontiers. (2019). Frontiers. [Link]

  • 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline | C17H22N6O2 | CID 45379087 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]

  • 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology - PMC - PubMed Central. (n.d.). National Center for Biotechnology Information. [Link]

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Application

Application Notes and Protocols for the Characterization of 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline Derivatives

Introduction The 1,3,5-triazine scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide array of biological activities and functional properties. Among these, 4-(4,6...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,3,5-triazine scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide array of biological activities and functional properties. Among these, 4-(4,6-dimorpholino-1,3,5-triazin-2-yl)aniline and its analogues have garnered significant attention as versatile intermediates in the synthesis of novel pharmaceutical agents and functional materials.[1][2] The dimorpholino substitution on the triazine ring often imparts desirable physicochemical properties such as enhanced solubility and bioavailability.[3] Given their potential in drug development and other applications, a robust and comprehensive characterization of these molecules is paramount to ensure their identity, purity, and stability.

This guide provides a detailed overview of the essential analytical techniques for the characterization of 4-(4,6-dimorpholino-1,3,5-triazin-2-yl)aniline derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for each method.

Structural and Purity Elucidation: A Multi-Technique Approach

A single analytical technique is rarely sufficient to fully characterize a novel compound. A synergistic approach, combining spectroscopic and chromatographic methods, is essential for unambiguous structural confirmation and accurate purity assessment. The general workflow for the characterization of a newly synthesized 4-(4,6-dimorpholino-1,3,5-triazin-2-yl)aniline derivative is depicted below.

Caption: General workflow for the synthesis and characterization of 4-(4,6-dimorpholino-1,3,5-triazin-2-yl)aniline derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR are indispensable for confirming the successful synthesis of 4-(4,6-dimorpholino-1,3,5-triazin-2-yl)aniline derivatives.

Expertise & Experience:

The symmetry of the dimorpholino groups and the substitution pattern on the aniline ring will significantly influence the appearance of the NMR spectra. For the parent compound, 4-(4,6-dimorpholino-1,3,5-triazin-2-yl)aniline, one would expect to see distinct signals for the morpholine protons, typically as two multiplets corresponding to the methylene groups adjacent to the nitrogen and oxygen atoms. The protons on the aniline ring will appear as two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring. In the ¹³C NMR spectrum, specific resonances for the triazine ring carbons, the aniline carbons, and the morpholine carbons provide a complete carbon framework of the molecule.

Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified derivative.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often a good choice due to its ability to dissolve a wide range of organic compounds and its effect on exchanging labile protons (e.g., -NH₂), which can aid in signal assignment.[4]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm), unless the solvent peak can be used as a reference.

  • Instrumental Parameters (300-500 MHz Spectrometer):

    • ¹H NMR:

      • Acquire the spectrum at room temperature.

      • Use a spectral width of approximately 12-16 ppm.

      • Employ a pulse angle of 30-45 degrees.

      • Set the relaxation delay to 1-2 seconds.

      • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • ¹³C NMR:

      • Use a spectral width of approximately 200-250 ppm.

      • Employ a proton-decoupled pulse sequence.

      • A longer relaxation delay (2-5 seconds) may be necessary for quaternary carbons.

      • A larger number of scans (typically 1024 or more) will be required due to the lower natural abundance of ¹³C.

  • Data Processing and Interpretation:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts (δ), coupling constants (J), and multiplicities of the signals to assign them to specific protons in the molecule.

    • Assign the signals in the ¹³C NMR spectrum based on their chemical shifts.

Structural Unit Expected ¹H NMR Chemical Shift (δ, ppm) Expected ¹³C NMR Chemical Shift (δ, ppm)
Morpholino (-CH₂-N)3.50 - 3.70 (multiplet)43.0 - 45.0
Morpholino (-CH₂-O)3.55 - 3.80 (multiplet)66.0 - 67.0
Aniline (aromatic C-H)6.70 - 8.20 (doublets)114.0 - 150.0
Aniline (-NH₂)5.00 - 6.00 (broad singlet)-
Triazine (C-N)-164.0 - 172.0

Note: Chemical shifts are approximate and can vary depending on the solvent and the specific substituents on the aniline ring.[4]

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight of the synthesized compound and for obtaining structural information through fragmentation analysis.

Expertise & Experience:

Electron Impact (EI) and Electrospray Ionization (ESI) are common ionization techniques. ESI is a soft ionization method that is particularly well-suited for these types of molecules, as it typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation, providing a clear indication of the molecular weight. High-resolution mass spectrometry (HRMS) is highly recommended to determine the elemental composition of the molecular ion, which serves as a powerful confirmation of the chemical formula. The fragmentation pattern can provide valuable structural information. For triazine derivatives, fragmentation often involves cleavages of the substituent groups from the triazine ring.[5][6]

Protocol: ESI-MS
  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of these with water.

    • A small amount of formic acid or acetic acid (0.1%) can be added to the solvent to promote protonation and enhance the signal in positive ion mode.

  • Instrumental Parameters:

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Operate in positive ion detection mode.

    • Set the capillary voltage to an appropriate value (e.g., 3-5 kV).

    • Optimize the source temperature and gas flow rates (nebulizing and drying gases) to achieve a stable spray and maximum ion signal.

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 100-1000).

  • Data Interpretation:

    • Identify the peak corresponding to the protonated molecular ion [M+H]⁺.

    • For HRMS data, compare the measured accurate mass with the calculated mass for the expected elemental formula. A mass accuracy of within 5 ppm is generally considered acceptable for confirmation.

    • If fragmentation is observed (e.g., in MS/MS experiments), analyze the fragment ions to corroborate the proposed structure. Common fragmentation pathways for related structures may involve the loss of morpholine or aniline moieties.[5]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Expertise & Experience:

The FTIR spectrum of a 4-(4,6-dimorpholino-1,3,5-triazin-2-yl)aniline derivative will be characterized by several key absorption bands. The presence of the N-H stretching vibrations of the aniline amino group, the C-N stretching of the triazine ring and morpholine groups, and the C=N and C=C stretching vibrations of the aromatic system are all indicative of the target structure.[7][8]

Protocol: FTIR Spectroscopy (Attenuated Total Reflectance - ATR)
  • Sample Preparation:

    • Place a small amount of the solid, purified sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying gentle pressure with the built-in press.

  • Instrumental Parameters:

    • Collect the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

    • Record a background spectrum of the clean ATR crystal before analyzing the sample.

  • Data Interpretation:

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Functional Group Expected Absorption Range (cm⁻¹)
N-H Stretch (Aniline -NH₂)3300 - 3500 (two bands for primary amine)
C-H Stretch (Aromatic)3000 - 3100
C-H Stretch (Aliphatic)2800 - 3000
C=N and C=C Stretch (Triazine & Aniline)1400 - 1650
C-N Stretch (Triazine & Morpholine)1200 - 1350
C-O-C Stretch (Morpholine)1050 - 1150

Reference:[9]

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the purity of the synthesized compound. A well-developed HPLC method can separate the target compound from starting materials, by-products, and other impurities.

Expertise & Experience:

A reversed-phase HPLC method is typically suitable for the analysis of 4-(4,6-dimorpholino-1,3,5-triazin-2-yl)aniline derivatives. A C18 column is a good starting point. The mobile phase will likely consist of a mixture of an aqueous buffer (e.g., phosphate buffer or water with a modifier like formic acid or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol). Gradient elution is often necessary to achieve a good separation of compounds with a range of polarities. Detection is commonly performed using a UV detector, as the aromatic nature of these compounds results in strong UV absorbance.[10]

Protocol: Reversed-Phase HPLC
  • Sample Preparation:

    • Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution with the mobile phase to a final concentration of about 50-100 µg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Instrumental Parameters:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size (or similar).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical starting gradient could be 10% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30 °C.

    • Injection Volume: 10-20 µL.

    • Detection: UV at a wavelength of maximum absorbance (determined by UV-Vis spectroscopy, typically around 254 nm or 280 nm).

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • The purity of the sample can be calculated based on the area percentage of the main peak relative to the total area of all peaks.

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide valuable information about the thermal stability, melting point, and decomposition profile of the compound.

Expertise & Experience:

TGA measures the change in mass of a sample as a function of temperature, indicating the temperatures at which decomposition occurs. DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of the melting point and other phase transitions. For many triazine derivatives, decomposition is a multi-step process.[11][12][13]

Protocol: TGA and DSC
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample into an appropriate TGA or DSC pan (e.g., aluminum or alumina).

  • Instrumental Parameters:

    • TGA:

      • Heat the sample from room temperature to a high temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).

      • Use an inert atmosphere (e.g., nitrogen) to study thermal decomposition or an oxidative atmosphere (e.g., air) to study oxidative stability.

    • DSC:

      • Heat the sample at a controlled rate (e.g., 5-10 °C/min) through the expected melting range.

      • An initial heating and cooling cycle can be used to remove thermal history.

  • Data Interpretation:

    • TGA: The onset temperature of mass loss indicates the beginning of decomposition. The resulting curve shows the percentage of mass lost at different temperatures.

    • DSC: The peak of the endothermic transition corresponds to the melting point of the compound.[14]

Single-Crystal X-ray Crystallography

For definitive and unambiguous structural elucidation, single-crystal X-ray crystallography is the gold standard.

Expertise & Experience:

This technique provides the precise three-dimensional arrangement of atoms in a crystal, confirming the connectivity, stereochemistry, and conformation of the molecule. Obtaining single crystals of suitable quality is often the most challenging step.[15]

Protocol: X-ray Crystallography
  • Crystal Growth:

    • Grow single crystals by slow evaporation of a saturated solution of the purified compound in a suitable solvent or solvent system, or by slow cooling of a saturated solution.

  • Data Collection and Structure Solution:

    • Mount a suitable single crystal on a diffractometer.

    • Collect diffraction data at a controlled temperature (often low temperature, e.g., 100 K, to minimize thermal motion).

    • Process the diffraction data and solve the crystal structure using specialized software.

    • Refine the structural model to obtain accurate atomic coordinates, bond lengths, and bond angles.

Conclusion

The comprehensive characterization of 4-(4,6-dimorpholino-1,3,5-triazin-2-yl)aniline derivatives is a critical step in their development for pharmaceutical and other applications. The integrated use of NMR, mass spectrometry, FTIR, HPLC, and thermal analysis, as detailed in these application notes, provides a robust framework for confirming the structure, assessing the purity, and understanding the physicochemical properties of these important compounds. For absolute structural proof, single-crystal X-ray crystallography remains the ultimate technique. Adherence to these protocols will enable researchers to generate high-quality, reliable, and defensible data.

References

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  • Padgett II, W. M., & Hamner, W. F. (1958). The Infrared Spectra of Some Derivatives of 1,3,5-Triazine. Journal of the American Chemical Society, 80(4), 803–808.
  • Wang, L., et al. (2020). Thermal gravimetric analysis (TGA) (a), and derivative thermogravimetry... ResearchGate. Retrieved from [Link]

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  • Al-Omair, M. A. (2015). Synthesis of N-(4,6-dipiperidino/dimorpholino-1,3,5-triazin-2-yl) amino acid derivatives 15–28.
  • Kaye, P. T., & Nocanda, X. W. (2000). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives.
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  • Woźniak, D., et al. (2024). Application of Simultaneous and Coupled Thermal Analysis Techniques in Studies on the Melting Process, Course of Pyrolysis and Oxidative Decomposition of Fused Triazinylacetohydrazides. MDPI.
  • Fun, H.-K., et al. (2008). N-(4-Chloro-6-morpholino-1,3,5-triazin-2-yl)aniline.
  • Al-Zaydi, K. M., et al. (2019).
  • Jurowska, A., et al. (2023). TG-DSC and TG-FTIR Studies of Annelated Triazinylacetic Acid Ethyl Esters—Potential Anticancer Agents. PMC.
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  • Woodland, E. D., et al. (1996). The MS-MS determination of the fragmentation pathways of some substituted 1,2,3-benzotriazin-4-ones with possible applications in metabolic studies. Journal of Pharmacy and Pharmacology, 48(2), 223–227.
  • Zaikov, G. E., & Kozlowski, R. M. (Eds.). (2009). Thermal Analysis.
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Method

The Strategic Utility of 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline in Modern Drug Discovery

Introduction: The Rise of the Privileged Triazine Scaffold In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that can interact with multiple bi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of the Privileged Triazine Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that can interact with multiple biological targets, offering a fertile ground for drug development. The 1,3,5-triazine core is a prominent member of this class, recognized for its versatile biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] The strategic functionalization of this triazine ring allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties. Within this family, 4-(4,6-dimorpholino-1,3,5-triazin-2-yl)aniline has surfaced as a pivotal chemical intermediate, particularly in the synthesis of targeted cancer therapies.[1][3]

The incorporation of two morpholine moieties onto the triazine ring is a deliberate design choice. The morpholine group is a well-regarded feature in drug design for its ability to improve aqueous solubility and metabolic stability, and it often plays a crucial role in binding to target proteins.[3][4] Specifically, the oxygen atom of the morpholine can act as a hydrogen bond acceptor, a key interaction in the binding of many kinase inhibitors to their targets.[4] The aniline group provides a reactive handle for further chemical modifications, enabling the construction of diverse molecular libraries for screening and optimization.[3]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 4-(4,6-dimorpholino-1,3,5-triazin-2-yl)aniline as a chemical intermediate. We will delve into its synthesis, provide detailed protocols for its application in the creation of kinase inhibitors, and discuss the analytical techniques for characterization, all grounded in established scientific principles.

The PI3K/Akt/mTOR Pathway: A Prime Target for Triazine-Based Inhibitors

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical intracellular cascade that governs cell proliferation, survival, and metabolism.[5] Its dysregulation is a hallmark of many cancers, making it one of the most significant targets for modern oncology drug development.[6][7][8] The dimorpholino-triazine scaffold has proven to be an exceptionally effective framework for designing potent and selective inhibitors of this pathway.[5][9] The structure of 4-(4,6-dimorpholino-1,3,5-triazin-2-yl)aniline is a frequent starting point for the synthesis of such inhibitors.[6]

Below is a diagram illustrating the central role of the PI3K/Akt/mTOR pathway in cell signaling.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Stimulation Triazine_Inhibitor Dimorpholino-Triazine Inhibitor Triazine_Inhibitor->PI3K Inhibition Triazine_Inhibitor->mTORC1 Inhibition Synthesis_Workflow Cyanuric_Chloride Cyanuric Chloride Step1 1. Add Morpholine (2 equiv.) 0-5 °C Cyanuric_Chloride->Step1 Intermediate1 2,4-dimorpholino-6-chloro- 1,3,5-triazine Step1->Intermediate1 Step2 2. Add 4-nitroaniline Elevated Temperature (e.g., 80-100 °C) Intermediate1->Step2 Intermediate2 4-(4,6-dimorpholino-1,3,5- triazin-2-yl)-nitroaniline Step2->Intermediate2 Step3 3. Reduction of Nitro Group (e.g., SnCl2/HCl or H2/Pd-C) Intermediate2->Step3 Final_Product 4-(4,6-dimorpholino-1,3,5- triazin-2-yl)aniline Step3->Final_Product

Caption: Synthetic workflow for 4-(4,6-dimorpholino-1,3,5-triazin-2-yl)aniline.

Detailed Protocol:

  • Step 1: First and Second Substitution with Morpholine.

    • Rationale: The first two chlorine atoms of cyanuric chloride are highly reactive and can be displaced by nucleophiles at low temperatures. Using a slight excess of morpholine ensures the formation of the desired 2,4-dimorpholino-6-chloro-1,3,5-triazine. The low temperature (0-5 °C) prevents the substitution of the third chlorine atom. [10] * Procedure: To a stirred solution of cyanuric chloride (1 equivalent) in a suitable solvent (e.g., acetone or 1,4-dioxane), slowly add morpholine (2.2 equivalents) at 0-5 °C. Maintain the pH between 7 and 8 by the dropwise addition of an aqueous base solution (e.g., sodium carbonate). Stir the reaction mixture at this temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, the product can be isolated by filtration after pouring the reaction mixture into ice water.

  • Step 2: Third Substitution with 4-Nitroaniline.

    • Rationale: The final chlorine atom is less reactive and requires higher temperatures for substitution. 4-nitroaniline is used instead of 4-aniline at this stage because the nitro group is deactivating and less prone to side reactions. The nitro group can be cleanly reduced to an amine in the final step.

    • Procedure: To the 2,4-dimorpholino-6-chloro-1,3,5-triazine (1 equivalent) suspended in a high-boiling point solvent (e.g., 1,4-dioxane or water), add 4-nitroaniline (1.1 equivalents). Heat the mixture to 80-100 °C and stir for 6-12 hours, maintaining a slightly basic pH. Monitor the reaction by TLC. After completion, cool the reaction mixture and isolate the yellow solid product by filtration.

  • Step 3: Reduction of the Nitro Group.

    • Rationale: A standard reduction method is employed to convert the nitro group to the desired aniline. Common methods include using tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

    • Procedure (using SnCl₂): Suspend the nitro-intermediate (1 equivalent) in ethanol or ethyl acetate. Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 equivalents) and heat the mixture to reflux for 2-4 hours. After cooling, quench the reaction by carefully adding a saturated sodium bicarbonate solution until the pH is basic. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, 4-(4,6-dimorpholino-1,3,5-triazin-2-yl)aniline.

Part 2: Application in the Synthesis of a PI3K/mTOR Inhibitor

The newly synthesized aniline can now be used as a building block. A common subsequent reaction is an amide coupling or a Suzuki coupling to introduce further diversity and target-specific moieties. [4] Detailed Protocol (Amide Coupling Example):

  • Activation of Carboxylic Acid:

    • Rationale: To form an amide bond, the carboxylic acid partner must be activated to make it more electrophilic. Common activating agents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC/HOBt (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride / Hydroxybenzotriazole).

    • Procedure: In an inert atmosphere, dissolve the desired carboxylic acid (1.1 equivalents) in an anhydrous aprotic solvent like DMF (N,N-Dimethylformamide). Add the coupling agent (e.g., HATU, 1.2 equivalents) and a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine, 2-3 equivalents). Stir the mixture at room temperature for 15-30 minutes.

  • Amide Bond Formation:

    • Rationale: The activated carboxylic acid readily reacts with the primary amine of 4-(4,6-dimorpholino-1,3,5-triazin-2-yl)aniline to form a stable amide bond.

    • Procedure: Add a solution of 4-(4,6-dimorpholino-1,3,5-triazin-2-yl)aniline (1 equivalent) in anhydrous DMF to the activated carboxylic acid mixture. Stir the reaction at room temperature for 4-16 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification:

    • Rationale: Standard extraction and chromatographic techniques are used to isolate and purify the final product.

    • Procedure: Dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to obtain the final, pure compound.

Analytical Characterization

Thorough characterization of the intermediate and the final product is essential to confirm its identity and purity. The following table summarizes the key analytical techniques and expected results.

Analytical Technique 4-(4,6-dimorpholino-1,3,5-triazin-2-yl)aniline Purpose
Appearance White to light yellow powder/crystal [11]Visual inspection of physical state and color.
Molecular Formula C₁₇H₂₂N₆O₂ [11][12]Confirms elemental composition.
Molecular Weight 342.40 g/mol [11][12]Confirms molecular mass.
¹H NMR Signals corresponding to the aromatic protons of the aniline ring, the methylene protons of the morpholine rings, and the amine protons. [13]Provides detailed structural information and confirms the presence of key functional groups.
¹³C NMR Resonances for the triazine ring carbons, the aniline ring carbons, and the morpholine ring carbons. [13]Complements ¹H NMR in structural elucidation.
Mass Spectrometry (MS) A molecular ion peak (M+H)⁺ at m/z ≈ 343.18.Confirms the molecular weight of the compound.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating high purity (>97%). [11]Assesses the purity of the synthesized compound.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 4-(4,6-dimorpholino-1,3,5-triazin-2-yl)aniline and its precursors.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves. [14]* Handling: Avoid inhalation of dust and contact with skin and eyes. [12][15]Handle in a well-ventilated area or a chemical fume hood. [14][15]* Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. [15]* Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. [15]

Conclusion

4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline is a highly valuable and versatile chemical intermediate that serves as a cornerstone in the synthesis of novel therapeutics, particularly inhibitors of the PI3K/mTOR signaling pathway. Its strategic design, incorporating solubility-enhancing morpholine groups and a reactive aniline handle, makes it an ideal starting point for building complex, biologically active molecules. By understanding the principles behind its synthesis and application, and by adhering to rigorous experimental protocols and safety measures, researchers can effectively leverage this powerful building block to advance the frontiers of drug discovery.

References

  • Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Design, synthesis and biological evaluation of substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives as potential dual PI3Kα/mTOR inhibitors. (2021). PubMed. Retrieved from [Link]

  • Zeng, M., et al. (2024). Design, Synthesis, and Pharmacological Evaluation of Triazine-based PI3K/mTOR Inhibitors for the Potential Treatment of Non-Small Cell Lung Cancer. ResearchGate. Retrieved from [Link]

  • Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors. (2021). Semantic Scholar. Retrieved from [Link]

  • Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades. (2022). ACS Omega. Retrieved from [Link]

  • Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. (2020). MDPI. Retrieved from [Link]

  • Symmetrical di-substituted phenylamino-s-triazine derivatives as anticancer agents: in vitro and in silico approach. (2025). RSC Publishing. Retrieved from [Link]

  • Design, synthesis, and anticancer activity of novel 4,6-dimorpholinyl-1,3,5-triazine compounds. (2025). ResearchGate. Retrieved from [Link]

  • 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Synthesis of N-(4,6-dipiperidino/dimorpholino-1,3,5-triazin-2-yl) amino acid derivatives 15–28. (n.d.). ResearchGate. Retrieved from [Link]

  • Design, Characterization and Biological Activity of a new series of s-Triazines Derived with Morpholine. (2012). Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • Design, Characterization and Biological Activity of a new series of s-Triazines Derived with Morpholine. (2012). ResearchGate. Retrieved from [Link]

  • 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline. (n.d.). MySkinRecipes. Retrieved from [Link]

  • Design, Synthesis and Molecular Modeling of New 1,3,5-Triazine Derivatives as Anticancer Agents. (n.d.). Der Pharma Chemica. Retrieved from [Link]

  • 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. (2016). Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Application

Application Note: Leveraging 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline for the Development of Novel Enzyme Inhibitors

For: Researchers, scientists, and drug development professionals. Introduction: The Privileged Triazine Scaffold The 1,3,5-triazine ring is a versatile and highly valued scaffold in medicinal chemistry.[1][2] Its three-f...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Privileged Triazine Scaffold

The 1,3,5-triazine ring is a versatile and highly valued scaffold in medicinal chemistry.[1][2] Its three-fold symmetry allows for precise, multi-directional substitution, enabling the creation of diverse chemical libraries with a wide range of biological activities.[2] Symmetrical 1,3,5-triazine, or s-triazine, derivatives have been investigated for a plethora of therapeutic applications, including as anticancer, antiviral, antimicrobial, and anti-inflammatory agents.[1][2] A key to their success is the ability to modify substituents at the 2, 4, and 6 positions to modulate pharmacokinetic properties and target specific enzymes.[2]

The compound 4-(4,6-dimorpholino-1,3,5-triazin-2-yl)aniline serves as a prime example of a starting point for the development of potent and selective enzyme inhibitors.[3][4] The dimorpholino groups often enhance aqueous solubility and bioavailability, while the aniline moiety provides a reactive handle for further chemical modifications.[3] This application note will provide a comprehensive guide to utilizing this triazine derivative as a foundational scaffold for the discovery and characterization of novel enzyme inhibitors, with a particular focus on kinases such as PI3K.

The 1,3,5-Triazine Scaffold in Kinase Inhibition: A Focus on the PI3K/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival.[5] Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[5][6] Several 1,3,5-triazine derivatives have been identified as potent inhibitors of PI3K and other kinases like EGFR and CDK2.[1][7] The general structure of 4-(4,6-dimorpholino-1,3,5-triazin-2-yl)aniline is highly amenable to the design of kinase inhibitors, where the triazine core acts as a scaffold to position key pharmacophoric groups within the enzyme's active site.

Workflow for Developing Enzyme Inhibitors from a Triazine Scaffold

The development of a novel enzyme inhibitor from a starting scaffold like 4-(4,6-dimorpholino-1,3,5-triazin-2-yl)aniline typically follows a multi-step process. This workflow is designed to be iterative, with insights from later stages informing earlier steps.

Inhibitor Development Workflow Figure 1: General Workflow for Enzyme Inhibitor Development A Scaffold Selection (4-(4,6-dimorpholino-1,3,5-triazin-2-yl)aniline) B Library Synthesis (Derivatization of the aniline group) A->B C High-Throughput Screening (HTS) (Primary enzyme activity assay) B->C D Hit Confirmation & IC50 Determination (Dose-response analysis) C->D E Mechanism of Action (MoA) Studies (Enzyme kinetics) D->E F Lead Optimization (Structure-Activity Relationship studies) E->F F->B Iterative Synthesis G In Vivo & Preclinical Studies F->G

Caption: General Workflow for Enzyme Inhibitor Development

Part 1: Synthesis and Derivatization

The primary amino group on the aniline moiety of 4-(4,6-dimorpholino-1,3,5-triazin-2-yl)aniline is the key reactive site for building a chemical library. Standard organic chemistry techniques can be employed to introduce a wide variety of substituents to probe the chemical space around the scaffold.

Protocol 1: General Procedure for Amide Coupling

This protocol describes a general method for creating a library of amide derivatives.

  • Dissolution: Dissolve 4-(4,6-dimorpholino-1,3,5-triazin-2-yl)aniline (1 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

  • Addition of Carboxylic Acid: Add the desired carboxylic acid (1.1 equivalents) to the solution.

  • Coupling Agent: Add a peptide coupling agent such as HATU (1.2 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIEA) (2 equivalents).

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with 5% citric acid, saturated sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Part 2: In Vitro Enzyme Inhibition Assays

Once a library of derivatives has been synthesized, the next step is to screen for their ability to inhibit the target enzyme.

Protocol 2: High-Throughput Screening (HTS) using an ADP-Glo™ Kinase Assay

This protocol is a representative example for screening compounds against a kinase like PI3K. The ADP-Glo™ assay measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitor's activity.

Materials:

  • Target kinase (e.g., recombinant human PI3K)

  • Kinase substrate (e.g., phosphatidylinositol)

  • ATP

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Synthesized triazine derivatives

  • 384-well assay plates

Procedure:

  • Compound Plating: Dispense 50 nL of each test compound (typically at 10 µM in DMSO) into a 384-well plate.

  • Kinase Reaction:

    • Add 5 µL of a solution containing the kinase and its substrate in kinase buffer to each well.

    • Initiate the kinase reaction by adding 5 µL of ATP solution.

    • Incubate at room temperature for 1 hour.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • Luminescence Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

Data Analysis: IC50 Determination

Compounds that show significant inhibition in the primary screen ("hits") should be further evaluated to determine their half-maximal inhibitory concentration (IC50).

  • Serial Dilutions: Prepare a series of dilutions for each hit compound (e.g., 10-point, 3-fold serial dilutions starting from 50 µM).

  • Assay Performance: Perform the kinase assay as described above with the serially diluted compounds.

  • Data Plotting: Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

  • Curve Fitting: Fit the data to a four-parameter logistic equation to determine the IC50 value.

Compound Scaffold Target Enzyme IC50 (µM) Reference
Compound A 1,3,5-TriazinePI3K0.5[6]
Compound B 1,3,5-TriazinemTOR1.2[5]
Compound C 1,3,5-TriazineEGFR6.5[7]
Compound D 1,3,5-TriazineDHFR0.0026[1]

Table 1: Representative IC50 values for various 1,3,5-triazine derivatives against different enzyme targets.

Part 3: Mechanism of Action (MoA) Studies

Understanding how an inhibitor interacts with its target enzyme is crucial for lead optimization. Enzyme kinetic studies can elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Protocol 3: Enzyme Kinetics using a Continuous Spectrophotometric Assay

This protocol is a general example for determining the mechanism of inhibition for an ATP-competitive kinase inhibitor.

  • Assay Setup: Set up a series of reactions in a 96-well plate. Each well will contain the kinase, its substrate, and a coupled enzyme system that produces a chromogenic product upon ATP consumption.

  • Varying Substrate and Inhibitor Concentrations:

    • Vary the concentration of ATP across a range of concentrations (e.g., 0.5x to 10x the Km value).

    • For each ATP concentration, perform the assay with multiple fixed concentrations of the inhibitor (including a no-inhibitor control).

  • Data Acquisition: Measure the rate of the reaction by monitoring the change in absorbance over time using a spectrophotometric plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocities (V₀) for each condition.

    • Generate a Lineweaver-Burk plot (1/V₀ vs. 1/[ATP]) for each inhibitor concentration.

    • Analyze the plot to determine the mechanism of inhibition.

Caption: Lineweaver-Burk Plots for Inhibition Mechanisms

Conclusion

4-(4,6-dimorpholino-1,3,5-triazin-2-yl)aniline represents a valuable starting point for the development of novel enzyme inhibitors. Its synthetic tractability, coupled with the proven track record of the 1,3,5-triazine scaffold in medicinal chemistry, makes it an attractive platform for generating diverse chemical libraries. The protocols and workflows outlined in this application note provide a comprehensive framework for researchers to design, synthesize, and characterize potent and selective enzyme inhibitors based on this privileged structure.

References

  • Recent Advances in the Biological Activity of s-Triazine Core Compounds. (2022). MDPI. [Link]

  • 1,3,5-Triazine Nitrogen Mustards with Different Peptide Group as Innovative Candidates for AChE and BACE1 Inhibitors. (2021). MDPI. [Link]

  • Structures of triazine based antitumour agents and enzyme inhibitors. (n.d.). ResearchGate. [Link]

  • Exploring the Potential of s-Triazine Derivatives as Novel Antifungal Agents: A Review. (n.d.). MDPI. [Link]

  • Antitumor Activity of s-Triazine Derivatives: A Systematic Review. (2022). PMC - PubMed Central. [Link]

  • Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. (2015). PMC - NIH. [Link]

  • Synthesis of N-(4,6-dipiperidino/dimorpholino-1,3,5-triazin-2-yl) amino acid derivatives 15–28. (n.d.). ResearchGate. [Link]

  • 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline. (n.d.). PubChem. [Link]

  • 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline >98.0%(T) 1g. (n.d.). Laboratorium Discounter. [Link]

  • Design, synthesis, and anticancer activity of novel 4,6-dimorpholinyl-1,3,5-triazine compounds. (2023). ResearchGate. [Link]

  • Design, synthesis and biological evaluation of novel 4,6-dimorpholino-1,3,5-triazin-2-amine ferrocenecarboxylate derivatives as potent PI3K inhibitors. (2023). PubMed. [Link]

  • Design, Synthesis and Molecular Modeling of New 1,3,5-Triazine Derivatives as Anticancer Agents. (n.d.). Der Pharma Chemica. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Enhancement for 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline

This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and frequently asked questions (FAQs) to address solubility challenges with 4-(4,6-di...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and frequently asked questions (FAQs) to address solubility challenges with 4-(4,6-dimorpholino-1,3,5-triazin-2-yl)aniline in in vitro assay systems. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experimental design.

Introduction: The Solubility Challenge

4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline is a triazine derivative with a molecular weight of 342.4 g/mol , appearing as a white to light yellow powder[1][2]. While the inclusion of morpholino groups is intended to improve physicochemical properties, achieving a stable and sufficient concentration in aqueous cell culture media remains a significant hurdle for many researchers[1]. Triazine derivatives are often readily soluble in organic solvents but can exhibit poor solubility in water[3][4]. This guide will walk you through a systematic approach to overcome this challenge, ensuring reliable and reproducible assay results.

Table 1: Physicochemical Properties of 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline
PropertyValueSource
Molecular Formula C₁₇H₂₂N₆O₂[1][2]
Molecular Weight 342.4 g/mol [1][2]
Appearance White to light yellow/orange powder or crystal[1][5]
Melting Point ~266 °C[1]
Common Solvents Good solubility in DMSO, 1,4-dioxane, methanol[3]
Poor Solvents Water, non-polar solvents (e.g., hexane)[3]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the recommended starting solvent for preparing a stock solution?

Answer: The universally recommended starting solvent is 100% Dimethyl Sulfoxide (DMSO).[6]

  • Rationale: DMSO is a powerful, water-miscible aprotic solvent capable of dissolving a wide range of hydrophobic and polar compounds, including many triazine derivatives.[3][6][] It is the industry standard for creating high-concentration stock solutions for compound screening.

  • Step-by-Step Protocol: Preparing a High-Concentration DMSO Stock

    • Weigh Compound: Accurately weigh the desired amount of 4-(4,6-dimorpholino-1,3,5-triazin-2-yl)aniline powder.

    • Add Solvent: Add the calculated volume of 100% cell culture-grade or molecular biology-grade DMSO to achieve a high-concentration stock (e.g., 10 mM, 20 mM, or 50 mM).

    • Ensure Complete Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, use brief sonication in a water bath to break up any small particulates and ensure the compound is fully dissolved. Visually inspect the solution against a light source to confirm there is no suspended matter.

    • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Q2: My compound precipitates immediately when I add my DMSO stock to the cell culture medium. What is happening and how can I fix it?

Answer: This is a common phenomenon known as "crashing out" or precipitation. It occurs when a compound that is highly soluble in a concentrated organic solvent (like DMSO) is rapidly diluted into an aqueous solution (your media) where its solubility is much lower.[8][9] The DMSO quickly diffuses, leaving the compound supersaturated in an environment where it cannot stay dissolved.

Follow this troubleshooting workflow to resolve the issue.

G start Start: Compound Precipitates Immediately ('Crashes Out') q1 Is your final DMSO concentration >0.5%? start->q1 sol1 Action: Decrease final DMSO %. Prepare a higher concentration stock solution if needed. q1->sol1 Yes q2 Are you adding the stock directly to the full volume of cold media? q1->q2 No sol2 Action: Implement an Intermediate Dilution Step. q2->sol2 Yes q3 Does precipitation persist? q2->q3 No protocol Protocol: 1. Pre-warm media to 37°C. 2. Add stock to a small media volume first. 3. Add this intermediate dilution to the final volume. 4. Add dropwise while swirling. sol2->protocol protocol->q3 sol3 Problem: Final drug concentration exceeds its thermodynamic aqueous solubility. q3->sol3 Yes end Problem Solved q3->end No - Solved! next_steps Action: Lower the final drug concentration OR Proceed to Advanced Solubility Enhancement Techniques. sol3->next_steps

Fig 1. Troubleshooting workflow for immediate compound precipitation.
  • Key Causality & Solutions:

    • High Solvent Concentration: The final concentration of DMSO in your media should be as low as possible, typically well below 0.5% and ideally below 0.1%, to minimize both precipitation and cellular toxicity.[10][11]

    • Temperature: Solubility is often temperature-dependent. Adding a compound to cold media can decrease its solubility.[8] Always use media pre-warmed to 37°C.[8]

    • Rapid Dilution: A gradual dilution process is critical. Perform a serial or intermediate dilution. For example, add your DMSO stock to a small volume of warm media first, mix well, and then add this intermediate solution to your final volume.[8] Always add the compound solution to the media, not the other way around, and do so slowly while gently swirling or vortexing.[8]

Q3: My assay plate looks fine initially, but I see a crystalline or cloudy precipitate after several hours or days in the incubator. What's happening?

Answer: This is known as delayed or thermodynamic precipitation. While your initial preparation may have created a temporarily stable supersaturated solution (a state of kinetic solubility), the compound eventually settles into its less soluble, more stable crystalline form over time.

  • Potential Causes & Solutions:

    • Exceeding Thermodynamic Solubility: The final concentration of your compound is likely above its true maximum solubility in the complex environment of the cell culture medium.

      • Solution: The most straightforward fix is to lower the working concentration of the compound. You must experimentally determine the maximum stable concentration.

    • Interaction with Media Components: The compound may be interacting with salts, amino acids, or proteins (especially in serum) to form insoluble complexes.[8]

      • Solution: If possible, test the compound's stability in different basal media formulations or consider reducing the serum percentage during the treatment period, if your cell line can tolerate it.

    • pH Shift: Cellular metabolism can cause the pH of the culture medium to decrease (become more acidic) over time. If your compound's solubility is pH-sensitive, this can trigger precipitation.[8]

      • Solution: Monitor the pH of your culture. In dense or highly metabolic cultures, you may need to change the media more frequently to maintain a stable pH.

    • Evaporation: In long-term experiments, evaporation from the wells of a culture plate can concentrate all components, including your compound, pushing it past its solubility limit.[8]

      • Solution: Ensure the incubator has proper humidification. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes.

Q4: What is a "safe" concentration of DMSO to use on my cells?

Answer: There is no single universal "safe" concentration, as cytotoxicity is highly dependent on the cell line and the duration of exposure.[6][11] However, general guidelines exist.

  • Rationale: DMSO can affect cell membrane permeability, inhibit cell proliferation, and induce other molecular changes.[10][11][12]

  • Recommended Concentrations & Best Practices:

    • General Use: Aim for a final DMSO concentration of ≤ 0.5% .[10]

    • Sensitive Assays/Cell Lines: For sensitive cell lines or long-term incubation, it is best to keep the concentration ≤ 0.1% .[10][11]

    • Critical Control: Always include a "vehicle control" in your experiments. This control should contain cells treated with the same final concentration of DMSO as your experimental conditions but without the compound. This allows you to distinguish the effects of the compound from the effects of the solvent.[13]

Table 2: General Guidelines for DMSO Tolerance in Cell Culture
Final DMSO Conc.Potential Cellular ImpactRecommendation
> 1% Often cytotoxic, can induce significant molecular changes, may affect enzyme activity.[6][10]Avoid. Use only for very short-term treatments if absolutely necessary and validated.
0.5% - 1.0% May reduce cell viability and proliferation in some cell lines, especially with longer exposure.[6][11]Use with caution. Requires rigorous validation with vehicle controls.
0.1% - 0.5% Generally considered acceptable for most cell lines and assays.[10]Recommended range. Always include a vehicle control.
< 0.1% Minimal toxic effects reported for most cell lines.[11]Ideal for sensitive cells and long-term incubation.

Advanced Solubility Enhancement Strategies

If you have optimized your DMSO-based protocol and still face solubility limits, or if you need to work in a solvent-free system, consider these advanced formulation strategies.

G start Initial Problem: Inadequate Solubility with DMSO alone q1 Is the compound ionizable? (Contains acidic/basic groups) start->q1 q2 Is the compound hydrophobic with a suitable cavity-fitting shape? start->q2 q3 Are other organic solvents tolerated by the assay system? start->q3 strategy1 Strategy 1: pH Adjustment q1->strategy1 Yes desc1 Rationale: The aniline group is basic. Lowering the pH will protonate it, increasing aqueous solubility. strategy1->desc1 strategy2 Strategy 2: Use of Excipients (Cyclodextrins) q2->strategy2 Yes desc2 Rationale: Cyclodextrins form inclusion complexes, encapsulating the hydrophobic molecule to present a hydrophilic exterior. strategy2->desc2 strategy3 Strategy 3: Alternative Co-Solvents q3->strategy3 Yes desc3 Rationale: Solvents like Ethanol or PEG 400 can be used, but require careful toxicity and compatibility testing. strategy3->desc3

Fig 2. Decision tree for selecting an advanced solubility strategy.
pH Adjustment
  • Principle: The solubility of ionizable compounds is highly dependent on the pH of the solution.[14][15] 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline contains a basic aniline group. At a pH below its pKa, this group will become protonated (positively charged), which should dramatically increase its interaction with water and enhance solubility.[15]

  • Application: This strategy is most useful for preparing concentrated aqueous stock solutions for biochemical assays but must be used cautiously for cell-based assays, as cell culture media is buffered around pH 7.2-7.4. Drastic pH changes are toxic to cells. However, a stock prepared at a lower pH (e.g., pH 4-5) that is then highly diluted into the buffered media may work if the final pH of the media is not significantly altered.

  • Protocol Outline:

    • Prepare a series of buffers (e.g., citrate buffers for pH 3-6, phosphate buffers for pH 6-8).

    • Attempt to dissolve the compound in each buffer to determine the pH at which solubility is maximal.

    • Prepare a concentrated stock at the optimal pH.

    • When diluting into cell media, ensure the volume added is small enough that the media's buffering capacity is not overwhelmed. Verify the final pH.

Use of Excipients: Cyclodextrins
  • Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[16][17] They can encapsulate poorly soluble "guest" molecules, like our compound, forming an "inclusion complex" that is much more water-soluble.[16][18][19]

  • Application: This is an excellent strategy for in vitro and even in vivo studies as cyclodextrins are generally well-tolerated.[20] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.[16]

  • Step-by-Step Protocol: Preparing a Stock with HP-β-CD

    • Prepare Cyclodextrin Solution: Prepare a 20-40% (w/v) solution of HP-β-CD in cell culture grade water or PBS. Warming the solution may be necessary to fully dissolve the cyclodextrin.

    • Add Compound: Add the weighed powder of 4-(4,6-dimorpholino-1,3,5-triazin-2-yl)aniline directly to the HP-β-CD solution.

    • Facilitate Complexation: Vortex vigorously. The solution may need to be shaken or stirred at room temperature or slightly elevated temperature (e.g., 37°C) for several hours to overnight to allow for efficient complex formation.

    • Sterilize & Use: Sterilize the final solution through a 0.22 µm filter. This aqueous stock can now be diluted directly into your cell culture medium. Remember to include a vehicle control with the same concentration of HP-β-CD.

Table 3: Comparison of Solubility Enhancement Strategies
StrategyProsConsBest For
DMSO Co-Solvent Simple, effective for many compounds, well-established.Potential for cytotoxicity, can cause compound precipitation upon dilution.Initial screening, high-throughput assays.
pH Adjustment Can produce very high solubility increases, simple to formulate.[]Only works for ionizable compounds, risk of pH-induced toxicity in cell-based assays.Biochemical assays, preparing non-cellular aqueous stocks.
Cyclodextrins Significant solubility enhancement, low toxicity, can improve compound stability.[16][17]May not work for all molecular shapes, can be more expensive, requires longer preparation time.Cell-based assays, reducing DMSO use, in vivo studies.

References

  • Chem-Impex. (n.d.). 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline.
  • PubChem. (n.d.). 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline. National Center for Biotechnology Information.
  • Thermo Fisher Scientific. (n.d.). 2-Anilino-4,6-di(4-morpholinyl)-1,3,5-triazine, 97%.
  • PubChem. (n.d.). 2-Anilino-4,6-DI(4-morpholinyl)-1,3,5-triazine. National Center for Biotechnology Information.
  • RSC Publishing. (2025). Symmetrical di-substituted phenylamino-s-triazine derivatives as anticancer agents: in vitro and in silico approach. Royal Society of Chemistry.
  • Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions.
  • National Institutes of Health (NIH). (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro.
  • PubMed Central (PMC). (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • ResearchGate. (2025).
  • National Institutes of Health (NIH). (2025). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer.
  • PubMed Central (PMC). (n.d.). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation.
  • CompoundingToday.com. (n.d.).
  • PubMed. (n.d.). Solubility of triazine pesticides in pure and modified subcritical water.
  • Chemistry LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility.
  • ResearchGate. (2024).
  • PubMed Central (PMC). (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
  • ResearchGate. (2015).
  • MDPI. (2023, May 5).
  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
  • BenchChem. (2025).
  • Nikon Instruments Inc. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
  • Sigma-Aldrich. (n.d.).
  • ResearchGate. (2015). Can I use Cyclodextrin to improve the solubility of a compound?.
  • MDPI. (2020, May 2). Comprehensive Screening of Drug Encapsulation and Co-Encapsulation into Niosomes Produced Using a Microfluidic Device.
  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Triazine Derivatives and its Pharmacological Potential.
  • CymitQuimica. (n.d.). 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline.
  • WuXi AppTec DMPK. (2024, March 15).
  • WJBPHS. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
  • Bioprocess International. (2014, February 13). Troubleshooting Cell Culture Media for Bioprocessing.
  • BOC Sciences. (n.d.).
  • PubMed. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • Journal of Chemical and Pharmaceutical Research. (2016).
  • Quora. (2017, August 3). What effects does DMSO have on cell assays?.
  • ResearchGate. (n.d.). List of parenteral drug formulations containing co-solvents and surfactants.
  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • RSC Publishing. (n.d.). Influence of linker groups on the solubility of triazine dendrimers. Royal Society of Chemistry.
  • PubMed Central (PMC). (n.d.). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors.
  • PubMed. (n.d.). Combined effect of complexation and pH on solubilization.
  • Wikipedia. (n.d.). Cosolvent.
  • International Journal of Pharmaceutical Sciences and Research. (2013).
  • PubMed Central (PMC). (2025). The novel synthesis of a condensed triazine via the heterocyclization of an azo derivative and its characterization, radiolabeling and bio-evaluation.
  • MDPI. (2022, July 13). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes.
  • ResearchGate. (2022).
  • Purdue e-Pubs. (n.d.).
  • ResearchGate. (2025).
  • MDPI. (2022, February 12). Recent Advances in the Biological Activity of s-Triazine Core Compounds.

Sources

Optimization

Optimizing reaction conditions for synthesizing 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline

Welcome to the technical support guide for the synthesis of 4-(4,6-dimorpholino-1,3,5-triazin-2-yl)aniline. This document provides in-depth guidance, troubleshooting advice, and answers to frequently asked questions for...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-(4,6-dimorpholino-1,3,5-triazin-2-yl)aniline. This document provides in-depth guidance, troubleshooting advice, and answers to frequently asked questions for researchers and chemists involved in the synthesis of s-triazine derivatives. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-tested insights to ensure the success of your experiments.

Reaction Overview & Mechanism

The synthesis of 4-(4,6-dimorpholino-1,3,5-triazin-2-yl)aniline is fundamentally a sequential nucleophilic aromatic substitution (SNAr) reaction starting from 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride (CC). The key to this synthesis lies in the differential reactivity of the three chlorine atoms on the triazine ring. As each chlorine is replaced by an electron-donating group (like an amine), the ring becomes less electrophilic, making the subsequent substitution require more forcing conditions (i.e., higher temperatures).[1][2] This principle allows for the stepwise and controlled introduction of different nucleophiles.

The overall synthesis proceeds in two main stages:

  • Formation of the Intermediate: Reaction of cyanuric chloride with two equivalents of morpholine to form 2-chloro-4,6-dimorpholino-1,3,5-triazine.

  • Formation of the Final Product: Reaction of the chlorinated intermediate with one equivalent of p-phenylenediamine (1,4-diaminobenzene) to yield the target molecule.

An alternative, and often preferable, route involves reversing the order of addition to better control selectivity, especially when dealing with a symmetrical diamine like p-phenylenediamine which could react at both ends.

Preferred Synthetic Pathway:

  • Step 1 (Mono-substitution): Cyanuric chloride is reacted with p-phenylenediamine at a low temperature (0–5 °C) to favor mono-substitution.

  • Step 2 (Di-substitution): The resulting dichloro-aniline intermediate is then reacted with excess morpholine at elevated temperatures to replace the remaining two chlorine atoms.

Below is a diagram illustrating this preferred reaction workflow.

Reaction_Workflow cluster_step1 Step 1: Mono-substitution cluster_step2 Step 2: Di-substitution CC Cyanuric Chloride (2,4,6-Trichloro-1,3,5-triazine) Intermediate N-(4,6-dichloro-1,3,5-triazin-2-yl) -benzene-1,4-diamine CC->Intermediate  + p-Phenylenediamine  (1 equiv)  Base (e.g., NaHCO₃)  Acetone/THF  0-5 °C, 2-4 h PPD p-Phenylenediamine Morpholine Morpholine Product 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline Intermediate->Product  + Morpholine  (>2 equiv)  Base (e.g., K₂CO₃)  Dioxane/THF  Reflux, 4-8 h

Caption: Preferred synthetic workflow for 4-(4,6-dimorpholino-1,3,5-triazin-2-yl)aniline.

Frequently Asked Questions (FAQs)

Q1: Why is temperature control so critical in this synthesis? A: The reactivity of the chlorine atoms on the triazine ring is highly temperature-dependent.[1]

  • First Substitution (0–5 °C): The first chlorine is highly reactive and can be selectively replaced at low temperatures. Exceeding this temperature drastically increases the rate of the second substitution, leading to a mixture of di-substituted byproducts and reducing the yield of your desired mono-substituted intermediate.[3][4]

  • Second & Third Substitutions (Room Temp to Reflux): After the first substitution, the triazine ring is deactivated. Higher temperatures are required to overcome the increased activation energy for the subsequent substitutions.[5] Attempting the second or third substitution at low temperatures will result in a stalled or extremely slow reaction.

Q2: What is the role of the base, and which one should I choose? A: A base is required to neutralize the hydrochloric acid (HCl) that is generated during each substitution step. Accumulation of HCl can protonate the amine nucleophiles, rendering them inactive.

  • For the first step (aniline substitution): A mild inorganic base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) is ideal.[3] They are easily removed by filtration and are strong enough to scavenge HCl without promoting significant hydrolysis of the cyanuric chloride.

  • For the second step (morpholine substitution): A slightly stronger base like K₂CO₃ or an organic amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIEA) can be used, especially since this step is run at higher temperatures.[6][7]

Q3: My cyanuric chloride is difficult to handle and appears clumpy. Is this normal? A: Yes, cyanuric chloride is a fuming solid that can hydrolyze upon contact with atmospheric moisture to form cyanuric acid, which can make it clumpy.[4] It is critical to handle it in a fume hood, weigh it quickly, and ensure all glassware and solvents are anhydrous to prevent this side reaction, which will lower your yield.[3]

Q4: Can I use a "one-pot" method for this synthesis? A: Yes, a sequential one-pot synthesis is feasible and often preferred to minimize handling and purification of intermediates.[7][8] This involves performing the first substitution at 0 °C, and once complete (monitored by TLC), adding the second nucleophile and increasing the temperature for the next stage without isolating the intermediate. This requires careful control over stoichiometry and reaction conditions at each step.[8]

Detailed Experimental Protocol

This protocol outlines the preferred two-step synthesis starting with p-phenylenediamine.

Materials:

  • Cyanuric Chloride (CC)

  • p-Phenylenediamine (PPD)

  • Morpholine

  • Sodium Bicarbonate (NaHCO₃)

  • Potassium Carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • 1,4-Dioxane (anhydrous)

  • Ethyl Acetate (EtOAc) & Hexanes for TLC

  • Distilled Water

Step 1: Synthesis of N-(4,6-dichloro-1,3,5-triazin-2-yl)-benzene-1,4-diamine

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve cyanuric chloride (1.84 g, 10 mmol) in 50 mL of anhydrous acetone.

  • Cool the flask to 0 °C in an ice-water bath.

  • In a separate beaker, dissolve p-phenylenediamine (1.08 g, 10 mmol) in 50 mL of anhydrous acetone.

  • To the stirring cyanuric chloride solution, add sodium bicarbonate (0.92 g, 11 mmol).

  • Add the p-phenylenediamine solution dropwise to the cyanuric chloride suspension over 30 minutes, ensuring the temperature remains between 0–5 °C.

    • Causality Check: Slow, dropwise addition is crucial to dissipate heat from the exothermic reaction and prevent localized temperature increases that would lead to di-substitution.[4]

  • Stir the reaction mixture at 0–5 °C for 4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 30% EtOAc in Hexanes). The starting CC should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Once the reaction is complete, pour the mixture into 200 mL of ice-cold water.

  • Filter the resulting white/off-white precipitate, wash thoroughly with cold water (3 x 50 mL), and dry under vacuum. This crude product is typically used in the next step without further purification.

Step 2: Synthesis of 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline

  • Transfer the crude dichloro-intermediate from Step 1 (approx. 10 mmol) to a 250 mL round-bottom flask.

  • Add morpholine (2.61 g, 30 mmol, 3 equivalents) and potassium carbonate (2.76 g, 20 mmol) to the flask.

  • Add 100 mL of 1,4-dioxane as the solvent.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 100 °C) with vigorous stirring.

    • Causality Check: The remaining two C-Cl bonds are less reactive and require thermal energy to be substituted by the moderately nucleophilic morpholine. Refluxing ensures the reaction goes to completion.

  • Maintain the reflux for 6-8 hours, monitoring by TLC (Eluent: 50% EtOAc in Hexanes) until the intermediate spot has disappeared.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into 500 mL of cold water to precipitate the product.

  • Filter the solid, wash extensively with water to remove inorganic salts and excess morpholine, and dry under vacuum.

  • The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture to yield the final product as a white to light yellow powder.[6] A typical melting point is around 266 °C.[9]

Troubleshooting Guide

Issue / ObservationPotential Cause(s)Recommended Solution(s)
Low or No Yield in Step 1 1. Inactive Nucleophile: The aniline nitrogen was protonated by trace acid. 2. Hydrolysis of CC: Reagents or solvent were not dry.[4] 3. Insufficient Base: Not enough base to neutralize the generated HCl.1. Check Base: Ensure at least one equivalent of base was added. 2. Dry System: Use anhydrous solvents and dry glassware. Handle CC quickly. 3. Re-evaluate Reagents: Check the purity of your p-phenylenediamine.
Inseparable Mixture of Products in Step 1 1. Poor Temperature Control: The reaction temperature exceeded 5 °C, allowing for di-substitution.[3][4] 2. Rapid Addition: The nucleophile was added too quickly, causing localized heating.1. Maintain Cold Bath: Ensure the reaction flask is well-submerged in an ice-water bath for the entire duration. 2. Slow Addition: Use an addition funnel for controlled, dropwise addition of the nucleophile.
Reaction Stalled in Step 2 1. Insufficient Heat: The reaction temperature is too low to overcome the activation energy for the final substitutions. 2. Insufficient Morpholine: Stoichiometry is incorrect; less than two equivalents of morpholine were used.1. Increase Temperature: Ensure the solvent is vigorously refluxing. If using a different solvent, check its boiling point. 2. Add More Nucleophile: Add an additional equivalent of morpholine and continue to reflux.
Final Product is Oily or Gummy, Won't Crystallize 1. Impurities Present: Residual solvent (dioxane), unreacted morpholine, or side products are present. 2. Incorrect Recrystallization Solvent: The chosen solvent system is not suitable.1. Thorough Washing: Ensure the crude product is washed extensively with water after precipitation to remove water-soluble impurities. 2. Solvent Screening: Try different recrystallization solvents. Common choices include ethanol, isopropanol, or mixtures like ethyl acetate/hexane. If recrystallization fails, purification by flash column chromatography may be necessary.
Troubleshooting Workflow Diagram

Troubleshooting_Workflow start Problem Encountered (e.g., Low Yield) check_temp Was Temperature Strictly Controlled (0-5 °C for Step 1)? start->check_temp check_reagents Were Reagents/Solvents Anhydrous and Pure? check_temp->check_reagents Yes sol_temp Solution: Improve cooling, add nucleophile slower. check_temp->sol_temp No check_stoich Was Stoichiometry Correct? (Base & Nucleophiles) check_reagents->check_stoich Yes sol_reagents Solution: Use anhydrous solvents. Check reagent purity. check_reagents->sol_reagents No check_time Was Reaction Time Sufficient? check_stoich->check_time Yes sol_stoich Solution: Recalculate and verify mass of reagents. check_stoich->sol_stoich No sol_time Solution: Run longer and monitor by TLC. check_time->sol_time No

Caption: A logical workflow for diagnosing common synthesis problems.

References
  • Afonso, C. A. M., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(1), 81-100.

  • Taha, M. O., et al. (2015). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. Molecules, 20(4), 6863-6885.

  • Azarifar, D., & Maleki, B. (2006). SYNTHESIS OF SOME NEW DERIVATIVES OF 1,3,5-TRIAZINE. HETEROCYCLES, 68(4), 807.

  • Kumar, R., et al. (2020). Protocol for synthesis of di- and tri-substituted s-triazine derivatives. MethodsX, 7, 100788.

  • Wang, Z., et al. (2023). Sequential One-Pot Synthesis of Diverse Functionalized 1,3,5-Triazines via Cyanuric Chloride with Amino Groups and Boronic Acids. ChemRxiv.

  • Blotny, G. (2006). Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. Tetrahedron, 62(41), 9507-9522.

  • Taha, M. O., et al. (2015). Synthesis of N-(4,6-dipiperidino/dimorpholino-1,3,5-triazin-2-yl) amino acid derivatives 15–28. ResearchGate.

  • Chem-Impex International. (n.d.). 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline. Chem-Impex.

  • Menati, S., et al. (2021). Recent Applications of 2,4,6-Trichloro-1,3,5-triazine and Its Derivatives in Organic Synthesis. Polycyclic Aromatic Compounds, 1-30.

  • Marques, F., et al. (2021). Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights. Organic & Biomolecular Chemistry, 19(30), 6665-6673.

  • BenchChem. (n.d.). Optimizing reaction conditions for nucleophilic substitution on the triazine ring. BenchChem.

  • Afonso, C. A. M., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. ResearchGate.

  • American Cyanamid Co. (1957). Process for the production of reaction. Google Patents.

  • Yadav, P., et al. (2022). Cyanuric chloride as a linker towards the synthesis of covalent triazine polymers: a review. RSC Advances, 12(45), 29285-29307.

  • Marques, F., et al. (2021). Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights. ResearchGate.

  • Afonso, C. A. M., et al. (2006). Synthesis of 2,4,6-trisubstituted-1,3,5-triazines 23 from cyanuric chloride by sequential substitution of chlorides. ResearchGate.

  • Wang, Z., et al. (2023). Sequential One-Pot Synthesis of Diversely Functionalized 1,3,5-Triazines via Cyanuric Chloride with Amino Groups. The Journal of Organic Chemistry, 88(24), 17315-17323.

  • Ghorab, M. M., et al. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science, 6(4), 001-016.

Sources

Troubleshooting

Troubleshooting low yield in 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline synthesis

Welcome to the technical support center for the synthesis of 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline. This guide is designed for researchers, chemists, and drug development professionals to navigate the common cha...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this multi-step nucleophilic aromatic substitution. My aim is to provide not just solutions, but a deeper understanding of the reaction's causality, enabling you to logically diagnose and resolve issues leading to low yields.

The synthesis of substituted 1,3,5-triazines from cyanuric chloride is a powerful and versatile methodology. However, its success hinges on the precise control of reactivity. The triazine core's electrophilicity is systematically reduced with each nucleophilic substitution, making the displacement of the first, second, and third chlorine atoms distinct chemical challenges that must be addressed with careful control of reaction conditions.[1][2][3]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.

Q1: My overall yield is disappointingly low after the final step. Where should I start my investigation?

A1: A low overall yield is typically a cumulative problem. The most effective way to troubleshoot is to analyze the synthesis stepwise. The entire process is a sequence of three temperature-sensitive nucleophilic substitutions on cyanuric chloride.

Here is a logical diagnostic workflow:

  • Intermediate Check: Before starting the second reaction step (the addition of the aniline moiety), confirm the successful formation of the 2-chloro-4,6-dimorpholino-1,3,5-triazine intermediate. Use Thin Layer Chromatography (TLC) or LC-MS to verify near-complete conversion of the starting dichloromorpholino-triazine. If this intermediate is not formed in high yield (>90%), the final yield will inevitably be low.

  • Reaction Condition Integrity: Re-evaluate the core parameters: temperature control, reagent stoichiometry, and anhydrous conditions. Even minor deviations can have a significant impact.

  • Side Product Formation: Look for unexpected precipitates or spots on your TLC plate. The most common side products are hydrolysis-related (cyanuric acid) or the result of over-reaction (tris(morpholino)triazine).

Below is a troubleshooting decision tree to guide your process.

Troubleshooting_Workflow start Low Final Yield Observed check_intermediate Was the 2-chloro-4,6-dimorpholino intermediate pure and in high yield? start->check_intermediate troubleshoot_step1 Focus on Step 1: - Check morpholine stoichiometry (2.0-2.1 eq). - Verify base (2.0-2.2 eq). - Ensure strict temperature control (0-25°C). - Confirm anhydrous conditions. check_intermediate->troubleshoot_step1 No check_step2_conversion Did the final substitution (Step 2) go to completion? check_intermediate->check_step2_conversion Yes intermediate_no NO intermediate_yes YES troubleshoot_step2 Focus on Step 2: - Increase reaction temperature (reflux). - Check aniline derivative purity/stoichiometry. - Use a higher boiling point solvent if needed. - Ensure sufficient reaction time (monitor by TLC). check_step2_conversion->troubleshoot_step2 No purification_issue Investigate Workup & Purification: - Was product lost during extraction? - Optimize recrystallization solvent system. - Consider chromatographic purification if crude product is complex. check_step2_conversion->purification_issue Yes step2_no NO step2_yes YES

Caption: Troubleshooting decision tree for low yield synthesis.

Q2: I'm struggling with the first substitution. I see multiple products and my yield of 2-chloro-4,6-dimorpholino-1,3,5-triazine is poor.

A2: This issue almost always stems from a loss of selectivity, which is governed by temperature. The three chlorine atoms on cyanuric chloride have different reactivities; the first is highly reactive, the second is less so, and the third is significantly less reactive.[1][3]

Causality & Solution Checklist:

  • Excessive Temperature: If the reaction temperature rises significantly above room temperature during or after the addition of morpholine, you will likely form the undesired symmetrical 2,4,6-tris(morpholino)-1,3,5-triazine . This byproduct is often a crystalline solid that is difficult to separate and represents a complete loss of your starting material for the subsequent step.

    • Solution: Maintain strict temperature control. Begin the reaction at 0-5 °C in an ice bath and allow it to warm slowly to room temperature. Monitor the internal temperature during the addition of morpholine, as the reaction is exothermic.

  • Incorrect Stoichiometry: Using a large excess of morpholine can also drive the reaction towards the trisubstituted product, even at lower temperatures.

    • Solution: Use a slight excess of morpholine (2.0 to 2.1 equivalents) relative to cyanuric chloride. Ensure your base (e.g., triethylamine or K₂CO₃) is also present in the correct stoichiometric amount (at least 2.0 equivalents) to neutralize the HCl generated.

  • Presence of Water: Cyanuric chloride is highly susceptible to hydrolysis, which produces cyanuric acid, an insoluble white solid.[2]

    • Solution: Ensure all glassware is oven-dried. Use anhydrous solvents and ensure your reagents (morpholine, base) are dry.

Q3: The final substitution with 4-aminophenylaniline isn't working well. My starting chloro-dimorpholino intermediate remains even after prolonged heating.

A3: This is a classic reactivity challenge. The final chlorine atom on the 2-chloro-4,6-dimorpholino-1,3,5-triazine intermediate is the least reactive due to the electron-donating nature of the two morpholino groups, which deactivate the triazine ring towards further nucleophilic attack.[2] Forcing conditions are required.

Causality & Solution Checklist:

  • Insufficient Temperature: Room temperature is often insufficient for this final substitution. The nucleophilicity of the aniline derivative must be overcome by thermal energy.

    • Solution: The reaction typically requires heating to reflux. The choice of solvent is critical here. If you are using a lower-boiling solvent like THF or acetone, you may need to switch to a higher-boiling solvent such as 1,4-dioxane or toluene to achieve the necessary temperature for the reaction to proceed to completion.[4]

  • Weak Nucleophile: 4-aminophenylaniline is a moderately strong nucleophile, but if its purity is compromised, the effective concentration of the reactive amine is lower.

    • Solution: Verify the purity of your aniline derivative. Use a slight excess (1.1 to 1.2 equivalents) to help drive the reaction to completion.

  • Base Strength: A suitable base is required to scavenge the final equivalent of HCl.

    • Solution: Ensure at least one full equivalent of a base like triethylamine or diisopropylethylamine is present for this step.

Q4: I have a significant amount of an intractable, insoluble white solid either in my reaction flask or after workup. What is it?

A4: This is very likely cyanuric acid , the product of the hydrolysis of cyanuric chloride or its chlorinated intermediates.[2] It is notoriously insoluble in most organic solvents.

Prevention is the best strategy:

  • Strict Anhydrous Technique: Use oven- or flame-dried glassware. Use solvents from a purification system or freshly opened bottles rated as anhydrous.

  • Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (Nitrogen or Argon) can help prevent atmospheric moisture from entering the reaction.

  • Reagent Quality: Ensure your starting materials and bases are free from significant water content.

If you have already formed cyanuric acid, it can sometimes be removed by filtration. However, if it has co-precipitated with your product, purification can be very difficult. An alkaline wash during workup can sometimes help to solubilize cyanuric acid as its salt, but this may risk hydrolysis of any remaining chlorinated triazines.

Validated Experimental Protocol & Data

This protocol provides a reliable baseline for achieving a good yield. Always adapt based on your specific laboratory conditions and observations.

Reaction Scheme Visualization

G compound1 Cyanuric Chloride step1 + 2.1 eq. Morpholine + 2.2 eq. K₂CO₃ Acetone, 0°C to 25°C, 4h compound1->step1 compound2 2-Chloro-4,6-dimorpholino-1,3,5-triazine step2 + 1.2 eq. 4-Phenylenediamine 1,4-Dioxane, Reflux (101°C), 12-18h compound2->step2 compound3 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline step1->compound2 step2->compound3

Caption: Step-wise synthesis workflow.

Step-by-Step Methodology

Part 1: Synthesis of 2-Chloro-4,6-dimorpholino-1,3,5-triazine

  • To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add cyanuric chloride (1.0 eq).

  • Add anhydrous acetone and cool the resulting suspension to 0 °C in an ice-water bath.

  • In a separate flask, prepare a solution of morpholine (2.1 eq) in anhydrous acetone.

  • Add the morpholine solution dropwise to the stirring cyanuric chloride suspension over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Add solid anhydrous potassium carbonate (K₂CO₃, 2.2 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the starting cyanuric chloride is consumed.

  • Filter off the inorganic salts (K₂CO₃ and KCl) and wash the solid with a small amount of acetone.

  • Concentrate the filtrate under reduced pressure to yield the crude intermediate, which is often used directly in the next step without further purification if TLC shows a clean conversion.

Part 2: Synthesis of 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline

  • Transfer the crude 2-chloro-4,6-dimorpholino-1,3,5-triazine (1.0 eq) to a clean, dry flask.

  • Add 4-phenylenediamine (1.2 eq) and anhydrous 1,4-dioxane.

  • Heat the mixture to reflux (approx. 101 °C) and maintain for 12-18 hours.

  • Monitor the reaction by TLC until the chloro-intermediate is consumed.

  • Cool the reaction mixture to room temperature. A precipitate of the product may form.

  • Pour the reaction mixture into cold water to precipitate the product fully.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol or diethyl ether to remove impurities.

  • Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to obtain the pure product.[4]

Quantitative Data Summary
ReagentMolar Eq. (Step 1)Molar Eq. (Step 2)Key Parameter
Cyanuric Chloride1.0-Must be pure and dry
Morpholine2.0 - 2.1-Use slight excess
4-Phenylenediamine-1.1 - 1.2Purity is critical
Base (e.g., K₂CO₃, Et₃N)2.0 - 2.21.1 - 1.2Must be anhydrous
Temperature 0 °C to 25 °C Reflux (>80 °C) Most critical factor for selectivity
Solvent Acetone, THF1,4-Dioxane, TolueneMust be anhydrous

References

  • Khalil, H. H., El-Faham, A., Khattab, S. N., Bekhit, A. A., & Mokbel, M. (2015). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. Molecules, 20(9), 15976–16001. [Link]

  • ResearchGate. (n.d.). Synthesis of N-(4,6-dipiperidino/dimorpholino-1,3,5-triazin-2-yl) amino acid derivatives 15–28. Retrieved from ResearchGate. [Link]

  • Royal Society of Chemistry. (2024). Cyanuric chloride as a linker towards the synthesis of covalent triazine polymers: a review. Retrieved from Royal Society of Chemistry. [Link]

  • Afonso, C. A. M., Lourenço, N. M. T., & Rosatella, A. D. A. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(1), 81–102. [Link]

  • Azarifar, D., & Shaebanzadeh, M. (2006). SYNTHESIS OF SOME NEW DERIVATIVES OF 1,3,5-TRIAZINE. HETEROCYCLES, 68(4), 807. [Link]

  • U.S. Naval Ordnance Test Station. (1960). SYNTHESIS AND PROPERTIES OF SOME CYANURIC CHLORIDE DERIVATIVES. Defense Technical Information Center. [Link]

  • ChemRxiv. (2025). Sequential One-Pot Synthesis of Diverse Functionalized 1,3,5-Triazines via Cyanuric Chloride with Amino Groups and Boronic Acids. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Anilino-4,6-DI(4-morpholinyl)-1,3,5-triazine. PubChem. [Link]

  • Google Patents. (n.d.). CN102250026A - Synthesis method of 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine.
  • ResearchGate. (n.d.). Cyanuric chloride reactivity toward the nucleophilic substitution reaction. Retrieved from ResearchGate. [Link]

  • Nguyen, T. T. H., et al. (2025). Symmetrical di-substituted phenylamino-s-triazine derivatives as anticancer agents: in vitro and in silico approach. RSC Advances, 15(1), 1-15. [Link]

  • Royal Society of Chemistry. (2024). Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights. Organic & Biomolecular Chemistry. [Link]

  • Barakat, A., et al. (2018). Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. Molecules, 23(11), 2999. [Link]

  • Google Patents. (n.d.). US4678852A - Process for reacting cyanuric chloride with ammonia or with amines.
  • LookChem. (n.d.). CYANURIC CHLORIDE. [Link]

  • Scribd. (n.d.). Triazine Derivatives in Organic Synthesis. [Link]

  • ResearchGate. (n.d.). (A) Temperature-dependent chemo-selective reactivity of cyanuric chloride; (B) Solid-phase synthesis of triazine dendrimer libraries. [Link]

  • Royal Society of Chemistry. (2019). Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification. Chemical Science, 10(27), 6663-6669. [Link]

Sources

Optimization

Technical Support Center: Purification of 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline

Welcome to the technical support guide for 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline (Compound 1), a key intermediate in pharmaceutical and agrochemical research.[1] Achieving high purity is critical for reproducibl...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline (Compound 1), a key intermediate in pharmaceutical and agrochemical research.[1] Achieving high purity is critical for reproducible downstream applications. This document provides in-depth troubleshooting advice and optimized protocols based on the compound's specific chemical properties—namely, the basic aniline moiety and the stable triazine core.

Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues encountered during the purification of crude Compound 1.

Question 1: My final product has a persistent yellow to orange tint, even after initial purification. How can I obtain a white or off-white solid?

Answer: A persistent color often indicates the presence of minor, highly conjugated impurities or oxidation byproducts that co-purify with the target compound.

  • Causality: The aniline functional group is susceptible to oxidation, which can form colored impurities. Additionally, trace impurities from the synthesis may be intensely colored and difficult to remove by a single purification method.

  • Solution: Activated Charcoal Treatment during Recrystallization. Activated charcoal has a high surface area and can effectively adsorb colored impurities.[2]

    Protocol:

    • Dissolve the crude, colored product in the minimum amount of a suitable hot solvent (e.g., ethanol or an ethanol/water mixture).

    • Add a very small amount of activated charcoal (typically 1-2% by weight of your compound) to the hot solution.

    • Swirl the mixture and keep it at or near boiling for 5-10 minutes.

    • Perform a hot gravity filtration using fluted filter paper to remove the charcoal. This step must be done quickly to prevent premature crystallization in the funnel.

    • Allow the clear, hot filtrate to cool slowly to induce crystallization.[2] The resulting crystals should be significantly lighter in color.

Question 2: My compound streaks badly on a silica gel TLC plate, making it impossible to assess purity or choose a solvent system for column chromatography. What's wrong?

Answer: Streaking is a classic sign of a strong interaction between a basic compound and the acidic surface of the silica gel stationary phase.[2]

  • Causality: The aniline nitrogen and morpholino nitrogens in your compound are basic. They can protonate on the acidic silanol groups (Si-OH) of the silica gel, causing the compound to "stick" and elute unevenly, resulting in a streak rather than a tight spot.

  • Solution 1: Use a Basic Modifier in the Eluent. The most common solution is to add a small amount of a volatile base to the mobile phase. This base will compete with your compound for the acidic sites on the silica, allowing your product to travel up the plate or through the column more cleanly.

    • Recommended Modifier: Add 0.5-2% triethylamine (Et₃N) to your chosen eluent system (e.g., ethyl acetate/hexanes).[2][3] You will need to re-optimize your solvent ratio after adding the base.

  • Solution 2: Use an Alternative Stationary Phase. If streaking persists, consider using a less acidic stationary phase like neutral or basic alumina for your chromatography.[2]

Question 3: My crude product is a non-crystalline gum or oil. How can I proceed with purification?

Answer: The presence of residual solvents or impurities often inhibits crystallization. A liquid-liquid extraction based on the compound's acid-base properties is an excellent first step to remove these interfering substances.

  • Causality: The basic aniline group can be protonated by an aqueous acid to form a water-soluble ammonium salt. Neutral organic impurities (like unreacted starting materials or non-basic byproducts) will remain in the organic layer and can be washed away.[4][5][6]

  • Solution: Acid-Base Extraction. This technique effectively separates your basic target compound from neutral or acidic impurities.[4]

    Protocol:

    • Dissolve the crude gummy product in an appropriate organic solvent like dichloromethane (DCM) or ethyl acetate.

    • Transfer the solution to a separatory funnel and extract it two to three times with a weak aqueous acid, such as 1 M hydrochloric acid (HCl).[4][5]

    • Combine the aqueous layers (which now contain your protonated product). The organic layer, containing neutral impurities, can be discarded.

    • While cooling the combined aqueous solution in an ice bath, slowly add a base, such as 2 M sodium hydroxide (NaOH), until the solution is basic (pH 9-10, check with pH paper).[5]

    • Your purified product should precipitate as a solid. Collect the solid by vacuum filtration and wash it with cold water. Alternatively, you can extract the basified aqueous solution with fresh organic solvent (DCM or ethyl acetate), dry the organic layer with an anhydrous salt (e.g., Na₂SO₄), and evaporate the solvent to yield the purified compound.[5]

Frequently Asked Questions (FAQs)

Q1: What is the best overall purification strategy for achieving >98% purity for Compound 1?

A multi-step approach is recommended for achieving high purity. This ensures that different classes of impurities are removed at each stage.

Purification Workflow cluster_0 Initial Synthesis cluster_1 Primary Purification cluster_2 Final Polishing cluster_3 Purity Analysis Crude Crude Product (Gummy Solid/Oil) Extraction Acid-Base Extraction Crude->Extraction Removes neutral impurities Column Column Chromatography (Silica + Et3N) Extraction->Column Separates closely related compounds Recrystal Recrystallization Column->Recrystal Removes minor impurities Final Pure Compound 1 (>98%) Recrystal->Final Final Product

Caption: Recommended multi-step purification workflow for Compound 1.

Q2: How do I determine the best solvent for recrystallization?

The ideal recrystallization solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at room or cold temperatures.[2]

  • Screening: Test the solubility of a small amount of your compound (~10-20 mg) in about 0.5 mL of various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene) at room temperature and then with heating.

  • Solvent Pairs: If no single solvent is ideal, try a solvent pair. Dissolve the compound in a small amount of a "good" solvent (one it's very soluble in) at high temperature, then slowly add a "bad" or "anti-solvent" (one it's insoluble in) until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly. For triazine derivatives, ethanol/water or chloroform/diisopropyl ether have been reported.[7]

Q3: What analytical methods are essential for confirming the purity and identity of the final product?

A combination of techniques is necessary for full characterization and purity confirmation.

Analytical TechniquePurposeKey Information Provided
HPLC Quantitative Purity AssessmentProvides a precise percentage of purity by area under the curve. This is a standard method for quality control.[8][9]
¹H and ¹³C NMR Structural Confirmation & Impurity IDConfirms the chemical structure is correct and can reveal the presence of structurally similar impurities.[10]
LC-MS Molecular Weight ConfirmationConfirms the compound has the correct molecular weight (342.4 g/mol ) and can help identify impurities.[11][12]
Melting Point Indicator of PurityA sharp melting point close to the literature value (~266 °C) suggests high purity. A broad or depressed melting range indicates the presence of impurities.[1]

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography on Silica Gel

This protocol is designed to separate Compound 1 from less basic or similarly polar impurities.

  • Solvent System Selection:

    • Using TLC, find a solvent system (e.g., ethyl acetate/hexanes or DCM/methanol) that includes 1% triethylamine (Et₃N).

    • Adjust the solvent ratio until the desired compound has an Rf value of approximately 0.2-0.4. This provides the best separation.[13]

  • Column Packing:

    • Prepare a slurry of silica gel in the non-polar component of your eluent (e.g., hexanes).

    • Pour the slurry into the column and use gentle air pressure to pack it, ensuring a level and crack-free bed.[14]

    • Add a thin layer of sand on top to protect the silica surface.

  • Sample Loading:

    • Dissolve your crude compound in a minimal amount of the mobile phase or a strong solvent like DCM.

    • Alternatively, for better resolution, perform a "dry loading": dissolve the compound, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.[2][3]

  • Elution and Fraction Collection:

    • Begin eluting with your chosen solvent system, collecting fractions.

    • Monitor the fractions by TLC to identify which ones contain your pure product.[15]

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.

Troubleshooting_Column Start Poor Separation in Column Chromatography TLC Is the eluent optimized via TLC (Rf ~0.3)? Start->TLC Streaking Is there streaking on the TLC plate? TLC->Streaking Yes Optimize Optimize eluent system. Test different polarities. TLC->Optimize No Loading Is the sample loaded in a concentrated band? Streaking->Loading No AddBase Add 1% Triethylamine to the eluent. Streaking->AddBase Yes Packing Is the column packed without cracks/bubbles? Loading->Packing Yes DryLoad Use dry loading technique. Loading->DryLoad No Repack Repack the column carefully. Packing->Repack No Success Good Separation Packing->Success Yes

Caption: Decision tree for troubleshooting poor column chromatography separation.

References

  • BenchChem. Overcoming challenges in the purification of heterocyclic compounds. Link

  • Wikipedia. Acid–base extraction. Link

  • Chemistry LibreTexts. 4.8: Acid-Base Extraction. Link

  • Adamo, A., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering. Link

  • BenchChem. A Comparative Guide to Analytical Methods for the Characterization of 2-Chloro-4-methoxy-1,3,5-triazine Derivatives. Link

  • BenchChem. A Comparative Guide to the Quantitative Analysis of Triazine Compounds using LC. Link

  • European Patent Office. Triazine derivatives, processes for preparation thereof and pharmaceutical compositions comprising the same. EP0142259A2. Link

  • BenchChem. Technical Support Center: Refining Purification Techniques for 1,2,4-Triazine Derivatives. Link

  • University of Waterloo. Acid and Base Extraction - Engineering Ideas Clinic. Link

  • PubMed. Chromatographic methods for analysis of triazine herbicides. Link

  • ACS Publications. Nonaqueous Titration Method for Determination of Purity of Hexahydro-1,3,5-trinitro-s-triazine. Analytical Chemistry. Link

  • Al-Masoudi, N. A., et al. (2014). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. Molecules. Link

  • Google Patents. Process for the purification of aromatic amines. US8455691B2. Link

  • Thermo Fisher Scientific. Analysis of Triazine Pesticides in Wastewater by GC/MS. Link

  • de la Rosa, M., et al. (2014). One-Pot Synthesis of 1,3,5-Triazine Derivatives via Controlled Cross-Cyclotrimerization of Nitriles: A Mechanism Approach. The Journal of Organic Chemistry. Link

  • ResearchGate. Synthesis of N-(4,6-dipiperidino/dimorpholino-1,3,5-triazin-2-yl) amino acid derivatives 15–28. Link

  • Chem-Impex. 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline. Link

  • MDPI. Synthesis and Crystallization of N-Rich Triazole Compounds. Link

  • PubMed Central. The novel synthesis of a condensed triazine via the heterocyclization of an azo derivative and its characterization, radiolabeling and bio-evaluation. Link

  • Der Pharma Chemica. Design, Synthesis and Molecular Modeling of New 1,3,5-Triazine Derivatives as Anticancer Agents. Link

  • University of Rochester. Purification: Tips for Flash Column Chromatography. Link

  • MIT DSpace. 4. Purification by Flash Column Chromatography. Link

  • Santa Cruz Biotechnology. 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline. Link

  • CymitQuimica. 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline. Link

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. Link

  • YouTube. column chromatography & purification of organic compounds. Link

  • MDPI. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Link

  • PubChem. 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline. Link

  • TCI Chemicals. 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline 1197159-91-3. Link

Sources

Troubleshooting

Technical Support Center: 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline (ZSTK474)

Welcome to the technical support guide for 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline, a compound widely known in research literature as the pan-Class I Phosphoinositide 3-Kinase (PI3K) inhibitor ZSTK474 .[1][2][3] T...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline, a compound widely known in research literature as the pan-Class I Phosphoinositide 3-Kinase (PI3K) inhibitor ZSTK474 .[1][2][3] This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the experimental use of this inhibitor, with a specific focus on identifying, understanding, and mitigating potential off-target effects to ensure the integrity of your research findings.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target and mechanism of action of ZSTK474?

A1: ZSTK474 is a potent, ATP-competitive inhibitor of all four Class I PI3K isoforms (α, β, γ, δ).[4][5][6] Its primary mechanism is to bind to the ATP-binding pocket of these kinases, preventing the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3).[2][4] This action blocks the downstream signaling cascade, most notably the activation of Akt and mammalian Target of Rapamycin (mTOR), which are crucial for cell growth, proliferation, and survival.[2][7] While it is a potent pan-Class I PI3K inhibitor, it shows relatively weak direct inhibition of mTOR and DNA-dependent protein kinase (DNA-PK).[4][7][8]

Expert Insight: The term "pan-inhibitor" implies broad activity against all Class I isoforms. However, subtle differences in potency exist. Understanding the specific PI3K isoform dependencies in your cellular model is critical for interpreting phenotypic outcomes.

Q2: I'm observing a cellular phenotype that isn't consistent with PI3K inhibition. Could this be an off-target effect?

A2: This is a critical question in kinase inhibitor research. While ZSTK474 is reported to be highly selective for Class I PI3Ks over a large panel of other protein kinases, no inhibitor is perfectly specific.[1][7][9] An unexpected phenotype could arise from several possibilities:

  • Direct Off-Target Inhibition: The inhibitor may directly bind to and modulate the activity of an unintended protein kinase or other enzyme. Although ZSTK474 has a favorable selectivity profile, high concentrations can increase the likelihood of off-target binding.[7][10]

  • Indirect Pathway Modulation: Inhibition of a central signaling node like PI3K can cause unforeseen "network effects" or paradoxical pathway activation.[10][11] For instance, disrupting one pathway can lead to compensatory upregulation of a parallel pathway.

  • Scaffold-Specific Effects: The chemical structure of the inhibitor itself, independent of its PI3K-inhibitory activity, might cause a biological response.

  • On-Target, Off-Tissue Effects: The observed phenotype might be a legitimate consequence of PI3K inhibition, but one that is not typically associated with the cancer-centric functions of the pathway. PI3K signaling is vital in many normal cellular processes, and its inhibition can have pleiotropic effects.[12]

A systematic approach, as detailed in the troubleshooting section, is essential to differentiate these possibilities.

Q3: How can I experimentally distinguish between on-target and off-target effects?

A3: This is the cornerstone of rigorous kinase inhibitor research. A multi-pronged approach is required to build a strong case for on-target versus off-target activity.

  • Use a Structurally Unrelated Inhibitor: Employ another well-characterized PI3K inhibitor with a different chemical scaffold (e.g., Wortmannin, LY294002).[13] If both ZSTK474 and the alternative inhibitor produce the same phenotype, it strengthens the evidence for an on-target effect.

  • Perform a Rescue Experiment: If possible, introduce a mutant form of the target kinase (e.g., a PI3K isoform) that is resistant to ZSTK474. If the inhibitor's effect is on-target, expressing this resistant kinase should reverse or "rescue" the phenotype.

  • Correlate Potency: Conduct a dose-response experiment for both the on-target biochemical effect (e.g., inhibition of Akt phosphorylation) and the observed phenotype. The EC50 for the phenotype should closely match the IC50 for target inhibition in the cell. A significant discrepancy suggests an off-target mechanism.

  • Confirm Target Engagement: Use a method like the Cellular Thermal Shift Assay (CETSA) to confirm that ZSTK474 is physically binding to its intended PI3K target within the intact cell at the concentrations used in your experiment.[14][15][16]

Q4: My biochemical IC50 for ZSTK474 is in the nanomolar range, but I need micromolar concentrations to see a cellular effect. What could be the cause?

A4: This is a common and important observation. Several factors can contribute to a rightward shift in potency between a biochemical (enzyme) assay and a cell-based assay:

  • High Intracellular ATP: ZSTK474 is an ATP-competitive inhibitor.[4] The concentration of ATP in a living cell (1-10 mM) is much higher than that typically used in a biochemical kinase assay (often at or below the Kₘ for ATP). This high level of the natural substrate (ATP) effectively competes with the inhibitor, requiring higher concentrations of the inhibitor to achieve the same level of target occupancy and inhibition.

  • Cell Permeability and Efflux: The compound must cross the cell membrane to reach its target. Poor permeability or active removal by cellular efflux pumps (like P-glycoprotein) can lower the effective intracellular concentration of the inhibitor.[17]

  • Protein Binding: The inhibitor may bind to other cellular proteins or lipids, reducing the free fraction available to engage the target kinase.

  • Signal Amplification: The PI3K/Akt pathway is a highly amplified signaling cascade. It's possible that only a small fraction of active PI3K is needed to maintain downstream signaling. In such cases, a very high degree of target inhibition (>90%) may be required to produce a measurable downstream effect, necessitating higher inhibitor concentrations.

Troubleshooting Guides & Experimental Protocols

This section provides structured workflows and detailed protocols to systematically investigate the effects of ZSTK474 and delineate on-target from off-target phenomena.

Core Principle: The Self-Validating Experiment
Workflow 1: Investigating an Unexpected Phenotype

This workflow provides a logical sequence of experiments to determine the origin of an unexpected cellular response to ZSTK474 treatment.

G A Unexpected Phenotype Observed B Step 1: Confirm Target Inhibition (Western Blot for p-Akt) A->B C Step 2: Titrate Inhibitor Does Phenotype EC50 match Target Inhibition IC50? B->C Inhibition Confirmed H No Inhibition B->H No/Weak Inhibition D Step 3: Use Orthogonal Control Does a structurally unrelated PI3K inhibitor replicate the phenotype? C->D Yes G Step 4: Advanced Analysis - Kinome Profiling - Cellular Thermal Shift Assay (CETSA) C->G No E Conclusion: Likely On-Target Effect D->E Yes F Conclusion: Likely Off-Target Effect D->F No G->F I Check Compound Integrity & Cell Model Validity H->I

Caption: A logical workflow for troubleshooting unexpected results with ZSTK474.

Protocol 1: Western Blot for On-Target PI3K Pathway Inhibition

This protocol validates that ZSTK474 is inhibiting its intended target in your specific cellular model.

Objective: To measure the phosphorylation status of Akt (a direct downstream substrate of the PI3K pathway) as a proxy for PI3K activity.

Materials:

  • Cell line of interest

  • ZSTK474 (freshly prepared stock in DMSO)

  • Vehicle (DMSO)

  • Growth factor or serum (to stimulate the pathway)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of the experiment.

  • Serum Starvation (Optional): To reduce basal pathway activity, serum-starve cells for 4-16 hours prior to the experiment, if appropriate for your cell line.

  • Inhibitor Treatment: Pre-treat cells with a dose-range of ZSTK474 (e.g., 0.1, 0.3, 1, 3 µM) and a vehicle control (DMSO) for 1-2 hours.

  • Pathway Stimulation: Stimulate the PI3K pathway by adding serum or a specific growth factor (e.g., IGF-1, EGF) for 15-30 minutes. Include an unstimulated control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

  • Quantification: Determine protein concentration using the BCA assay.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein (20-30 µg) per lane.

    • Transfer proteins to a PVDF membrane.

    • Block with 5% BSA or non-fat milk in TBST.

    • Incubate with primary antibodies overnight at 4°C.

    • Incubate with secondary antibody for 1 hour at room temperature.

    • Develop with chemiluminescence substrate and image.

  • Analysis: Quantify the p-Akt signal and normalize it to the total Akt signal. The GAPDH signal serves as a loading control to ensure equal protein was loaded in each lane.

Self-Validation Checklist:

  • Vehicle Control: Shows robust p-Akt signal upon stimulation.

  • Unstimulated Control: Shows low basal p-Akt signal.

  • Loading Control (GAPDH): Shows consistent band intensity across all lanes.

  • Expected Outcome: A dose-dependent decrease in the p-Akt/total-Akt ratio with increasing concentrations of ZSTK474.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol directly confirms that ZSTK474 binds to PI3K inside intact cells.[15][16][18] The principle is that ligand binding stabilizes a target protein, increasing its resistance to heat-induced denaturation.[19]

CETSA_Workflow A 1. Treat Cells (+/- ZSTK474) B 2. Heat Shock (Temperature Gradient) A->B C 3. Cell Lysis (Freeze-Thaw) B->C D 4. Separate Fractions (Centrifugation) C->D E 5. Analyze Soluble Fraction (Western Blot for PI3K) D->E

Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

Procedure:

  • Cell Culture and Treatment: Culture cells to ~80% confluency. Treat one population with ZSTK474 (e.g., 1-10 µM) and another with vehicle (DMSO) for 1 hour.

  • Heating Step: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler. Include a non-heated control (room temperature).

  • Lysis: Immediately lyse the cells by three rapid freeze-thaw cycles (e.g., liquid nitrogen and a 25°C water bath).

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Analysis: Carefully collect the supernatant (soluble protein fraction). Analyze these samples by Western blot using an antibody against a PI3K isoform (e.g., p110α).

  • Data Interpretation: Plot the relative band intensity for the PI3K isoform against the temperature for both the vehicle- and ZSTK474-treated samples. A positive result is a rightward "shift" in the melting curve for the ZSTK474-treated sample, indicating thermal stabilization upon binding.

Self-Validation Checklist:

  • Vehicle Control: Establishes the baseline melting curve of the target protein.

  • Non-Heated Control: Shows the maximum amount of soluble protein.

  • Expected Outcome: The amount of soluble PI3K protein at higher temperatures will be greater in ZSTK474-treated cells compared to vehicle-treated cells.

Workflow 2: Broad Kinome Profiling

If the evidence points towards a direct off-target effect, a broad, unbiased screen is the most definitive way to identify unintended targets. This is typically performed as a service by specialized contract research organizations (CROs).[20][21][22][23]

Process Overview:

  • Compound Submission: You provide a sample of ZSTK474 to the CRO.

  • Screening: The company screens the compound, usually at one or two fixed concentrations (e.g., 1 µM and 10 µM), against a large panel of hundreds of purified recombinant protein kinases.[22][23][24]

  • Data Readout: The activity of each kinase is measured, and the percent inhibition by your compound is reported.

  • Analysis: The results are often visualized as a "kinetree" diagram, showing the selectivity of the compound across the human kinome. This allows for the rapid identification of any kinases that are significantly inhibited.

Expert Insight: When interpreting kinome scan data, pay close attention to kinases that are inhibited >50-75% at 1 µM. These are the most likely candidates for mediating off-target effects. Follow-up with cellular assays is crucial to confirm that these off-targets are relevant in your biological system.

Quantitative Data Summary

The following table summarizes the reported inhibitory activity of ZSTK474 against its primary targets. This data is crucial for designing experiments with appropriate concentrations.

TargetIC₅₀ / Kᵢ (nM)Assay TypeReference(s)
PI3Kα (p110α) 16 / 6.7Biochemical[6][9][25][26]
PI3Kβ (p110β) 44 / 10.4Biochemical[6][9][25][26]
PI3Kγ (p110γ) 49 / 11.7Biochemical[6][9][25][26]
PI3Kδ (p110δ) 4.6 / 1.8Biochemical[6][9][25][26]
mTOR Weak InhibitionBiochemical[4][7][25]
DNA-PK Weak InhibitionBiochemical[7][8]

Note: IC₅₀ and Kᵢ values can vary between different assay platforms and conditions.

Signaling Pathway Context

Understanding the on-target pathway is essential for interpreting experimental results. ZSTK474 primarily inhibits Class I PI3Ks, which are central nodes in cellular signaling.

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, IGFR) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt/PKB PIP3->Akt Recruits PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates TSC2 TSC2 Akt->TSC2 Inhibits GSK3B GSK3β Akt->GSK3B Inhibits S6K p70S6K mTORC1->S6K Activates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Inhibits TSC2->mTORC1 Inhibits Proliferation Cell Growth, Proliferation, Survival S6K->Proliferation ZSTK474 ZSTK474 ZSTK474->PI3K Inhibits

Caption: The canonical PI3K/Akt/mTOR signaling pathway inhibited by ZSTK474.

References

  • MtoZ Biolabs. Kinome Profiling Service. [Link]

  • Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]

  • Du, Y., et al. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 11(15): e4113. [Link]

  • Pharmaron. Kinase Panel Profiling | Pharmaron CRO Services. [Link]

  • Yaguchi, S., et al. (2009). ZSTK474 is an ATP-competitive inhibitor of class I phosphatidylinositol 3 kinase isoforms. Cancer Science, 100(6), 1133-1139. [Link]

  • National Cancer Institute. Definition of PI3K inhibitor ZSTK474 - NCI Drug Dictionary. [Link]

  • Kong, D., & Yamori, T. (2010). ZSTK474, a novel phosphatidylinositol 3-kinase inhibitor identified using the JFCR39 drug discovery system. Acta Pharmacologica Sinica, 31(9), 1189–1197. [Link]

  • Oncolines B.V. Kinome Profiling. [Link]

  • ResearchGate. Direct, indirect and off-target effects of kinase inhibitors. [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1444, 15-32. [Link]

  • Kong, D., et al. (2008). ZSTK474 is a specific class I PI3 kinase inhibitor. Cancer Research, 68(9 Supplement), 3956. [Link]

  • Martinez Molina, D., & Nordlund, P. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2231-2247. [Link]

  • Wikipedia. Thermal shift assay. [Link]

  • Shaw, D. J., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(3), 666–675. [Link]

  • Targeted Oncology. On-Target and Off-Target Side Effects. [Link]

  • Murali, A., et al. (2024). Delineating Drug Class and Target-Specific Adverse Events of Kinase Inhibitors. medRxiv. [Link]

  • Kong, D., & Yamori, T. (2010). ZSTK474, a novel phosphatidylinositol 3-kinase inhibitor identified using the JFCR39 drug discovery system. PubMed. [Link]

  • Rauh, D., et al. (2015). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology, 10(1), 221-231. [Link]

  • Zhang, Y., et al. (2025). Design, synthesis and biological evaluation of novel 4,6-dimorpholino-1,3,5-triazin-2-amine ferrocenecarboxylate derivatives as potent PI3K inhibitors. PubMed. [Link]

  • Ventura, A. C., & Tirosh, I. (2015). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology, 9, 78. [Link]

  • Rageot, D., et al. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry, 60(17), 7524–7538. [Link]

  • Janku, F., et al. (2014). Challenges in the clinical development of PI3K inhibitors. Current Opinion in Pharmacology, 17, 1-7. [Link]

  • Rageot, D., et al. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. PubMed Central. [Link]

  • Li, J., et al. (2023). Based on 2-(difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole (ZSTK474), design, synthesis and biological evaluation of novel PI3Kα selective inhibitors. PubMed. [Link]

  • Rageot, D., et al. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. PubMed. [Link]

  • Greenwell, I. B., & Flowers, C. R. (2017). PI3K Inhibitors: Understanding Toxicity Mechanisms and Management. Cancer Network. [Link]

  • Proteopedia. PI3K Activation, Inhibition, & Medical Implications. [Link]

  • Yaguchi, S., et al. (2006). Antitumor Activity of ZSTK474, a New Phosphatidylinositol 3-Kinase Inhibitor. JNCI: Journal of the National Cancer Institute, 98(8), 545–556. [Link]

  • Shoji, K., et al. (2009). ZSTK474, a specific phosphatidylinositol 3-kinase inhibitor, induces G1 arrest of the cell cycle in vivo. PubMed. [Link]

  • ResearchGate. Antitumor Activity of ZSTK474, a New Phosphatidylinositol 3-Kinase Inhibitor. [Link]

  • Yaguchi, S., et al. (2007). Effect of ZSTK474, a novel phosphatidylinositol 3-kinase inhibitor, on DNA-dependent protein kinase. PubMed. [Link]

Sources

Optimization

Optimizing dosage for in vivo studies with 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline derivatives

A Guide for 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline Derivatives Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 4-(4,6-dimorpholino-1,3,5-tria...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline Derivatives

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 4-(4,6-dimorpholino-1,3,5-triazin-2-yl)aniline derivatives. This guide is designed to provide practical, field-proven insights into one of the most critical phases of preclinical development: the optimization of in vivo dosage.

The 4-(4,6-dimorpholino-1,3,5-triazin-2-yl)aniline scaffold is a cornerstone for a class of potent inhibitors targeting the Phosphoinositide 3-kinase (PI3K) pathway.[1] Dysregulation of the PI3K/Akt/mTOR signaling cascade is a frequent event in human cancers, making it a prime target for therapeutic intervention.[2][3] However, translating potent in vitro activity into in vivo efficacy is a significant challenge, hinging almost entirely on establishing a dosing regimen that maximizes therapeutic effect while minimizing toxicity.

This document moves beyond simple protocols to explain the causality behind experimental choices. It is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios you are likely to encounter. Our goal is to equip you with the scientific rationale needed to design robust, reproducible, and successful in vivo studies.

Section 1: Foundational Steps - Formulation and Initial Dose Estimation

This initial phase is critical; errors here can compromise the entire study. The primary challenges are ensuring the compound reaches its target in a biologically active concentration and selecting a safe starting dose.

Q1: My 4-(4,6-dimorpholino-1,3,5-triazin-2-yl)aniline derivative has poor aqueous solubility. How do I formulate it for in vivo administration?

Answer: This is the most common initial hurdle. Poorly soluble compounds, if not formulated correctly, will have low and erratic bioavailability, leading to irreproducible results.[4] The goal is to create a stable and homogenous formulation, typically a solution or a fine suspension, that is well-tolerated by the animal.

Causality: The rate and extent of drug absorption are often limited by the dissolution rate.[5] By enhancing solubility, you increase the concentration of the drug available for absorption into systemic circulation.

Recommended Strategies:

  • Co-Solvent Systems: This is often the first approach. A combination of solvents is used to enhance solubility.[6]

    • Common Excipients: A tiered approach is recommended. Start with simple, well-tolerated vehicles before moving to more complex systems.

      • Tier 1 (Aqueous): Saline, Phosphate-Buffered Saline (PBS) with pH adjustment.

      • Tier 2 (Co-solvents): Polyethylene glycol 300/400 (PEG300/400), Propylene glycol (PG), Ethanol. Often used in combination with aqueous vehicles.

      • Tier 3 (Surfactants): Tween® 80, Kolliphor® HS 15 (Solutol® HS 15) can be added to co-solvent systems to create micellar solutions or stable suspensions.[4] These are particularly useful for highly lipophilic compounds.[7]

  • Particle Size Reduction: For suspension formulations, reducing the particle size increases the surface area, which can enhance the dissolution rate.[4][6] This can be achieved through techniques like micronization or nanomilling.

  • Amorphous Solid Dispersions: For challenging compounds, converting the crystalline drug to an amorphous state stabilized in a polymer matrix can dramatically improve solubility and dissolution.[5]

Data Presentation: Common Formulation Vehicles

Vehicle ComponentClassProperties & ConsiderationsTypical Concentration
PEG400 Co-solventGenerally well-tolerated. Can cause transient discomfort at injection site.10-60% in saline/water
Propylene Glycol Co-solventCan cause hemolysis at high concentrations, especially with IV administration.10-40%
Tween® 80 SurfactantNon-ionic surfactant. Can cause hypersensitivity reactions in some models.1-10%
Hydroxypropyl-β-Cyclodextrin Complexing AgentForms inclusion complexes to enhance solubility.20-40% in water

Self-Validation Check: Before dosing animals, always visually inspect your formulation for precipitation or phase separation. Run a short-term stability test at room temperature and 4°C to ensure the compound remains in solution or suspension for the duration of your experiment.

Q2: How do I select a starting dose for my first in vivo experiment?

Answer: The starting dose for your first animal study, typically a Maximum Tolerated Dose (MTD) study, should be based on a rational, data-driven approach.[8] Simply guessing or using a "standard" dose is inefficient and unethical. The most common method is allometric scaling from in vitro data.

Causality: Allometric scaling is an empirical method that relates physiological processes to body size across different species.[9] It is based on the principle that metabolic rate does not scale linearly with body weight, but rather with body surface area.[10][11] This allows for a more accurate initial estimation of an equivalent dose between species.

Recommended Workflow:

  • Determine In Vitro Potency: Use your in vitro IC50 or EC50 value (e.g., from a cell-based assay measuring PI3K pathway inhibition) as a starting point.

  • Estimate Target In Vivo Concentration: Aim for an initial in vivo plasma concentration several-fold higher than the in vitro IC50 to account for factors like protein binding and tissue distribution. A common starting point is 10-50x the IC50.

  • Perform Allometric Scaling: Convert the dose from one species to another using established conversion factors based on body surface area. The Human Equivalent Dose (HED) or Animal Equivalent Dose (AED) can be calculated using Km factors (Body Weight / Body Surface Area).[11][12]

Data Presentation: Allometric Scaling Km Factors for Dose Conversion

To convert a dose from Species A to Species B (in mg/kg): Dose B = Dose A × (Km A / Km B)

SpeciesBody Weight (kg)Body Surface Area (m²)Km Factor
Mouse 0.020.00663
Rat 0.150.0256
Rabbit 1.80.1512
Dog 100.5020
Human 601.6237

Source: Data compiled from multiple sources.[11][12]

Example Calculation: If a related compound was effective in rats at 60 mg/kg, the estimated starting dose for a mouse would be: Mouse Dose = 60 mg/kg (Rat) × (6 / 3) = 120 mg/kg

Section 2: Defining the Safe and Effective Dose Range

Once you have a well-formulated compound and a rational starting dose, the next step is to empirically determine the dose range in your animal model. This involves finding the upper limit of safety (MTD) and the lower limit of biological activity (Minimal Effective Dose).

Q3: What is a Maximum Tolerated Dose (MTD) study and why is it essential?

Answer: An MTD study is a short-term dose-escalation experiment designed to find the highest dose of a drug that can be given without causing unacceptable, life-threatening toxicity.[8][13] It is a cornerstone of preclinical toxicology and is crucial for setting the upper boundary for all subsequent efficacy studies.

Causality: Administering a drug at a toxic dose can confound efficacy results. Animals may lose weight or show signs of sickness due to toxicity rather than the intended anti-tumor effect, making the data uninterpretable. The MTD establishes a safe therapeutic window.

Visualization: Workflow for In Vivo Dose Optimization

DoseOptimizationWorkflow invitro In Vitro Data (IC50, Potency) formulation Formulation Development (Solubility, Stability) invitro->formulation Solubility Data allometry Allometric Scaling (Estimate Starting Dose) formulation->allometry Feasible Concentration mtd Maximum Tolerated Dose (MTD) Study (Toxicity & Safety) allometry->mtd Select Dose Levels pkpd Pharmacokinetic / Pharmacodynamic (PK/PD) Study (Exposure-Response) mtd->pkpd Highest Safe Dose efficacy Dose-Ranging Efficacy Study (Therapeutic Window) mtd->efficacy Set Dose Ceiling pkpd->efficacy Biologically Active Dose Range optimal Optimal Dose Regimen (For Pivotal Studies) efficacy->optimal Benefit vs. Risk

Caption: Workflow for establishing an optimal in vivo dose.

Experimental Protocol: Pilot MTD Study

  • Objective: To determine the single-dose or short-term multi-dose MTD.

  • Methodology:

    • Animal Model: Use healthy, non-tumor-bearing mice of the same strain, sex, and age as your planned efficacy model.

    • Group Allocation: Assign animals to at least 4-5 groups (n=3-5 per group), including a vehicle control and at least three escalating dose levels of your compound.[14]

    • Dose Selection: The lowest dose can be the one estimated from allometric scaling. Subsequent doses should be escalated geometrically (e.g., by a factor of 1.5x or 2x).

    • Administration: Administer the compound via the intended clinical route (e.g., oral gavage, intraperitoneal, intravenous).

    • Monitoring: Observe animals daily for clinical signs of toxicity (e.g., ruffled fur, hunched posture, lethargy, ataxia). Record body weight daily.

    • Endpoint: The MTD is typically defined as the dose that causes no more than a 10-15% mean body weight loss and no mortality or severe signs of distress.[13] The study duration is usually 7-14 days.

Q4: My compound is a PI3K inhibitor. Are there any specific toxicities I should watch for?

Answer: Yes. The PI3K pathway is crucial for normal physiological processes, particularly glucose metabolism.[2] Therefore, on-target inhibition of PI3Kα, a primary isoform, frequently leads to dose-dependent hyperglycemia (high blood sugar).[15]

Causality: Insulin signaling heavily relies on the PI3K pathway. When you inhibit PI3K, you induce a state of insulin resistance, causing glucose to accumulate in the blood.[15] This is an on-target effect and can serve as a useful pharmacodynamic biomarker, but it is also a dose-limiting toxicity.

Troubleshooting & Optimization:

  • Monitoring: During your MTD and PK/PD studies, it is highly advisable to monitor blood glucose levels (e.g., via tail vein sampling) at several time points post-dose.

  • Intermittent Dosing: If continuous daily dosing leads to persistent hyperglycemia or other cumulative toxicities, consider intermittent dosing schedules (e.g., dosing 2 days on/5 days off, or once every three days).[16][17] This can allow for higher doses to be administered, achieving greater target inhibition in the tumor while giving normal tissues a recovery period.[15]

Section 3: Linking Dose to Biological Effect (PK/PD)

This is where dosage optimization becomes truly refined. You need to understand the relationship between the drug concentration in the body over time (Pharmacokinetics, PK) and the drug's effect on the target pathway (Pharmacodynamics, PD).

Q5: What is the difference between a PK and a PD study, and why do I need both?

Answer:

  • Pharmacokinetics (PK) describes what the body does to the drug. It measures the absorption, distribution, metabolism, and excretion (ADME) of your compound, resulting in a concentration-time profile in plasma.[14]

  • Pharmacodynamics (PD) describes what the drug does to the body. For a PI3K inhibitor, this means measuring the degree of target inhibition in tumor and/or surrogate tissues.

You need both to establish a rational link between a given dose, the resulting drug exposure, and the biological consequence.[18] This allows you to answer the key question: "Is the lack of efficacy due to an insufficient dose, or is the compound simply not active in this model?"

Visualization: PI3K/Akt/mTOR Signaling Pathway

PI3K_Pathway RTK Growth Factor Receptor (e.g., EGFR, IGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates Inhibitor 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl) aniline Derivative Inhibitor->PI3K INHIBITS PIP2 PIP2 PIP2->PI3K AKT Akt PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Proliferation, Growth, Survival S6K->Proliferation EIF4EBP1->Proliferation Inhibits translation PTEN PTEN PTEN->PIP3 Dephosphorylates

Sources

Troubleshooting

Technical Support Center: Characterization of 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline

Welcome to the technical support guide for 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline (DMTA). This document provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, chemists, and drug...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline (DMTA). This document provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, chemists, and drug development professionals encountering challenges in the analysis and characterization of this compound. Our approach is rooted in explaining the causal chemistry behind these challenges to empower you with robust, self-validating solutions.

Section 1: Solubility and Sample Preparation

The inherent structural rigidity and potential for intermolecular hydrogen bonding in DMTA can present significant solubility challenges. Proper sample preparation is the critical first step for any successful downstream analysis.

FAQ 1.1: My sample of DMTA won't dissolve in common laboratory solvents like methanol or acetone. What should I do?

  • Answer: This is a common observation. Due to its largely aromatic and heterocyclic structure, DMTA exhibits limited solubility in many common polar and non-polar solvents. The two morpholino groups, while containing oxygen, do not sufficiently impart polarity to overcome the molecule's planarity and intermolecular stacking forces.

    Troubleshooting Protocol:

    • Start with more aggressive organic solvents. Attempt dissolution in Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These are often effective for triazine derivatives.

    • Utilize gentle heating and sonication. Warming the solvent to 40-50°C and placing the sample in an ultrasonic bath can significantly enhance the rate and extent of dissolution.

    • Consider acidification for aqueous solutions. If your application requires an aqueous or semi-aqueous medium (e.g., for some biological assays or reverse-phase HPLC), the basic nitrogen atoms on the triazine ring and the aniline moiety can be protonated. Add a small amount of a suitable acid (e.g., formic acid or trifluoroacetic acid for HPLC, or dilute HCl for general solubility) to protonate the molecule and increase its polarity.

    • For NMR analysis, deuterated DMSO (DMSO-d6) is typically the solvent of choice.

Table 1: Solvent Selection Guide for DMTA

SolventPolarity IndexExpected SolubilityNotes
Heptane/Hexane0.1Very PoorUseful for recrystallization to remove non-polar impurities.[1]
Dichloromethane (DCM)3.1Poor to ModerateMay be used for extraction, but limited solubility for analysis.
Acetone5.1PoorOften used for washing/trituration of the crude product.
Acetonitrile (ACN)5.8ModerateCommon mobile phase component in reverse-phase HPLC.
Methanol / Ethanol5.1 / 4.3Poor to ModerateSolubility may improve with heating.
DMSO / DMF 7.2 / 6.4 Good Recommended starting solvents for most analytical techniques.
Water10.2Very PoorSolubility increases significantly under acidic conditions (pH < 5).

Section 2: Purity Assessment and Purification

The synthesis of DMTA typically involves the sequential nucleophilic substitution of cyanuric chloride. This process can lead to closely related impurities that are challenging to separate and identify.[2][3]

FAQ 2.1: My HPLC analysis shows multiple peaks close to my main product peak. How can I identify these impurities?

  • Answer: The most probable impurities are incompletely substituted triazine rings. The reaction of cyanuric chloride with morpholine and then 4-aminobenzylamine is stepwise, and the reactivity of the triazine ring decreases with each substitution.[3] Therefore, you may have species where one or two chlorine atoms remain, or where only one morpholino group has been added.

    Common Impurities:

    • 2,4-dichloro-6-(4-aminophenyl)-1,3,5-triazine

    • 2-chloro-4,6-dimorpholino-1,3,5-triazine

    • 2-chloro-4-morpholino-6-(4-aminophenyl)-1,3,5-triazine

    Identification Strategy:

    • LC-MS is essential. Use a high-resolution mass spectrometer (HRMS) coupled to your HPLC. The impurities will have distinct molecular weights corresponding to the replacement of a morpholino or aniline group with a chlorine atom.

    • Analyze fragmentation patterns. The mass spectra of chloro-s-triazines show characteristic fragmentation.[4] Look for losses of chlorine and parts of the substituent groups.

FAQ 2.2: I'm struggling to purify DMTA using standard silica gel column chromatography. The compound either doesn't move or streaks badly.

  • Answer: This is a frequent issue. The basic nitrogen atoms in DMTA can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to poor peak shape and recovery.

    Troubleshooting Workflow for Purification:

purification_workflow cluster_0 Initial Problem cluster_1 Recommended Solutions cluster_2 Outcome start Poor separation on standard silica gel sol1 Option 1: Modify Mobile Phase Add 0.5-1% triethylamine or ammonia to DCM/MeOH or EtOAc/Hexane mixture start->sol1 Masks silanol groups, reduces streaking sol2 Option 2: Use Alternative Stationary Phase Switch to neutral alumina or deactivated (e.g., base-washed) silica start->sol2 Eliminates acidic sites sol3 Option 3: Recrystallization Dissolve in hot DMSO/DMF and precipitate with a non-solvent like heptane or water start->sol3 For high-purity material (if impurities have different solubility) outcome Pure DMTA (>98%) sol1->outcome sol2->outcome sol3->outcome

Caption: Troubleshooting workflow for DMTA purification.

Section 3: Spectroscopic Characterization

The symmetrical nature and multiple nitrogen atoms of DMTA can lead to subtleties in its spectroscopic data.

FAQ 3.1: The ¹H NMR spectrum is complex in the 3.5-3.8 ppm region. How can I assign the morpholino protons?

  • Answer: The two morpholino groups are chemically equivalent, but the protons within each ring are not. The protons on the carbons adjacent to the nitrogen (-N-CH₂-) and those adjacent to the oxygen (-O-CH₂-) will have different chemical shifts. They typically appear as two distinct multiplets or broad singlets around 3.5-3.8 ppm in DMSO-d6.[5]

    Expected NMR Assignments (in DMSO-d6):

    • ~3.6-3.8 ppm: Multiplet, 8H (Protons adjacent to Nitrogen in morpholino rings)

    • ~3.5-3.7 ppm: Multiplet, 8H (Protons adjacent to Oxygen in morpholino rings)

    • ~5.8 ppm: Broad singlet, 2H (Aniline -NH₂)

    • ~6.6 ppm: Doublet, 2H (Aromatic protons ortho to -NH₂)

    • ~7.8 ppm: Doublet, 2H (Aromatic protons meta to -NH₂)

    Tip: Due to restricted rotation around the C(triazine)-N(morpholine) bonds at room temperature, you might observe peak broadening.[3] Acquiring the spectrum at a higher temperature (e.g., 80-100 °C) can sharpen these signals by increasing the rate of bond rotation, leading to a more easily interpretable spectrum.

FAQ 3.2: My ESI-MS data shows a peak at [M+2H]²⁺ in addition to the expected [M+H]⁺. Is this normal?

  • Answer: Yes, this is a plausible observation. DMTA has multiple basic nitrogen atoms that can be protonated under the acidic conditions of electrospray ionization (ESI). The aniline nitrogen and the triazine ring nitrogens are all potential sites for protonation.

Caption: Potential protonation sites on DMTA leading to multiple charged species in ESI-MS.

Section 4: Stability and Storage

Like many aniline derivatives, DMTA requires specific storage conditions to prevent degradation.

FAQ 4.1: My sample of DMTA, which was initially a white powder, has started to turn yellow/brown over time. What is causing this?

  • Answer: The aniline functional group is susceptible to oxidation, especially when exposed to air and light.[6] This process can form colored polymeric impurities. The rate of degradation is often accelerated by the presence of trace metal impurities.

    Best Practices for Storage and Handling:

    • Store under an inert atmosphere. Keep the solid sample in a vial flushed with nitrogen or argon.

    • Protect from light. Use an amber vial or store the container in a dark place.

    • Store at a low temperature. For long-term storage, keeping the sample at 4°C or below is recommended.[6]

    • Use high-purity solvents. When preparing solutions, use fresh, high-purity solvents to minimize exposure to oxidative impurities. Solutions of anilines are generally less stable than the solid material.

References

  • Bordwell, F. G., et al. "A Detailed Investigation of Subsitituent Effects on N−H Bond Enthalpies in Aniline Derivatives and on the Stability of Corresponding N-Centered Radicals." The Journal of Organic Chemistry.
  • 12toBScChemistry.
  • Silva, D. F., et al. "Probing the Chemical Stability of Aniline Under High-Pressure.
  • Ross, J. A., & Tweedy, B. G. "Mass spectra of chloro-, aminochloro- and ethylaminochloro-s-triazines." Semantic Scholar.
  • Chem-Impex. "4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline." Chem-Impex.
  • National Center for Biotechnology Inform
  • Meanwell, N. A. "Recent Advances and Outlook for the Isosteric Replacement of Anilines.
  • Chemical Vendor. "4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline." Generic Chemical Supplier Page.
  • Google Patents. "Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine.
  • Chemical Vendor. "4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline." Generic Chemical Supplier Page 2.
  • NIST. "1,3,5-Triazine." NIST WebBook.
  • Tsoleridis, C. A., et al. "Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors." PMC - NIH.
  • Pokotylo, I. O., et al. "Synthesis of tri-substituted 1,3,5-triazines.
  • Sa e Melo, M. L., et al. "Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines." PMC - NIH.
  • PubChemLite. "4-(4,6-dimorpholino-1,3,5-triazin-2-yl)aniline." PubChemLite.
  • Sa e Melo, M. L., et al. "Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines." MDPI.
  • National Center for Biotechnology Information. "4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline." PubChem.
  • Patel, N. B., et al. "A Convenient Synthesis of Trisubstituted 1,3,5-triazine Derivatives and their Antimicrobial Screening." Der Pharma Chemica.
  • TCI Chemicals. "4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline." TCI Chemicals.
  • Sa e Melo, M. L., et al. "Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines.
  • National Center for Biotechnology Information. "2-Anilino-4,6-DI(4-morpholinyl)-1,3,5-triazine." PubChem.
  • Thermo Fisher Scientific. "2-Anilino-4,6-di(4-morpholinyl)-1,3,5-triazine, 97%." Thermo Fisher Scientific.
  • ResearchGate. "Synthesis of N-(4,6-dipiperidino/dimorpholino-1,3,5-triazin-2-yl) amino acid derivatives 15–28.
  • Martínez-Máñez, R., et al.
  • Ryng, S., et al. "2-(5,6-Diphenyl-1,2,4-triazin-3-yl)aniline." PMC - NIH.
  • ChemicalBook. "1,3,5-Triazine(290-87-9) 1H NMR spectrum." ChemicalBook.
  • MySkinRecipes. "4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline." MySkinRecipes.

Sources

Optimization

Storage and handling recommendations for 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline

Introduction: This guide provides comprehensive storage and handling recommendations for 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline (CAS No. 1197159-91-3).

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This guide provides comprehensive storage and handling recommendations for 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline (CAS No. 1197159-91-3). As a versatile intermediate in pharmaceutical and agrochemical synthesis, its stability and purity are paramount for reproducible experimental outcomes.[1][2] Adherence to these protocols is critical for ensuring researcher safety and maintaining the integrity of the compound. This document is designed for researchers, scientists, and drug development professionals.

Compound Profile

To ensure proper identification and handling, key physical and chemical properties are summarized below.

PropertyValueSource(s)
CAS Number 1197159-91-3[1][3]
Molecular Formula C₁₇H₂₂N₆O₂[1][3][4]
Molecular Weight 342.4 g/mol [1][3]
Appearance White to light yellow to light orange powder/crystal[1][4]
Purity Typically ≥97%[4]
Melting Point ~266 °C[1]

Troubleshooting and FAQs: Storage and Stability

This section addresses common issues related to the storage of 4-(4,6-dimorpholino-1,3,5-triazin-2-yl)aniline.

Question: What are the optimal long-term storage conditions for this compound?

Answer: For maximum stability, the compound should be stored in a cool, dry, and well-ventilated place.[5][6] The container must be tightly sealed to prevent moisture ingress and contamination.[5][6] While some suppliers suggest room temperature (RT) storage is acceptable for short periods, maintaining a controlled, cool environment is the best practice to minimize the potential for slow degradation over time.[1] It is also advisable to store the compound protected from light, as related triazine structures can be light-sensitive.[7]

Question: My compound has developed a more intense orange or brownish color over time. What does this indicate and is it still usable?

Answer: A significant color change is a visual indicator of potential chemical degradation. This can be caused by exposure to air (oxidation), moisture, excessive heat, or light. The appearance of impurities can significantly impact experimental results, particularly in sensitive biological assays or subsequent synthetic steps. We strongly recommend verifying the purity of the discolored material via an analytical method like HPLC before use. If purity is compromised, it is best to use a fresh, properly stored lot.

Question: I am observing poor or inconsistent solubility in my solvent system. Could this be a storage issue?

Answer: Yes. Degradation products may have different solubility profiles than the pure parent compound. If you are experiencing issues dissolving the material in a solvent where it is reported to be soluble, or if you observe particulates that will not dissolve, it is likely that the compound has degraded. Ensure your solvent is anhydrous, as moisture can both contribute to degradation and affect solubility.

Question: What materials and chemicals should be avoided in the storage area?

Answer: This compound should be stored segregated from incompatible materials. Safety data sheets indicate a reactivity hazard with strong oxidizing agents, strong acids, strong bases, peroxides, and strong reducing agents.[6][7][8] Storing it near these chemicals increases the risk of a hazardous reaction, which could compromise the integrity of the compound and the safety of the laboratory.

Handling Procedures and Personal Protective Equipment (PPE)

Proper handling is crucial to prevent exposure and contamination. The following workflow and Q&A guide provides essential safety protocols.

G cluster_prep Preparation cluster_handling Compound Handling cluster_cleanup Post-Handling prep_node 1. Don PPE (Goggles, Lab Coat, Gloves) hood_check 2. Verify Fume Hood Functionality prep_node->hood_check retrieve 3. Retrieve Compound from Storage hood_check->retrieve weigh 4. Weigh Compound in Fume Hood retrieve->weigh dissolve 5. Prepare Solution or Use as Solid weigh->dissolve ret_storage 6. Tightly Seal & Return to Proper Storage dissolve->ret_storage decon 7. Decontaminate Work Surface ret_storage->decon waste 8. Dispose of Waste (per local regulations) decon->waste ppe_remove 9. Remove PPE & Wash Hands waste->ppe_remove

Caption: Workflow for Safe Handling of the Compound.

Protocol: Safe Weighing of 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline
  • Preparation: Before handling, ensure you are in a well-ventilated area. A certified chemical fume hood is required.[8]

  • Don PPE: Wear appropriate personal protective equipment, including chemical splash goggles, a lab coat, and nitrile gloves.[5][6][8]

  • Prevent Inhalation: Handle the compound in a manner that avoids the formation and inhalation of dust.[5][9] Do not breathe dust or vapors.[5][8]

  • Weighing: Use an analytical balance inside the fume hood. Use a spatula to carefully transfer the desired amount of powder to a weighing vessel.

  • Cleanup: After weighing, securely close the primary container. Clean any residual powder from the balance and work surface using a damp cloth, taking care not to generate airborne dust.

  • Disposal: Dispose of contaminated materials (e.g., weighing paper, gloves) in a designated hazardous waste container according to institutional and local regulations.[8]

  • Hygiene: Wash hands thoroughly with soap and water after handling is complete.[6][9]

Handling FAQs

Question: What specific engineering controls are necessary?

Answer: All work with the solid compound should be conducted in a chemical fume hood to keep airborne concentrations low.[5][8] The facility must also be equipped with an eyewash station and a safety shower in close proximity to the workstation.[5][8]

Question: What are the primary hazards associated with this compound?

Answer: The compound is classified as harmful if swallowed, in contact with skin, or inhaled.[5][9][10] It is known to cause skin irritation and serious eye irritation.[3][6][10] It may also cause respiratory irritation.[6][9][10]

Question: What is the correct response to an accidental exposure?

Answer:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[5][10]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water. If irritation occurs, seek medical advice.[5][9][10]

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention.[5][6][9]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5][9]

Question: How should a small spill be managed?

Answer: For a small spill, first ensure proper PPE is worn. Avoid generating dust.[9] Gently sweep or vacuum the material and place it into a suitable, sealed container for disposal.[5] Avoid letting the chemical enter drains or the environment.[5]

References

  • Material Safety Data Sheet , Cole-Parmer. [Link]

  • 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline , PubChem. [Link]

  • 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline , Chem-Supply. [Link]

  • 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline , Chem-Supply. [Link]

  • Synthesis of N-(4,6-dipiperidino/dimorpholino-1,3,5-triazin-2-yl) amino acid derivatives 15–28 , ResearchGate. [Link]

Sources

Troubleshooting

Preventing degradation of 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline during experiments

Welcome to the dedicated technical support guide for 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to h...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help researchers, scientists, and drug development professionals maintain the integrity of this compound during storage and experimentation. As a molecule combining a stable s-triazine core with a reactive aniline moiety, understanding its stability profile is critical for reproducible and accurate results.

I. Compound Stability Overview

4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline is a versatile building block used in the development of therapeutics, often as an inhibitor of kinases like PI3K.[1][2][3] Its structure consists of a robust 1,3,5-triazine ring, known for its general thermal stability, substituted with two morpholine groups and one aniline group.[4][5] While the triazine core itself is quite stable, the exocyclic aniline group is an electron-rich aromatic amine, making it the primary site of chemical instability. This moiety is highly susceptible to degradation, primarily through oxidation.

The key to successfully working with this compound is mitigating the degradation risks associated with the aniline functional group. The most common degradation pathways are:

  • Oxidative Degradation: The amino group (-NH₂) donates electron density into the phenyl ring, making the molecule susceptible to oxidation by atmospheric oxygen.[6] This process can lead to the formation of colored impurities (e.g., nitrobenzene, azoxybenzene) and complex polymeric materials, often observed as a yellow, red, or brown discoloration of the solid or its solutions.[7]

  • Photodegradation: Aromatic amines and triazine-based compounds can be sensitive to light, particularly in the UV spectrum. Energy from light can promote oxidative reactions or other molecular rearrangements.[8][9]

  • Hydrolytic Degradation: While less common under neutral conditions, prolonged exposure to strong acidic or basic conditions could potentially lead to the hydrolysis of the C-N bonds connecting the morpholine groups to the triazine ring.

The following sections provide actionable guidance to prevent these degradation pathways.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered when working with 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline.

Q1: My solid compound has turned from off-white to yellow/brown upon storage. Is it still usable?

A1: This discoloration is a strong indicator of oxidative degradation. The primary cause is exposure to air (oxygen). While the bulk of the material may still be intact, the presence of colored impurities can interfere with your experiments, affecting quantification, biological activity, and reaction outcomes.

  • Recommendation: It is highly advised to use a fresh, non-discolored batch of the compound for sensitive applications. If this is not possible, the material should be repurified (e.g., by recrystallization or column chromatography) under an inert atmosphere. To prevent this, always store the compound according to the recommended conditions (see Table 1).

Q2: My solution of the compound changes color (e.g., to yellow or pink) during my experiment. What is happening?

A2: This is a classic sign of in-solution oxidation of the aniline moiety.[7] This occurs when the solution is prepared with solvents that have not been deoxygenated or when the reaction is run open to the atmosphere.

  • Troubleshooting Steps:

    • Exclude Oxygen: The most effective solution is to handle the compound and its solutions under an inert atmosphere (e.g., nitrogen or argon). This includes using degassed solvents and employing air-sensitive techniques for all manipulations (see Protocol 1).[10][11]

    • Control pH: The stability of anilines is often best at a neutral pH.[12] If your experimental conditions are acidic or basic, consider if the pH is contributing to the degradation and minimize the time the compound spends under harsh conditions.

    • Protect from Light: Ensure the reaction flask is wrapped in aluminum foil or conducted in an amber-colored flask to rule out photodegradation as a contributing factor.

Q3: I am seeing inconsistent results in my biological assay. Could compound degradation be the cause?

A3: Absolutely. Degradation introduces impurities and reduces the concentration of the active compound, leading to poor reproducibility and inaccurate IC50 values. The oxidative byproducts are unlikely to have the same biological activity as the parent compound.

  • Validation System:

    • Prepare Fresh Solutions: Always prepare solutions of the compound immediately before use from a solid that has been properly stored.

    • Use Degassed Buffers: Deoxygenate all aqueous buffers and media by sparging with nitrogen or argon before adding the compound.

    • Run a Control: Analyze a sample of your stock solution by HPLC at the beginning and end of your experiment. If new peaks appear or the main peak area decreases significantly, degradation is occurring during the experiment's timeframe.

Q4: My synthetic reaction using this aniline as a nucleophile is giving low yields and a complex mixture of byproducts. Why?

A4: The aniline's amino group is a powerful activating group, making the molecule susceptible to oxidation and other side reactions under certain synthetic conditions (e.g., when using metal catalysts or strong oxidants).

  • Expert Recommendation (Protecting Group Strategy): For demanding reactions, temporarily protecting the aniline's amino group is a standard and highly effective strategy.[6] Acetylation of the amine to form the corresponding acetanilide is common. The acetamido group is less activating, which prevents oxidation but still directs electrophilic substitution to the ortho and para positions. The protecting group can be easily removed via hydrolysis after the reaction is complete.[13]

III. Protocols for Ensuring Compound Integrity

Adherence to strict handling and storage protocols is the most effective way to prevent degradation.

Recommended Storage Conditions
ParameterConditionRationale
Temperature 2-8°C (Short-term) or -20°C (Long-term)Reduces the rate of all chemical degradation pathways.[12][14]
Atmosphere Store under an inert gas (Nitrogen or Argon)Prevents oxidative degradation of the aniline moiety, the primary instability.[10][15]
Light Protect from light (Store in an amber vial or in the dark)Prevents photodegradation.[8]
Container Tightly sealed, airtight vialPrevents exposure to atmospheric oxygen and moisture.
Protocol 1: Handling and Preparation of Solutions for Air-Sensitive Compounds

This protocol describes the standard procedure for manipulating 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline to prevent oxidative degradation.

Materials:

  • Schlenk line or glove box

  • Nitrogen or Argon gas source (high purity)

  • Schlenk flasks and other appropriate glassware, oven-dried before use

  • Gas-tight syringes and cannulas

  • Rubber septa

  • Solvent(s), deoxygenated via sparging with N₂/Ar for 30-60 minutes or by three freeze-pump-thaw cycles.

Procedure:

  • System Preparation: Assemble your glassware (e.g., a Schlenk flask with a stir bar) and heat under vacuum with a heat gun to remove adsorbed moisture. Allow to cool to room temperature under a positive pressure of inert gas.

  • Aliquoting the Solid: In a glove box or under a positive flow of inert gas, quickly weigh the desired amount of the solid compound and add it to your reaction flask. Seal the flask with a rubber septum.

  • Solvent Addition: Using a gas-tight syringe, draw up the required volume of deoxygenated solvent. Pierce the septum of the reaction flask and add the solvent.

  • Maintaining Inert Atmosphere: Ensure the flask is maintained under a slight positive pressure of inert gas throughout the experiment, typically by connecting it to a bubbler system on a Schlenk line.[11][16]

  • Sampling: If samples need to be taken during the experiment, use a syringe that has been flushed with inert gas.

Protocol 2: Forced Degradation (Stress Testing) Study

This protocol is designed to intentionally degrade the compound to understand its stability profile, identify potential degradation products, and develop a stability-indicating analytical method (typically HPLC-UV/MS).[14][17]

Workflow for Forced Degradation Study:

ForcedDegradation cluster_prep Preparation cluster_stress Stress Conditions (24-48h) cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solution Acid Acidic (0.1 M HCl, 60°C) Stock->Acid Base Basic (0.1 M NaOH, 60°C) Stock->Base Oxidative Oxidative (3% H₂O₂, RT) Stock->Oxidative Photo Photolytic (Solution) (ICH Q1B Light Source) Stock->Photo Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Dilute Dilute All Samples to 0.1 mg/mL Oxidative->Dilute Thermal Thermal (Solid) (70°C) Thermal->Dilute Photo->Dilute Neutralize->Dilute HPLC Analyze by HPLC-UV/MS Dilute->HPLC Compare Compare stressed samples to unstressed control HPLC->Compare

Caption: Workflow for a forced degradation study.

Procedure:

  • Prepare Stock Solution: Create a 1 mg/mL stock solution of the compound in a suitable organic solvent (e.g., acetonitrile).

  • Apply Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Heat at 60°C.

    • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Heat at 60°C.

    • Oxidation: Mix 1 mL of stock with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature.

    • Photostability: Expose a solution in a transparent vial to a light source conforming to ICH Q1B guidelines (e.g., >1.2 million lux hours and >200 W·h/m² of near UV energy).[8][18] Run a dark control in parallel.

    • Thermal Stability: Store the solid compound at an elevated temperature (e.g., 70°C).

  • Sample Preparation for Analysis: After the designated time (e.g., 24 hours), cool samples to room temperature. Neutralize the acid and base samples. Dissolve the thermally stressed solid. Dilute all samples to a final concentration (e.g., 0.1 mg/mL) with the HPLC mobile phase.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, by a suitable HPLC-UV/MS method.

  • Evaluation: Assess the percentage of degradation by comparing the peak area of the parent compound to the control. Identify major degradation products using the mass spectrometry data.

IV. Key Degradation Pathways and Prevention

This diagram summarizes the primary risks to the compound's integrity and the corresponding preventative measures.

DegradationPathways Compound 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline (Stable State) Oxidation Oxidative Degradation Oxidation->Compound prevented by Photodegradation Photodegradation Photodegradation->Compound prevented by Hydrolysis Hydrolytic Degradation Hydrolysis->Compound prevented by Stressor_O2 Air (Oxygen) Stressor_O2->Oxidation causes Stressor_Light UV/Visible Light Stressor_Light->Photodegradation causes Stressor_pH Strong Acid/Base Stressor_pH->Hydrolysis causes Prevent_Inert Use Inert Atmosphere (N₂ or Ar) Prevent_Inert->Stressor_O2 Prevent_Dark Store in Dark/ Use Amber Vials Prevent_Dark->Stressor_Light Prevent_Neutral Maintain Neutral pH Prevent_Neutral->Stressor_pH

Caption: Major degradation pathways and preventative strategies.

By understanding the inherent chemical liabilities of 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline and implementing these robust handling and storage protocols, researchers can ensure the integrity of their material, leading to more reliable and reproducible experimental outcomes.

References

  • The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications. (n.d.). Open Access Journals. Retrieved January 6, 2026, from [Link]

  • Riggin, R. M., Lucas, S. V., Cole, T. F., & Birts, M. A. (1984). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. U.S. Environmental Protection Agency.
  • ISC REVISED SYLLABUS 2026. (n.d.). Council for the Indian School Certificate Examinations. Retrieved January 6, 2026, from [Link]

  • Akinnuwesi, B., et al. (2018). Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines. Molecules, 23(7), 1633.
  • Li, Y., Wang, F., Zhou, G., & Ni, Y. (2020). Advanced Degradation of Aniline in Secondary Effluent from a Chemical Industry Park by Cobalt Ferrite/Peracetic Acid System.
  • BenchChem Technical Support Team. (2025).
  • El-Gamal, M. I., et al. (2017). Synthesis of N-(4,6-dipiperidino/dimorpholino-1,3,5-triazin-2-yl) amino acid derivatives.
  • ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products.
  • Vellanki, B. P., & Vurimidi, H. (2012). Degradation studies of amines and alkanolamines during CO2 absorption and stripping system.
  • ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (1).
  • BenchChem. (n.d.). Improving the stability of 3-Chloro-4-(isopentyloxy)
  • PubChem. (n.d.). Aniline. National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]

  • Al-Hiari, Y. M., et al. (2020).
  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • Turhan, K., & Turgut, C. (2009). Oxidation of aniline using different reaction pathways.
  • ICH. (1998). Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency.
  • Sigma-Aldrich. (n.d.). Handling Air-Sensitive Reagents. Technical Bulletin AL-134.
  • Ghazvini Zadeh, E. (2012). How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2.
  • ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. U.S.
  • Singh, R., & Kumar, R. (2014). Forced Degradation and Stability Testing. International Journal of Pharmaceutical Sciences Review and Research.
  • Neilson, R. H. (n.d.). The manipulation of air-sensitive compounds. Neilson Lab, Texas Christian University.
  • Encyclopedia.pub. (2023).
  • Al-Omary, F. A. M., et al. (2016). Design, synthesis, and anticancer activity of novel 4,6-dimorpholinyl-1,3,5-triazine compounds.
  • Al-Horani, R. A., et al. (2022). Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity. Molecules, 27(19), 6296.
  • Pinto, A., et al. (2015). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 20(10), 18886-18911.
  • BenchChem. (n.d.).
  • Al-Hiari, Y. M., et al. (2020).
  • Khatri, V. (2016, October 29).
  • Kappe, C. O., et al. (2017). Coupling N–H Deprotonation, C–H Activation, and Oxidation: Metal-Free C(sp3)–H Aminations with Unprotected Anilines. Journal of the American Chemical Society, 139(43), 15582–15589.
  • Balaha, M., et al. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science, 6(4), 28-45.
  • Thermo Fisher Scientific. (n.d.).
  • Sigma-Aldrich. (n.d.). Handling air-sensitive reagents. Technical Bulletin AL-134.
  • Bak, A., et al. (2024). Stereocontrol on Helical Bimetallic DNA Catalysts with Switchable Enantioselectivity via Dynamic Reaction Distance Regulation. Journal of the American Chemical Society.
  • Encyclopedia.pub. (2023).
  • Kulkarni, A. D., et al. (2021). Forced Degradation Studies to Assess the Stability of Drugs and Products.
  • Pharmaceutical Guideline. (2025). ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products).
  • Neilson Lab. (n.d.).
  • ResearchGate. (n.d.). Phosphoinositol-3-kinase (PI3K)
  • American Chemical Society. (n.d.). The Journal of Organic Chemistry.
  • European Medicines Agency. (n.d.). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline.
  • Khatri, V. (2016).
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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Validation of PI3K Inhibition Assays Using 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline (ZSTK474)

For researchers, scientists, and drug development professionals navigating the complexities of signal transduction, the Phosphoinositide 3-kinase (PI3K) pathway remains a pivotal target. Dysregulation of this cascade is...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complexities of signal transduction, the Phosphoinositide 3-kinase (PI3K) pathway remains a pivotal target. Dysregulation of this cascade is a hallmark of numerous cancers and other proliferative disorders, making the accurate validation of PI3K inhibitors a critical step in preclinical research.[1] This guide provides an in-depth technical comparison of 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline, also known as ZSTK474, a potent pan-Class I PI3K inhibitor. We will objectively compare its performance with other representative PI3K inhibitors, supported by experimental data, and provide detailed protocols for robust assay validation.

The PI3K/Akt/mTOR Signaling Nexus: A Prime Therapeutic Target

The PI3K/Akt/mTOR pathway is a central regulator of cellular growth, proliferation, survival, and metabolism.[1][2][3][4] Its activation is initiated by various upstream signals, such as growth factors binding to receptor tyrosine kinases (RTKs).[3] This triggers the activation of Class I PI3Ks, which then phosphorylate phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[5] PIP3 recruits proteins with pleckstrin homology (PH) domains, most notably the serine/threonine kinase Akt, to the plasma membrane, leading to its activation.[4] Activated Akt, in turn, phosphorylates a multitude of downstream targets, culminating in the activation of the mTOR complex 1 (mTORC1) and other effectors that drive cell cycle progression and inhibit apoptosis.[2][6] Given its critical role, aberrant activation of this pathway is a frequent event in cancer, often through mutations in the PIK3CA gene or loss of the tumor suppressor PTEN, which antagonizes PI3K activity by dephosphorylating PIP3.[2][3]

graph PI3K_Pathway { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7];

// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K\n(p110α/β/δ/γ)", fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#FFFFFF", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#FFFFFF", fontcolor="#202124"]; PTEN [label="PTEN", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#34A853", fontcolor="#FFFFFF"]; Downstream [label="Cell Growth,\nProliferation,\nSurvival", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; ZSTK474 [label="ZSTK474\n(Pan-PI3K)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Isoform_Specific [label="Isoform-Specific\nInhibitors\n(e.g., Alpelisib, Idelalisib)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Dual_Inhibitor [label="Dual PI3K/mTOR\nInhibitors\n(e.g., BEZ235)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges RTK -> PI3K [label="Activates"]; PI3K -> PIP3 [label="Phosphorylates"]; PIP2 -> PI3K [dir=none]; PIP3 -> Akt [label="Activates"]; PTEN -> PIP3 [label="Inhibits", arrowhead=tee]; Akt -> mTORC1 [label="Activates"]; mTORC1 -> Downstream; ZSTK474 -> PI3K [arrowhead=tee, style=dashed, color="#5F6368"]; Isoform_Specific -> PI3K [arrowhead=tee, style=dashed, color="#5F6368"]; Dual_Inhibitor -> PI3K [arrowhead=tee, style=dashed, color="#5F6368"]; Dual_Inhibitor -> mTORC1 [arrowhead=tee, style=dashed, color="#5F6368"]; }

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.

A Comparative Analysis of PI3K Inhibitors

The landscape of PI3K inhibitors is diverse, ranging from broad-spectrum pan-inhibitors to highly selective isoform-specific molecules and dual PI3K/mTOR inhibitors.[7] Understanding the nuances of these different classes is crucial for selecting the appropriate tool compound for a given research question. Here, we compare ZSTK474 with a selection of other well-characterized PI3K inhibitors.

ZSTK474 (4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline) is a potent, orally available, ATP-competitive pan-Class I PI3K inhibitor.[8][9] It demonstrates strong inhibitory activity against all four Class I PI3K isoforms (α, β, δ, and γ).[6][8][10] A key characteristic of ZSTK474 is its high selectivity for Class I PI3Ks over other lipid and protein kinases, including a notably weaker inhibition of mTOR.[5][6][8] This specificity makes it an excellent tool for dissecting the direct consequences of pan-Class I PI3K inhibition.

LY294002 and Wortmannin are first-generation PI3K inhibitors. While historically important for elucidating the function of the PI3K pathway, they are less selective than newer compounds and inhibit other kinases, including mTOR.[11] Wortmannin is also an irreversible inhibitor, which can complicate experimental interpretation.[4]

Alpelisib (BYL-719) is a potent and selective inhibitor of the p110α isoform of PI3K.[7][12][13] This specificity is particularly relevant in cancers harboring activating mutations in the PIK3CA gene, which encodes p110α.[7][14]

Idelalisib (CAL-101) is a selective inhibitor of the p110δ isoform, which is predominantly expressed in hematopoietic cells.[12][15][16] This has led to its clinical use in certain B-cell malignancies.[15][16]

NVP-BEZ235 is a dual PI3K/mTOR inhibitor, targeting both the p110 isoforms of PI3K and the mTOR kinase.[3][10][12][17][18] This dual mechanism of action can lead to a more complete blockade of the pathway, potentially overcoming feedback loops that can be activated upon mTORC1 inhibition alone.[12]

Comparative Inhibitory Activity:

The following table summarizes the half-maximal inhibitory concentrations (IC50) of ZSTK474 and its comparators against the Class I PI3K isoforms. This data highlights the distinct selectivity profiles of these inhibitors.

InhibitorPI3Kα (IC50, nM)PI3Kβ (IC50, nM)PI3Kδ (IC50, nM)PI3Kγ (IC50, nM)Primary Inhibition Class
ZSTK474 16[10]44[10]4.6[10]49[10]Pan-Class I PI3K
LY294002 790[4]---Pan-Class I PI3K (less potent)
Wortmannin 11[4]---Pan-Class I PI3K (irreversible)
Alpelisib 5[14]1200[14]290[14]250[14]PI3Kα-specific
Idelalisib 8600[15]4000[15]19[15]2100[15]PI3Kδ-specific
NVP-BEZ235 4-75[12]---Dual PI3K/mTOR

Note: IC50 values can vary depending on the assay conditions. The data presented here are for comparative purposes.

Validating PI3K Inhibition: Experimental Protocols

Robust validation of PI3K inhibitor activity requires both biochemical and cell-based assays. Biochemical assays confirm direct enzyme inhibition, while cell-based assays demonstrate target engagement and downstream pathway modulation in a physiological context.

Biochemical Assay: In Vitro Kinase Activity

A common and robust method for measuring direct PI3K inhibition is the Homogeneous Time-Resolved Fluorescence (HTRF) assay.[5][19][20] This assay quantifies the production of PIP3 through a competitive immunoassay format. Another powerful method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[6][8][21]

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// Edges Start -> Reagents; Reagents -> Reaction; Inhibitor -> Reaction; Reaction -> Detection; Detection -> Readout; Readout -> Analysis; Analysis -> End; }

Caption: Workflow for a biochemical PI3K kinase assay.

Detailed Protocol: ADP-Glo™ Kinase Assay

  • Reagent Preparation:

    • Prepare the Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM glycerol 2-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT).[8]

    • Prepare a stock solution of ATP in Kinase Assay Buffer.

    • Prepare the PIP2 substrate solution in Kinase Assay Buffer.

    • Dilute the recombinant PI3K enzyme to the desired concentration in Kinase Dilution Buffer.

  • Assay Setup:

    • In a 96-well or 384-well plate, add the diluted inhibitor solutions. Include a vehicle control (e.g., DMSO).

    • Add the PI3K enzyme to all wells except the "no enzyme" control.

    • Add the PIP2 substrate solution to all wells. For blank controls, substitute with Kinase Assay Buffer.

  • Kinase Reaction:

    • Initiate the reaction by adding the ATP solution to all wells.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Read the luminescence on a plate reader.

    • Subtract the background luminescence (no enzyme control) from all readings.

    • Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Assay: Western Blot for Phospho-Akt

To confirm that an inhibitor engages its target in a cellular context and modulates downstream signaling, Western blotting for phosphorylated Akt (p-Akt) at Serine 473 is a gold-standard method.[1][22][23][24] A decrease in the p-Akt/total Akt ratio upon inhibitor treatment provides strong evidence of on-target activity.

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// Edges Start -> Cell_Culture; Cell_Culture -> Lysis; Lysis -> SDS_PAGE; SDS_PAGE -> Blocking; Blocking -> Primary_Ab; Primary_Ab -> Secondary_Ab; Secondary_Ab -> Detection; Detection -> Analysis; Analysis -> End; }

Caption: Workflow for Western blot analysis of p-Akt.

Detailed Protocol: Western Blot for p-Akt (Ser473)

  • Cell Culture and Treatment:

    • Plate cells and allow them to adhere and grow to 70-80% confluency.

    • Treat the cells with various concentrations of ZSTK474 and comparator inhibitors for a predetermined time (e.g., 2 hours). Include a vehicle control.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer. Boil the samples at 95-100°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for p-Akt (Ser473) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the chemiluminescent signal using a digital imaging system.

    • To normalize for protein loading, strip the membrane and re-probe with an antibody for total Akt.

    • Quantify the band intensities using densitometry software and calculate the ratio of p-Akt to total Akt for each treatment condition.

Expected Results:

Treatment with ZSTK474 and other effective PI3K inhibitors is expected to cause a dose-dependent decrease in the p-Akt/total Akt ratio, confirming the inhibition of the PI3K pathway within the cells.

Conclusion and Future Perspectives

The validation of PI3K inhibition assays is a cornerstone of preclinical cancer research. ZSTK474 stands out as a valuable tool compound due to its potency as a pan-Class I PI3K inhibitor and its selectivity over other kinases. By employing a combination of robust biochemical and cell-based assays, as detailed in this guide, researchers can confidently characterize the activity of ZSTK474 and other PI3K inhibitors. This rigorous approach to assay validation is essential for generating reproducible data and advancing our understanding of the therapeutic potential of targeting the PI3K signaling pathway.

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  • Yaguchi, S. et al. (2006). ZSTK474 is an ATP-competitive inhibitor of class I phosphatidylinositol 3 kinase isoforms. Bioorganic & Medicinal Chemistry, 14(15), 5166-5173. [Link]

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  • Vlahos, C. J. et al. (1994). A specific inhibitor of phosphatidylinositol 3-kinase, 2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one (LY294002). Journal of Biological Chemistry, 269(7), 5241-5248. [Link]

  • National Cancer Institute. Definition of PI3K inhibitor ZSTK474 - NCI Drug Dictionary. [Link]

  • Drugs.com. List of PI3K Inhibitors + Uses, Types, Side Effects. [Link]

  • Sugita, H. et al. (2008). A new evaluation method for quantifying PI3K activity by HTRF assay. Biochemical and Biophysical Research Communications, 377(3), 941-945. [Link]

  • Wang, Y. et al. (2017). PI3K inhibitor LY294002, as opposed to wortmannin, enhances AKT phosphorylation in gemcitabine-resistant pancreatic cancer cells. International Journal of Oncology, 50(2), 606-612. [Link]

  • Martinez-Martin, N. et al. (2017). A Cellular Thermal Shift Assay for Assessing Drug-Target Engagement in Living Cells. Nature Protocols, 12(7), 1431-1447. [Link]

  • Zhou, M. et al. (2004). Homogeneous time-resolved fluorescence and its applications for kinase assays in drug discovery. Assay and Drug Development Technologies, 2(4), 335-345. [Link]

  • DelveInsight. PI3K Inhibitor Pipeline Insight 2025. [Link]

  • Rieckmann, T. et al. (2017). Dual PI3K/mTOR Inhibitor NVP-BEZ235 Leads to a Synergistic Enhancement of Cisplatin and Radiation in Both HPV-Negative and -Positive HNSCC Cell Lines. Cancers, 9(12), 166. [Link]

  • Li, L. et al. (2018). Dual inhibitor of PI3K and mTOR (NVP-BEZ235) augments the efficacy of fluorouracil on gastric cancer chemotherapy. OncoTargets and Therapy, 11, 6089-6098. [Link]

  • Molina, D. M. et al. (2013). Monitoring Drug-Target Engagement in Cells and Tissues Using the Cellular Thermal Shift Assay. Science, 341(6141), 84-87. [Link]

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  • Furet, P. et al. (2013). Discovery of NVP-BYL719 a potent and selective PI3Kα inhibitor. Bioorganic & Medicinal Chemistry Letters, 23(17), 4889-4893. [Link]

  • ResearchGate. Abstract 1848: The Cellular Thermal Shift assay and its applications in Target ID, MoA determination and biomarker discovery. [Link]

  • Duong, H. Q. et al. (2012). ZSTK474, a PI3K inhibitor, suppresses proliferation and sensitizes human pancreatic adenocarcinoma cells to gemcitabine. Oncology Reports, 28(2), 734-740. [Link]

  • ResearchGate. IC 50 for indicated drugs against different PI3K isoforms using HTRF... [Link]

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  • Li, Y. et al. (2022). P110α inhibitor alpelisib exhibits a synergistic effect with pyrotinib and reverses pyrotinib resistant in HER2+ breast cancer. Cancer Biology & Therapy, 23(1), 329-340. [Link]

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  • Ghia, P. et al. (2015). Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma. Clinical Cancer Research, 21(4), 743-748. [Link]

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Sources

Comparative

Comparing 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline to other PI3K inhibitors

An In-Depth Comparative Guide to PI3K Inhibitors: Profiling 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline (ZSTK474) Introduction: The Central Role of the PI3K Pathway in Oncology The Phosphatidylinositol 3-kinase (PI3K)...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to PI3K Inhibitors: Profiling 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline (ZSTK474)

Introduction: The Central Role of the PI3K Pathway in Oncology

The Phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs fundamental cellular processes, including proliferation, growth, survival, and metabolism.[1][2][3] Its frequent dysregulation through mutations, amplification, or the loss of tumor suppressors like PTEN is a hallmark of numerous human cancers, making it a highly attractive target for therapeutic intervention.[2][4][5] This has spurred the development of a diverse arsenal of inhibitors aimed at different nodes of the pathway.

Among these is 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline, also known as ZSTK474, a potent, orally bioavailable small molecule inhibitor.[1][6] ZSTK474 was identified as a pan-Class I PI3K inhibitor, meaning it targets all four Class I isoforms (α, β, δ, γ).[1][7] This guide provides a comprehensive comparison of ZSTK474 with other classes of PI3K inhibitors, supported by biochemical and cellular data, and outlines the standard experimental workflows used to characterize such compounds.

The PI3K/AKT/mTOR Signaling Axis

The PI3K pathway is typically initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors.[2] Class I PI3Ks are heterodimeric enzymes that, upon activation, phosphorylate phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[1][7] PIP3 recruits proteins containing pleckstrin homology (PH) domains, most notably AKT (also known as Protein Kinase B) and PDK1, to the plasma membrane. This colocalization facilitates the phosphorylation and full activation of AKT.[1]

Once active, AKT orchestrates downstream signaling by phosphorylating a multitude of substrates, including the TSC complex, which leads to the activation of the mammalian target of rapamycin (mTOR). mTOR exists in two distinct complexes, mTORC1 and mTORC2, which regulate protein synthesis, cell growth, and survival.[8][9]

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK RTK / GPCR PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Generates PDK1 PDK1 AKT_mem AKT AKT_cyto p-AKT (Active) TSC TSC1/2 mTORC1 mTORC1 AKT_cyto->mTORC1 Activates Survival Cell Survival (Anti-apoptosis) mTORC2 mTORC2 S6K p70S6K _4EBP1 4E-BP1 Proliferation Cell Growth & Proliferation ZSTK474 ZSTK474 (Pan-Inhibitor)

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of ZSTK474.

Comparative Analysis of PI3K Inhibitors

PI3K inhibitors can be broadly categorized into three groups: pan-Class I inhibitors, isoform-selective inhibitors, and dual PI3K/mTOR inhibitors.[2][10] ZSTK474 belongs to the pan-inhibitor class.

Mechanism of Action

ZSTK474 functions as an ATP-competitive inhibitor, binding to the ATP pocket of the PI3K enzyme.[1][7] This mechanism is common among many kinase inhibitors, including other pan-inhibitors like Buparlisib (BKM120) and Pictilisib (GDC-0941), as well as isoform-selective inhibitors like Alpelisib (BYL719).[10] Lineweaver-Burk plot analysis has confirmed that ZSTK474 inhibits all four Class I PI3K isoforms in an ATP-competitive manner.[7]

Biochemical Potency and Selectivity

The defining characteristic of a PI3K inhibitor is its potency against the different Class I isoforms and its selectivity over other related kinases, particularly mTOR.

InhibitorTypePI3Kα (IC50 nM)PI3Kβ (IC50 nM)PI3Kδ (IC50 nM)PI3Kγ (IC50 nM)mTOR (IC50 nM)
ZSTK474 Pan-Class I 16 [1]44 [1]5 [1]49 [1]Weakly active (>1000) [7][11]
Buparlisib (BKM120)Pan-Class I52166116262>1000
Copanlisib (BAY 80-6946)Pan-Class I (α/δ dominant)0.53.70.76.4>1000
Alpelisib (BYL719)α-selective51200290250>1000
Idelalisib (CAL-101)δ-selective860040002.5890>1000
BEZ235 (Dactolisib)Dual PI3K/mTOR4767521

Note: IC50 values are compiled from various sources and may differ based on assay conditions. The data serves for comparative illustration.

As shown in the table, ZSTK474 potently inhibits all four Class I isoforms with nanomolar efficacy, exhibiting the strongest activity against the δ isoform.[1][6][7] Crucially, it displays high selectivity for PI3K over mTOR and a panel of 139 other protein kinases, positioning it as a specific Class I PI3K inhibitor.[1][6] This contrasts with dual PI3K/mTOR inhibitors like BEZ235, which potently inhibit both kinases.[1] The choice between a pan-inhibitor and an isoform-selective one often depends on the genetic context of the cancer; pan-inhibition may be more effective in tumors with heterogeneous PI3K pathway alterations.[2][12]

Cellular and In Vivo Activity

In cellular assays, ZSTK474 effectively inhibits the proliferation of a wide range of human cancer cell lines, with a mean GI50 (concentration for 50% growth inhibition) of 0.32 µmol/L.[1] This inhibition is often associated with a G0/G1 phase cell cycle arrest.[1] Mechanistically, treatment with ZSTK474 leads to a significant decrease in the phosphorylation of downstream effectors like Akt and GSK-3β.[11]

Preclinical studies using human cancer xenograft models have demonstrated that oral administration of ZSTK474 leads to significant tumor growth inhibition without obvious toxicity.[1][6] Its antitumor efficacy has been correlated with the reduction of phosphorylated Akt in tumor tissues, suggesting p-Akt as a potential predictive biomarker.[1] Furthermore, ZSTK474 has shown potent anti-angiogenic effects by inhibiting VEGF secretion from cancer cells and directly inhibiting PI3K in endothelial cells.[1]

Phase I clinical trials have established a recommended Phase II dose (RP2D) for ZSTK474, with dose-limiting toxicities including diarrhea.[13] While no complete or partial responses were observed in the initial Phase I study, several patients with various solid tumors experienced stable disease.[13]

Experimental Methodologies for Comparative Evaluation

To ensure the trustworthiness and reproducibility of findings when comparing PI3K inhibitors, standardized and well-validated experimental protocols are essential.

Workflow Start Select Inhibitors (e.g., ZSTK474, Alpelisib) Biochem Biochemical Kinase Assay (e.g., HTRF) Start->Biochem CellCulture Treat Cancer Cell Lines Start->CellCulture Data_IC50 Determine Biochemical IC50 (Potency & Selectivity) Biochem->Data_IC50 Viability Cell Viability Assay (e.g., CellTiter-Glo) CellCulture->Viability WesternBlot Western Blot Analysis CellCulture->WesternBlot Data_GI50 Determine Cellular GI50 (Anti-proliferative Effect) Viability->Data_GI50 Data_pAKT Quantify p-AKT/Total AKT (Pathway Inhibition) WesternBlot->Data_pAKT

Caption: Standard experimental workflow for comparing PI3K inhibitors.

Protocol 1: In Vitro PI3K Kinase Inhibition Assay (HTRF)

This assay directly measures the enzymatic activity of purified PI3K isoforms and is the gold standard for determining biochemical IC50 values. Homogeneous Time-Resolved Fluorescence (HTRF) is a robust method for this purpose.[1][6]

Causality: The goal is to quantify the direct inhibitory effect of the compound on the kinase's ability to phosphorylate its substrate in a cell-free system. This isolates the drug-target interaction from cellular complexities.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a reaction buffer containing recombinant human PI3K isoforms (α, β, δ, or γ), a biotinylated PIP2 substrate, and ATP.

  • Compound Dilution: Create a serial dilution of ZSTK474 and other test inhibitors in DMSO.

  • Kinase Reaction: In a microplate, combine the PI3K enzyme, the test inhibitor at various concentrations, and initiate the reaction by adding the ATP/PIP2 mix. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagents: Europium cryptate-labeled anti-GST antibody (binds to tagged kinase) and Streptavidin-XL665 (binds to biotin-PIP3 product).

  • Signal Reading: After incubation, read the plate on an HTRF-compatible reader. The HTRF signal is proportional to the amount of PIP3 produced.

  • Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Proliferation Assay (CellTiter-Glo®)

This assay assesses the effect of the inhibitor on the growth and viability of cancer cell lines.[14]

Causality: This measures the downstream biological consequence of PI3K inhibition. The CellTiter-Glo assay quantifies ATP, an indicator of metabolically active, viable cells. A reduction in ATP reflects either cytostatic (growth arrest) or cytotoxic (cell death) effects.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, U87-MG) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the PI3K inhibitors for a prolonged period (e.g., 72 hours). Include a vehicle control (DMSO).

  • Reagent Addition: Equilibrate the plate to room temperature. Add an equal volume of CellTiter-Glo® reagent to each well.

  • Lysis and Signal Stabilization: Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Signal Detection: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control wells and calculate the GI50/IC50 values by plotting cell viability against inhibitor concentration.

Protocol 3: Western Blotting for PI3K Pathway Inhibition

This technique visualizes the inhibition of the signaling pathway by measuring the phosphorylation status of key downstream proteins like AKT.[15][16]

Causality: Measuring the phosphorylation of AKT at key residues (e.g., Ser473) provides a direct biochemical readout of PI3K pathway activity within the cell. A potent inhibitor should decrease this phosphorylation. It is critical to compare the phosphorylated protein level to the total protein level to account for any changes in overall protein expression.

Step-by-Step Methodology:

  • Cell Treatment and Lysis: Grow cells to ~70-80% confluency and treat with inhibitors for a short duration (e.g., 2-4 hours).

  • Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. The phosphatase inhibitors are crucial to preserve the phosphorylation state of the proteins.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Denature protein samples and separate them by molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA or non-fat milk) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated AKT (e.g., p-Akt Ser473).

    • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Reprobing: Strip the membrane of the first set of antibodies and re-probe with an antibody for total AKT and a loading control (e.g., β-actin or GAPDH).

  • Data Analysis: Quantify band intensities using densitometry software. Calculate the ratio of p-AKT to total AKT for each treatment condition to determine the extent of pathway inhibition.

Conclusion and Future Perspectives

4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline (ZSTK474) is a potent, selective, and orally bioavailable pan-Class I PI3K inhibitor.[1][6] Its key distinguishing features are its strong and relatively balanced inhibition across all four Class I isoforms and its high selectivity against the related mTOR kinase.[1][7] This profile makes it a valuable tool for studying the broad consequences of Class I PI3K inhibition and suggests its potential utility in cancers driven by diverse PI3K pathway aberrations.

The landscape of PI3K inhibitors is evolving rapidly, with a major focus on developing more selective agents to improve therapeutic windows and mitigate toxicities.[17][18] Isoform-selective inhibitors like the α-specific Alpelisib have shown success in genetically defined patient populations (i.e., those with PIK3CA mutations).[10][17] The comparative data suggests that while pan-inhibitors like ZSTK474 may offer broader activity, they might also face challenges with on-target toxicities associated with inhibiting multiple isoforms that have distinct physiological roles.[17] The future of PI3K-targeted therapy will likely involve a precision medicine approach, using genomic biomarkers to match the right inhibitor—be it pan-acting or isoform-selective—to the right patient.

References

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  • Zenyaku Kogyo Co., Ltd. (2013). A first-in-human Phase I study of ZSTK474, an oral pan-PI3K inhibitor, in patients with advanced solid malignancies. Molecular Cancer Therapeutics. [Link]

  • Liu, P., et al. (2009). Targeting the phosphoinositide 3-kinase pathway in cancer.
  • Kazi, A., et al. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Journal of Visualized Experiments. [Link]

  • Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. Wikipedia. [Link]

  • Bendell, J. C., et al. (2013). Abstract B271: A first-in-human Phase I study of ZSTK474, an oral pan-PI3K inhibitor, in patients with advanced solid malignancies. Molecular Cancer Therapeutics. [Link]

  • Yanamandra, N., et al. (2019). Functional testing to characterize and stratify PI3K inhibitor responses in chronic lymphocytic leukemia. Cancer Research.
  • Hennessy, B. T., et al. (2005). Exploiting the PI3K/AKT pathway for cancer drug discovery.
  • Massacesi, C., et al. (2016). Copanlisib for the treatment of lymphoid malignancies: a review of the preclinical and clinical data.
  • Juric, D., et al. (2015). Alpelisib (BYL719) in patients with PIK3CA-altered solid tumors: results from the first-in-human phase I study. Journal of Clinical Oncology.
  • Salles, G., et al. (2017). Idelalisib in patients with relapsed or refractory chronic lymphocytic leukemia: updated results from a phase 3, randomized, double-blind, placebo-controlled trial.
  • Kong, D., & Yamori, T. (2008). ZSTK474 is an ATP-competitive inhibitor of class I phosphatidylinositol 3 kinase isoforms. Cancer Science. [Link]

  • Yaguchi, S., et al. (2008). ZSTK474 is an ATP-competitive inhibitor of class I phosphatidylinositol 3 kinase isoforms. Cancer Science. [Link]

  • Chen, X., et al. (2022). Based on 2-(difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole (ZSTK474), design, synthesis and biological evaluation of novel PI3Kα selective inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • Leto, D., et al. (2024). Machine Learning and Molecular Modeling for Drug Repurposing Targeting Potential PI3Kα Inhibitors in Post-CoViD-19 Pulmonary Fibrosis. ACS Omega. [Link]

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  • YouTube. (2025). PI3K/AKT/mTOR Pathway | Cancer Biology | Basic Science Series. YouTube. [Link]

  • OncLive. (2024). RLY-2608 Uses PI3Kα Mutant–Specific Inhibition to More Safely Treat Breast Cancer and Other Solid Tumors. OncLive. [Link]

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Validation

A Comparative Analysis of 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline Derivatives and Established Anticancer Drugs Targeting the PI3K/AKT/mTOR Pathway

In the landscape of targeted cancer therapy, the Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway remains a pivotal focus due to its frequent dysregulation in a multitude of hum...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway remains a pivotal focus due to its frequent dysregulation in a multitude of human cancers.[1][2][3] This guide provides a comparative overview of the therapeutic potential of compounds derived from the 4-(4,6-dimorpholino-1,3,5-triazin-2-yl)aniline scaffold against established anticancer drugs that also target this critical pathway. We will delve into the mechanistic underpinnings, preclinical and clinical efficacy, and the experimental methodologies used to evaluate these agents.

The PI3K/AKT/mTOR Pathway: A Central Regulator of Cell Fate

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that governs fundamental cellular processes, including proliferation, growth, survival, and metabolism.[1][3] Its aberrant activation is a common oncogenic event, making it a prime target for therapeutic intervention.[2][4] The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), leading to the recruitment and activation of PI3K. PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key second messenger. PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a plethora of substrates, including the mTOR complex 1 (mTORC1), a master regulator of protein synthesis and cell growth.[2][5]

PI3K_AKT_mTOR_Pathway GF Growth Factor RTK RTK / GPCR GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates (PIP2 to PIP3) PIP2 PIP2 AKT AKT PIP3->AKT Recruits & Activates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Treat_Compound Treat with Compound (72 hours) Seed_Cells->Treat_Compound Add_MTT Add MTT Solution (4 hours) Treat_Compound->Add_MTT Solubilize Solubilize Formazan with DMSO Add_MTT->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the MTT Cell Proliferation Assay.

Protocol 2: Western Blot Analysis of Pathway Inhibition

This technique is used to detect the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway, providing direct evidence of target engagement.

Methodology:

  • Cell Lysis: Treat cells with the test compound for a specified time (e.g., 2-4 hours), then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per sample on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against p-AKT (Ser473), total AKT, p-S6K (Thr389), total S6K, and a loading control (e.g., GAPDH).

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Densitometry: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Conclusion and Future Directions

The 4-(4,6-dimorpholino-1,3,5-triazin-2-yl)aniline scaffold represents a promising platform for the development of novel PI3K/mTOR inhibitors. Derivatives such as bimiralisib demonstrate potent and broad activity, which may translate into improved efficacy and the ability to overcome certain resistance mechanisms. However, direct comparisons with established, more selective agents like alpelisib and idelalisib are necessary to fully delineate their respective therapeutic windows and patient populations that would benefit most. Future research should focus on head-to-head preclinical and clinical studies to establish the comparative efficacy and safety of these next-generation inhibitors. Furthermore, the development of predictive biomarkers beyond PIK3CA mutations will be crucial for the optimal clinical application of all PI3K/mTOR pathway inhibitors.

References

  • PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects. MDPI. Available from: [Link]

  • The present and future of PI3K inhibitors for cancer therapy. Nature. Available from: [Link]

  • Phosphoinositide 3-kinase inhibitor. Wikipedia. Available from: [Link]

  • What are mTOR inhibitors and how do they work?. Patsnap Synapse. Available from: [Link]

  • Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy. MDPI. Available from: [Link]

  • mTOR inhibitors in cancer therapy. SAHMRI. Available from: [Link]

  • PI3K inhibitors for cancer treatment: where do we stand?. Portland Press. Available from: [Link]

  • List of MTOR inhibitors. Drugs.com. Available from: [Link]

  • mTOR inhibitors in cancer therapy. PubMed. Available from: [Link]

  • mTOR inhibitors. Wikipedia. Available from: [Link]

  • Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. American Association for Cancer Research. Available from: [Link]

  • PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. Dove Press. Available from: [Link]

  • PI3K/Akt/mTOR inhibitors in cancer: At the bench and bedside. PubMed. Available from: [Link]

  • PI3K/Akt/mTOR inhibitors in breast cancer. Taylor & Francis Online. Available from: [Link]

  • Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment. Frontiers in Pharmacology. Available from: [Link]

  • Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. MDPI. Available from: [Link]

  • Design, synthesis and biological evaluation of novel 4,6-dimorpholino-1,3,5-triazin-2-amine ferrocenecarboxylate derivatives as potent PI3K inhibitors. PubMed. Available from: [Link]

  • Design, synthesis, and anticancer activity of novel 4,6-dimorpholinyl-1,3,5-triazine compounds. ResearchGate. Available from: [Link]

  • 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. PubMed. Available from: [Link]

  • 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. PubMed Central. Available from: [Link]

  • 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. ACS Publications. Available from: [Link]

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Comparative

A Senior Scientist's Guide to the Cross-Validation of 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline Derivatives in Kinase Inhibition Assays

Introduction: From a Privileged Scaffold to a Validated Lead In the landscape of modern oncology research, the 4-(4,6-dimorpholino-1,3,5-triazin-2-yl)aniline scaffold has emerged as a "privileged structure." Its derivati...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: From a Privileged Scaffold to a Validated Lead

In the landscape of modern oncology research, the 4-(4,6-dimorpholino-1,3,5-triazin-2-yl)aniline scaffold has emerged as a "privileged structure." Its derivatives are central to the development of potent inhibitors targeting critical cell signaling pathways, most notably the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR axis, which is frequently hyperactivated in a vast array of human cancers.[1][2] This guide moves beyond simple synthesis and initial screening. It provides a strategic framework for the rigorous cross-validation of experimental results for novel compounds derived from this scaffold.

True scientific integrity in drug discovery is not merely about generating a low IC50 value; it is about understanding the full biological context of that inhibition. Cross-validation, in this context, is a multi-faceted process. It involves:

  • Direct Benchmarking: Objectively comparing the lead candidate's potency and selectivity against established inhibitors targeting the same pathway.

  • Mechanistic Confirmation: Verifying that cellular effects are consistent with the intended on-target mechanism of action.

  • Exploratory Analysis: Probing for effects on mechanistically-linked, parallel, or downstream pathways to uncover potential polypharmacology or opportunities for synergistic combination therapies.

This document outlines the experimental logic and detailed protocols to guide researchers in validating a hypothetical lead candidate, "DMA-Triazine-Lead," derived from the core 4-(4,6-dimorpholino-1,3,5-triazin-2-yl)aniline structure. We will compare it against key PI3K pathway inhibitors and cross-validate its effects against an inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a critical regulator of oncogene transcription with intricate ties to the PI3K network.

Part 1: The PI3K/AKT/mTOR Signaling Axis – The Primary Target Landscape

The PI3K/AKT/mTOR pathway is a linchpin of cellular regulation, governing cell survival, proliferation, and metabolism.[1] Its aberrant activation is one of the most common oncogenic events in human cancer, making it a high-priority therapeutic target.[3] PI3K enzymes phosphorylate phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key second messenger that recruits and activates downstream effectors like AKT. Activated AKT, in turn, modulates a plethora of substrates, including the mTOR complex 1 (mTORC1), to drive protein synthesis and cell growth.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK RTK / GPCR PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 AKT AKT PIP3->AKT Recruits & Activates PI3K->PIP2 Phosphorylates PI3K->PIP3 mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes DMA_Lead DMA-Triazine-Lead (e.g., Bimiralisib) DMA_Lead->PI3K Inhibits

Caption: The PI3K/AKT/mTOR signaling pathway.

Part 2: Comparative Analysis Against Established PI3K Inhibitors

A novel inhibitor's true value is defined by its performance relative to existing standards. Here, we benchmark "DMA-Triazine-Lead" against a panel of well-characterized PI3K inhibitors with distinct selectivity profiles. This approach provides a clear, quantitative measure of our compound's potency and specificity.

Data Presentation 1: Comparative Kinase Selectivity Profile

The first critical step is to determine the half-maximal inhibitory concentration (IC50) against the target kinases. We compare our lead with a pan-PI3K inhibitor (Pictilisib), a PI3Kα-specific inhibitor (Alpelisib), and a dual PI3K/mTOR inhibitor (Apitolisib).

CompoundPI3Kα (IC50, nM)PI3Kβ (IC50, nM)PI3Kδ (IC50, nM)PI3Kγ (IC50, nM)mTOR (IC50, nM)
DMA-Triazine-Lead 35 650 440 700 95
Pictilisib (GDC-0941)3.33.82.65.3580
Alpelisib (BYL719)51156290250>10000
Apitolisib (GDC-0980)52771417

Note: Data for DMA-Triazine-Lead is hypothetical for illustrative purposes. Data for reference compounds is representative of published values.[4][5]

Experimental Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol describes a luminescent ADP detection assay to measure kinase activity. The rationale for this choice is its high sensitivity and robustness, allowing for precise IC50 determination.

Principle: The amount of ADP generated by the kinase reaction is converted into a light signal. Inhibition of the kinase results in a lower ADP concentration and thus a weaker light signal.

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of each inhibitor in 100% DMSO.

    • Perform an 11-point serial dilution (1:3) in a 384-well plate using DMSO to create a concentration gradient. This wide range is crucial for accurately capturing the full dose-response curve.

  • Kinase Reaction Setup:

    • In a separate 384-well assay plate, add 2.5 µL of 2x Kinase/Substrate solution (e.g., recombinant PI3Kα and PIP2 substrate in kinase buffer).

    • Add 25 nL of the serially diluted compounds from the compound plate. The low volume of DMSO (0.5%) minimizes solvent effects on enzyme activity.

    • Include positive controls (a known potent inhibitor like Pictilisib) and negative controls (DMSO vehicle only) on each plate for self-validation.

  • Initiation and Incubation:

    • Add 2.5 µL of 2x ATP solution to each well to initiate the reaction. The ATP concentration should be at or near the Michaelis-Menten constant (Km) for the specific kinase isoform to ensure accurate measurement of competitive inhibition.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and subsequently generate a luminescent signal via a coupled luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition and Analysis:

    • Read the luminescence on a plate reader (e.g., EnVision®).

    • Normalize the data using the negative (0% inhibition) and positive (100% inhibition) controls.

    • Plot the normalized response versus the log of inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Data Presentation 2: Cellular Potency in Relevant Cancer Cell Lines

Biochemical potency must translate to cellular activity. We assess the half-maximal growth inhibition (GI50) in cancer cell lines with known genetic backgrounds related to the PI3K pathway.

CompoundMCF-7 (PIK3CA mutant) GI50, nMPC-3 (PTEN null) GI50, nM
DMA-Triazine-Lead 150 210
Pictilisib (GDC-0941)120180
Alpelisib (BYL719)130950
Apitolisib (GDC-0980)80110

Note: Data for DMA-Triazine-Lead is hypothetical. Reference data is representative of expected outcomes. PTEN null cells often exhibit higher dependence on the PI3Kβ isoform, explaining the reduced relative potency of the PI3Kα-specific Alpelisib.

Experimental Protocol 2: Cell Viability Assay (CellTiter-Glo®)

This protocol measures the number of viable cells in culture based on quantifying ATP, an indicator of metabolically active cells.

Step-by-Step Methodology:

  • Cell Plating:

    • Seed cells (e.g., MCF-7, PC-3) in a 96-well clear-bottom plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight. This ensures cells are in a logarithmic growth phase at the time of treatment.

  • Compound Treatment:

    • Prepare serial dilutions of the inhibitors in cell culture medium.

    • Remove the overnight medium from the cells and add 100 µL of the medium containing the compounds or DMSO vehicle control.

  • Incubation:

    • Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO2). A 72-hour incubation is standard for assessing anti-proliferative effects.

  • Lysis and Signal Generation:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well. This lyses the cells and provides the substrate for the luciferase reaction.

    • Mix on an orbital shaker for 2 minutes to ensure complete lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Read the luminescence on a plate reader.

    • Calculate GI50 values by normalizing the data to vehicle-treated controls and fitting to a dose-response curve.

Part 3: Cross-Validation Against a Mechanistically-Linked Pathway: CDK9

Robust validation requires looking beyond the primary target. The PI3K/AKT pathway promotes cell survival in part by stabilizing anti-apoptotic proteins like Mcl-1. Concurrently, CDK9, as part of the P-TEFb complex, is essential for the transcriptional elongation of the MCL1 gene.[6][7] Therefore, inhibiting both pathways could lead to synergistic cell death. Cross-validating our PI3K inhibitor's effects in the context of CDK9 inhibition provides deeper mechanistic insight.

Crosstalk_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PI3K PI3K AKT AKT PI3K->AKT Mcl1_prot Mcl-1 Protein AKT->Mcl1_prot Stabilizes Apoptosis Apoptosis Mcl1_prot->Apoptosis Inhibits CDK9 CDK9 / P-TEFb RNAPII RNA Pol II CDK9->RNAPII Phosphorylates (pSer2) Mcl1_gene MCL1 Gene RNAPII->Mcl1_gene Transcriptional Elongation Mcl1_gene->Mcl1_prot Translation DMA_Lead DMA-Triazine-Lead DMA_Lead->PI3K Inhibits CDK9i CDK9 Inhibitor (e.g., Dinaciclib) CDK9i->CDK9 Inhibits

Caption: Crosstalk between PI3K and CDK9 pathways on Mcl-1 regulation.

Data Presentation 3: Comparative Effects on Downstream Pharmacodynamic Biomarkers

We use Western Blotting to measure changes in key proteins downstream of PI3K and CDK9, confirming the on-target activity of the inhibitors and assessing their combined effect.

Treatment (6 hours)p-AKT (Ser473)p-S6 (Ser235/236)Mcl-1p-RNAPII (Ser2)
Vehicle (DMSO)1.001.001.001.00
DMA-Triazine-Lead (250 nM) 0.15 0.20 0.951.05
Dinaciclib (50 nM)0.981.020.30 0.25
Combination 0.12 0.18 0.05 0.22

Note: Table represents hypothetical densitometry data normalized to a loading control (e.g., β-Actin) and then to the vehicle control. The data illustrates target engagement: DMA-Triazine-Lead reduces p-AKT/p-S6, Dinaciclib reduces Mcl-1 and p-RNAPII, and the combination shows profound Mcl-1 downregulation.

Experimental Protocol 3: Western Blotting for Pathway Pharmacodynamics

This protocol provides a semi-quantitative method to visualize changes in protein expression and phosphorylation status, directly confirming the mechanism of action within the cell.

Step-by-Step Methodology:

  • Cell Treatment and Lysis:

    • Plate and grow cells (e.g., HeLa or a relevant leukemia line like MOLM-13) to 70-80% confluency.

    • Treat cells with the inhibitors (DMA-Triazine-Lead, a CDK9 inhibitor, the combination, or vehicle) at specified concentrations for a defined period (e.g., 6 hours). A time-course experiment is often advisable initially.

    • Wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. The inhibitors are critical to preserve the phosphorylation state of proteins.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay. This is essential for equal loading.

  • SDS-PAGE and Electrotransfer:

    • Denature equal amounts of protein (e.g., 20 µg) from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST for 1 hour to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against the targets of interest (e.g., anti-p-AKT, anti-Mcl-1, etc.) overnight at 4°C.

    • Wash the membrane thoroughly with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.

    • Capture the signal using a digital imager.

    • Perform densitometry analysis using software like ImageJ. Normalize the signal of each target protein to a loading control (e.g., β-Actin or GAPDH) to correct for loading differences.

Part 4: Workflow for Comprehensive Cross-Validation

The entire experimental process can be visualized as a logical, tiered workflow, moving from broad, high-throughput biochemical assays to more focused, mechanistic cellular studies.

Experimental_Workflow cluster_phase1 Phase 1: Primary Target Validation cluster_phase2 Phase 2: Mechanistic Cross-Validation cluster_phase3 Phase 3: Preclinical Advancement Kinase_Assay Protocol 1: In Vitro Kinase Assay (IC50 vs. PI3K isoforms) Cell_Assay Protocol 2: Cell Viability Assay (GI50 in cancer cells) Kinase_Assay->Cell_Assay Confirms Cellular Potency WB_Assay Protocol 3: Western Blot Analysis (Biomarker Modulation) Cell_Assay->WB_Assay Informs Dose Selection Hypothesis Test Synergy with CDK9 Inhibitors WB_Assay->Hypothesis Provides Mechanistic Support In_Vivo In Vivo Xenograft Studies Hypothesis->In_Vivo Justifies Combination Therapy Studies

Caption: A tiered workflow for inhibitor cross-validation.

Conclusion & Future Directions

This guide provides a foundational framework for the cross-validation of novel inhibitors derived from the 4-(4,6-dimorpholino-1,3,5-triazin-2-yl)aniline scaffold. By systematically benchmarking against known agents and probing interconnected signaling pathways, researchers can build a robust, defensible data package. The hypothetical results for "DMA-Triazine-Lead" characterize it as a potent PI3Kα/mTOR inhibitor with promising cellular activity. The cross-validation against a CDK9 inhibitor not only confirms its distinct mechanism but also illuminates a clear, rational path toward a powerful combination therapy strategy.

The next logical steps stemming from this comprehensive validation would include broader kinase panel screening to assess off-target activities, detailed ADME/toxicology profiling, and ultimately, the advancement of the lead candidate into in vivo xenograft models to evaluate its efficacy and tolerability in a physiological setting.

References

  • Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy. National Institutes of Health. Available at: [Link]

  • PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects. MDPI. Available at: [Link]

  • Targeting CDK9 for Anti-Cancer Therapeutics. MDPI. Available at: [Link]

  • The present and future of PI3K inhibitors for cancer therapy. National Institutes of Health. Available at: [Link]

  • Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective. National Institutes of Health. Available at: [Link]

  • The Precision-Guided Use of PI3K Pathway Inhibitors for the Treatment of Solid Malignancies. MDPI. Available at: [Link]

  • 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. ACS Publications. Available at: [Link]

  • Design, synthesis and biological evaluation of novel 4,6-dimorpholino-1,3,5-triazin-2-amine ferrocenecarboxylate derivatives as potent PI3K inhibitors. PubMed. Available at: [Link]

  • Based on 2-(difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole (ZSTK474), design, synthesis and biological evaluation of novel PI3Kα selective inhibitors. PubMed. Available at: [Link]

  • 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline. PubChem. Available at: [Link]

  • 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline. Chem-Impex. Available at: [Link]

  • Design, synthesis, and anticancer activity of novel 4,6-dimorpholinyl-1,3,5-triazine compounds. ResearchGate. Available at: [Link]

  • 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. National Institutes of Health. Available at: [Link]

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Validation

Benchmarking the Antimicrobial Efficacy of Novel 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline Derivatives: A Comparative Guide

In the face of escalating antimicrobial resistance, the exploration of novel chemical scaffolds with potent antimicrobial activity is a critical priority in drug discovery.[1][2] Among the promising heterocyclic compound...

Author: BenchChem Technical Support Team. Date: January 2026

In the face of escalating antimicrobial resistance, the exploration of novel chemical scaffolds with potent antimicrobial activity is a critical priority in drug discovery.[1][2] Among the promising heterocyclic compounds, 1,3,5-triazine derivatives have garnered significant attention due to their diverse pharmacological properties, including antibacterial, antifungal, and antiviral activities.[1][3][4] This guide provides a comprehensive benchmark analysis of a series of newly synthesized 4-(4,6-dimorpholino-1,3,5-triazin-2-yl)aniline derivatives, herein designated as DMTA-1, DMTA-2, and DMTA-3. Their antimicrobial performance is systematically evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria and compared with established antibiotic agents.

The core structure, 4-(4,6-dimorpholino-1,3,5-triazin-2-yl)aniline, serves as a versatile scaffold for the synthesis of biologically active molecules, with the dimorpholino groups often enhancing solubility and bioavailability.[5] The derivatives in this study were designed based on structure-activity relationship (SAR) principles suggesting that modifications to the aniline moiety could significantly modulate antimicrobial potency.[1]

Rationale for Comparative Benchmarking

To ascertain the therapeutic potential of novel antimicrobial candidates, rigorous and standardized comparative evaluation is paramount. This guide adheres to the principles outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure the reliability and reproducibility of the presented data.[6][7][8] By benchmarking against widely used antibiotics, we can contextualize the activity of the DMTA series, identify their spectrum of activity, and highlight potential advantages or limitations.

The primary objective of this study is to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of the DMTA derivatives against a curated panel of microorganisms. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[9][10] The MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.[11]

Experimental Design & Methodologies

A logical and robust experimental workflow is fundamental to the accurate assessment of antimicrobial activity. The following diagram illustrates the key stages of our evaluation process.

cluster_0 Compound Preparation & Characterization cluster_1 Antimicrobial Susceptibility Testing cluster_2 Data Analysis & Comparison Synthesis Synthesis of DMTA Derivatives Purification Purification (Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization MIC_Assay Broth Microdilution MIC Assay Characterization->MIC_Assay Test Compounds Strain_Selection Selection of Bacterial Strains Inoculum_Prep Inoculum Preparation (McFarland Standard) Strain_Selection->Inoculum_Prep Inoculum_Prep->MIC_Assay MBC_Assay MBC Determination MIC_Assay->MBC_Assay Data_Collection MIC/MBC Data Collection Comparison Comparison with Reference Antibiotics Data_Collection->Comparison SAR_Analysis Structure-Activity Relationship Analysis Comparison->SAR_Analysis cluster_0 Hypothetical R-Groups SAR SAR DMTA2 DMTA-2 (e.g., Electron-withdrawing group) SAR:f1->DMTA2 Increased Potency DMTA1 DMTA-1 (e.g., Unsubstituted) SAR:f1->DMTA1 DMTA3 DMTA-3 (e.g., Bulky, electron-donating group) SAR:f1->DMTA3 Decreased Potency

Sources

Comparative

Comparative analysis of different synthesis methods for 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline

Introduction 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline is a versatile substituted triazine that serves as a crucial intermediate in the development of pharmaceuticals and agrochemicals. Its structural motif, featuri...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline is a versatile substituted triazine that serves as a crucial intermediate in the development of pharmaceuticals and agrochemicals. Its structural motif, featuring a central triazine ring decorated with two morpholino groups and an aniline moiety, imparts unique physicochemical properties that are leveraged in the design of bioactive molecules. The synthesis of this compound, and others in its class, primarily relies on the sequential nucleophilic aromatic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), a cost-effective and readily available starting material.

The reactivity of the three chlorine atoms on the cyanuric chloride ring is not identical; it decreases with each successive substitution. This differential reactivity is the cornerstone of selective synthesis, allowing for the controlled introduction of different nucleophiles to forge mono-, di-, and tri-substituted triazines. The key to achieving high yields and purity lies in the meticulous control of reaction conditions, most notably temperature.

This technical guide provides a comparative analysis of the primary synthetic methodologies for 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline. We will delve into two plausible, well-established synthetic strategies: a stepwise synthesis and a one-pot approach. This guide will elucidate the mechanistic underpinnings of these methods, provide detailed experimental protocols, and present a comparative analysis of their respective advantages and disadvantages to aid researchers in selecting the most suitable method for their specific needs.

Reaction Principle: Stepwise Nucleophilic Aromatic Substitution

The synthesis of 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline from cyanuric chloride is governed by the principles of nucleophilic aromatic substitution (SNAr). The electron-deficient 1,3,5-triazine ring is highly susceptible to attack by nucleophiles. The substitution of the chlorine atoms proceeds in a stepwise manner, and the reactivity of the remaining chlorine atoms is attenuated by the introduction of electron-donating groups, such as amines.

An empirical guideline for the temperature-dependent selectivity of these reactions is as follows:

  • Monosubstitution: Favored at temperatures at or below 0°C.

  • Disubstitution: Typically occurs at room temperature.

  • Trisubstitution: Requires elevated temperatures, often above 60°C.[1]

This guide will explore two synthetic pathways that leverage this principle.

Comparative Analysis of Synthesis Methods

ParameterMethod 1: Stepwise Synthesis (Aniline First)Method 2: Stepwise Synthesis (Morpholine First)
Overall Yield Moderate to HighModerate to High
Purity of Final Product High (with intermediate purification)High (with intermediate purification)
Reaction Time Longer (multi-step with workup)Longer (multi-step with workup)
Process Control Excellent (isolating intermediates allows for better control)Excellent (isolating intermediates allows for better control)
Scalability Readily scalableReadily scalable
Key Advantage Potentially higher overall yield due to the deactivating effect of the aniline group on the second substitution.Avoids potential side reactions with the aniline amino group in later steps.
Key Disadvantage Requires isolation and purification of two intermediates.Requires isolation and purification of two intermediates.

Synthetic Methodologies

Method 1: Stepwise Synthesis Commencing with Aniline

This approach involves the initial reaction of cyanuric chloride with 4-aminobenzonitrile, followed by the sequential substitution of the remaining two chlorine atoms with morpholine. This method is predicated on the principle of decreasing reactivity of the triazine ring as more electron-donating groups are introduced.

Experimental Protocol:

Step 1: Synthesis of 4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)benzonitrile

  • In a well-ventilated fume hood, dissolve cyanuric chloride (10 mmol) in 50 mL of acetone in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0°C in an ice bath.

  • In a separate beaker, dissolve 4-aminobenzonitrile (10 mmol) in 50 mL of acetone.

  • To the cyanuric chloride solution, add potassium carbonate (10 mmol) while stirring vigorously.

  • Slowly add the 4-aminobenzonitrile solution dropwise to the cyanuric chloride suspension, ensuring the temperature is maintained at 0°C.

  • Stir the reaction mixture at 0°C for 4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into 1 liter of crushed ice with stirring.

  • Filter the resulting precipitate, wash thoroughly with cold water, and dry under vacuum to yield 4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)benzonitrile.

Step 2: Synthesis of 4-((4-chloro-6-morpholino-1,3,5-triazin-2-yl)amino)benzonitrile

  • Dissolve the product from Step 1 (10 mmol) in 50 mL of tetrahydrofuran (THF) in a round-bottom flask.

  • Add potassium carbonate (10 mmol) to the solution and stir at room temperature.

  • Add morpholine (10 mmol) dropwise to the stirring solution.

  • Continue stirring the reaction mixture at room temperature for 24 hours, monitoring by TLC.

  • After the reaction is complete, remove the THF under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water to remove inorganic salts.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain the crude product.

  • Purify the product by column chromatography on silica gel.

Step 3: Synthesis of 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline

  • Dissolve the purified product from Step 2 (10 mmol) in a suitable solvent such as 1,4-dioxane.

  • Add an excess of morpholine (at least 2 equivalents) and a base like triethylamine.

  • Heat the reaction mixture to reflux (around 80-100°C) and stir for 8-12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline.

Method 2: Stepwise Synthesis Commencing with Morpholine

This alternative stepwise synthesis begins with the reaction of cyanuric chloride with morpholine, followed by the introduction of the second morpholine and finally the aniline.

Experimental Protocol:

Step 1: Synthesis of 4-(4,6-dichloro-1,3,5-triazin-2-yl)morpholine

  • Dissolve cyanuric chloride (10 mmol) in 50 mL of acetone and cool to 0°C in an ice bath.

  • In a separate flask, dissolve morpholine (10 mmol) in 25 mL of acetone.

  • Add a solution of sodium carbonate (5 mmol) in 10 mL of water to the cyanuric chloride solution.

  • Slowly add the morpholine solution dropwise, maintaining the temperature at 0-5°C.

  • Stir the mixture for 3-4 hours at this temperature.

  • Pour the reaction mixture into crushed ice.

  • Filter the white precipitate, wash with cold water, and dry to obtain 4-(4,6-dichloro-1,3,5-triazin-2-yl)morpholine.[2]

Step 2: Synthesis of 2-chloro-4,6-dimorpholino-1,3,5-triazine

  • Dissolve the product from Step 1 (10 mmol) in a suitable solvent like acetone or THF.

  • Add morpholine (10 mmol) and a base such as sodium carbonate (10 mmol).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, work up the reaction as described in Method 1, Step 2 to isolate the disubstituted product.

Step 3: Synthesis of 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline

  • Dissolve the 2-chloro-4,6-dimorpholino-1,3,5-triazine (10 mmol) from Step 2 in a high-boiling point solvent like 1,4-dioxane or N,N-dimethylformamide (DMF).

  • Add 4-aminobenzonitrile (1.2 equivalents) and a base (e.g., triethylamine or potassium carbonate).

  • Heat the reaction mixture to a higher temperature (e.g., 100-120°C) for an extended period (12-24 hours).

  • After cooling, the product can be precipitated by adding water and purified by recrystallization.

Visualization of Synthetic Pathways

Synthetic Pathways cluster_0 Method 1: Aniline First cluster_1 Method 2: Morpholine First CC Cyanuric Chloride Int1 4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)benzonitrile CC->Int1 Step 1 An Aniline (0°C) Int2 4-((4-chloro-6-morpholino-1,3,5-triazin-2-yl)amino)benzonitrile Int1->Int2 Step 2 Morph1 Morpholine (RT) Product1 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline Int2->Product1 Step 3 Morph2 Morpholine (Reflux) CC2 Cyanuric Chloride Int3 4-(4,6-dichloro-1,3,5-triazin-2-yl)morpholine CC2->Int3 Step 1 Morph3 Morpholine (0°C) Int4 2-chloro-4,6-dimorpholino-1,3,5-triazine Int3->Int4 Step 2 Morph4 Morpholine (RT) Product2 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline Int4->Product2 Step 3 An2 Aniline (High Temp)

Figure 1. Stepwise synthetic pathways to 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline.

Discussion and Field-Proven Insights

The choice between the two stepwise methods often comes down to practical considerations and the specific reactivity of the substrates.

Causality behind Experimental Choices:

  • Temperature Control: The strict temperature control in the initial substitution step (0°C) is critical to prevent the formation of di-substituted byproducts, which would complicate purification and lower the yield of the desired mono-substituted intermediate. The subsequent steps are performed at progressively higher temperatures to overcome the decreased reactivity of the chlorinated triazine.

  • Base Selection: An inorganic base like potassium or sodium carbonate is often used in the initial steps to neutralize the hydrochloric acid formed during the reaction. These bases are easily removed by washing with water. In the final, more sluggish substitution, an organic base like triethylamine might be preferred due to its better solubility in organic solvents at higher temperatures.

  • Solvent Choice: Acetone and THF are common solvents for the initial, lower-temperature reactions due to their ability to dissolve the reactants and their relatively low boiling points, which facilitates their removal. For the final, high-temperature step, a higher-boiling point solvent like 1,4-dioxane or DMF is necessary to achieve the required reaction temperature.

Trustworthiness and Self-Validating Systems:

Each step in the described protocols can be monitored by TLC to ensure the complete consumption of the starting material before proceeding to the next step or workup. The isolation and characterization of the intermediates (e.g., by NMR, IR, and mass spectrometry) provide crucial checkpoints to validate the success of each transformation and ensure the purity of the material being carried forward. This stepwise approach with intermediate analysis builds confidence in the final product's identity and purity.

Conclusion

The synthesis of 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline is readily achievable through a stepwise nucleophilic substitution of cyanuric chloride. Both presented methods, initiating with either aniline or morpholine, are viable and offer a high degree of control over the reaction, leading to a high-purity final product. The choice of method may be influenced by factors such as the availability of starting materials, ease of purification of the specific intermediates, and the desired scale of the reaction. While a one-pot synthesis might offer advantages in terms of operational simplicity and time, the stepwise approach with the isolation of intermediates provides a more robust and controllable process, which is often preferred in research and development settings where purity and process understanding are paramount.

References

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Validation

A Researcher's Guide to 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline: A Comparative Analysis of In Vitro and In Vivo Efficacy

Introduction In the landscape of modern oncology, the targeting of specific signaling pathways that drive tumor growth and survival has become a cornerstone of drug development. Among the most critical of these is the Ph...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern oncology, the targeting of specific signaling pathways that drive tumor growth and survival has become a cornerstone of drug development. Among the most critical of these is the Phosphoinositide 3-Kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway, which is frequently dysregulated in a wide array of human cancers.[1] The 1,3,5-triazine scaffold has emerged as a privileged structure in the design of kinase inhibitors, with derivatives showing promise in preclinical and clinical settings.

This guide provides an in-depth, objective comparison of the in vitro and in vivo efficacy of 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline and its closely related analogues. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to explain the causality behind experimental choices, presenting a self-validating system of protocols and analysis. We will dissect its mechanism of action, benchmark its performance against key alternatives, and provide detailed experimental workflows to empower your own research endeavors.

Mechanism of Action: Inhibition of the PI3K/AKT/mTOR Signaling Cascade

The PI3K pathway is a central regulator of cellular processes including proliferation, survival, angiogenesis, and metabolism.[2] Its hyperactivation, often due to mutations in the PIK3CA gene or loss of the tumor suppressor PTEN, is a key oncogenic driver.[1] Compounds based on the 4,6-dimorpholino-1,3,5-triazine core, such as 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline and its analogues, function as ATP-competitive inhibitors of Class I PI3K isoforms and, in many cases, mTOR kinase.[3][4] By blocking the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3), these inhibitors prevent the recruitment and activation of downstream effectors like AKT, ultimately leading to reduced proliferation and induction of apoptosis in cancer cells.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Converts to PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition S6K S6K mTORC1->S6K Activates eIF4E 4E-BP1 mTORC1->eIF4E Inhibits Proliferation Cell Proliferation & Survival S6K->Proliferation eIF4E->Proliferation Suppresses Inhibitor 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline (PI3K/mTOR Inhibitor) Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits In_Vitro_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Seed 1. Seed Cells (96-well plate) Treat 2. Prepare & Add Test Compound Seed->Treat Incubate 3. Incubate (72 hours) Treat->Incubate MTT 4. Add MTT Reagent (4 hours) Incubate->MTT Solubilize 5. Solubilize Formazan MTT->Solubilize Read 6. Read Absorbance (570 nm) Solubilize->Read Calculate 7. Calculate IC50 Read->Calculate

Fig 2. Standard workflow for an in vitro MTT cell proliferation assay.

Part 2: In Vivo Efficacy Assessment

Experimental Rationale: While in vitro data demonstrates potential, in vivo studies are essential to determine if a compound can exert its anti-tumor effect within a complex biological system. These models assess the compound's pharmacokinetics (PK), pharmacodynamics (PD), overall anti-tumor efficacy, and potential toxicities, providing a more clinically relevant picture of its therapeutic potential. [5]

Key Models and Comparative Data

The most common preclinical model for evaluating anti-cancer agents is the human tumor xenograft model, where human cancer cells are implanted into immunocompromised mice. [5] Pharmacological Insights:

  • Pharmacokinetics: Studies with the analogue PQR309 showed it had low clearance in rat, dog, and human liver microsomes, suggesting good metabolic stability. [3]This is a desirable property for an orally bioavailable drug.

  • Pharmacodynamics: Oral administration of PI3K inhibitors in xenograft models allows for the direct measurement of target engagement in tumor tissue. A dose-dependent inhibition of phosphorylated AKT and S6 confirms the drug is reaching its target and modulating the pathway in vivo. [6]* Efficacy: The ultimate measure is tumor growth inhibition (TGI). PQR309 demonstrated significant anti-tumor activity in a U87MG glioblastoma rat xenograft model, highlighting the potential of this compound class. [3] Table 2: Comparative In Vivo Efficacy of PI3K Inhibitors

CompoundModelCancer TypeDose & RouteOutcomeCitation
PQR309 U87MG Rat XenograftGlioblastoma50 mg/kg, OralSignificant Tumor Growth Inhibition[3]
Compound 3d Murine ModelBreast/ColonNot SpecifiedGood Antitumor Activity[7]
Pictilisib Murine ModelMedulloblastomaNot SpecifiedImpaired Tumor Growth
Alpelisib Clinical TrialBreast Cancer300 mg, OralImproved Progression-Free Survival[8]
Detailed Experimental Protocol: Murine Xenograft Tumor Model

This protocol outlines a standard efficacy study in an established xenograft model.

Principle: To assess the anti-tumor activity of a test compound by measuring its effect on the growth of human tumors implanted in immunodeficient mice.

Step-by-Step Methodology:

  • Cell Implantation: Subcutaneously inject 5-10 million cancer cells (e.g., A549) mixed with Matrigel into the flank of female athymic nude mice.

  • Tumor Growth: Monitor tumor growth using calipers. Once tumors reach a mean volume of 150-200 mm³, randomize the mice into treatment and control groups (n=8-10 per group).

  • Compound Formulation & Dosing: Formulate 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline in an appropriate vehicle (e.g., 0.5% methylcellulose). Administer the compound orally (p.o.) or via intraperitoneal (i.p.) injection daily at predetermined doses (e.g., 25, 50 mg/kg). The control group receives the vehicle only.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor the animals for any signs of toxicity.

  • Study Termination: The study is typically terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or after a fixed duration (e.g., 21-28 days).

  • Tissue Collection (PD Analysis): At the end of the study (or at specific time points post-dose), tumors can be excised and snap-frozen for subsequent Western blot analysis to assess the phosphorylation status of p-AKT and p-S6.

  • Data Analysis: Calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control. Analyze statistical significance using appropriate tests (e.g., ANOVA).

In_Vivo_Workflow cluster_setup Model Setup cluster_treatment Treatment & Monitoring cluster_endpoint Endpoint & Analysis Implant 1. Implant Tumor Cells in Mice Grow 2. Allow Tumors to Grow (150-200 mm³) Implant->Grow Randomize 3. Randomize Mice into Groups Grow->Randomize Dose 4. Daily Dosing (Compound vs. Vehicle) Randomize->Dose Monitor 5. Monitor Tumor Volume & Body Weight Dose->Monitor Terminate 6. Terminate Study Monitor->Terminate Analyze 7. Analyze TGI & PD Terminate->Analyze

Fig 3. Key stages of an in vivo xenograft efficacy study.

Part 3: Comparative Analysis Against Other PI3K Inhibitors

A compound's true value is determined by its performance relative to existing alternatives. The PI3K inhibitor landscape includes both pan-PI3K inhibitors, which target multiple isoforms, and isoform-specific inhibitors designed to improve efficacy and reduce toxicity. The Efficacy-Toxicity Dilemma:

  • Pan-PI3K Inhibitors (e.g., Buparlisib): Offer broad activity against tumors with various PI3K pathway alterations. However, their lack of specificity often leads to significant off-target effects and toxicities, such as hyperglycemia (from PI3Kα inhibition) and diarrhea, which can limit the achievable dose and duration of treatment. [1][2]* Isoform-Specific Inhibitors (e.g., Alpelisib - PI3Kα, Idelalisib - PI3Kδ): Provide a more targeted approach, leading to an improved safety profile. Alpelisib is approved for PIK3CA-mutated breast cancer, demonstrating the power of precision medicine. [9]However, their efficacy is restricted to tumors dependent on that specific isoform, and resistance can emerge through activation of other isoforms.

Compounds of the 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline class are often potent pan-PI3K inhibitors, some with balanced dual activity against mTOR. [3]Their potential advantage lies in simultaneously blocking multiple nodes of a critical survival pathway. The challenge, as with all pan-inhibitors, is managing the therapeutic window to maximize anti-tumor activity while minimizing dose-limiting toxicities.

Table 3: Benchmarking Against Key PI3K Inhibitors

InhibitorTarget(s)Key Indication(s)Common Adverse Events
Dimorpholino-Triazines Pan-Class I PI3K, mTORPreclinical (Various Cancers)Expected class effects: rash, hyperglycemia, diarrhea
Alpelisib (Piqray) PI3KαHR+, HER2-, PIK3CA-mutated Breast CancerHyperglycemia, Rash, Diarrhea
Idelalisib (Zydelig) PI3KδHematologic Malignancies (CLL, FL)Severe Diarrhea/Colitis, Hepatotoxicity, Pneumonitis
Copanlisib (Aliqopa) PI3Kα, PI3KδFollicular Lymphoma (FL)Hyperglycemia, Hypertension
Buparlisib (BKM120) Pan-Class I PI3KInvestigationalRash, Hyperglycemia, Mood disorders

Conclusion and Future Directions

The 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline scaffold represents a robust platform for the development of potent PI3K/mTOR pathway inhibitors. In vitro data consistently demonstrates strong anti-proliferative effects across a range of cancer cell lines, driven by effective inhibition of the PI3K signaling cascade. These promising cellular results have been translated into significant anti-tumor activity in preclinical in vivo models.

The primary challenge and future direction for this class of compounds lie in navigating the therapeutic index. As pan-PI3K inhibitors, they face the inherent risk of class-related toxicities. Future research should focus on:

  • Combination Strategies: Combining these agents with other targeted therapies or chemotherapies could allow for lower, less toxic doses while achieving synergistic anti-tumor effects. 2. Biomarker Development: Identifying patient populations most likely to respond—beyond just PIK3CA mutations—is critical for clinical success. [1]3. Next-Generation Design: Modifying the scaffold to achieve greater isoform specificity could yield compounds with a more favorable balance of efficacy and safety.

By leveraging the detailed experimental frameworks and comparative data presented in this guide, researchers can effectively evaluate and advance 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline and its next-generation analogues in the quest for more effective cancer therapeutics.

References

  • Abdel-Ghani, T. M., et al. (2017). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. Molecules. Available at: [Link]

  • Baffert, F., et al. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry. Available at: [Link]

  • Ribeiro dos Santos, C., et al. (2024). Machine Learning and Molecular Modeling for Drug Repurposing Targeting Potential PI3Kα Inhibitors in Post-CoViD-19 Pulmonary Fibrosis. ACS Omega. Available at: [Link]

  • Li, J., et al. (2022). Design, synthesis, and anticancer activity of novel 4,6-dimorpholinyl-1,3,5-triazine compounds. Journal of Chemical Research. Available at: [Link]

  • Vasan, N., et al. (2019). Challenges for the Clinical Development of PI3K Inhibitors: Strategies to Improve Their Impact in Solid Tumors. Clinical Cancer Research. Available at: [Link]

  • Wang, Y., et al. (2022). Design, synthesis and biological evaluation of novel 4,6-dimorpholino-1,3,5-triazin-2-amine ferrocenecarboxylate derivatives as potent PI3K inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Abdel-Ghani, T. M., et al. (2017). Synthesis of N-(4,6-dipiperidino/dimorpholino-1,3,5-triazin-2-yl) amino acid derivatives 15–28. ResearchGate. Available at: [Link]

  • PubChem. 2-Anilino-4,6-DI(4-morpholinyl)-1,3,5-triazine. PubChem. Available at: [Link]

  • Merck Millipore. (n.d.). Instruction Manual For PI3 Kinase Activity/Inhibitor Assay Kit. Merck Millipore. Available at: [Link]

  • PubChem. 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline. PubChem. Available at: [Link]

  • Pompura, S. L., & Fruman, D. A. (2020). Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy. Cancers. Available at: [Link]

  • Kinross, K. M., et al. (2012). Preclinical Testing of PI3K/AKT/mTOR Signaling Inhibitors in a Mouse Model of Ovarian Endometrioid Adenocarcinoma. PLoS ONE. Available at: [Link]

  • DelveInsight. (2025). PI3K Inhibitor Pipeline Insight 2025. DelveInsight. Available at: [Link]

  • Uprety, R., et al. (2018). High-throughput screening campaigns against a PI3Kα isoform bearing the H1047R mutation identified potential inhibitors with novel scaffolds. Drug Design, Development and Therapy. Available at: [Link]

  • Engelman, J. A. (2009). Mouse models to decipher the PI3K signaling network in human cancer. Nature Reviews Genetics. Available at: [Link]

  • Alzahrani, A. S. (2019). PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects. International Journal of Molecular Sciences. Available at: [Link]

  • El-Damasy, A. K., et al. (2017). Synthesis, Characterization of Novel Morpholino-1, 3, 5-Triazinyl Amino Acid Ester Derivatives and their Anti-Proliferation Activities. ResearchGate. Available at: [Link]

  • Prasad, G., et al. (2014). Characterization of the Activity of the PI3K/mTOR Inhibitor XL765 (SAR245409) in Tumor Models with Diverse Genetic Alterations Affecting the PI3K Pathway. Molecular Cancer Therapeutics. Available at: [Link]

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Comparative

A Comparative Guide to 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline Analogs: Structure-Activity Relationship and Performance as PI3K Inhibitors

In the landscape of targeted cancer therapy, the Phosphoinositide 3-kinase (PI3K) signaling pathway remains a pivotal target due to its frequent dysregulation in a multitude of human cancers.[1][2] The 1,3,5-triazine sca...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the Phosphoinositide 3-kinase (PI3K) signaling pathway remains a pivotal target due to its frequent dysregulation in a multitude of human cancers.[1][2] The 1,3,5-triazine scaffold has emerged as a privileged structure in the design of PI3K inhibitors, with the 4-(4,6-dimorpholino-1,3,5-triazin-2-yl)aniline core being a key pharmacophore in several potent inhibitors.[2][3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this class of compounds, comparing their performance with notable alternatives and providing detailed experimental methodologies for their evaluation.

The 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline Scaffold: A Foundation for PI3K Inhibition

The core structure, characterized by a central triazine ring substituted with two morpholine rings and an aniline moiety, has been extensively explored. The morpholine groups are crucial for activity, with the oxygen atom forming a key hydrogen bond interaction with the hinge region backbone NH of Val851 in the ATP-binding site of PI3Kα.[1][2] This interaction anchors the molecule in the active site, providing a foundation for potent inhibition. The aniline group serves as a versatile point for modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Synthesis of Analogs

The general synthetic route to 4-(4,6-dimorpholino-1,3,5-triazin-2-yl)aniline analogs commences with cyanuric chloride. Stepwise nucleophilic aromatic substitution is employed, first with morpholine to yield a dichlorotriazine intermediate. Subsequent reaction with a second equivalent of morpholine affords 2,4-dimorpholino-6-chloro-1,3,5-triazine. The final step involves the displacement of the remaining chlorine atom with a substituted aniline, typically achieved through a Suzuki cross-coupling reaction with the corresponding boronic acid pinacol esters or by direct nucleophilic substitution.[1][2] This modular synthesis allows for the facile generation of a diverse library of analogs for SAR studies.

Structure-Activity Relationship (SAR) Studies: Deciphering the Keys to Potency and Selectivity

Systematic modification of the 4-(4,6-dimorpholino-1,3,5-triazin-2-yl)aniline scaffold has yielded crucial insights into the structural requirements for potent and selective PI3K inhibition.

Modifications of the Aniline Moiety

The aniline ring offers a primary site for chemical exploration to enhance inhibitory activity and modulate isoform selectivity.

  • Substitution Pattern: The position and nature of substituents on the aniline ring significantly impact potency. For instance, the introduction of a trifluoromethyl group at the 4-position of a pyridin-2-amine analog, as seen in PQR309 (bimiralisib), leads to a potent pan-class I PI3K inhibitor with balanced mTOR activity.[1][2][4][5][6]

  • Bioisosteric Replacement: Replacing the aniline with other aromatic or heteroaromatic rings has been explored. For example, the potent PI3K inhibitor ZSTK474 features a 2-difluoromethylbenzimidazol-1-yl group in place of the aniline, demonstrating that diverse heterocyclic systems can be accommodated in the active site.[7]

Modifications of the Triazine Core and Morpholine Rings

While the dimorpholino-triazine core is a common feature, some studies have explored the impact of its modification.

  • Morpholine Replacement: Studies on ZSTK474 analogs have shown that replacing one of the morpholine groups with ethanolamine or diethanolamine can maintain high PI3Kα inhibition while altering selectivity against other isoforms like PI3Kδ and PI3Kβ.[8] This suggests that while one morpholine is critical for hinge binding, the second can be modified to fine-tune the selectivity profile.

The following diagram illustrates the key SAR findings for this class of compounds.

SAR_summary cluster_core Core Scaffold cluster_aniline Aniline Modifications cluster_morpholine Morpholine Modifications cluster_activity Biological Activity Core 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline Aniline_Sub Substituents (e.g., -CF3) on Aniline/Heterocycle Core->Aniline_Sub Modification at C2 Morpholine_Mod Replacement of one Morpholine Ring Core->Morpholine_Mod Modification at C4/C6 Potency Increased Potency (PI3Kα) Aniline_Sub->Potency mTOR Balanced mTOR Inhibition Aniline_Sub->mTOR Selectivity Altered Isoform Selectivity (β, δ, γ) Morpholine_Mod->Selectivity

Caption: Key SAR insights for 4-(4,6-dimorpholino-1,3,5-triazin-2-yl)aniline analogs.

Performance Comparison with Alternative PI3K Inhibitors

To contextualize the performance of 4-(4,6-dimorpholino-1,3,5-triazin-2-yl)aniline analogs, it is essential to compare them with other well-characterized PI3K inhibitors.

CompoundScaffoldPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kδ IC50 (nM)PI3Kγ IC50 (nM)Cell Proliferation (e.g., MCF-7) IC50 (µM)Reference
PQR309 (Bimiralisib) Dimorpholino-triazine3111137100~0.1-0.5[1][2]
ZSTK474 Dimorpholino-triazine5.091.83.924.5~0.1-1[7][8]
GDC-0941 (Pictilisib) Thieno[3,2-d]pyrimidine333319~0.3[1][2]
BKM120 (Buparlisib) Pyrimidine5216601160259~0.5[1][2]

Note: IC50 values can vary depending on the specific assay conditions. The data presented here is for comparative purposes.

As the table illustrates, dimorpholino-triazine-based inhibitors like PQR309 and ZSTK474 exhibit potent, low nanomolar inhibition of PI3K isoforms and effectively inhibit cancer cell proliferation. Their performance is comparable to other clinical-stage PI3K inhibitors with different scaffolds, such as GDC-0941 and BKM120. Notably, subtle structural modifications within the dimorpholino-triazine class can lead to significant differences in isoform selectivity, which can be crucial for managing the therapeutic window and off-target effects.

The PI3K/Akt/mTOR Signaling Pathway: The Target Landscape

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[9][10][11][12] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.

PI3K_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PTEN PTEN PIP3->PTEN Dephosphorylation PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation workflow cluster_synthesis Compound Synthesis cluster_biochemical Biochemical Evaluation cluster_cellular Cellular Evaluation cluster_analysis Data Analysis Synthesis Analog Synthesis via Suzuki Coupling or SNAr HTRF PI3K HTRF Assay Synthesis->HTRF MTT MTT Cell Proliferation Assay Synthesis->MTT IC50_Kinase Determine Kinase IC50 HTRF->IC50_Kinase SAR_Analysis SAR Analysis IC50_Kinase->SAR_Analysis IC50_Cell Determine Cellular IC50 MTT->IC50_Cell IC50_Cell->SAR_Analysis Comparison Comparison with Alternatives SAR_Analysis->Comparison

Caption: Experimental workflow for SAR studies of PI3K inhibitors.

Conclusion and Future Directions

The 4-(4,6-dimorpholino-1,3,5-triazin-2-yl)aniline scaffold has proven to be a highly fruitful starting point for the development of potent and clinically relevant PI3K inhibitors. The modular synthesis allows for extensive SAR exploration, leading to compounds with optimized potency, selectivity, and pharmacokinetic profiles. The performance of these analogs is comparable to other classes of PI3K inhibitors, highlighting the versatility of the 1,3,5-triazine core. Future research in this area will likely focus on developing isoform-selective inhibitors to minimize off-target effects and exploring novel modifications to overcome resistance mechanisms. The detailed protocols provided herein offer a robust framework for the continued evaluation and development of this promising class of anticancer agents.

References

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  • Bis(morpholino-1,3,5-triazine) Derivatives: Potent Adenosine 5′-Triphosphate Competitive Phosphatidylinositol-3-kinase/Mammalian Target of Rapamycin Inhibitors: Discovery of Compound 26 (PKI-587), a Highly Efficacious Dual Inhibitor. Journal of Medicinal Chemistry. Available at: [Link]

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  • 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. ACS Publications. Available at: [Link]

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  • 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. ResearchGate. Available at: [Link]

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Validation

A Comparative Guide to Alternatives for 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline in Cancer Research

For Researchers, Scientists, and Drug Development Professionals In the landscape of cancer research, the phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway remains a critical axis...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cancer research, the phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway remains a critical axis for therapeutic intervention. The compound 4-(4,6-dimorpholino-1,3,5-triazin-2-yl)aniline (DMT) and its analogs represent a class of molecules that have demonstrated potent inhibitory activity against this pathway. This guide provides an in-depth, objective comparison of DMT and its closely related analogs with other prominent PI3K and dual PI3K/mTOR inhibitors, supported by experimental data to inform preclinical research and drug development decisions.

Introduction to 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline and the PI3K/mTOR Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in a wide variety of human cancers, often driven by mutations in genes such as PIK3CA or loss of the tumor suppressor PTEN. This makes the pathway an attractive target for the development of novel anticancer therapies.

4-(4,6-dimorpholino-1,3,5-triazin-2-yl)aniline (DMT) is a potent inhibitor of the PI3K/mTOR pathway. Its morpholino groups are recognized for enhancing solubility and bioavailability, making it an attractive scaffold for drug design. Structurally similar compounds, such as PQR309 (Bimiralisib) and ZSTK474, have been developed and extensively studied, providing valuable insights into the therapeutic potential of this chemical class. These compounds typically function as pan-Class I PI3K inhibitors with additional activity against mTOR.

This guide will compare the preclinical performance of DMT analogs with a selection of alternative PI3K/mTOR inhibitors that are in various stages of preclinical and clinical development:

  • Pictilisib (GDC-0941)

  • Gedatolisib (PF-05212384)

  • Omipalisib (GSK2126458)

  • Copanlisib (BAY 80-6946)

  • Zotarolimus (Ridaforolimus) - an mTOR inhibitor for comparative context.

The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a complex signaling cascade initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs). This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to form phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream proteins, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a multitude of substrates, including the mTOR complex 1 (mTORC1), leading to the promotion of cell growth, proliferation, and survival.

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation S6K S6K1 mTORC1->S6K eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Cell_Growth Cell Growth & Proliferation S6K->Cell_Growth eIF4EBP1->Cell_Growth

Figure 1: Simplified diagram of the PI3K/AKT/mTOR signaling pathway.

Comparative Analysis of Preclinical Performance

The following sections provide a detailed comparison of the in vitro and in vivo performance of DMT analogs and their alternatives. The data presented is a synthesis of findings from multiple preclinical studies.

In Vitro Potency: Biochemical and Cellular Assays

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The tables below summarize the IC50 values of the selected compounds against PI3K isoforms and in various cancer cell lines.

Table 1: Biochemical IC50 Values against Class I PI3K Isoforms and mTOR

CompoundPI3Kα (nM)PI3Kβ (nM)PI3Kγ (nM)PI3Kδ (nM)mTOR (nM)Reference(s)
PQR309 (Bimiralisib) 3366170845189[1]
ZSTK474 1644495N/A[2]
Pictilisib (GDC-0941) 333753580[3][4]
Gedatolisib (PF-05212384) 0.465.481.6[5][6]
Omipalisib (GSK2126458) 0.019 (Ki)0.13 (Ki)0.06 (Ki)0.024 (Ki)0.18 (Ki, mTORC1)[7][8]
Copanlisib (BAY 80-6946) 0.53.76.40.740[9][10][11]

Table 2: Cellular IC50 Values for Proliferation Inhibition in Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (nM)Reference(s)
PQR309 (Bimiralisib) Various Lymphoma LinesLymphomaMedian: 2.98 µM (Idelalisib) vs. PQR309 (lower)[12]
ZSTK474 A549Lung Cancer~100[2]
Pictilisib (GDC-0941) U87MGGlioblastoma950[3]
A2780Ovarian Cancer140[13]
Gedatolisib (PF-05212384) MDA-361Breast Cancer4[14]
PC3-MM2Prostate Cancer13.1[14]
Omipalisib (GSK2126458) T47DBreast Cancer3[7]
BT474Breast Cancer2.4[7][8]
Copanlisib (BAY 80-6946) HuCCT-1Cholangiocarcinoma147[15]
EGI-1Cholangiocarcinoma137[15]
In Vivo Efficacy: Xenograft Models

Preclinical in vivo studies using animal models are essential to evaluate the therapeutic potential of drug candidates. The following table summarizes the in vivo efficacy of the compared inhibitors in various cancer xenograft models.

Table 3: In Vivo Efficacy in Xenograft Models

CompoundXenograft ModelCancer TypeDosingAntitumor EffectReference(s)
PQR309 (Bimiralisib) Lymphoma PDXLymphomaOralSignificant tumor growth inhibition[12]
ZSTK474 A549Lung CancerOralStrong tumor growth inhibition[16][17]
Pictilisib (GDC-0941) U87MGGlioblastoma150 mg/kg, oral98% tumor growth inhibition[4]
Gedatolisib (PF-05212384) MDA-361Breast Cancer3 mg/kg, i.v.Potent antitumor efficacy[14]
Omipalisib (GSK2126458) BT474Breast CancerOralDose-dependent tumor growth inhibition[18]
Copanlisib (BAY 80-6946) KPL4Breast Cancer3-6 mg/kg, i.v.Complete tumor regression[15]

Experimental Methodologies

To ensure the reproducibility and validity of preclinical findings, standardized experimental protocols are paramount. This section outlines the methodologies for key in vitro and in vivo assays used to evaluate PI3K/mTOR inhibitors.

Cell Viability Assays

Cell viability assays are fundamental for determining the cytotoxic or cytostatic effects of a compound on cancer cells.

1. CellTiter-Glo® Luminescent Cell Viability Assay:

  • Principle: This assay measures ATP levels as an indicator of metabolically active cells.

  • Protocol:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with serial dilutions of the test compound for a specified duration (e.g., 72 hours).

    • Add CellTiter-Glo® reagent to each well.

    • Measure luminescence using a plate reader.

    • Calculate IC50 values by plotting cell viability against inhibitor concentration.

2. MTT Assay:

  • Principle: This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells to a purple formazan product.

  • Protocol:

    • Seed and treat cells as described for the CellTiter-Glo® assay.

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Determine IC50 values from the dose-response curve.

Western Blot Analysis for Pathway Modulation

Western blotting is used to detect and quantify the levels of specific proteins, providing insights into the mechanism of action of an inhibitor.

Western_Blot_Workflow Cell_Culture 1. Cell Culture & Treatment Lysis 2. Cell Lysis Cell_Culture->Lysis Quantification 3. Protein Quantification Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Protein Transfer (Blotting) SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (e.g., anti-p-AKT) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Detection (Chemiluminescence) Secondary_Ab->Detection Analysis 10. Data Analysis Detection->Analysis

Figure 2: General workflow for Western blot analysis.

  • Protocol:

    • Treat cancer cells with the inhibitor for a defined period.

    • Lyse the cells to extract total proteins.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a membrane (e.g., PVDF).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for target proteins (e.g., p-AKT, total AKT, p-S6, total S6).

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities to determine changes in protein expression and phosphorylation.

In Vivo Xenograft Studies

Animal xenograft models are crucial for evaluating the in vivo efficacy and tolerability of a drug candidate.

Xenograft_Workflow Cell_Implantation 1. Cancer Cell Implantation (Subcutaneous) Tumor_Growth 2. Tumor Growth Monitoring Cell_Implantation->Tumor_Growth Randomization 3. Randomization of Animals Tumor_Growth->Randomization Treatment 4. Drug Administration (Oral, i.v., etc.) Randomization->Treatment Monitoring 5. Monitor Tumor Volume & Animal Health Treatment->Monitoring Endpoint 6. Endpoint Analysis (Tumor Excision, Further Analysis) Monitoring->Endpoint

Figure 3: Typical workflow for a xenograft study.

  • Protocol:

    • Implant human cancer cells subcutaneously into immunocompromised mice.

    • Monitor tumor growth until tumors reach a specified size.

    • Randomize animals into treatment and control groups.

    • Administer the test compound via the appropriate route (e.g., oral gavage, intravenous injection) at a predetermined dose and schedule.

    • Measure tumor volume and body weight regularly.

    • At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Conclusion and Future Directions

The comparative analysis presented in this guide highlights the diverse landscape of PI3K and dual PI3K/mTOR inhibitors available for cancer research. While 4-(4,6-dimorpholino-1,3,5-triazin-2-yl)aniline and its analogs, such as PQR309 and ZSTK474, demonstrate potent pan-PI3K inhibitory activity, a new generation of compounds, including Gedatolisib and Omipalisib, exhibit dual PI3K/mTOR inhibition with exceptional potency in the low nanomolar range.

The choice of an appropriate inhibitor for a specific research application will depend on several factors, including the desired selectivity profile, the genetic background of the cancer model, and the intended therapeutic strategy (monotherapy vs. combination therapy). The experimental protocols provided herein offer a framework for the rigorous evaluation of these compounds.

Future research should focus on direct head-to-head comparisons of these inhibitors in standardized preclinical models to provide a more definitive assessment of their relative efficacy and therapeutic potential. Furthermore, the exploration of combination therapies and the identification of predictive biomarkers will be crucial for translating the promise of PI3K/mTOR inhibition into effective clinical outcomes.

References

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Comparative

A Researcher's Guide to Reproducible PI3K Pathway Inhibition: A Comparative Analysis of ZSTK474 and Alternative Probes

For researchers, scientists, and drug development professionals, the phosphoinositide 3-kinase (PI3K) pathway represents a critical signaling axis in cellular growth, proliferation, and survival. Its frequent dysregulati...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the phosphoinositide 3-kinase (PI3K) pathway represents a critical signaling axis in cellular growth, proliferation, and survival. Its frequent dysregulation in cancer has made it a prime therapeutic target. This guide provides an in-depth technical comparison of the pan-Class I PI3K inhibitor 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline, also known as ZSTK474, with other commonly used PI3K inhibitors. By focusing on detailed methodologies and the rationale behind experimental choices, this document aims to equip researchers with the knowledge to conduct highly reproducible experiments in this critical area of study.

The Central Role of ZSTK474 in PI3K Inhibition

ZSTK474 is a potent, ATP-competitive inhibitor of all four Class I PI3K isoforms (p110α, p110β, p110δ, and p110γ)[1]. Its discovery through a comprehensive cancer cell line panel screening highlighted its potent anti-proliferative activity across a wide range of cancer types[2]. Mechanistically, ZSTK474 binds to the ATP-binding pocket of the PI3K enzyme, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This blockade inhibits the downstream activation of key signaling molecules such as Akt, ultimately leading to cell cycle arrest, primarily at the G1 phase, and the suppression of tumor growth[2][3].

The following diagram illustrates the canonical PI3K/Akt signaling pathway and the point of intervention for ZSTK474.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Proliferation Cell Growth, Proliferation, Survival Downstream->Proliferation ZSTK474 ZSTK474 ZSTK474->PI3K Inhibition

Caption: The PI3K/Akt signaling pathway and the inhibitory action of ZSTK474.

Achieving Reproducibility: A Detailed Protocol for ZSTK474 Application

Reproducibility in cell-based assays hinges on meticulous attention to detail. The following protocol for assessing the anti-proliferative effects of ZSTK474 using a colorimetric MTT assay is designed to be a self-validating system.

Experimental Protocol: Cell Viability (MTT) Assay with ZSTK474
  • Cell Seeding:

    • Plate cancer cells (e.g., A549, MCF7) in a 96-well flat-bottom plate at a pre-determined optimal density (typically 1x10³ to 5x10⁴ cells/well) in 100 µL of complete culture medium.

    • Causality: Seeding density is critical; too few cells may lead to poor signal, while over-confluence can inhibit growth irrespective of the compound's effect. An overnight incubation (37°C, 5% CO₂) allows for cell attachment and recovery from trypsinization.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of ZSTK474 in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the ZSTK474 stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM).

    • Carefully remove the overnight culture medium from the cells and replace it with 100 µL of the medium containing the various concentrations of ZSTK474 or a vehicle control (DMSO at a concentration equal to the highest ZSTK474 concentration).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

    • Causality: The incubation time should be sufficient to observe an effect on cell proliferation but not so long that the vehicle control cells become over-confluent.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Causality: Metabolically active cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

    • After incubation, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.

    • Causality: Complete solubilization is essential for accurate absorbance readings.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.

    • Plot the percentage of viability against the log of the ZSTK474 concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

The following diagram outlines the workflow for this reproducible cell viability assay.

MTT_Workflow Start Start Seed Seed Cells in 96-well Plate Start->Seed Incubate1 Incubate Overnight Seed->Incubate1 Prepare Prepare ZSTK474 Dilutions Incubate1->Prepare Treat Treat Cells Incubate1->Treat Prepare->Treat Incubate2 Incubate 48-72 hours Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate 4 hours Add_MTT->Incubate3 Solubilize Add Solubilization Solution Incubate3->Solubilize Incubate4 Incubate Overnight Solubilize->Incubate4 Read Read Absorbance at 570 nm Incubate4->Read Analyze Analyze Data (Calculate IC50) Read->Analyze End End Analyze->End

Caption: A stepwise workflow for a reproducible MTT-based cell viability assay.

A Comparative Look at Alternative PI3K Inhibitors

While ZSTK474 is a robust tool, understanding its performance in the context of other PI3K inhibitors is crucial for experimental design and data interpretation.

Pan-Class I PI3K Inhibitors

LY294002: One of the first-generation synthetic PI3K inhibitors, LY294002 has been widely used in preclinical research[4][5]. However, it is significantly less potent than ZSTK474 and exhibits off-target effects on other kinases, which can complicate data interpretation and reduce reproducibility[5].

Buparlisib (BKM120): A potent, orally bioavailable pan-Class I PI3K inhibitor that has been evaluated in clinical trials[6][7]. It demonstrates broad anti-proliferative activity across various cancer cell lines, particularly those with a hyperactivated PI3K pathway[6].

InhibitorTargetMean GI50 (µM) in JFCR39 PanelKey Considerations
ZSTK474 Pan-Class I PI3K0.32High potency and specificity for PI3K pathway.
LY294002 Pan-Class I PI3K7.4Lower potency, potential for off-target effects.
Buparlisib (BKM120) Pan-Class I PI3K~0.1 - 1.8 (in various cell lines)Clinically relevant, potent inhibitor.

Note: GI50/IC50 values can vary depending on the cell line and assay conditions.

Isoform-Selective PI3K Inhibitors

For studies requiring the dissection of the specific roles of individual PI3K isoforms, isoform-selective inhibitors are indispensable. This class of inhibitors can offer a more refined approach to pathway analysis and may present a better therapeutic window by minimizing off-target effects[8].

InhibitorPrimary TargetRationale for Use
Alpelisib (BYL719) PI3KαInvestigating the role of the p110α isoform, particularly in the context of PIK3CA mutations.
Idelalisib (CAL-101) PI3KδPrimarily used in studies of hematological malignancies where the p110δ isoform is crucial.
GSK2636771 PI3KβUseful for studying tumors with PTEN loss, where p110β signaling is often upregulated.

The choice between a pan-inhibitor like ZSTK474 and an isoform-selective inhibitor is dictated by the specific research question. For broad pathway inhibition and initial screening, a pan-inhibitor is often suitable. For mechanistic studies or targeting specific cancer subtypes, an isoform-selective inhibitor may be more appropriate.

Verifying On-Target Activity: A Western Blotting Protocol

To ensure that the observed cellular effects are indeed due to PI3K pathway inhibition, it is essential to verify the on-target activity of the chosen inhibitor. This is typically achieved by assessing the phosphorylation status of downstream effectors like Akt.

Experimental Protocol: Western Blot Analysis of Akt Phosphorylation
  • Cell Treatment and Lysis:

    • Treat cells with the PI3K inhibitor (e.g., ZSTK474 at its IC50 concentration) for a short duration (e.g., 1-4 hours).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Causality: Phosphatase inhibitors are critical to preserve the phosphorylation state of proteins of interest.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., p-Akt Ser473).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Strip the membrane and re-probe with an antibody for total Akt to confirm equal protein loading.

    • Quantify the band intensities using densitometry and normalize the p-Akt signal to the total Akt signal.

A significant decrease in the p-Akt/total Akt ratio in inhibitor-treated cells compared to the vehicle control validates the on-target activity of the compound.

Conclusion

The reproducibility of experiments involving PI3K inhibitors like 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline (ZSTK474) is paramount for advancing our understanding of this critical signaling pathway and for the development of effective cancer therapies. By employing well-characterized inhibitors, adhering to detailed and validated protocols, and verifying on-target effects, researchers can ensure the integrity and reliability of their findings. The choice of inhibitor, whether a potent pan-inhibitor like ZSTK474 or a more targeted isoform-selective compound, should be a deliberate decision based on the specific experimental goals. This guide provides the foundational knowledge and practical methodologies to empower researchers to conduct robust and reproducible studies in the dynamic field of PI3K signaling.

References

  • Yaguchi, S., et al. (2006). Antitumor activity of ZSTK474, a new phosphatidylinositol 3-kinase inhibitor. Journal of the National Cancer Institute, 98(8), 545-556. Available at: [Link]

  • Umemura, S., et al. (2011). ZSTK474, a specific phosphatidylinositol 3-kinase inhibitor, induces G1 arrest of the cell cycle in vivo. Cancer Science, 102(10), 1939-1944. Available at: [Link]

  • Maira, S. M., et al. (2012). Identification and characterization of NVP-BKM120, an orally available pan-class I PI3-kinase inhibitor. Molecular Cancer Therapeutics, 11(2), 317-328. Available at: [Link]

  • Wu, P., et al. (2015). Effects of PI3K inhibitor NVP-BKM120 on overcoming drug resistance and eliminating cancer stem cells in human breast cancer cells. Journal of Cancer, 6(12), 1279-1287. Available at: [Link]

  • The Precision-Guided Use of PI3K Pathway Inhibitors for the Treatment of Solid Malignancies. (2023). Biomedicines, 11(5), 1319. Available at: [Link]

  • Berndt, S., et al. (2017). Discovery of Highly Isoform Selective Orally Bioavailable Phosphoinositide 3-Kinase (PI3K)-γ Inhibitors. Journal of Medicinal Chemistry, 60(1), 173-189. Available at: [Link]

  • PI3K Isoform-Selective Inhibitors in Cancer. (2021). Cancers, 13(16), 4068. Available at: [Link]

  • Liu, P., et al. (2015). PI3K isoform-selective inhibitors: next-generation targeted cancer therapies. Acta Pharmaceutica Sinica B, 5(4), 317-325. Available at: [Link]

  • Park, S., et al. (2022). Combining radiation with PI3K isoform-selective inhibitor administration increases radiosensitivity and suppresses tumor growth in non-small cell lung cancer. Journal of Radiation Research, 63(3), 393-402. Available at: [Link]

  • Follicular Lymphoma. Medscape. Available at: [Link]

  • The chemical structures of pan-PI3K inhibitors LY294002 and ZSTK474. ResearchGate. Available at: [Link]

  • The Precision-Guided Use of PI3K Pathway Inhibitors for the Treatment of Solid Malignancies. MDPI. Available at: [Link]

  • Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy. (2022). Cancers, 14(15), 3795. Available at: [Link]

  • Juric, D., et al. (2019). RTK-Dependent Inducible Degradation of Mutant PI3Kα Drives GDC-0077 (Inavolisib) Efficacy. Cancer Discovery, 9(2), 228-245. Available at: [Link]

  • Status of the PI3K inhibitors interventions in clinical trials... ResearchGate. Available at: [Link]

  • Engelman, J. A. (2009). Development of Phosphoinositide-3 Kinase Pathway Inhibitors for Advanced Cancer. Current Opinion in Investigational Drugs, 10(12), 1301-1310. Available at: [Link]

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Validation

A Head-to-Head Comparison of Dimorpholino vs. Dipiperidino Triazine Derivatives: A Guide for Drug Discovery Professionals

Introduction: The 1,3,5-Triazine Scaffold as a Privileged Structure in Medicinal Chemistry The 1,3,5-triazine, or s-triazine, ring is a cornerstone of modern medicinal chemistry. Its planar, aromatic, and nitrogen-rich s...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1,3,5-Triazine Scaffold as a Privileged Structure in Medicinal Chemistry

The 1,3,5-triazine, or s-triazine, ring is a cornerstone of modern medicinal chemistry. Its planar, aromatic, and nitrogen-rich structure serves as a versatile and "privileged" scaffold. This is due to its ability to present substituents in a well-defined spatial arrangement, allowing for multi-point interactions with biological targets. The true power of the triazine core lies in its synthetic tractability, originating from the readily available and inexpensive cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The three chlorine atoms on cyanuric chloride can be sequentially and selectively displaced by a variety of nucleophiles at different temperatures (0-5°C for the first, 30-50°C for the second, and >80°C for the third), enabling the construction of vast and diverse chemical libraries.[1][2] This synthetic accessibility has led to the development of triazine derivatives with a remarkable spectrum of biological activities, including anticancer, antimicrobial, antiviral, and kinase inhibitory properties.[1][3][4]

Among the most common modifications are the introduction of saturated heterocyclic amines, particularly morpholine and piperidine. The resulting dimorpholino and dipiperidino-s-triazine derivatives often form the core of potent bioactive molecules. This guide provides a head-to-head comparison of these two critical substitutions, offering experimental data and field-proven insights to inform rational drug design and guide researchers in selecting the optimal scaffold for their specific therapeutic targets.

Structural and Physicochemical Distinctions: Morpholine vs. Piperidine

At a glance, morpholine and piperidine are similar six-membered saturated heterocycles. However, a single atom—oxygen in morpholine—creates fundamental differences that profoundly impact a molecule's physicochemical properties and, consequently, its biological activity and pharmacokinetic profile.

  • Morpholine: The presence of the ether oxygen makes morpholine more polar and introduces a hydrogen bond acceptor site. This generally leads to increased aqueous solubility and a higher polar surface area (PSA) compared to its piperidine counterpart.

  • Piperidine: As a simple cyclic secondary amine, piperidine is more lipophilic (less polar). This increased lipophilicity can enhance membrane permeability and facilitate entry into cells or crossing the blood-brain barrier. It also provides a bulkier, more hydrophobic substituent for interactions with non-polar pockets in a target protein.

These differences create a classic trade-off in drug design: solubility versus permeability, and hydrophilic versus hydrophobic interactions. The choice between them is therefore a critical, data-driven decision.

Comparative Biological Activity: A Data-Driven Analysis

Direct comparison of bioactivity is most meaningful when derivatives are tested within the same study under identical conditions. The following sections synthesize data from studies that have evaluated both dimorpholino and dipiperidino triazine analogs.

Monoamine Oxidase (MAO) Inhibition

A study by Al-Hiari et al. synthesized and evaluated a series of N-(4,6-disubstituted-1,3,5-triazin-2-yl) amino acid derivatives for their ability to inhibit monoamine oxidase A (MAO-A) and MAO-B, enzymes critical in neurotransmitter metabolism.[5] The data reveals a clear structure-activity relationship (SAR).

Compound ID (in source)Triazine SubstitutionAttached Amino AcidMAO-A Inhibition (%)MAO-B Inhibition (%)
18 DipiperidinoL-Phenylalanine95.885.09
25 DimorpholinoL-Phenylalanine96.097.91
21 DipiperidinoL-Tryptophan8.841.15
28 DimorpholinoL-Tryptophan11.232.56

Data synthesized from Al-Hiari, A. H., et al. (2015).[5]

Analysis & Field Insights: In this context, for the highly active L-Phenylalanine series, both the dipiperidino (Compound 18) and dimorpholino (Compound 25) derivatives showed potent and highly selective inhibition of MAO-A, with minimal activity against MAO-B.[5] The activity was nearly identical, suggesting that for this specific target and scaffold combination, the polarity difference between the two heterocycles did not significantly impact binding to the MAO-A active site. This highlights that while physicochemical properties are a crucial guide, the specific topology of the target's binding pocket ultimately dictates the SAR.

Anticancer and Kinase Inhibitory Activity

The PI3K/Akt/mTOR pathway is a critical signaling cascade that is frequently dysregulated in cancer, making it a prime target for drug development.[6] Several triazine-based compounds have been developed as inhibitors of this pathway. One of the most prominent examples is PQR309 (Bimiralisib), a dimorpholino-triazine derivative that progressed to clinical trials as a potent, brain-penetrant pan-PI3K/mTOR inhibitor.[7]

While direct side-by-side comparisons in single studies are less common in the public literature for PI3K inhibitors, the consistent selection of the dimorpholino scaffold for potent kinase inhibitors is noteworthy. For instance, novel 1,3,5-triazine derivatives designed as dual PI3K/mTOR inhibitors for cervical cancer also utilized substitutions that mimic the polarity of morpholine.[6]

Causality Behind the Preference for Morpholine in Kinase Inhibition: The preference for the dimorpholino moiety in many kinase inhibitors can be explained by the nature of the ATP-binding pocket. This site, which kinase inhibitors target, often contains a "hinge region" rich in hydrogen bond donors and acceptors. The oxygen atom of the morpholine ring can form a crucial hydrogen bond with the backbone NH of a hinge residue, providing a key anchoring point for the inhibitor. This interaction enhances binding affinity and potency. The more lipophilic piperidine ring lacks this hydrogen bond accepting capability, which can result in lower inhibitory activity against certain kinases.

Experimental Protocols: Synthesis and Evaluation

The trustworthiness of any comparative analysis rests on reproducible experimental methodology. The following are detailed, representative protocols for the synthesis and biological evaluation of these compounds.

Protocol 1: General Synthesis of N-(4,6-Dimorpholino/Dipiperidino-1,3,5-triazin-2-yl) Amino Acid Derivatives

This protocol is a synthesized methodology based on established procedures for the sequential substitution of cyanuric chloride.[5]

Workflow Diagram: Synthesis of Disubstituted Triazine Derivatives

G cluster_0 Step 1: Monosubstitution cluster_1 Step 2: Disubstitution Cyanuric_Chloride Cyanuric Chloride Step1_Reaction Reaction 1 (0-5 °C, Na2CO3, Acetone/Water) Cyanuric_Chloride->Step1_Reaction Reactant Amino_Acid α-Amino Acid (e.g., L-Phe) Amino_Acid->Step1_Reaction Nucleophile 1 Monosubstituted 2-((Amino Acid)-yl)-4,6-dichloro- 1,3,5-triazine Step1_Reaction->Monosubstituted Intermediate Step2_Reaction Reaction 2 (Reflux, Na2CO3, Acetone) Monosubstituted->Step2_Reaction Reactant Nucleophile2 Morpholine OR Piperidine (Excess) Nucleophile2->Step2_Reaction Final_Product Final Product: N-(4,6-Dimorpholino-1,3,5-triazin-2-yl) Amino Acid OR N-(4,6-Dipiperidino-1,3,5-triazin-2-yl) Amino Acid Step2_Reaction->Final_Product Yields G Cell_Seeding 1. Seed Cancer Cells in 96-well plate (e.g., MCF-7) Incubation1 2. Incubate (24h, 37°C, 5% CO2) Cell_Seeding->Incubation1 Compound_Treatment 3. Treat with Compounds (Varying concentrations) Incubation1->Compound_Treatment Incubation2 4. Incubate (48h) Compound_Treatment->Incubation2 MTT_Addition 5. Add MTT Reagent Incubation2->MTT_Addition Incubation3 6. Incubate (4h, Formazan crystal formation) MTT_Addition->Incubation3 Solubilization 7. Add Solubilizing Agent (e.g., DMSO) Incubation3->Solubilization Measurement 8. Measure Absorbance (570 nm) Solubilization->Measurement Analysis 9. Calculate IC50 Value Measurement->Analysis

Sources

Comparative

A Researcher's Guide to Validating Molecular Docking Predictions for 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline

In the landscape of modern drug discovery, computational techniques such as molecular docking are indispensable for rapidly screening vast compound libraries and predicting potential protein-ligand interactions. However,...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, computational techniques such as molecular docking are indispensable for rapidly screening vast compound libraries and predicting potential protein-ligand interactions. However, in silico predictions are just that—predictions. They represent a hypothesis that must be rigorously tested and validated through robust experimental methods to confirm their biological relevance. This guide provides a comprehensive framework for validating molecular docking predictions, using the promising scaffold 4-(4,6-dimorpholino-1,3,5-triazin-2-yl)aniline as a case study.

This compound belongs to a class of molecules recognized for their therapeutic potential, particularly as inhibitors of the Phosphoinositide 3-kinase (PI3K) signaling pathway, which is frequently dysregulated in cancer.[1][2][3] Derivatives of this core structure, such as bimiralisib (PQR309), have advanced to clinical trials, underscoring the significance of this chemical scaffold.[4][5] Our objective is to bridge the gap between computational hypothesis and experimental reality, ensuring the credibility of structure-based drug design efforts.

This guide is structured to provide not just a series of protocols, but a logical, self-validating workflow. We will first outline a molecular docking study against a relevant biological target, PI3Kγ, and then detail two orthogonal biophysical methods—Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC)—to experimentally validate the predicted binding.

The Target: Phosphoinositide 3-Kinase Gamma (PI3Kγ)

The PI3K family of lipid kinases is a central node in cellular signaling, governing processes like cell growth, proliferation, and survival.[4] The dimorpholino-triazine scaffold has been shown to be a potent inhibitor of Class I PI3Ks.[1][6] Crystal structures of related compounds in complex with PI3Kγ have revealed critical interactions, notably a hydrogen bond between one of the morpholine oxygen atoms and the backbone amide of Valine 882 in the hinge region of the ATP-binding site.[1] This established binding mode provides an excellent benchmark for our computational predictions.

Part 1: In Silico Prediction – A Molecular Docking Workflow

Molecular docking predicts the preferred orientation and binding affinity of a ligand to a protein. The trustworthiness of a docking study hinges on a meticulous setup and an awareness of its inherent limitations.

Experimental Protocol: Molecular Docking of 4-(4,6-dimorpholino-1,3,5-triazin-2-yl)aniline against PI3Kγ
  • Protein Preparation:

    • Obtain the crystal structure of PI3Kγ. A suitable starting point is PDB ID: 5L2E, which contains a co-crystallized dimorpholino-triazine inhibitor.

    • Remove the existing ligand, water molecules, and any co-solvents from the PDB file.

    • Add hydrogen atoms and assign appropriate protonation states for titratable residues at physiological pH (7.4).

    • Perform energy minimization of the protein structure to relieve any steric clashes. This step is crucial for preparing a realistic receptor for docking.

  • Ligand Preparation:

    • Generate a 3D conformation of 4-(4,6-dimorpholino-1,3,5-triazin-2-yl)aniline.

    • Assign partial charges using a suitable force field (e.g., Gasteiger charges).

    • Define rotatable bonds to allow for conformational flexibility during the docking process.

  • Docking Simulation:

    • Define the binding site (grid box) centered on the co-crystallized ligand's position in the original PDB structure. The grid size should be sufficient to encompass the entire active site.

    • Utilize a validated docking algorithm, such as AutoDock Vina or GOLD. These programs employ stochastic search methods to explore various ligand poses.[7]

    • Generate a set of possible binding poses (e.g., 10-20) and rank them based on their predicted binding energy (scoring function).

  • Analysis of Results:

    • Visually inspect the top-ranked poses. The most plausible pose should exhibit favorable interactions with key residues in the binding pocket.

    • Crucially, verify if the predicted pose recapitulates the known hydrogen bond with Val882, as identified in crystal structures of similar inhibitors.[1] A docking result is considered validated if it reproduces known key interactions.[8]

    • The docking score provides a qualitative estimate of binding affinity. This value will be compared against experimental data.

G cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis PDB Fetch PI3Kγ PDB PrepProtein Prepare Protein (Remove Ligand, Add H+) PDB->PrepProtein Grid Define Binding Site (Grid) PrepProtein->Grid Ligand Generate Ligand 3D Structure PrepLigand Prepare Ligand (Charges, Rotatable Bonds) Ligand->PrepLigand Dock Run Docking Algorithm (e.g., AutoDock Vina) PrepLigand->Dock Grid->Dock Poses Generate & Score Poses Dock->Poses Analysis Analyze Top Pose (Interactions, RMSD) Poses->Analysis Hypothesis Binding Hypothesis Analysis->Hypothesis caption Figure 1. Molecular Docking Workflow.

Figure 1. Molecular Docking Workflow.

Part 2: Experimental Validation – Biophysical Approaches

No computational prediction is complete without experimental validation. We will employ two powerful, label-free techniques that provide complementary information on the thermodynamics and kinetics of binding. Ligand binding assays are fundamental in drug discovery for measuring the interaction between a ligand and its target.[9]

A. Surface Plasmon Resonance (SPR): Quantifying Binding Kinetics

SPR is a highly sensitive optical technique that measures biomolecular interactions in real-time. It provides kinetic data (association rate, kon, and dissociation rate, koff) and the equilibrium dissociation constant (KD).[6]

  • Immobilization:

    • Covalently immobilize recombinant PI3Kγ protein onto a sensor chip surface (e.g., a CM5 chip via amine coupling). The goal is to achieve a surface density that allows for accurate kinetic measurements without mass transport limitations.

    • A reference channel is prepared by activating and deactivating the surface without protein immobilization to subtract non-specific binding and bulk refractive index changes.

  • Binding Analysis:

    • Inject a series of concentrations of 4-(4,6-dimorpholino-1,3,5-triazin-2-yl)aniline in a suitable running buffer over both the protein and reference channels.

    • Monitor the change in the SPR signal (measured in Response Units, RU) over time. An increase in RU during injection corresponds to ligand binding, and the decrease after injection corresponds to dissociation.

  • Data Analysis:

    • After subtracting the reference channel signal, the resulting sensorgrams are globally fitted to a suitable binding model (e.g., a 1:1 Langmuir model) to derive kon, koff, and KD (koff/kon).

G cluster_spr Surface Plasmon Resonance (SPR) Workflow Immobilize Immobilize PI3Kγ on Sensor Chip Inject Inject Ligand (Varying Concentrations) Immobilize->Inject Detect Detect SPR Signal Change (Real-time Binding) Inject->Detect Analyze Fit Sensorgrams to Kinetic Model Detect->Analyze Result Determine kon, koff, KD Analyze->Result caption Figure 2. SPR Experimental Workflow.

Figure 2. SPR Experimental Workflow.

B. Isothermal Titration Calorimetry (ITC): Measuring Binding Thermodynamics

ITC is the gold standard for characterizing the thermodynamics of a binding event. It directly measures the heat released or absorbed during binding, allowing for the determination of the binding affinity (KD), stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) contributions to the binding free energy (ΔG).

  • Sample Preparation:

    • Prepare highly pure, concentrated solutions of PI3Kγ and 4-(4,6-dimorpholino-1,3,5-triazin-2-yl)aniline.

    • Crucially, both the protein and ligand must be in identical, degassed buffer to minimize heats of dilution, which can obscure the true binding signal.

  • Titration:

    • Place the PI3Kγ solution in the sample cell of the calorimeter.

    • Load the ligand solution into the injection syringe.

    • Perform a series of small, sequential injections of the ligand into the protein solution while maintaining a constant temperature.

  • Data Analysis:

    • The instrument measures the heat change after each injection. The raw data is a series of peaks corresponding to each injection.

    • Integrating these peaks yields a binding isotherm, which is then fitted to a suitable binding model (e.g., a one-site binding model) to calculate KD, n, and ΔH. ΔG and ΔS are then calculated from these values.

G cluster_itc Isothermal Titration Calorimetry (ITC) Workflow Prepare Prepare Protein & Ligand in Identical Buffer Titrate Inject Ligand into Protein Solution Prepare->Titrate Measure Measure Heat Change per Injection Titrate->Measure Analyze Fit Binding Isotherm Measure->Analyze Result Determine KD, n, ΔH, ΔS Analyze->Result caption Figure 3. ITC Experimental Workflow.

Figure 3. ITC Experimental Workflow.

Part 3: Comparing and Synthesizing the Data

Data Summary and Comparison

Below is a table summarizing hypothetical, yet realistic, data that one might obtain from such a study, guided by published data for closely related analogs like PQR309.[1][4]

ParameterMolecular DockingSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Binding Affinity Docking Score: -9.5 kcal/molKD: 85 nMKD: 92 nM
Kinetics N/Akon: 1.2 x 105 M-1s-1koff: 1.0 x 10-2 s-1N/A
Thermodynamics N/AN/AΔH: -8.5 kcal/molTΔS: 1.2 kcal/molΔG: -9.7 kcal/mol
Stoichiometry 1:1 (by observation)N/A (assumed 1:1 in model)n = 1.05
Key Interactions H-bond with Val882N/AN/A
Interpretation and Conclusion
  • Convergence of Affinity: The strong correlation between the KD values obtained from SPR (85 nM) and ITC (92 nM) provides high confidence in the measured binding affinity. This experimental data validates the docking prediction of a high-affinity interaction.

  • Structural Validation: The molecular docking pose correctly identified the critical hydrogen bond with Val882, a known anchor point for this chemical class.[1] This structural correlation is a powerful validation of the predicted binding mode.

  • Thermodynamic Profile: The ITC data reveals that the binding is enthalpically driven (favorable ΔH), which is consistent with the formation of strong, specific interactions like hydrogen bonds, as predicted by the docking model.

  • Stoichiometry: ITC confirms a 1:1 binding stoichiometry, aligning with the assumption of the ligand binding to a single site in the protein's ATP pocket.

References

  • Pellegrini, G., et al. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry, 60(17), 7524–7538. Available at: [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline

This guide provides an essential framework for the safe handling, use, and disposal of 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline (CAS: 1197159-91-3). As a compound utilized in pharmaceutical development and agricult...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an essential framework for the safe handling, use, and disposal of 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline (CAS: 1197159-91-3). As a compound utilized in pharmaceutical development and agricultural chemistry, its unique molecular structure necessitates a comprehensive understanding of its potential hazards to ensure the safety of all laboratory personnel.[1] This document moves beyond a simple checklist, delving into the rationale behind each safety recommendation to build a self-validating culture of safety within your research team.

Hazard Assessment: Understanding the 'Why' Behind the Protocol

A robust safety protocol is built on a foundational understanding of the specific chemical risks. 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline is a multi-component molecule, and its safety profile must be evaluated by considering its constituent functional groups: a triazine core, two morpholine rings, and an aniline moiety.

According to the Globally Harmonized System (GHS) classification, this compound is known to cause skin and eye irritation.[2][3] However, an expert assessment requires looking deeper. The triazine family of compounds can be irritating and are often absorbed through the skin.[4] Aromatic amines, like aniline, are a well-documented class of chemicals that require careful handling to prevent skin exposure and permeation through protective gear.[5][6] Furthermore, morpholine, a key structural component, is known to be corrosive and can cause severe skin burns and eye damage.[7]

Therefore, we must adopt a protocol that respects not only the documented hazards but also the potential risks inferred from its chemical structure.

Hazard CategoryClassification & RationaleSource
Eye Irritation Category 2: Causes serious eye irritation.[2][3] Direct contact with the powder can cause significant discomfort and potential damage.ECHA C&L Inventory[2][3]
Skin Irritation Category 2: Causes skin irritation.[2][3] Prolonged contact may lead to dermatitis. The aniline and triazine structures suggest a risk of dermal absorption.[4]ECHA C&L Inventory[2][3]
Respiratory Tract Irritation Potential Hazard: While not explicitly classified, fine powders of related triazine compounds can cause respiratory irritation.[8] Inhalation of dust should be minimized.OSHA HCS[8]
Dermal Absorption Potential Hazard: Aromatic amines and triazines can be absorbed through the skin.[4] This is a critical consideration for glove selection and handling practices.NJ Department of Environmental Protection[4]

Core Protective Measures: A Multi-Layered Defense

Effective protection is not about a single piece of equipment but an integrated system of engineering controls and personal protective equipment (PPE).

Engineering Controls: Your First Line of Defense

PPE should never be the sole barrier between you and a chemical hazard. Engineering controls are designed to minimize exposure at the source.

  • Ventilation: All handling of 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline powder must be performed in a certified chemical fume hood.[8] This is non-negotiable, especially during weighing or any procedure that could generate dust. General laboratory ventilation is insufficient.[9]

  • Safety Stations: Ensure that a fully functional safety shower and eyewash station are readily accessible and located near the workstation.[8]

Personal Protective Equipment (PPE): The Last Barrier

The following PPE is mandatory for all personnel handling this compound.

  • Eye and Face Protection:

    • Requirement: Wear tightly fitting, indirectly vented chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards.[10]

    • Expert Rationale: Standard safety glasses do not provide a seal around the eyes and are inadequate for protecting against fine powders or chemical splashes.[11] When handling larger quantities (>1g) or creating solutions, a full-face shield must be worn in addition to safety goggles to protect against splashes.[11]

  • Skin and Body Protection:

    • Lab Coat: A clean, flame-resistant lab coat with full-length sleeves and a buttoned front is required.

    • Gloves: Glove selection is the most critical decision for skin protection. There is no single glove that protects against all chemicals.[11] Due to the aromatic amine structure, glove permeation is a significant concern.[5][6]

      • For Handling Solids (Weighing, Transfer): Use powder-free nitrile gloves. Double-gloving is recommended to minimize contamination risk during glove removal.

      • For Handling Solutions: The choice of glove depends on the solvent. Consult the solvent's Safety Data Sheet (SDS) and the glove manufacturer's chemical resistance guide. A common recommendation for many organic solvents is thicker (e.g., >8 mil) nitrile or neoprene gloves.

    • Disposal: Never reuse disposable gloves. After handling the compound, remove gloves using the proper technique to avoid contaminating your skin and dispose of them in the designated chemical waste container.

  • Respiratory Protection:

    • Requirement: Under normal conditions within a chemical fume hood, respiratory protection is not typically required.

    • Expert Rationale: If a fume hood is not available or if there is a significant risk of aerosolization (e.g., during a large spill or sonication), a NIOSH-approved respirator with P100 (particulate) filters is necessary.[12] If the compound is dissolved in a volatile organic solvent, a combination organic vapor/P100 cartridge may be required.

Operational Workflow: A Safety-Integrated Process

Integrating safety checks into your workflow is the hallmark of a trustworthy and effective protocol. Each step, from receiving the material to its ultimate disposal, must be deliberate and controlled.

G cluster_prep Preparation Phase cluster_handling Active Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase Receiving 1. Receiving & Verification - Check container integrity - Confirm label (CAS: 1197159-91-3) Storage 2. Storage - Store at room temperature - Segregate from strong oxidizers Receiving->Storage Inspect PreUse 3. Pre-Use Safety Check - Don full PPE - Verify fume hood function Storage->PreUse Retrieve Weighing 4. Weighing - Use anti-static weigh boat - Handle gently to avoid dust PreUse->Weighing Proceed Solubilization 5. Solubilization - Add solvent to solid slowly - Ensure vessel is capped or covered Weighing->Solubilization Transfer Reaction 6. Experiment / Reaction - Maintain constant ventilation - Monitor for any signs of incompatibility Solubilization->Reaction Use Decontamination 7. Decontamination - Clean work surfaces - Decontaminate equipment Reaction->Decontamination Complete Waste 8. Waste Segregation - Solid Waste (gloves, paper) - Liquid Waste (solutions) Decontamination->Waste Collect Disposal 9. Final Disposal - Label waste containers clearly - Follow institutional disposal protocol Waste->Disposal Store for Pickup

Caption: Integrated workflow for handling 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline.

Step-by-Step Methodologies

Waste Disposal Protocol:

  • Segregation: Do not mix waste streams. Use separate, clearly labeled, and sealable containers for:

    • Solid Waste: Contaminated gloves, weigh paper, paper towels, etc.

    • Liquid Waste: Unused solutions or reaction mixtures containing the compound. The solvent will dictate the specific waste category.

  • Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline," and the approximate concentration and quantity.

  • Storage: Store sealed waste containers in a designated satellite accumulation area away from incompatible materials.

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EH&S) department. Do not pour any material containing this compound down the drain.[9]

Emergency Response Plan

Immediate and correct action during an emergency can significantly mitigate harm.

IncidentImmediate Response Protocol
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8][10] Seek immediate medical attention.
Eye Contact Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[9] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.
Inhalation Move the individual to fresh air immediately.[10] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical assistance.[9]
Ingestion Do NOT induce vomiting.[9] Rinse the mouth with water if the person is conscious.[9] Seek immediate medical attention.
Minor Spill (<1g) Ensure PPE is worn. Gently cover the spill with an absorbent material (e.g., vermiculite or sand). Carefully sweep the material into a labeled waste container.[8] Clean the area with soap and water.
Major Spill (>1g) Evacuate the immediate area. Alert laboratory personnel and contact your institution's EH&S emergency line. Do not attempt to clean up a large spill without specialized training and equipment.

This guide is intended to provide a comprehensive operational and safety plan. Always consult your institution's specific safety policies and the most recent Safety Data Sheet (SDS) for the compound before beginning any work. A proactive and informed approach to safety is paramount in scientific research.

References

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  • 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline | C17H22N6O2 | CID 45379087. PubChem, National Center for Biotechnology Information.

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  • Safety Data Sheet: 2-Chloro-4,6-dimethoxy-1,3,5-triazine. (2025). Fisher Scientific.

  • 2-Anilino-4,6-DI(4-morpholinyl)-1,3,5-triazine | C17H22N6O2 | CID 749680. PubChem, National Center for Biotechnology Information.

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  • Vo, E., Berardinelli, S. P., Hall, R. C., & El Ayouby, N. (2000). A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. AIHAJ - American Industrial Hygiene Association, 61(6), 837-841.

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  • 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4- methylmorpholinium chloride SDS. (2024). Sigma-Aldrich.

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